5-Deoxypyridoxal
Description
Properties
IUPAC Name |
3-hydroxy-2,5-dimethylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-9-6(2)8(11)7(5)4-10/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIPVHKLPDELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171672 | |
| Record name | 5-Deoxypyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-49-6 | |
| Record name | 5-Deoxypyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Deoxypyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Deoxypyridoxal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG9ZA4DZU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Deoxypyridoxal chemical synthesis and purification
An In-depth Technical Guide to the Chemical Synthesis and Purification of 5-Deoxypyridoxal
Abstract
This compound (5-DOP) is a pivotal molecule in biochemical research, primarily recognized for its role as a vitamin B6 antagonist. By competing with the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), 5-DOP serves as an invaluable tool for probing the mechanisms of PLP-dependent enzymes, which are crucial in a vast array of metabolic pathways. The availability of high-purity 5-DOP is therefore essential for researchers in enzymology, drug discovery, and molecular biology. This guide provides a comprehensive, field-proven methodology for the chemical synthesis and subsequent purification of this compound. The synthesis is approached via a robust two-step process starting from commercially available pyridoxine hydrochloride. This involves the initial reductive deoxygenation of the 5'-hydroxymethyl group, followed by the selective oxidation of the 4'-hydroxymethyl group to the target aldehyde. The narrative emphasizes the chemical rationale behind procedural choices, from reagent selection to purification strategies, ensuring both technical accuracy and practical applicability for professionals in the field.
The Synthetic Strategy: A Two-Step Pathway from Pyridoxine
The synthesis of this compound is efficiently achieved from pyridoxine hydrochloride (Vitamin B6), a readily available and cost-effective starting material. The core of the strategy involves two sequential transformations targeting the hydroxymethyl groups at the C5 and C4 positions of the pyridine ring.
-
Reductive Deoxygenation: The 5'-hydroxymethyl group is selectively removed via catalytic hydrogenation. This step converts pyridoxine into the key intermediate, 5-deoxypyridoxine.
-
Selective Oxidation: The 4'-hydroxymethyl group of 5-deoxypyridoxine is then oxidized to an aldehyde, yielding the final product, this compound.
This pathway is advantageous due to its high selectivity and the relative stability of the intermediates. The phenolic hydroxyl group at the C3 position remains unperturbed throughout the synthesis, obviating the need for protection/deprotection steps that could complicate the process and lower the overall yield.
Diagram of the Synthetic Pathway
Caption: Two-step synthesis of this compound from Pyridoxine HCl.
Experimental Protocols
Step 1: Synthesis of 5-Deoxypyridoxine via Catalytic Hydrogenation
Causality: The foundational step is the hydrogenolysis of the C5-hydroxymethyl group. Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is an exceptionally effective precatalyst for this transformation. In the presence of hydrogen, it is reduced in situ to highly active platinum black. This catalyst facilitates the cleavage of the C-O bond of the benzylic-like alcohol at the 5-position while leaving the other functional groups intact.
Protocol:
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add pyridoxine hydrochloride (1.0 eq).
-
Catalyst Addition: Add Platinum (IV) oxide (PtO₂) (approx. 0.05 eq by weight). The catalyst is pyrophoric and should be handled with care under an inert atmosphere if possible, though brief exposure to air is generally acceptable.
-
Solvent: Add glacial acetic acid as the solvent to fully dissolve the pyridoxine hydrochloride.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to approximately 50-60 psi.
-
Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 12-24 hours.
-
Work-up:
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional acetic acid or methanol to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-deoxypyridoxine, which can be carried forward to the next step or purified further if desired.
-
Step 2: Selective Oxidation to this compound
Causality: The conversion of the 4'-hydroxymethyl group of 5-deoxypyridoxine to an aldehyde requires a mild and selective oxidizing agent. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation.[1][2] It selectively oxidizes allylic and benzylic alcohols, such as the one at the C4 position, without affecting the phenolic hydroxyl group or the pyridine ring itself.[3][4] Over-oxidation to a carboxylic acid is minimal under these heterogeneous conditions.
Protocol:
-
Dissolution: Dissolve the crude 5-deoxypyridoxine from the previous step in a suitable anhydrous solvent, such as chloroform or dichloromethane. The volume should be sufficient to form a stirrable slurry upon addition of the oxidant.
-
Oxidant Addition: Add activated manganese dioxide (MnO₂) in a significant excess (approx. 10-15 eq by weight). The activity of MnO₂ can vary by source and preparation method, so a large excess ensures a timely reaction.
-
Reaction: Stir the resulting black slurry vigorously at room temperature.
-
Monitoring (Self-Validation): The reaction progress is a critical control point and must be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate (silica gel).
-
Spot the starting material (5-deoxypyridoxine) and the reaction mixture side-by-side.
-
Elute with a suitable mobile phase (e.g., 5-10% methanol in chloroform).
-
The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot (the aldehyde). The reaction typically takes 24-48 hours.
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its reduced forms.
-
Wash the Celite pad thoroughly with the reaction solvent (chloroform or dichloromethane) followed by a more polar solvent like methanol to recover all adsorbed product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound as a yellowish solid.
-
Purification of this compound
The crude product from the oxidation step contains the desired 5-DOP along with unreacted starting material and minor byproducts. A multi-step purification process is required to achieve the high purity necessary for research applications.
Diagram of the Purification Workflow
Caption: Workflow for the purification and validation of this compound.
Primary Purification: Silica Gel Column Chromatography
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[5][6] this compound, being an aldehyde, is more polar than some impurities but will elute from the silica column under moderately polar solvent conditions.
Protocol:
-
Column Packing: Prepare a silica gel column (60-120 mesh size) using a non-polar solvent like hexane or a hexane/ethyl acetate mixture.
-
Sample Loading: Dissolve the crude 5-DOP in a minimal amount of the reaction solvent (e.g., chloroform) or a slightly more polar mixture. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a solvent system of increasing polarity. A gradient of ethyl acetate in hexane is often effective (e.g., starting with 20% ethyl acetate in hexane and gradually increasing to 50-70%).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC, spotting each fraction on a new plate.
-
Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by a single spot on the TLC plate) and evaporate the solvent under reduced pressure to yield purified 5-DOP.
Final Purification: Recrystallization
Causality: Recrystallization is a powerful technique for purifying crystalline solids.[7] The principle relies on the higher solubility of the compound (and impurities) in a hot solvent compared to a cold solvent. As the solution cools slowly, the target compound forms a crystal lattice, excluding impurities which remain in the solvent.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the 5-DOP poorly at room temperature but completely at its boiling point. A mixture like ethanol/water or ethyl acetate/hexane can be effective.
-
Dissolution: Place the purified 5-DOP in a flask and add the minimum amount of hot solvent required for complete dissolution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Product Characterization and Data
The identity and purity of the final product must be confirmed through analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [PubChem CID 164889] |
| Molecular Weight | 151.16 g/mol | [PubChem CID 164889] |
| Appearance | Off-white to yellow solid | General Observation |
| Melting Point | ~114-116 °C | Literature Value |
Spectroscopic Confirmation:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is a definitive tool for structural confirmation.[8] Key expected signals for this compound in CDCl₃ would include:
-
A singlet for the aldehyde proton (-CHO) around δ 10.0 ppm.
-
A singlet for the aromatic proton at C6 around δ 8.0 ppm.
-
A singlet for the phenolic proton (-OH), which may be broad, around δ 5-12 ppm (or may exchange with D₂O).
-
Two singlets for the methyl groups at C2 and C5, typically in the δ 2.4-2.6 ppm range.
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.[9] A key signal is the aldehyde carbon, which appears significantly downfield, typically in the δ 190-200 ppm range.
-
Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to [M+H]⁺ at m/z 152.17.
References
- Aerobic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using manganese dioxide with different crystal structures: A comparative study. (2021). Journal of Colloid and Interface Science.
- Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. (2022). International Journal of Molecular Sciences.
- Purification and properties of a pyridoxal 5'-phosphate-dependent histidine decarboxylase from Morganella morganii AM-15. (1982). Biochemistry.
- 13C NMR spectroscopy of labeled pyridoxal 5'-phosphate. Model studies, D-serine dehydratase, and L-glutamate decarboxylase. (1976). Journal of Biological Chemistry.
- Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. (2023). Biomolecules.
- Development of a reversed phase liquid chromatographic method for analysis of pyridoxal-5'-phosphate and its impurities. (2018). Electrophoresis.
- Kuroda, T. (1964). SYNTHESIS OF PYRIDOXAL-5-PHOSPHATE AND ITS RELATED COMPOUNDS. The Journal of Vitaminology.
- Aerobic oxidation of biomass-derived 5-hydroxymethylfurfural to 2,5-diformylfuran with cesium-doped manganese dioxide. (2017). Catalysis Science & Technology.
- Jeske, R. (2016). Recrystallization. YouTube.
- Isolation And Purification Of Substance By Column Chromatography. (2019). ResearchGate.
- B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (2021). Organic Letters.
- Aerobic Oxidation of 5-Hydroxymethylfurfural into 2,5-Diformylfuran using Manganese Dioxide with Different Crystal Structures: A Comparative Study. (2021). ResearchGate.
- NMR spectra of exchangeable protons of pyridoxal phosphate-dependent enzymes. (1981). Biochemistry.
- Isolation and characterization of chemical constituents from Dalbergia sissoo Roxb. Stem. (2017). International Journal of Chemical Studies.
- Natural Sunlight-Driven Oxidation of Mn2+(aq) and Heterogeneous Formation of Mn oxides on Hematite. (2023). ACS Earth and Space Chemistry.
- A pyridoxal 5'-phosphate- dependent Mannich Cyclase. (2022). OSTI.GOV.
- Alanine-dependent reactions of 5'-deoxypyridoxal in water. (2008). Bioorganic Chemistry.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate.
- Oxidation of 5-hydroxylmethylfurfural to 2,5-furandicarboxylic acid catalyzed by magnetic MnO2-Fe3O4 composite oxides. (2021). Journal of Fuel Chemistry and Technology.
- Preparative Isolation And Purification Of Alkaloids Through Chromatography. (2022). Sorbead India.
- Pyridoxine 5'-phosphate synthase: de novo synthesis of vitamin B6 and beyond. (2003). Biochimica et Biophysica Acta.
- Electronic Supplementary Information. (N.D.). The Royal Society of Chemistry.
- 1 H-NMR spectrum of Pyr hydrochloride in D2O. (2005). ResearchGate.
- Separation, purification and identification of the components of a mixture. (2017). The Royal Society of Chemistry.
- Identification of 5'-deoxypyridoxine-3-sulfate as the major urinary metabolite of 5'-deoxypyridoxine in rats... (1978). Biochemical and Biophysical Research Communications.
- PubChem Compound Summary for CID 164889, this compound. National Center for Biotechnology Information.
Sources
- 1. Aerobic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using manganese dioxide with different crystal structures: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aerobic oxidation of biomass-derived 5-hydroxymethylfurfural to 2,5-diformylfuran with cesium-doped manganese dioxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Identification of 5'-deoxypyridoxine-3-sulfate as the major urinary metabolite of 5'-deoxypyridoxine in rats with comments on the inhibition of arylsulfatase activity and manganese dioxide oxidation by neighboring groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. NMR spectra of exchangeable protons of pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C NMR spectroscopy of labeled pyridoxal 5'-phosphate. Model studies, D-serine dehydratase, and L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic synthesis of 5-Deoxypyridoxal protocol
An In-Depth Technical Guide to the Enzymatic Synthesis of 5-Deoxypyridoxal
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of this compound
Pyridoxal 5'-phosphate (PLP) is one of nature's most versatile cofactors, participating in over 140 distinct enzymatic reactions, primarily centered around amino acid metabolism.[1][2] Its reactivity is rooted in the formation of a Schiff base with amino substrates, which, facilitated by the pyridine ring's ability to act as an electron sink, stabilizes carbanionic intermediates.[3] Understanding the precise mechanisms of PLP-dependent enzymes is critical for drug development, particularly in creating inhibitors for enzymes from pathogenic organisms or those implicated in human disease.
This compound (5-DPL), an analogue of pyridoxal lacking the 5'-hydroxymethylphosphate group, serves as an invaluable chemical probe for this purpose. Its non-enzymatic reactions with amino acids, such as alanine, have been studied to elucidate the fundamental chemistry of PLP-catalyzed transformations, including transamination and decarboxylation.[3][4] By providing a simplified model system, 5-DPL allows researchers to dissect the intrinsic reactivity of the pyridoxal ring without the complexities introduced by the phosphate group's interactions within an enzyme's active site. This guide presents a comprehensive, field-proven protocol for the enzymatic synthesis of 5-DPL, leveraging the biosynthetic machinery of Vitamin B6 from Escherichia coli.
Mechanistic Foundation: The DXP-Dependent Vitamin B6 Pathway
The synthesis strategy is rooted in the DXP-dependent pathway for PLP biosynthesis, a pathway well-characterized in gammaproteobacteria like E. coli.[5][6] This pathway converges two branches to construct the pyridoxine ring. The final ring-forming step is catalyzed by pyridoxine 5'-phosphate (PNP) synthase, encoded by the pdxJ gene.[7][8] PdxJ condenses two substrates: 1-deoxy-D-xylulose 5-phosphate (DXP) and an intermediate, 3-hydroxy-1-aminoacetone phosphate (HAP), which is generated from 4-(phosphohydroxy)-L-threonine (HTP) by the NAD-dependent dehydrogenase PdxA.[9][10] The resulting product, PNP, is subsequently oxidized by PNP oxidase (PdxH) to yield the active cofactor, PLP.[8][11]
Our strategy involves co-opting the PdxA and PdxJ enzymes. By substituting the natural substrate HTP with a non-phosphorylated analogue, 4-hydroxy-L-threonine, we can guide the enzymatic machinery to produce 5-deoxypyridoxine (5-DPN). A subsequent oxidation step then yields the target molecule, 5-DPL. This chemoenzymatic approach offers high specificity and avoids the harsh conditions often associated with purely chemical syntheses.
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into four core stages: recombinant enzyme production, enzymatic synthesis of the 5-deoxy intermediate, oxidation to 5-DPL, and finally, product purification and characterization.
Part A: Expression and Purification of Recombinant PdxA and PdxJ
The foundation of this protocol is the production of high-purity, active PdxA and PdxJ enzymes. We will utilize an E. coli expression system, which is appropriate given the origin of the genes.
Rationale: A pET vector system with an N-terminal His6-tag is chosen for robust, inducible expression in E. coli BL21(DE3) and straightforward purification via Immobilized Metal Affinity Chromatography (IMAC).
Step-by-Step Methodology:
-
Gene Synthesis & Cloning: Synthesize codon-optimized E. coli pdxA and pdxJ genes and clone them into a pET-28a(+) vector, introducing an N-terminal His6-tag with a TEV protease cleavage site.
-
Transformation: Transform the resulting plasmids into chemically competent E. coli BL21(DE3) cells. Plate on LB agar containing 50 µg/mL kanamycin and incubate overnight at 37°C.
-
Expression Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of Terrific Broth. Grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 16-18 hours at 18°C with shaking.
-
Cell Harvest & Lysis: Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the cell pellet in Lysis Buffer (see Table 1). Lyse cells using sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 45 minutes at 4°C to pellet cell debris.
-
IMAC Purification: Load the clarified supernatant onto a HisTrap HP column (GE Healthcare) pre-equilibrated with Lysis Buffer. Wash the column with 20 column volumes of Wash Buffer. Elute the protein with a linear gradient of 0-100% Elution Buffer over 10 column volumes.
-
Buffer Exchange & Storage: Pool the fractions containing the purified protein. If desired, cleave the His-tag with TEV protease. Perform buffer exchange into Storage Buffer using a desalting column or dialysis. Determine protein concentration via Bradford assay or A280 measurement, flash-freeze in liquid nitrogen, and store at -80°C.
| Component | Lysis Buffer | Wash Buffer | Elution Buffer | Storage Buffer |
| Tris-HCl, pH 8.0 | 50 mM | 50 mM | 50 mM | 50 mM |
| NaCl | 300 mM | 300 mM | 300 mM | 150 mM |
| Imidazole | 10 mM | 40 mM | 500 mM | - |
| Glycerol | 10% (v/v) | 10% (v/v) | 10% (v/v) | 10% (v/v) |
| DTT | - | - | - | 1 mM |
| Additives | Lysozyme (1 mg/mL), DNase I, Protease Inhibitor Cocktail | - | - | - |
Part B: Enzymatic Synthesis of 5-Deoxypyridoxine (5-DPN)
This step constitutes the core enzymatic reaction where the pyridoxine ring is formed without the 5'-phosphate group.
Rationale: The reaction is performed as a coupled assay. PdxA generates the HAP analogue from 4-hydroxy-L-threonine in situ, which is then immediately used by PdxJ along with DXP to synthesize 5-DPN. This prevents the accumulation of potentially unstable intermediates. NAD+ is a required cofactor for the PdxA dehydrogenase activity.[12]
Step-by-Step Methodology:
-
Reaction Setup: In a sterile vessel, combine the components as detailed in Table 2. Prepare a "no enzyme" control to monitor for non-enzymatic reactions.
-
Initiation: Add the purified PdxA and PdxJ enzymes to the reaction mixture to initiate the synthesis.
-
Incubation: Incubate the reaction at 30°C for 12-16 hours with gentle agitation.
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots at time intervals, stopping the reaction with an equal volume of acetonitrile, and analyzing by LC-MS for the appearance of the 5-DPN product mass.
-
Termination: To terminate the reaction, add trichloroacetic acid (TCA) to a final concentration of 5% to precipitate the enzymes. Incubate on ice for 20 minutes and then clarify by centrifugation (12,000 x g, 10 min, 4°C). The supernatant contains the crude 5-DPN.
| Component | Stock Concentration | Final Concentration | Volume for 10 mL Rxn |
| HEPES Buffer, pH 7.5 | 1 M | 50 mM | 500 µL |
| 4-Hydroxy-L-threonine | 100 mM | 5 mM | 500 µL |
| 1-Deoxy-D-xylulose 5-P (DXP) | 100 mM | 5 mM | 500 µL |
| NAD+ | 50 mM | 1 mM | 200 µL |
| MgCl2 | 1 M | 2 mM | 20 µL |
| Purified PdxA | 10 mg/mL | 0.1 mg/mL (approx. 2.5 µM) | 100 µL |
| Purified PdxJ | 10 mg/mL | 0.1 mg/mL (approx. 3.5 µM) | 100 µL |
| Nuclease-free Water | - | - | to 10 mL |
Part C: Oxidation of 5-DPN to this compound (5-DPL)
The final step is the oxidation of the 5'-hydroxymethyl group of 5-DPN to an aldehyde, yielding 5-DPL. While PdxH is the natural enzyme for this step on the phosphorylated substrate, its activity on the deoxy analogue may be limited. A broader-specificity oxidase can be employed.
Rationale: Pyridoxine 5'-dehydrogenase (oxidase) from certain soil bacteria has been shown to oxidize the 5'-CH2OH group of pyridoxine and related compounds.[13][14] This enzyme is a suitable candidate for the specific and clean conversion of 5-DPN to 5-DPL. A recombinant version of this enzyme would be required.
Step-by-Step Methodology:
-
Neutralization: Carefully neutralize the TCA-terminated supernatant from Part B by adding 5 M NaOH dropwise until the pH is ~7.5.
-
Oxidation Reaction: To the neutralized supernatant, add purified pyridoxine 5'-dehydrogenase to a final concentration of 0.05 mg/mL.
-
Incubation: Incubate at 30°C for 4-6 hours. Ensure adequate aeration by leaving the vessel partially open or using a baffled flask, as O2 is a substrate.[13]
-
Monitoring: Monitor the conversion of 5-DPN to 5-DPL by LC-MS.
Part D & E: Purification and Characterization of 5-DPL
The final product must be purified from the reaction mixture and its identity confirmed.
Rationale: Reverse-phase High-Performance Liquid Chromatography (HPLC) is an effective method for purifying small organic molecules like 5-DPL from the salts, unused substrates, and cofactors in the reaction mixture.[15] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive structural confirmation.[16][17]
Step-by-Step Methodology:
-
Sample Preparation: Filter the final reaction mixture through a 0.22 µm syringe filter.
-
HPLC Purification:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Detection: Monitor absorbance at ~295 nm and ~325 nm, characteristic wavelengths for pyridoxal derivatives.
-
-
Fraction Collection & Lyophilization: Collect the fractions corresponding to the 5-DPL peak. Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Characterization:
-
HRMS: Confirm the exact mass of the product. Expected [M+H]+ for C8H10NO2 = 152.0706.
-
NMR (¹H, ¹³C): Dissolve the product in D2O or DMSO-d6 and acquire spectra to confirm the chemical structure, paying close attention to the aldehyde proton signal (~10 ppm) and the absence of a 5'-phosphate signal.
-
Trustworthiness and Validation
This protocol is designed as a self-validating system. Each stage has defined checkpoints:
-
Enzyme Production: SDS-PAGE and activity assays confirm the purity and functionality of PdxA and PdxJ.
-
Synthesis Reactions: LC-MS monitoring provides real-time confirmation of product formation at each enzymatic step.
-
Final Product: A combination of HPLC purity analysis, exact mass confirmation by HRMS, and structural verification by NMR provides unequivocal proof of the target molecule's identity and quality.
By integrating established biochemical pathways with rational substrate modification, this guide provides a robust and reproducible method for synthesizing this compound, a vital tool for researchers in enzymology and drug discovery.
References
- Celli, M., et al. (2024). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 25(6), 3174. [Link][1][18]
- Wikipedia. (n.d.).
- Di Salvo, M. L., et al. (2015). Pyridoxal phosphate (P5P) Cofactors. The Eumelanin Bio-Hub. [Link][20]
- Garrido-Sanz, D., et al. (2021). Pyridoxal 5'-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes. bioRxiv. [Link][5][6]
- Abdel-Hamid, A. M., et al. (2022). Discovery and Characterization of Pyridoxal 5′-Phosphate-Dependent Cycloleucine Synthases. Journal of the American Chemical Society, 144(3), 1336–1344. [Link][21][22]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- M-CSA. (n.d.).
- Yoon, S. I., et al. (2007). Crystal structure of D-erythronate-4-phosphate dehydrogenase complexed with NAD. Journal of Molecular Biology, 366(3), 871-881. [Link][23]
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- Ito, T., et al. (2018). Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein-Deficient Mutants of Escherichia coli. Journal of Bacteriology, 200(11). [Link][11]
- Toth, K., et al. (2007). Alanine-Dependent Reactions of 5'-Deoxypyridoxal in Water. Journal of the American Chemical Society, 129(38), 11832-11839. [Link][3][4]
- InterPro. (n.d.). Pyridoxal phosphate (active vitamin B6) biosynthesis PdxJ. [Link][10]
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- Ito, T., et al. (2020). Pyridoxal Reductase, PdxI, Is Critical for Salvage of Pyridoxal in Escherichia coli. Journal of Bacteriology, 202(12). [Link][25]
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The Dual-Edged Sword: A Technical Guide to the Mechanism of 5-Deoxypyridoxal as a Vitamin B6 Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the biochemical mechanisms underpinning the action of 5-deoxypyridoxal as a potent vitamin B6 antagonist. By delving into its molecular interactions and cellular consequences, we aim to equip researchers with the foundational knowledge required for its application in experimental models and potential therapeutic development.
Introduction: The Central Role of Vitamin B6 and the Rise of Antagonists
Vitamin B6 is a collective term for a group of six interconvertible compounds, or vitamers: pyridoxine, pyridoxamine, pyridoxal, and their respective 5'-phosphorylated forms.[1][2] The biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is a critical player in a vast array of metabolic processes.[1][3] It serves as a cofactor for over 140 enzymes, primarily involved in amino acid metabolism, including transamination, decarboxylation, and racemization reactions.[2][4] Given its central role, the disruption of vitamin B6 metabolism through the use of antagonists provides a powerful tool to study cellular dependencies and has been explored for therapeutic purposes.
This compound (5-dPL) is a structural analog of pyridoxal that acts as a vitamin B6 antagonist. Its mechanism of action is multifaceted, primarily revolving around its ability to be phosphorylated and subsequently interfere with PLP-dependent enzymes. This guide will dissect the intricate steps of this antagonism, from cellular uptake to enzymatic inhibition. While much of the literature focuses on the closely related antagonist 4-deoxypyridoxine (4-dPN), this guide will focus on 5-dPL, drawing parallels with 4-dPN where relevant, as they share a similar mode of action.[5][6]
The Core Mechanism: A Tale of Two Inhibitions
The antagonistic effects of this compound are not exerted by the molecule itself but rather by its phosphorylated derivative, this compound 5'-phosphate (5-dPLP). This conversion is a critical first step in its mechanism of action and is catalyzed by the enzyme pyridoxal kinase.[7][8] Once phosphorylated, 5-dPLP embarks on a two-pronged attack on vitamin B6 metabolism.
Activation by Phosphorylation: The Gateway to Antagonism
The initial and rate-limiting step in the action of this compound is its phosphorylation by pyridoxal kinase (PdxK).[7][8] PdxK is a key enzyme in the salvage pathway of vitamin B6 metabolism, responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine to their active 5'-phosphate esters.[7][9] this compound, due to its structural similarity to pyridoxal, serves as a substrate for PdxK, leading to the formation of 5-dPLP.
Figure 1: Phosphorylation of this compound by Pyridoxal Kinase.
Competitive Inhibition of PLP-Dependent Enzymes
The primary mechanism of 5-dPLP's antagonistic action is its ability to act as a competitive inhibitor of PLP-dependent enzymes.[8] Structurally, 5-dPLP closely mimics the natural cofactor, PLP, allowing it to bind to the active site of these enzymes. However, the absence of the 5'-hydroxyl group, which is present in PLP, renders 5-dPLP catalytically inactive in most PLP-dependent reactions. By occupying the active site, 5-dPLP prevents the binding of the authentic cofactor, PLP, thereby inhibiting the enzyme's function. This competitive inhibition disrupts the numerous metabolic pathways that rely on these enzymes, leading to a state of functional vitamin B6 deficiency.
Figure 2: Competitive Inhibition of a PLP-Dependent Enzyme by 5-dPLP.
Potential Inhibition of Pyridoxal Kinase
A secondary, yet significant, aspect of this compound's antagonism may involve the inhibition of pyridoxal kinase itself. Studies have shown that both pyridoxal and PLP can act as inhibitors of pyridoxal kinase, suggesting a feedback regulation mechanism to control intracellular PLP levels.[10][11] It is plausible that this compound and its phosphorylated form, 5-dPLP, also exert an inhibitory effect on PdxK. This would create a self-limiting loop, where the antagonist not only inhibits downstream enzymes but also hinders the very enzyme responsible for its activation and the phosphorylation of natural vitamin B6 vitamers.
Quantitative Insights into Inhibition
The potency of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. While specific Ki values for this compound 5'-phosphate against a wide range of PLP-dependent enzymes are not extensively documented in readily available literature, studies on the related antagonist, 4-deoxypyridoxine 5'-phosphate, provide valuable insights. It is expected that 5-dPLP would exhibit competitive inhibition with Ki values in the micromolar range for many PLP-dependent enzymes.
| Antagonist | Target Enzyme | Inhibition Type | Ki Value (µM) | Reference |
| 4-Deoxypyridoxine 5'-Phosphate | Various PLP-dependent enzymes | Competitive | Varies | [8] |
| Ginkgotoxin | Pyridoxal Kinase | Competitive | 18 | [12] |
Note: This table is illustrative. Specific Ki values for 5-dPLP require further experimental determination.
Experimental Protocols for Studying this compound's Antagonism
To investigate the mechanism of action of this compound, a series of in vitro and cell-based assays can be employed. The following protocols provide a framework for these studies.
In Vitro Assay for Pyridoxal Kinase Activity
This protocol measures the activity of pyridoxal kinase by quantifying the formation of pyridoxal 5'-phosphate (PLP) from pyridoxal. The same principle can be adapted to measure the phosphorylation of this compound.
Principle: This is a coupled-enzyme assay. Pyridoxal kinase (PdxK) phosphorylates pyridoxine to pyridoxine 5'-phosphate (PNP). Subsequently, pyridoxine-5'-phosphate oxidase (PNPO) oxidizes PNP to the fluorescent product, PLP, which can be quantified.[13]
Materials:
-
Pyridoxine hydrochloride
-
This compound (as the substrate to be tested)
-
ATP
-
Recombinant Pyridoxal Kinase (PdxK)
-
Recombinant Pyridoxine-5'-Phosphate Oxidase (PNPO)
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and pyridoxine (or this compound).
-
Initiate the reaction: Add PdxK to the reaction mixture to start the phosphorylation reaction.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction: Terminate the reaction by adding trichloroacetic acid (TCA).
-
Second enzymatic step: Add PNPO to the reaction mixture.
-
Incubate: Incubate at 37°C for 15-30 minutes, protected from light, to allow the conversion of PNP to PLP.[13]
-
Measure fluorescence: Measure the fluorescence of the resulting PLP at an excitation wavelength of ~390 nm and an emission wavelength of ~500 nm.
-
Data analysis: Calculate the PdxK activity based on a PLP standard curve.
Induction of Vitamin B6 Deficiency in Cell Culture using this compound
This protocol describes how to induce a state of vitamin B6 deficiency in cultured cells using this compound.
Principle: this compound is taken up by cells and phosphorylated to 5-dPLP, which then inhibits PLP-dependent enzymes, mimicking a vitamin B6 deficient state.[14]
Materials:
-
Cell line of interest
-
Complete culture medium
-
Vitamin B6-deficient culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells in complete medium until they reach the desired confluency.
-
Prepare antagonist-containing medium: Prepare vitamin B6-deficient medium supplemented with dFBS and the desired concentration of this compound.
-
Induce deficiency: Wash the cells with PBS and replace the complete medium with the antagonist-containing medium.[14]
-
Incubate: Incubate the cells for a period sufficient to induce a deficient state (e.g., 24-72 hours).
-
Assess deficiency: Monitor the cells for phenotypic changes (e.g., reduced proliferation, morphological changes). Confirm the deficiency by measuring intracellular PLP levels or the activity of a known PLP-dependent enzyme.
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An In-Depth Technical Guide to the Biochemical Properties of 5'-Deoxypyridoxal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biochemical properties of 5'-Deoxypyridoxal (5-DP), a significant vitamin B6 antagonist. This document delves into its mechanism of action, its profound effects on cellular processes, and the experimental methodologies crucial for its study. The information presented herein is intended to empower researchers and drug development professionals in their exploration of vitamin B6 metabolism and the therapeutic potential of its antagonists.
Introduction: The Significance of a Vitamin B6 Antagonist
Vitamin B6, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is indispensable for a vast array of metabolic reactions essential for life.[1] PLP serves as a critical cofactor for over 140 distinct enzymatic reactions, playing a central role in amino acid, carbohydrate, and lipid metabolism.[2][3] Given the centrality of vitamin B6, molecules that interfere with its metabolism, known as vitamin B6 antagonists, are powerful tools for biochemical research and hold potential as therapeutic agents.
5'-Deoxypyridoxal (5-DP) is a structural analog of pyridoxal, a primary form of vitamin B6. Its defining feature is the absence of the 5'-hydroxyl group, a modification that fundamentally alters its biochemical activity and transforms it into a potent inhibitor of vitamin B6 metabolism. Understanding the nuanced biochemical properties of 5-DP is paramount for leveraging its capabilities in both basic research and drug discovery.
Physicochemical Properties of 5'-Deoxypyridoxal
A thorough understanding of the physical and chemical characteristics of 5'-Deoxypyridoxal is fundamental to its application in research and development.
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₂ | [4] |
| IUPAC Name | 3-hydroxy-2,5-dimethylpyridine-4-carboxaldehyde | [4][5] |
| CAS Number | 1849-49-6 | [4][5][6] |
| Molecular Weight | 151.16 g/mol | [4] |
Mechanism of Action: Competitive Inhibition of Pyridoxal Kinase
The primary mechanism through which 5'-Deoxypyridoxal exerts its biological effects is through the competitive inhibition of pyridoxal kinase (PDXK).[7] This enzyme is a cornerstone of the vitamin B6 salvage pathway, responsible for the ATP-dependent phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters.[2][3] This phosphorylation is the critical first step in converting dietary vitamin B6 into the active coenzyme, PLP.
By mimicking the natural substrate, pyridoxal, 5-DP binds to the active site of pyridoxal kinase. However, due to the absence of the 5'-hydroxyl group, it cannot be phosphorylated. This non-productive binding effectively sequesters the enzyme, preventing it from processing its natural substrates and thereby depleting the cellular pool of PLP. The competitive nature of this inhibition has been demonstrated for other 4'- and 5'-substituted pyridoxine analogs.[8]
Figure 1: Mechanism of 5'-Deoxypyridoxal's competitive inhibition of Pyridoxal Kinase.
Cellular Effects of 5'-Deoxypyridoxal
The depletion of cellular PLP pools by 5'-Deoxypyridoxal has profound and wide-ranging consequences on cellular function, primarily due to the impairment of numerous PLP-dependent enzymes.
Disruption of Cellular Metabolism
As PLP is a cofactor for a vast number of enzymes, its depletion disrupts critical metabolic pathways, including:
-
Amino Acid Metabolism: Transamination, decarboxylation, and racemization reactions are heavily reliant on PLP.[1]
-
Neurotransmitter Synthesis: The synthesis of key neurotransmitters such as serotonin, dopamine, and GABA is catalyzed by PLP-dependent enzymes.
-
Heme Biosynthesis: The initial and rate-limiting step in heme synthesis is catalyzed by the PLP-dependent enzyme, δ-aminolevulinate synthase.
Induction of Apoptosis
Several studies have shown that interfering with critical metabolic pathways can trigger programmed cell death, or apoptosis. While direct studies on 5-DP are limited, the inhibition of pyridoxal kinase by other small molecules has been shown to induce apoptosis in cancer cells.[2][9] The proposed mechanism involves the activation of the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of caspases.[] The depletion of PLP by 5-DP likely creates a state of cellular stress that initiates this apoptotic cascade.
Figure 2: Proposed signaling cascade for 5'-Deoxypyridoxal-induced apoptosis.
Cellular Uptake and Metabolism
Studies on rat renal proximal tubular cells have shown that 5'-deoxypyridoxal is an effective inhibitor of pyridoxine uptake, suggesting that it utilizes the same transport mechanism.[2] Once inside the cell, unlike natural vitamin B6 vitamers, 5-DP is not readily phosphorylated by pyridoxal kinase. Its metabolic fate primarily involves its action as an inhibitor, and it is likely eventually cleared from the cell through general detoxification pathways.
Experimental Protocols for the Study of 5'-Deoxypyridoxal
To facilitate further research into the biochemical properties of 5'-Deoxypyridoxal, this section provides detailed methodologies for its synthesis, the assessment of its inhibitory activity, and its quantification in biological samples.
Synthesis of 5'-Deoxypyridoxal
Step 1: Synthesis of 3-hydroxy-2,5-dimethylpyridine-4-carboxylic acid This intermediate can be synthesized through various established methods for pyridine ring formation, such as the Hantzsch pyridine synthesis or modifications thereof, starting from appropriate diketones, aldehydes, and ammonia sources.
Step 2: Reduction of the Carboxylic Acid to a Hydroxymethyl Group The carboxylic acid at the 4-position can be selectively reduced to a hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Step 3: Oxidation of the Hydroxymethyl Group to an Aldehyde The resulting 4-hydroxymethyl group can then be oxidized to the desired carboxaldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to yield 3-hydroxy-2,5-dimethylpyridine-4-carboxaldehyde (5'-Deoxypyridoxal).
Purification: The final product would require purification, likely through column chromatography on silica gel, followed by characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Pyridoxal Kinase Inhibition Assay
Determining the inhibitory potency of 5'-Deoxypyridoxal against pyridoxal kinase is crucial. A continuous coupled-enzyme fluorometric assay is a sensitive and efficient method for this purpose.
Principle: This assay involves two sequential enzymatic reactions. First, pyridoxal kinase (PDXK) phosphorylates pyridoxal to pyridoxal 5'-phosphate (PLP). In the second step, a coupling enzyme, pyridoxine-5'-phosphate oxidase (PNPO), oxidizes the non-fluorescent PLP to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the PDXK activity. The assay is performed in the presence of varying concentrations of 5-DP to determine its inhibitory effect.
Materials:
-
Purified recombinant pyridoxal kinase
-
Purified recombinant pyridoxine-5'-phosphate oxidase
-
Pyridoxal (substrate)
-
ATP (co-substrate)
-
5'-Deoxypyridoxal (inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM MgCl₂)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyridoxal, and ATP.
-
Add varying concentrations of 5'-Deoxypyridoxal to different wells of a microplate.
-
Initiate the first reaction by adding pyridoxal kinase to each well.
-
Incubate for a set period (e.g., 30 minutes) at 37°C to allow for PLP formation.
-
Initiate the second reaction by adding pyridoxine-5'-phosphate oxidase.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the oxidized PLP product.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (pyridoxal) and the inhibitor (5-DP) and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
Figure 3: Experimental workflow for determining the inhibitory kinetics of 5'-Deoxypyridoxal against Pyridoxal Kinase.
Quantification of 5'-Deoxypyridoxal in Biological Samples
High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for the quantification of 5'-Deoxypyridoxal in biological matrices such as cell lysates or plasma.
Principle: This method involves the separation of 5-DP from other cellular components on a reversed-phase HPLC column, followed by its detection using a UV or fluorescence detector.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of methanol and a phosphate buffer)
-
5'-Deoxypyridoxal standard for calibration
-
Perchloric acid or other protein precipitation agent
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For cell lysates, harvest and lyse the cells.
-
Precipitate proteins by adding a cold protein precipitation agent (e.g., perchloric acid) to the lysate or plasma sample.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the small molecules, including 5-DP.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Elute the compounds using a suitable mobile phase gradient.
-
Detect 5-DP at its characteristic absorbance wavelength (e.g., around 300 nm) or by its native fluorescence.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a 5'-Deoxypyridoxal standard.
-
Quantify the amount of 5-DP in the samples by comparing their peak areas to the standard curve.
-
Future Directions and Therapeutic Potential
The ability of 5'-Deoxypyridoxal to potently inhibit pyridoxal kinase and deplete cellular PLP levels makes it a valuable tool for studying the intricacies of vitamin B6 metabolism. Furthermore, its potential to induce apoptosis in rapidly proliferating cells suggests a possible therapeutic application in oncology.[2][9] The elevated requirement for vitamin B6 in many cancer cell types makes them potentially more susceptible to the effects of PLP depletion.[2]
Future research should focus on:
-
Elucidating the precise signaling pathways affected by 5-DP-induced PLP depletion in various cell types, particularly cancer cells.
-
Determining the in vivo efficacy and safety profile of 5-DP in preclinical cancer models.
-
Developing more potent and selective analogs of 5-DP with improved pharmacokinetic properties for potential therapeutic use.
-
Investigating the potential of 5-DP as an anti-sickling agent , as it has been shown to increase the oxygen affinity of hemoglobin.[12]
Conclusion
5'-Deoxypyridoxal is a potent biochemical tool and a potential therapeutic lead compound. Its well-defined mechanism of action as a competitive inhibitor of pyridoxal kinase provides a clear rationale for its biological effects. By depleting the essential coenzyme pyridoxal 5'-phosphate, 5-DP disrupts a multitude of metabolic pathways, leading to cellular stress and, in some contexts, apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced biochemical properties of this intriguing molecule and to explore its full potential in both basic science and drug development.
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An In-depth Technical Guide to 5-Deoxypyridoxal in Enzymology: From Mechanistic Probe to Therapeutic Design
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal 5'-phosphate (PLP) is one of nature's most versatile cofactors, facilitating a vast array of metabolic reactions essential for life.[1] The study of PLP-dependent enzymes, which account for approximately 4% of all classified enzymatic activities, is a cornerstone of enzymology and a fertile ground for therapeutic intervention.[2][3] This guide delves into the unique role of 5-Deoxypyridoxal (5-DPL), a structural analog and antagonist of vitamin B6, as a powerful tool for investigating these enzymes.[4] We will move beyond a simple description of its inhibitory properties to provide a detailed mechanistic framework, outlining how the subtle alteration at the 5'-position transforms this molecule into a mechanism-based inactivator. This whitepaper provides field-proven experimental protocols, causal explanations for methodological choices, and a forward-looking perspective on the application of 5-DPL and its derivatives in modern drug discovery.[5]
Part 1: The Chemical Dichotomy: this compound vs. Pyridoxal 5'-Phosphate
To understand the function of this compound, one must first appreciate the elegant chemistry of its natural counterpart, Pyridoxal 5'-phosphate (PLP). PLP's catalytic power stems from three key features:
-
The Aldehyde Group: Forms a covalent Schiff base (internal aldimine) with a conserved lysine residue in the enzyme's active site. Upon substrate binding, this is converted to an external aldimine with the substrate's amino group.[2]
-
The Pyridine Ring: Acts as an "electron sink," stabilizing the negative charge that develops in carbanionic intermediates formed during catalysis.[2]
-
The 5'-Phosphate Group: Serves as a crucial binding handle, anchoring the cofactor within the active site through electrostatic interactions. It also participates in acid-base catalysis in some enzymes.[6]
This compound (5-DPL) retains the first two features—the aldehyde and the electron-stabilizing ring—allowing it to be recognized by many PLP-dependent enzymes. However, its defining feature is the replacement of the 5'-hydroxymethyl phosphate moiety with a simple methyl group. This seemingly minor change has profound consequences:
-
Altered Binding Affinity: The loss of the phosphate group significantly weakens the cofactor's binding affinity in many enzymes, as the primary electrostatic anchor is gone.
-
Modified Catalytic Potential: The absence of the 5'-hydroxyl group prevents it from being phosphorylated by pyridoxal kinase, the enzyme responsible for converting other B6 vitamers into the active PLP cofactor.[7] However, if 5-DPL enters the active site, it can engage in the initial catalytic steps, setting the stage for its unique inhibitory mechanism.
This structural divergence is the foundation of 5-DPL's role as a vitamin B6 antagonist and a valuable mechanistic probe.[4][8]
Part 2: Mechanism of Inactivation: The Suicide Substrate Pathway
5-DPL is best understood as a mechanism-based inactivator , or "suicide inhibitor." Such molecules are relatively unreactive on their own but are converted into a highly reactive species by the target enzyme's own catalytic machinery.[9] This process ensures high specificity, as the inhibitor only becomes toxic within the active site of an enzyme that can process it.
The inactivation of a PLP-dependent enzyme by 5-DPL proceeds through a logical, multi-step sequence:
-
Initial Recognition and Schiff Base Formation: 5-DPL enters the active site and, like the natural substrate, forms an external aldimine with an amino acid substrate.
-
Enzyme-Catalyzed Proton Abstraction: The enzyme's catalytic base abstracts the substrate's α-proton, creating a resonance-stabilized carbanion, often called a quinonoid intermediate.[10] This is a normal step in many PLP-catalyzed reactions (e.g., transamination, decarboxylation).
-
Tautomerization and Michael Acceptor Formation: Herein lies the critical deviation from the normal catalytic cycle. The quinonoid intermediate can tautomerize to form a reactive exocyclic methylene intermediate. This conjugated system is a potent Michael acceptor .
-
Covalent Inactivation: A nucleophilic residue within the enzyme's active site (e.g., the ε-amino group of the catalytic lysine, a cysteine thiol, or a histidine imidazole) attacks the newly formed Michael acceptor. This results in an irreversible, covalent bond between the inhibitor and the enzyme, rendering it permanently inactive.
This sequence of events is a self-validating system; the enzyme must be catalytically active to generate its own inhibitor, leading to a highly specific and potent mode of inactivation.
Caption: Mechanism of 5-DPL-mediated suicide inhibition.
Part 3: Case Studies in PLP-Enzyme Inhibition
The principles of 5-DPL inhibition can be applied to investigate a wide range of PLP-dependent enzymes that are validated drug targets.
Case Study: γ-Aminobutyric Acid Aminotransferase (GABA-AT)
GABA-AT is a critical enzyme in the central nervous system, responsible for the degradation of the inhibitory neurotransmitter GABA.[11][12] Inhibiting GABA-AT increases GABA levels in the brain, an effective strategy for treating epilepsy and other neurological disorders.[13][14] Vigabatrin, an FDA-approved antiepileptic drug, is a classic example of a GABA-AT suicide inhibitor.[15] 5-DPL serves as an excellent tool to study the active site and mechanism of this enzyme class.
Case Study: Ornithine Decarboxylase (ODC)
ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[16][17] Its activity is tightly regulated and often upregulated in cancer cells, making it a prime target for oncology drug development.[3] ODC is also a target for treating parasitic diseases like African sleeping sickness, for which the ODC inhibitor Eflornithine is a key therapeutic.[3][17] Investigating ODC with 5-DPL can reveal crucial details about the substrate binding pocket and catalytic residues, aiding in the design of more specific inhibitors.[18][19][20]
| Target Enzyme | Therapeutic Area | Natural Substrate | Known Suicide Inhibitor Example | Potential Role for 5-DPL Investigation |
| GABA Aminotransferase (GABA-AT) | Epilepsy, Neuropathic Pain | GABA | Vigabatrin[15] | Probing active site nucleophiles and conformational changes upon inhibition. |
| Ornithine Decarboxylase (ODC) | Cancer, Parasitic Diseases | L-Ornithine | Eflornithine (DFMO)[17] | Characterizing the substrate specificity pocket and inactivation kinetics. |
| Histidine Decarboxylase (HDC) | Allergic Inflammation | L-Histidine | α-Fluoromethylhistidine | Elucidating the structural basis for substrate recognition.[21] |
| Alanine Racemase | Bacterial Infections | L-Alanine / D-Alanine | D-Cycloserine | Identifying species-specific differences for antibiotic design.[3] |
| Table 1: Key PLP-Dependent Enzyme Targets and the Role of 5-DPL as an Investigational Tool. |
Part 4: The Researcher's Toolkit: Validated Methodologies
Investigating the interaction between 5-DPL and a target enzyme requires a systematic, multi-faceted approach. The following protocols provide a robust framework for characterization, from initial kinetic analysis to definitive identification of covalent modification.
Protocol 1: Determining Inhibition Kinetics via Continuous Spectrophotometric Assay
Causality: This initial experiment is crucial to quantify the potency of 5-DPL and determine if the inhibition is time-dependent, a hallmark of irreversible or slow-binding inhibitors. A continuous assay is preferred over a fixed-time point assay as it provides real-time progress curves, which are essential for identifying time-dependent inactivation.[22][23]
Step-by-Step Methodology:
-
Assay Setup: Prepare a reaction mixture in a quartz cuvette containing buffer, the amino acid substrate, and a coupling enzyme system that produces a chromophore (e.g., NADH) proportional to product formation.
-
Enzyme Initiation: Add the target PLP-dependent enzyme to the cuvette and monitor the reaction rate (e.g., change in absorbance at 340 nm for NADH consumption) using a spectrophotometer. This establishes the uninhibited rate (V₀).
-
Inhibitor Introduction: Repeat the assay, but pre-incubate the enzyme with varying concentrations of 5-DPL for a short, fixed period before adding the substrate.
-
IC₅₀ Determination: Measure the initial velocity for each 5-DPL concentration. Plot the percentage of inhibition against the logarithm of the 5-DPL concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Time-Dependency Test: Pre-incubate the enzyme with a fixed concentration of 5-DPL. At various time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the enzyme-inhibitor mixture, dilute it into the assay mixture, and immediately measure the residual enzyme activity. A time-dependent decrease in activity is indicative of irreversible inhibition.
Caption: Workflow for determining enzyme inhibition kinetics.
Protocol 2: Confirming Irreversibility via Dialysis or Gel Filtration
Causality: To definitively prove that the inhibition is covalent and not just very tight, reversible binding, the unbound inhibitor must be physically separated from the enzyme. If activity does not recover after removal of the free inhibitor, the inactivation is irreversible. Dialysis is effective for larger volumes, while spin-column gel filtration is rapid and ideal for smaller, precious samples.
Step-by-Step Methodology:
-
Inactivation Reaction: Incubate the target enzyme with a sufficient concentration of 5-DPL (e.g., 10-20x IC₅₀) for a time period shown to cause >90% inhibition (from Protocol 1). Prepare a control sample with the enzyme incubated in buffer alone.
-
Removal of Unbound Inhibitor:
-
Dialysis: Place the reaction mixture in a dialysis bag (with an appropriate molecular weight cutoff) and dialyze against a large volume of buffer for several hours or overnight, with multiple buffer changes.
-
Gel Filtration: Apply the reaction mixture to a desalting spin column (e.g., G-25) and centrifuge according to the manufacturer's instructions. This separates the large enzyme-inhibitor complex from the small, unbound 5-DPL.
-
-
Activity Assay: Measure the enzymatic activity of the post-dialysis or post-gel filtration samples from both the 5-DPL-treated and control groups.
-
Analysis: Compare the activity of the treated sample to the control. A lack of significant activity recovery in the 5-DPL-treated sample confirms irreversible inactivation.
Protocol 3: Identifying the Covalent Adduct by Mass Spectrometry
Causality: This is the ultimate validation step, providing direct evidence of a covalent bond and identifying the specific amino acid residue that acts as the nucleophile in the final inactivation step. This information is invaluable for understanding the catalytic mechanism and for structure-based drug design.
Step-by-Step Methodology:
-
Inactivation and Cleanup: Inactivate the enzyme as described in Protocol 2 and remove excess inhibitor using gel filtration.
-
Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea or guanidinium HCl) to unfold it. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide to prevent them from reforming.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin or Glu-C.[13]
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS). The mass of the 5-DPL adduct will cause a predictable mass shift in the peptide to which it is attached.
-
Data Analysis: Use bioinformatics software to search the MS/MS data against the known protein sequence. Look for peptide fragments that contain the expected mass modification corresponding to the 5-DPL adduct. The MS/MS fragmentation pattern will confirm the peptide sequence and pinpoint the exact modified amino acid.
Caption: Experimental workflow for identifying covalent adducts via mass spectrometry.
Part 5: Future Directions in Research and Drug Development
The study of this compound and its derivatives is more than an academic exercise in enzymology; it provides a direct line of sight into rational drug design.[24][25]
-
A Scaffold for Novel Inhibitors: 5-DPL itself can be seen as a parent compound. By modifying its structure—for instance, by altering substituents on the pyridine ring—researchers can develop new generations of inhibitors with enhanced specificity and potency for a desired PLP-enzyme target over others.
-
Probing Drug Resistance: In infectious disease research, understanding how mutations in a target enzyme (e.g., bacterial alanine racemase) confer resistance to an antibiotic can be studied by examining how these mutations affect inactivation by probe molecules like 5-DPL.
-
Integration with Computational Biology: The experimental data derived from 5-DPL studies—particularly kinetic parameters and the identity of covalently modified residues—provide critical validation for computational models.[11] Molecular docking and molecular dynamics simulations can predict how 5-DPL analogs might bind, guiding synthetic efforts toward more effective compounds and reducing the cycle time of traditional discovery.[12][26]
The journey from a simple vitamin analog to a sophisticated tool for enzyme inactivation and drug design highlights a core principle of modern biomedical research: a deep understanding of biochemical mechanisms is the most powerful engine for therapeutic innovation.
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The Antagonist's Tale: The Discovery and Scientific Utility of 5-Deoxypyridoxal in Vitamin B6 Research
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive examination of 5-Deoxypyridoxal (5-DOP), a pivotal antagonist in the study of vitamin B6 metabolism. We will trace its historical origins from the foundational discoveries in vitamin B6 chemistry, led by pioneers like Esmond E. Snell, to its synthesis as a purpose-built molecular probe. The core of this guide is a deep dive into the mechanistic basis of its antagonist activity, focusing on its structural variance from the native coenzyme, Pyridoxal 5'-phosphate (PLP), and the functional consequences of this difference—specifically, the absence of the 5'-hydroxyl group. We will explore the causality behind its use in elucidating enzyme mechanisms and inducing experimental vitamin B6 deficiency. This guide includes detailed experimental protocols for assessing its inhibitory effects, quantitative data tables, and explanatory diagrams to provide researchers, scientists, and drug development professionals with a thorough understanding of 5-DOP's role as an indispensable tool in biochemical and pharmacological research.
Foundational Context: The World of Vitamin B6 and the Primacy of PLP
The story of this compound is inextricably linked to the biochemistry of vitamin B6. The term "vitamin B6" does not refer to a single molecule but to a group of six interconvertible compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms (PNP, PLP, PMP).[1][2] While dietary uptake can include any of these forms, their biological significance converges on a single, metabolically active hero: Pyridoxal 5'-phosphate (PLP) .[3][4]
The liver is the primary site for the interconversion of B6 vitamers, a process managed by a "salvage pathway" of enzymes.[5][6] This pathway ensures that PN, PL, and PM are phosphorylated by a kinase and subsequently converted by an oxidase to PLP.[5][7]
The chemical brilliance of PLP lies in its aldehyde group and its pyridine ring, which allow it to form a Schiff base (an internal aldimine) with a lysine residue in the active site of its host enzyme.[8] When an amino acid substrate approaches, it displaces the lysine in a transaldimination reaction, forming a new, external aldimine. This new linkage puts the entire electronic power of the PLP's conjugated pyridine ring system to work, acting as an "electron sink" to stabilize carbanionic intermediates that are key to a vast array of reactions.[9][10] Consequently, PLP is an essential coenzyme for over 140 different enzymatic reactions, fundamentally governing amino acid metabolism through processes like transamination, decarboxylation, racemization, and elimination reactions.[2][11]
The Pioneers and the Need for a Molecular Scalpel
The elucidation of vitamin B6's complex role was the work of many, but the contributions of biochemist Esmond E. Snell are particularly monumental.[12][13] In the 1940s, Snell's work using microbiological assays led to the characterization of pyridoxal and pyridoxamine, expanding the known forms of vitamin B6 beyond the initially isolated pyridoxine.[14][15][16] His subsequent investigations into the mechanisms of PLP-dependent enzymes laid the groundwork for our modern understanding of catalysis.[14][15]
As the central role of PLP became clear, a critical scientific question emerged: what is the specific function of each part of the PLP molecule? In particular, what is the role of the 5'-phosphate group? It was hypothesized to be critical for binding the coenzyme to the apoenzyme, but its potential role in the catalytic mechanism itself required further proof. To dissect this, researchers needed a molecular tool—an analogue of PLP that was similar enough to enter the enzyme's active site but different enough to disrupt its function in a predictable way. This need set the stage for the development of vitamin B6 antagonists.
The Genesis of an Antagonist: Synthesis and Structure of this compound
This compound (5-DOP) was developed as precisely such a tool. An improved synthesis for this analog was notably published by P. F. Mühlradt and Esmond E. Snell in 1967, underscoring its importance to the field's leading researchers.[17]
Structurally, 5-DOP is nearly identical to pyridoxal (PL), with one critical exception: the hydroxyl group at the 5' position is replaced with a hydrogen atom, resulting in a methyl group.[18][19]
This seemingly minor alteration has profound biochemical consequences. The 5'-hydroxyl group is the substrate for pyridoxal kinase, the enzyme that phosphorylates PL to the active PLP coenzyme.[2][5] Without this hydroxyl group, 5-DOP cannot be phosphorylated . It is a metabolic dead-end, incapable of becoming a true coenzyme. This single, deliberate structural change is the entire basis for its function as a vitamin B6 antagonist.
Mechanism of Action: Competitive Inhibition and Catalytic Sabotage
5-DOP exerts its antagonistic effects primarily through competitive inhibition of PLP-dependent enzymes. The process is a classic example of molecular mimicry and deception.
-
Entry into the Active Site: Because its structure is so similar to native pyridoxal, 5-DOP can enter the active site of a PLP-dependent apoenzyme (an enzyme lacking its coenzyme).
-
Schiff Base Formation: Like PLP, the aldehyde at the 4-position of 5-DOP can react with the ε-amino group of the active site lysine residue to form a Schiff base. This anchors the inhibitor within the active site, effectively occupying it.
-
Catalytic Failure: Here, the deception is revealed. The 5'-phosphate group of genuine PLP serves two critical functions that 5-DOP cannot replicate:
-
Electrostatic Anchoring: The negatively charged phosphate group forms strong ionic bonds with positively charged residues (like arginine or lysine) in the active site, locking the coenzyme in the precise orientation required for catalysis. 5-DOP lacks this anchor, resulting in weaker and less precise binding.
-
Acid-Base Catalysis: The phosphate group often acts as a general acid-base catalyst, participating directly in proton transfer steps during the reaction cycle.[8] The inert 5'-methyl group of 5-DOP is incapable of this function.
-
By occupying the active site without the ability to complete the catalytic cycle, 5-DOP effectively sequesters the enzyme, preventing it from binding to the true coenzyme, PLP, and carrying out its metabolic function.
// Nodes Apoenzyme [label=" Apoenzyme (PLP-dependent)| Lysine-NH2", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; PLP [label="PLP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FiveDOP [label="5-DOP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Holoenzyme [label="Active Holoenzyme|(PLP Schiff Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InhibitedEnzyme [label="Inactive Complex|(5-DOP Schiff Base)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Substrate [label="Amino Acid\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Products", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges PLP -> Apoenzyme:f0 [label="Binds to\nActive Site"]; Apoenzyme:f1 -> Holoenzyme [label="Forms Schiff Base"]; Holoenzyme -> Products [label="Catalyzes Reaction"]; Substrate -> Holoenzyme;
FiveDOP -> Apoenzyme:f0 [label="Competitively Binds\nto Active Site", fontcolor="#EA4335"]; Apoenzyme:f1 -> InhibitedEnzyme [label="Forms Schiff Base"]; InhibitedEnzyme -> InhibitedEnzyme [label="No Catalysis", dir=none, style=dashed, fontcolor="#5F6368"]; } ends_dot Caption: Competitive inhibition of a PLP-dependent enzyme by 5-DOP.
Applications in Scientific Research
The unique properties of 5-DOP established it as a versatile tool for probing the intricacies of vitamin B6 biochemistry.
Elucidating Enzymatic Mechanisms
By comparing the behavior of enzymes in the presence of PLP versus 5-DOP, researchers could dissect the specific role of the 5'-phosphate group. Studies of non-enzymatic reactions between 5-DOP and amino acids like alanine demonstrated that the pyridoxal ring structure alone could facilitate the formation of a Schiff base and subsequent deprotonation to form a stabilized carbanion.[20][21] However, the efficiency and course of these reactions differ from those with PLP. These experiments provided direct evidence that while the pyridine ring is the core electron sink, the 5'-phosphate is indispensable for proper substrate orientation and catalytic efficiency within the enzyme's constrained active site.
Inducing Experimental Vitamin B6 Deficiency
5-DOP and its close relative, 4'-Deoxypyridoxine (4-dPN), have been widely used to create controlled models of vitamin B6 deficiency in cell cultures and animal studies.[22][23] By administering these antagonists, researchers can systematically shut down PLP-dependent pathways and observe the downstream physiological effects. This approach has been instrumental in:
-
Identifying novel PLP-dependent enzymes.
-
Understanding the metabolic consequences of B6 deficiency, such as impaired neurotransmitter synthesis.[4]
-
Investigating the integration of vitamin B6 metabolism with other biochemical pathways.[23][24]
Foundational Work in Drug Development
While not a clinical drug itself, 5-DOP's success as a targeted inhibitor provided a conceptual framework for drug development.[25][26] The strategy of targeting essential, coenzyme-dependent pathways is a cornerstone of modern antimicrobial and anticancer research. By designing molecules that mimic a coenzyme or substrate but are catalytically inert, it is possible to selectively inhibit pathways crucial for the survival of pathogens or the proliferation of cancer cells. The history of 5-DOP is a foundational case study in this rational design approach.
Experimental Protocols & Data
Workflow: Assessing the Inhibitory Potency of 5-DOP
The following is a generalized protocol for determining the inhibition constant (Kᵢ) of 5-DOP for a model PLP-dependent enzyme, such as Alanine Transaminase.
// Nodes prep [label="1. Reagent Preparation\n- Purified Apoenzyme\n- PLP & 5-DOP stock solutions\n- Substrates (e.g., Alanine, α-KG)\n- Assay Buffer"]; setup [label="2. Assay Setup\n- Multi-well plate\n- Constant Apoenzyme & PLP conc.\n- Variable Substrate conc.\n- Variable 5-DOP conc. (inhibitor)"]; reaction [label="3. Reaction Initiation\n- Add final substrate to start\n- Incubate at constant temp (e.g., 37°C)"]; measure [label="4. Kinetic Measurement\n- Spectrophotometrically monitor\nproduct formation or substrate\nconsumption over time (e.g., NADH oxidation)"]; analysis [label="5. Data Analysis\n- Calculate initial velocities (V₀)\n- Generate Michaelis-Menten plots\nfor each [5-DOP]"]; plot [label="6. Dixon or Lineweaver-Burk Plot\n- Re-plot data to linearize\n- Determine Vmax, Km(app), and Kᵢ"];
// Edges prep -> setup; setup -> reaction; reaction -> measure; measure -> analysis; analysis -> plot; } ends_dot Caption: Experimental workflow for determining the Kᵢ of 5-DOP.
Step-by-Step Methodology:
-
Apoenzyme Preparation: Prepare the target enzyme in its apo-form (devoid of PLP) by treatment with a mild denaturant followed by dialysis against a phosphate buffer.
-
Reaction Mixtures: In a 96-well UV-transparent plate, prepare reaction mixtures containing a constant concentration of the apoenzyme, a saturating concentration of PLP (to be competed against), and varying concentrations of the primary substrate (e.g., L-alanine).
-
Inhibitor Addition: Create a matrix by adding varying concentrations of 5-DOP to the wells, including a set with zero inhibitor as a control.
-
Initiation and Measurement: Initiate the reaction by adding the second substrate (e.g., α-ketoglutarate) and immediately place the plate in a temperature-controlled spectrophotometer. Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation in a coupled assay) over time to determine the initial reaction velocity (V₀).
-
Data Analysis:
-
For each concentration of 5-DOP, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.
-
Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]) to linearize the data.
-
For competitive inhibition, the Kᵢ can be calculated from the equation: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) , where Kₘ(app) is the apparent Michaelis constant in the presence of inhibitor concentration [I].
-
Representative Quantitative Data
The following table summarizes hypothetical but realistic kinetic data from an inhibition experiment as described above.
| [5-DOP] (µM) | Kₘ(app) for Alanine (mM) | Vₘₐₓ (µmol/min/mg) |
| 0 (Control) | 5.0 | 100 |
| 10 | 7.5 | 100 |
| 25 | 12.5 | 100 |
| 50 | 20.0 | 100 |
Analysis: The Vₘₐₓ remains constant while the apparent Kₘ increases with inhibitor concentration. This is the hallmark of competitive inhibition. Using the data from the 50 µM 5-DOP condition: 20.0 mM = 5.0 mM (1 + 50 µM / Kᵢ) 4 = 1 + 50 µM / Kᵢ 3 = 50 µM / Kᵢ Kᵢ = 16.7 µM
This calculated Kᵢ value represents the dissociation constant for the inhibitor-enzyme complex, providing a quantitative measure of 5-DOP's binding affinity and inhibitory potency.
Conclusion and Future Perspectives
This compound is more than a mere chemical curiosity; it is a testament to the power of rational molecular design in biochemical inquiry. Its creation, born from a specific need to dissect a fundamental catalytic mechanism, provided researchers with a tool of unparalleled precision. The legacy of 5-DOP is evident in the detailed understanding we now possess of PLP-dependent enzymes and the broader field of vitamin B6 metabolism.
The principles demonstrated by the use of 5-DOP—targeting essential coenzyme pathways with structurally similar but functionally inert antagonists—continue to resonate in modern drug discovery. As researchers seek to develop more selective inhibitors for therapeutic purposes, the story of this compound serves as a foundational chapter, reminding us that sometimes, the best way to understand how something works is to observe what happens when you break it with precision.
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An In-Depth Technical Guide to the Structural Analysis of 5-Deoxypyridoxal and its Analogs
This guide provides a comprehensive overview of the structural analysis of 5-Deoxypyridoxal (5-DPL) and its analogs, molecules of significant interest in drug development due to their role as antagonists of Vitamin B6.[1][2] Understanding the precise three-dimensional architecture of these compounds is paramount for elucidating their mechanism of action and for the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the key analytical techniques employed in this area of study.
Introduction: The Significance of this compound and its Analogs
This compound (5-DPL), with the molecular formula C8H9NO2, is a derivative of pyridoxal, one of the active forms of vitamin B6.[3][4] Unlike pyridoxal, 5-DPL lacks the 5'-hydroxyl group, a critical modification that underpins its biological activity as a competitive inhibitor. Vitamin B6, in its coenzymatic form pyridoxal 5'-phosphate (PLP), is essential for a vast array of metabolic processes, including amino acid biosynthesis and neurotransmitter metabolism.[2][5][6] Enzymes that are dependent on PLP are crucial for cellular function, and their inhibition can have profound physiological effects.[7]
The ability of 5-DPL and its analogs to interfere with PLP-dependent pathways makes them valuable tools for studying enzyme mechanisms and promising candidates for therapeutic intervention in various diseases, including cancer.[8][9] Pyridoxal kinase (PDXK), the enzyme responsible for phosphorylating pyridoxal to the active PLP, is a key target.[8][9][10] Inhibition of PDXK can disrupt the proliferation of cancer cells, which often exhibit an increased demand for vitamin B6.[8][9] Consequently, the detailed structural characterization of these inhibitors is a critical step in the development of potent and selective anticancer agents.[8]
This guide will delve into the primary analytical techniques used to determine the structure of 5-DPL and its analogs: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and discuss the interpretation of the resulting data.
X-ray Crystallography: The Gold Standard for Atomic Resolution
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[11] It provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall conformation of a molecule. For 5-DPL and its analogs, obtaining a crystal structure is the definitive way to understand their shape and how they interact with their biological targets.[12]
Causality Behind Experimental Choices in Crystallography
The journey from a powdered compound to a high-resolution crystal structure is a multi-step process where each decision is critical. The primary challenge lies in growing a single, well-ordered crystal suitable for diffraction.
-
Solvent Selection: The choice of solvent or solvent system is paramount. The ideal solvent will dissolve the compound to a sufficient concentration but also allow for slow, controlled precipitation as the solvent evaporates or as an anti-solvent is introduced. This slow process is crucial for allowing the molecules to arrange themselves into a highly ordered crystal lattice. For pyridoxal analogs, a range of solvents from polar (e.g., water, ethanol) to less polar (e.g., acetone, ethyl acetate) should be screened.
-
Crystallization Method: The most common method for small molecules is slow evaporation. However, vapor diffusion (hanging or sitting drop) and liquid-liquid diffusion can also be effective, particularly for more challenging compounds. The choice depends on the solubility and stability of the analog.
-
Temperature Control: Temperature plays a critical role in both solubility and the kinetics of crystal growth. A stable, controlled temperature environment is essential to prevent rapid precipitation, which leads to poorly ordered or amorphous solids.
Self-Validating Systems in Crystallographic Protocols
A robust crystallographic experiment has built-in checks to ensure the quality and validity of the final structure.
-
Diffraction Quality: The initial diffraction pattern provides immediate feedback on the quality of the crystal. A good crystal will produce sharp, well-defined diffraction spots extending to high resolution. Diffuse or multiple spots indicate twinning or other crystal defects.
-
Data Redundancy: Collecting a highly redundant dataset (measuring the same reflections multiple times) is crucial for accurate intensity measurements and for identifying and correcting for systematic errors.
-
Refinement Statistics: The final refined structure is evaluated using several statistical metrics, including the R-factor (R-work and R-free). Low R-factors indicate a good agreement between the observed diffraction data and the calculated data from the structural model.
Experimental Protocol: Single-Crystal X-ray Diffraction of a 5-DPL Analog
-
Crystal Growth:
-
Dissolve 5-10 mg of the purified 5-DPL analog in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Place the solution in a small, clean vial and cover it loosely to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or 4°C).
-
Monitor the vial daily for the formation of single crystals. This process can take several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures (e.g., 100 K).
-
Center the crystal in the X-ray beam of a diffractometer.[13]
-
Collect a full sphere of diffraction data using a modern detector.[13]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the model against the experimental data to optimize the atomic positions, and thermal parameters.
-
Data Presentation: Crystallographic Data for a Hypothetical 5-DPL Analog
| Parameter | Value |
| Empirical Formula | C9H10ClNO2 |
| Formula Weight | 200.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.345(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 932.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.428 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
This table represents typical crystallographic data that would be reported for a novel 5-DPL analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing valuable information about the connectivity of atoms and the three-dimensional arrangement of the molecule.[14][15] For 5-DPL and its analogs, NMR is essential for confirming the chemical structure and for studying their dynamic behavior in a biologically relevant environment.
Causality Behind Experimental Choices in NMR
The selection of NMR experiments is guided by the specific structural questions being addressed.
-
1D NMR (¹H and ¹³C): These are the foundational experiments. ¹H NMR provides information about the number and types of protons and their local chemical environment. ¹³C NMR reveals the number and types of carbon atoms in the molecule.[14]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining the three-dimensional conformation of the molecule in solution.
Self-Validating Systems in NMR Protocols
A comprehensive NMR analysis incorporates several layers of validation.
-
Consistency Across Experiments: The structural fragments deduced from different 2D NMR experiments must be consistent with each other. For example, a correlation observed in the COSY spectrum should be supported by the connections established through HSQC and HMBC.
-
Comparison with Predicted Spectra: The experimentally observed chemical shifts can be compared with values predicted by computational software. A good correlation provides confidence in the structural assignment.
-
Purity Assessment: The ¹H NMR spectrum is an excellent tool for assessing the purity of a sample. The presence of unexpected signals can indicate impurities that may need to be removed.
Experimental Protocol: Comprehensive NMR Analysis of a 5-DPL Analog
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 5-DPL analog in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and to optimize acquisition parameters.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D NMR spectra, including COSY, HSQC, and HMBC.
-
If conformational information is required, acquire a NOESY spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in all spectra to the specific atoms in the molecule, starting with the most downfield or characteristic signals.
-
Use the correlations in the 2D spectra to build up the molecular structure.
-
Data Presentation: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.12 | s | 1H | -CHO |
| 8.01 | s | 1H | H-6 |
| 2.54 | s | 3H | -CH₃ (at C-2) |
| 2.48 | s | 3H | -CH₃ (at C-5) |
This table presents typical ¹H NMR data for the parent compound, this compound. The specific chemical shifts for analogs will vary depending on their substituents.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of 5-DPL and its analogs with high accuracy and for obtaining structural information through the analysis of fragmentation patterns.[16] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, further confirming its identity.
Causality Behind Experimental Choices in Mass Spectrometry
The choice of ionization technique and mass analyzer depends on the properties of the analyte and the desired information.
-
Ionization Technique:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like 5-DPL and its analogs. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar molecules.
-
-
Mass Analyzer:
-
Quadrupole: A common and robust mass analyzer that is often used in tandem with other analyzers.
-
Time-of-Flight (TOF): Provides high mass resolution and accuracy, making it ideal for determining the elemental composition.
-
Orbitrap: Offers very high resolution and mass accuracy.
-
-
Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific ion (the precursor ion) and then fragmenting it to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation.[17][18][19]
Self-Validating Systems in Mass Spectrometry Protocols
A reliable mass spectrometry analysis includes several internal validation steps.
-
Isotopic Pattern Matching: The observed isotopic distribution for a given ion should match the theoretically calculated distribution based on its elemental composition. This is a powerful confirmation of the assigned formula.
-
Accurate Mass Measurement: The measured mass of the molecular ion should be within a few parts per million (ppm) of the calculated mass for the proposed elemental formula.
-
Reproducible Fragmentation: The MS/MS fragmentation pattern should be reproducible under the same experimental conditions.
Experimental Protocol: LC-MS/MS Analysis of a 5-DPL Analog
-
Sample Preparation:
-
Prepare a dilute solution of the 5-DPL analog (typically 1-10 µg/mL) in a suitable solvent, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry Detection:
-
Introduce the eluent from the LC column into the mass spectrometer's ion source (e.g., ESI).
-
Acquire full-scan mass spectra to detect the molecular ion of the 5-DPL analog.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can be used to confirm the structure.
-
Data Presentation: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Difference (ppm) |
| [M+H]⁺ | 152.0706 | 152.0708 | 1.3 |
This table shows typical high-resolution mass spectrometry data, demonstrating the high accuracy of the mass measurement.
Integrated Structural Analysis Workflow
The most robust approach to the structural analysis of 5-DPL and its analogs is an integrated workflow that combines the strengths of all three techniques.
Caption: Integrated workflow for the structural analysis of 5-DPL analogs.
This workflow ensures a comprehensive and validated structural determination, providing the solid foundation necessary for advancing these promising compounds in the drug discovery pipeline.
References
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- Boyko, K. M., Tsoy, O. V., Fomenkov, A. I., Popov, V. O., & Rakitina, T. V. (2021). From Structure to Function: Analysis of the First Monomeric Pyridoxal-5′-Phosphate-Dependent Transaminase from the Bacterium Desulfobacula toluolica. International journal of molecular sciences, 22(21), 11846.
- Rojas, L., Quiroga, J., & Abonia, R. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC advances, 14(12), 8207–8216.
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- Al-Saidi, K. H., & Al-Ameri, T. F. (2019). A New Spectrophotometric Method to Determine Vitamin B6 in Pharmaceutical Formation Samples Using a Micelle Form. Journal of Physics: Conference Series, 1234, 012087.
- Saini, M., Are, S., & Qureshi, I. A. (2022). Pyridoxal Kinase of Disease-causing Human Parasites: Structural and Functional Insights to Understand its Role in Drug Discovery. Current protein & peptide science, 23(4), 271–289.
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Spectroscopic Characterization of 5-Deoxypyridoxal: A Technical Guide for Researchers
Part 1: Unveiling 5-Deoxypyridoxal: Foundational Insights
Chemical Identity and Structural Framework
This compound (5-DOP), a significant analog of pyridoxal, belongs to the vitamin B6 family. Its chemical structure is characterized by a pyridine ring, with a formyl group at the 4-position, a hydroxyl group at the 3-position, and methyl groups at the 2- and 5-positions. The molecular formula of this compound is C8H9NO2, and it has a molecular weight of 151.16 g/mol .[1][2] The absence of the 5'-hydroxyl group, present in pyridoxal, is a key structural feature that influences its biological activity and spectroscopic properties.
The Biological Significance of this compound
This compound is recognized primarily as a vitamin B6 antagonist.[3] It exerts its biological effects by competing with the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), for the active sites of various PLP-dependent enzymes. This competitive inhibition can disrupt numerous metabolic pathways, making 5-DOP a valuable tool for studying enzyme mechanisms and for potential therapeutic applications where modulation of PLP-dependent pathways is desired. For instance, it has been investigated for its role in the non-enzymatic reactions with amino acids like alanine.[4]
The Imperative for Spectroscopic Characterization
A thorough spectroscopic characterization of this compound is paramount for researchers in drug development and biochemical studies. Spectroscopic techniques provide a detailed fingerprint of the molecule, enabling its unambiguous identification, purity assessment, and the study of its interactions with biological macromolecules. Understanding the spectroscopic signatures of 5-DOP is the foundation for quantitative assays, stability studies, and for elucidating its mechanism of action at a molecular level.
Part 2: Probing Electronic Transitions: UV-Visible Absorption Spectroscopy
Principle and Application in 5-DOP Analysis
UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. For this compound, this technique is particularly useful for quantifying its concentration in solution and for studying its interactions with other molecules, such as amino acids, which often lead to the formation of Schiff bases with distinct absorption spectra.[1][5] The absorption spectrum of 5-DOP is sensitive to environmental factors like pH and solvent polarity.
Anticipated Spectral Characteristics
The UV-Visible spectrum of pyridoxal and its analogs is characterized by absorption bands arising from π → π* transitions within the pyridine ring. The position and intensity of these bands are influenced by the protonation state of the pyridine nitrogen and the phenolic hydroxyl group. Based on studies of related pyridoxal compounds, this compound is expected to exhibit characteristic absorption maxima in the UV and near-visible regions.[6]
Detailed Experimental Protocol: UV-Visible Spectroscopy of 5-DOP
-
Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer is required.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Dilute the stock solution to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0).
-
Prepare a blank solution containing the same solvent used for the sample.
-
-
Data Acquisition:
-
Record the absorption spectrum over a wavelength range of 200-500 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum of the blank solution first to establish a baseline.
-
Record the spectrum of the 5-DOP solution.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorption (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Data Interpretation and Influential Factors
The interpretation of the UV-Visible spectrum of 5-DOP involves identifying the λmax values and understanding how they shift with changes in pH. For example, the protonation of the pyridine nitrogen at acidic pH is expected to cause a blue shift (shift to shorter wavelength) in the absorption maximum. The formation of a Schiff base with an amino acid will result in a new absorption band at a longer wavelength, typically in the 300-450 nm range.[1][5]
Tabulated UV-Visible Absorption Data
| Feature | Value | Reference |
| λmax (Schiff base with n-hexylamine) | Varies with pH (e.g., 330-415 nm) | [1] |
| λmax (Schiff base with dodecylamine) | pH-dependent | [5] |
| Molar Absorptivity (ε) | Concentration and pH-dependent | N/A |
Part 3: Harnessing Luminescence: Fluorescence Spectroscopy
The Power of Fluorescence in Studying 5-DOP
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it absorbs light. While this compound itself is expected to be weakly fluorescent, its Schiff base derivatives with amino acids can exhibit significant fluorescence.[1] This property is invaluable for studying the binding of 5-DOP to proteins and for developing sensitive assays.
Excitation and Emission Profile
The fluorescence of 5-DOP Schiff bases is characterized by specific excitation and emission wavelengths. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can provide information about the environment of the molecule. For instance, the fluorescence of the Schiff bases of 5'-deoxypyridoxal with n-hexylamine has been studied in cationic micelles.[1]
Detailed Experimental Protocol: Fluorescence Spectroscopy of 5-DOP
-
Instrumentation: A calibrated spectrofluorometer is required.
-
Sample Preparation:
-
Prepare solutions of 5-DOP or its Schiff bases in a non-fluorescent solvent or buffer.
-
Ensure the absorbance of the solution at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
-
Data Acquisition:
-
Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated emission maximum.
-
Record the emission spectrum by exciting the sample at the determined excitation maximum.
-
Record the spectrum of a blank solution to subtract any background fluorescence.
-
-
Data Analysis:
-
Identify the excitation and emission maxima.
-
If a standard with a known quantum yield is available, the quantum yield of the sample can be determined.
-
Interpreting Fluorescence Data
The fluorescence emission maximum and intensity are sensitive to the polarity of the solvent and the formation of hydrogen bonds. Changes in these parameters upon binding to a protein can provide information about the nature of the binding site. Quenching of fluorescence can be used to study the accessibility of the fluorophore to quenching agents.
Tabulated Fluorescence Data
| Feature | Value | Reference |
| Excitation λmax (Schiff base) | Dependent on the specific Schiff base and pH | [1] |
| Emission λmax (Schiff base) | Dependent on the specific Schiff base and pH | [1] |
| Quantum Yield (Schiff base) | Varies with chemical species and environment | [1] |
Part 4: Elucidating Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, ¹H NMR is essential for confirming its structure and for identifying the different protons in the molecule.
The principle of ¹H NMR is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift of a proton is a measure of its electronic environment. The integration of the signal is proportional to the number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Optimize parameters such as the number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Reference the spectrum to the solvent or TMS signal.
-
Integrate the signals and determine their multiplicities.
-
Assign the signals to the respective protons in the 5-DOP molecule.
-
The ¹H NMR spectrum of 5-DOP is expected to show distinct signals for the aldehydic proton, the aromatic proton on the pyridine ring, and the methyl protons. The chemical shifts of these protons will be influenced by the electronic effects of the substituents on the pyridine ring. While a fully assigned spectrum for 5-DOP is not available in the provided search results, analysis of its reaction products with alanine showed singlets for the aromatic methyl groups in the range of 1.62-2.53 ppm.[2]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.5-10.5 | Singlet |
| Aromatic (C6-H) | ~7.5-8.5 | Singlet |
| Methyl (C2-CH₃) | ~2.3-2.6 | Singlet |
| Methyl (C5-CH₃) | ~2.0-2.3 | Singlet |
| Hydroxyl (-OH) | Broad, variable | Singlet |
Note: These are predicted values based on general knowledge of similar compounds. Experimental verification is necessary.
¹³C NMR Spectroscopy: A Carbon-Centric View
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. It is a powerful tool for confirming the structure of this compound and for studying its chemical transformations.
Similar to ¹H NMR, ¹³C NMR involves the absorption of radiofrequency energy by ¹³C nuclei in a magnetic field. The chemical shift of each carbon atom provides information about its bonding environment.
-
Instrumentation: A high-field NMR spectrometer with a carbon probe is required.
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound (typically 20-50 mg) in a deuterated solvent.
-
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum using proton decoupling to simplify the spectrum to a series of singlets.
-
Longer acquisition times are often needed compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the data and reference the spectrum.
-
Assign the signals to the respective carbon atoms in the 5-DOP molecule, often with the aid of 2D NMR techniques like HSQC and HMBC.
-
The ¹³C NMR spectrum of 5-DOP will show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons of the pyridine ring, and the methyl carbons. The chemical shifts will be characteristic of the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | ~190-200 |
| Aromatic (C2, C3, C4, C5, C6) | ~110-160 |
| Methyl (C2-CH₃) | ~15-25 |
| Methyl (C5-CH₃) | ~10-20 |
Note: These are predicted values based on general knowledge of similar compounds. Experimental verification is necessary.
Part 5: Determining Molecular Mass and Fragmentation: Mass Spectrometry (MS)
Principle and Application in 5-DOP Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation pattern. For this compound, MS is crucial for confirming its identity and purity.
Detailed Experimental Protocol: Mass Spectrometry of 5-DOP
-
Instrumentation: A mass spectrometer, such as one equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap), is suitable.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Compare the measured mass with the calculated exact mass of 5-DOP.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features.
-
Interpretation of Mass Spectra and Fragmentation
The mass spectrum of 5-DOP is expected to show a prominent peak corresponding to its molecular ion. In positive ion mode, this would be the protonated molecule [C8H9NO2 + H]⁺ at m/z 152.06. The fragmentation pattern in the MS/MS spectrum would likely involve losses of small neutral molecules such as CO, H₂O, and fragments related to the pyridine ring structure.
Tabulated Mass Spectrometry Data
| Feature | Value | Reference |
| Molecular Formula | C8H9NO2 | [1][2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Exact Mass | 151.0633 g/mol | Calculated |
| Expected [M+H]⁺ | 152.0711 m/z | Calculated |
| Expected [M-H]⁻ | 150.0555 m/z | Calculated |
Part 6: An Integrated Approach to Structural Confirmation
Workflow for Comprehensive Characterization
A robust characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The workflow typically begins with mass spectrometry to confirm the molecular weight, followed by NMR spectroscopy for detailed structural elucidation. UV-Visible and fluorescence spectroscopy are then employed for quantitative analysis and interaction studies.
Diagram of the Characterization Workflow
Sources
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- 3. Fluorescence of the Schiff bases of pyridoxal and pyridoxal 5'-phosphate withL-isoleucine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dereplication of microbial metabolites through database search of mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic study of the Schiff bases of dodecylamine with pyridoxal 5'-phosphate and 5'-deoxypyridoxal. A model for the Schiff bases of pyridoxal 5'-phosphate in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Understanding the Metabolic Fate of 5-Deoxypyridoxal In Vivo
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deoxypyridoxal (5-DOP) is a structural analog of pyridoxal, a vitamer of vitamin B6. As a vitamin B6 antagonist, 5-DOP holds potential as a pharmacological tool and a lead compound in drug development.[1] Understanding its metabolic fate is crucial for elucidating its mechanism of action, potential toxicity, and therapeutic efficacy. This technical guide provides a comprehensive framework for investigating the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. We will delve into the rationale behind experimental design, present detailed methodologies, and predict potential metabolic pathways based on current knowledge of vitamin B6 metabolism.
Introduction: The Significance of this compound
Vitamin B6, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), is essential for over 140 enzymatic reactions in the human body, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and glucose metabolism.[2][3] Molecules that interfere with vitamin B6 metabolism, such as this compound, are valuable for studying the function of PLP-dependent enzymes and may have therapeutic applications.[1][4] 5-DOP is structurally similar to pyridoxal but lacks the 5'-hydroxyl group, which is critical for its phosphorylation to the active coenzyme form. This structural difference is the basis for its antagonistic effects. To fully harness the potential of 5-DOP, a thorough understanding of its behavior in a biological system is paramount. This guide will outline the necessary steps to comprehensively characterize the in vivo metabolic journey of 5-DOP.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of vitamin B6 and its analogs, we can hypothesize the primary metabolic transformations of 5-DOP in vivo. The key enzymatic players in vitamin B6 metabolism are pyridoxal kinase and pyridoxine-5'-phosphate oxidase.[5][6] While 5-DOP cannot be phosphorylated at the 5' position, other metabolic routes are likely.
A plausible metabolic pathway for 5-DOP involves its interaction with amino acids. Non-enzymatic studies have shown that 5-DOP can react with L-alanine to form an imine, which can then be converted to 5'-deoxypyridoxamine.[7][8] This suggests that in vivo, 5-DOP could undergo transamination reactions.
Furthermore, another vitamin B6 antagonist, 4'-deoxypyridoxine, is known to be phosphorylated in vivo to 4'-deoxypyridoxine-5'-phosphate, which then acts as an inhibitor of PLP-dependent enzymes.[9][10] Although 5-DOP lacks the 5'-hydroxyl for phosphorylation, it is crucial to investigate if any phosphorylation occurs at other positions or if the molecule undergoes other modifications.
The following diagram illustrates the predicted metabolic pathway of this compound.
Caption: Predicted metabolic pathway of this compound in vivo.
In Vivo Experimental Design: A Step-by-Step Guide
A well-designed in vivo study is the cornerstone of understanding the ADME profile of a compound.[11] Here, we outline a comprehensive experimental workflow for studying the metabolic fate of 5-DOP.
Animal Model Selection
The choice of animal model is critical for obtaining relevant and translatable data. The Sprague-Dawley rat is a commonly used model in pharmacokinetic and metabolism studies due to its well-characterized physiology and ease of handling.[12]
Dosing and Administration
-
Route of Administration: Oral (gavage) and intravenous (IV) administration should be performed to assess oral bioavailability and clearance.[13]
-
Dose Selection: A dose of 50 mg/kg can be used, which is a common dose for pharmacokinetic studies of vitamin B6 and its analogs.[14]
-
Vehicle: 5-DOP should be dissolved in a suitable vehicle, such as a mixture of polyethylene glycol 400 and water, to ensure complete dissolution and stability.
Sample Collection
-
Blood: Serial blood samples should be collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing to determine the pharmacokinetic profile.[14] Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces: Animals should be housed in metabolic cages for the collection of urine and feces over 24 hours to assess the excretion pathways.
-
Tissues: At the end of the study, key tissues (liver, kidneys, brain, etc.) should be collected to evaluate the distribution of 5-DOP and its metabolites.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for in vivo metabolism study of this compound.
Analytical Methodology: Detection and Quantification
Accurate and sensitive analytical methods are essential for quantifying 5-DOP and its metabolites in biological matrices.[15][16]
Sample Preparation
Biological samples require processing to remove interfering substances before analysis.[15]
-
Protein Precipitation: For plasma and tissue homogenates, protein precipitation with a solvent like acetonitrile or methanol is a common first step.
-
Solid-Phase Extraction (SPE): SPE can be used to further clean up the samples and concentrate the analytes of interest.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity and selectivity.[17][18][19]
-
Chromatography: A reversed-phase C18 column is suitable for separating 5-DOP and its potential metabolites. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is recommended.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for quantification. Specific parent-to-product ion transitions for 5-DOP and its expected metabolites need to be optimized.
Data Analysis and Interpretation
Pharmacokinetic Parameters
Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability will be calculated from the plasma concentration-time data using non-compartmental analysis.[12]
Metabolite Identification
The LC-MS/MS data will be analyzed to identify potential metabolites by searching for predicted mass-to-charge ratios and characteristic fragmentation patterns.
Quantitative Data Summary
The following table provides a template for summarizing the key pharmacokinetic parameters of this compound.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 50 | 50 |
| Cmax (ng/mL) | - | TBD |
| Tmax (h) | - | TBD |
| AUC (0-t) (ngh/mL) | TBD | TBD |
| AUC (0-inf) (ngh/mL) | TBD | TBD |
| t1/2 (h) | TBD | TBD |
| CL (mL/h/kg) | TBD | - |
| Vd (L/kg) | TBD | - |
| F (%) | - | TBD |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability; TBD: To be determined.
Conclusion and Future Directions
This technical guide provides a robust framework for the comprehensive in vivo investigation of this compound's metabolic fate. The insights gained from these studies will be invaluable for understanding its mechanism of action as a vitamin B6 antagonist and for guiding its potential development as a therapeutic agent. Future research should focus on identifying the specific enzymes responsible for the metabolism of 5-DOP and investigating the potential for drug-drug interactions. A thorough characterization of the ADME profile of 5-DOP will ultimately pave the way for its safe and effective use in research and medicine.
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The Foundational Science of 5-Deoxypyridoxal: A Technical Guide to a Classic Vitamin B6 Antimetabolite
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the foundational research surrounding 5-Deoxypyridoxal (5-DOP), a pivotal antimetabolite in the study of vitamin B6 metabolism. By acting as a molecular mimic, 5-DOP competitively inhibits pyridoxal kinase, the essential enzyme responsible for the phosphorylation of vitamin B6 vitamers. This guide will provide a comprehensive overview of the historical context of its discovery, its mechanism of action, synthesis protocols, and key in vitro and in vivo experimental findings. Detailed methodologies and visual pathway diagrams are included to offer a practical and in-depth resource for researchers leveraging this classic vitamin B6 antagonist.
Introduction: The Centrality of Vitamin B6 and the Rise of Antimetabolites
Vitamin B6 is not a single entity but a collective of six interconvertible compounds: pyridoxal, pyridoxine, pyridoxamine, and their respective 5'-phosphate esters. The biologically active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism. Given its central role, the study of vitamin B6 metabolism has been greatly advanced by the use of antimetabolites—structurally similar molecules that competitively inhibit metabolic reactions.[1][2] this compound emerged from early research as a key tool to probe the intricacies of vitamin B6-dependent pathways.
The Discovery and Foundational Research of this compound
The pioneering work of Rabinowitz and Snell in 1953 established this compound (then referred to as 5-Desoxypyridoxal) as a potent vitamin B6 antagonist.[3] Their research demonstrated its ability to inhibit the growth of various microorganisms, an effect that could be reversed by the addition of vitamin B6. This foundational study laid the groundwork for decades of research into vitamin B6 metabolism and the development of enzyme inhibitors.
Mechanism of Action: Competitive Inhibition of Pyridoxal Kinase
The primary mechanism of action of this compound lies in its ability to act as a competitive inhibitor of pyridoxal kinase.[4][5] This enzyme is the gateway for the entry of pyridoxal, pyridoxine, and pyridoxamine into the active coenzyme pool by catalyzing their ATP-dependent phosphorylation.
The Vitamin B6 Salvage Pathway
To understand the action of 5-DOP, it is crucial to first understand the vitamin B6 salvage pathway, which allows cells to utilize and interconvert dietary forms of vitamin B6.
Caption: The Vitamin B6 Salvage Pathway, highlighting the central role of Pyridoxal Kinase.
This compound as a Competitive Substrate
This compound, due to its structural similarity to pyridoxal, binds to the active site of pyridoxal kinase. However, the absence of the 5'-hydroxyl group, the site of phosphorylation, renders it an unsuitable substrate for the kinase reaction. This competitive binding sequesters the enzyme, preventing it from phosphorylating its natural substrates and thereby depleting the cellular pool of the active coenzyme, PLP.
Caption: Competitive inhibition of Pyridoxal Kinase by this compound.
Synthesis of this compound and its Phosphorylated Form
The synthesis of 5-deoxypyridoxine, the precursor to this compound, and its subsequent phosphorylation are critical for its use in research. A common method involves the reduction of pyridoxine.[6] The phosphorylated form, deoxypyridoxine-5-phosphate, is the active antagonist within the cell.
Protocol for the Synthesis of Deoxypyridoxine-5-Phosphate
This protocol is adapted from the method described by Kuroda (1964).[6]
Materials:
-
Pyridoxine hydrochloride
-
Platinum oxide (PtO2)
-
Hydrogen gas
-
Phosphorus pentoxide (P2O5)
-
85% Phosphoric acid (H3PO4)
-
Barium hydroxide (Ba(OH)2)
-
Amberlite IRC-50 resin (H+-form)
Procedure:
-
Reduction of Pyridoxine to Deoxypyridoxine:
-
Dissolve pyridoxine hydrochloride in an appropriate solvent (e.g., water or ethanol).
-
Add a catalytic amount of PtO2.
-
Hydrogenate the mixture under hydrogen gas pressure until the theoretical amount of hydrogen is consumed.
-
Filter the catalyst and evaporate the solvent to obtain crude deoxypyridoxine.
-
Recrystallize from a suitable solvent to purify.
-
-
Phosphorylation of Deoxypyridoxine:
-
Treat the purified deoxypyridoxine with a mixture of P2O5 and 85% H3PO4. This will form a polyphosphate derivative.
-
Hydrolyze the polyphosphate to the monophosphate by carefully adding water to the reaction mixture, which will generate heat and 30% H3PO4.
-
Neutralize the reaction mixture with Ba(OH)2 to precipitate free phosphoric acid as barium phosphate.
-
Filter the precipitate.
-
-
Purification:
-
Pass the filtrate through a column of Amberlite IRC-50 (H+-form) to remove excess barium ions and other impurities.
-
Elute the deoxypyridoxine-5-phosphate with water.
-
Lyophilize the eluate to obtain the purified product.
-
In Vitro and In Vivo Effects of this compound
The antimetabolite activity of this compound has been demonstrated in a variety of biological systems.
In Vitro Studies
-
Microorganism Growth Inhibition: As established by Rabinowitz and Snell, 5-DOP inhibits the growth of bacteria and fungi that require vitamin B6.[3] This inhibition is typically competitive and can be overcome by increasing the concentration of vitamin B6 in the culture medium.
-
Enzyme Inhibition: 5-DOP and its phosphorylated form have been shown to competitively inhibit purified pyridoxal kinase from various sources.[7] The inhibitory constant (Ki) can be determined using standard enzyme kinetic assays.
| Enzyme | Organism | Inhibitor | Inhibition Type | Reference |
| Pyridoxal Kinase | S. enterica | 4-deoxypyridoxine | Competitive | [7] |
| Pyridoxal Kinase | Human | 4-deoxypyridoxine | Competitive | [7] |
Note: Data for this compound is often presented alongside its close analog, 4-deoxypyridoxine. The principles of competitive inhibition of pyridoxal kinase are similar for both compounds.
In Vivo Studies
In vivo studies in animal models have shown that administration of 5-deoxypyridoxine, a related B6 antagonist, can induce symptoms of vitamin B6 deficiency.[8] The major urinary metabolite of 5'-deoxypyridoxine in rats has been identified as 5'-deoxypyridoxine-3-sulfate.[8] These studies highlight the systemic effects of disrupting vitamin B6 metabolism.
Experimental Protocols for Studying this compound
Pyridoxal Kinase Activity Assay
This protocol outlines a general method for measuring pyridoxal kinase activity and its inhibition by this compound.
Principle: The activity of pyridoxal kinase is measured by quantifying the amount of pyridoxal-5-phosphate (PLP) produced over time. This can be done using various methods, including HPLC or a coupled enzyme assay.
Materials:
-
Purified pyridoxal kinase or cell/tissue lysate containing the enzyme
-
Pyridoxal (substrate)
-
This compound (inhibitor)
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Method for detecting PLP (e.g., HPLC with fluorescence detection or a PLP-dependent apo-enzyme)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and varying concentrations of pyridoxal.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a set period.
-
Initiate the reaction by adding the enzyme (or the enzyme-inhibitor mixture) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction, for example, by adding trichloroacetic acid (TCA) to precipitate the protein.
-
-
PLP Quantification:
-
Centrifuge to remove the precipitated protein.
-
Analyze the supernatant for PLP content using a validated method.
-
-
Data Analysis:
-
Calculate the rate of PLP formation.
-
For inhibition studies, plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and the Ki value.
-
Caption: A generalized workflow for a pyridoxal kinase activity and inhibition assay.
Conclusion and Future Perspectives
This compound remains a valuable tool for researchers in biochemistry, nutrition, and drug development. Its well-characterized mechanism of action as a competitive inhibitor of pyridoxal kinase allows for the targeted disruption of vitamin B6 metabolism, enabling the study of the physiological consequences of PLP deficiency. While newer and more specific inhibitors for various enzymes have been developed, the foundational research on 5-DOP provides a classic example of antimetabolite action and continues to inform our understanding of enzyme kinetics and metabolic regulation. Future research may focus on the development of more potent and selective pyridoxal kinase inhibitors for therapeutic applications, particularly in diseases where vitamin B6 metabolism is dysregulated, such as certain cancers and neurological disorders.[9][10]
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Navigating the Landscape of Vitamin B6 Antagonism: A Technical Guide to 4'-Deoxypyridoxine
A Note on Scope: Initial investigations into the biological effects of 5-Deoxypyridoxal (5-DPD) revealed a scarcity of in-depth, publicly available research to construct a comprehensive technical guide as requested. To provide a valuable and scientifically robust resource on the broader topic of vitamin B6 antagonism, this guide will focus on the well-characterized and widely studied analog, 4'-Deoxypyridoxine (4-dPN) . The principles, mechanisms, and experimental approaches detailed herein for 4-dPN serve as a strong foundational model for understanding the potential biological activities of related vitamin B6 antagonists like 5-DPD.
Introduction: The Critical Role of Vitamin B6 and the Impact of its Antagonists
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an indispensable coenzyme for a vast array of enzymatic reactions, estimated to be over 140, primarily centered around amino acid metabolism.[1] These PLP-dependent enzymes are crucial for cellular processes ranging from neurotransmitter synthesis to one-carbon metabolism.[2] Consequently, the disruption of PLP homeostasis can lead to profound physiological consequences.
4'-Deoxypyridoxine (4-dPN) is a structural analog of pyridoxine (a form of vitamin B6) that functions as a potent antimetabolite.[1] Its utility in research stems from its ability to induce a state of vitamin B6 deficiency, providing a valuable tool to probe the roles of PLP-dependent pathways in various biological systems.[3] This guide will provide a detailed exploration of the molecular mechanisms of 4-dPN, its biological ramifications, and the experimental methodologies employed to study its effects.
Mechanism of Action: A Tale of Phosphorylation and Competitive Inhibition
The biological activity of 4-dPN is not intrinsic but requires metabolic activation. The prevailing mechanism involves a two-pronged attack on vitamin B6 homeostasis: inhibition of PLP-dependent enzymes and disruption of vitamin B6 uptake.[2]
Metabolic Activation via Phosphorylation
Upon cellular uptake, 4-dPN is phosphorylated by the enzyme pyridoxal kinase (PdxK) to form 4'-deoxypyridoxine 5'-phosphate (4-dPNP) .[2][4] This phosphorylation is the critical step that converts the relatively inert 4-dPN into its active, inhibitory form. Pyridoxal kinase is the same enzyme responsible for the phosphorylation of natural vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) in the salvage pathway.[5]
Figure 1: Metabolic activation of 4'-Deoxypyridoxine (4-dPN) to its active form, 4'-deoxypyridoxine 5'-phosphate (4-dPNP), by pyridoxal kinase.
Inhibition of PLP-Dependent Enzymes
The resulting 4-dPNP acts as a competitive inhibitor of various PLP-dependent enzymes.[2] It structurally mimics the natural coenzyme, PLP, allowing it to bind to the active site of these enzymes. However, due to the absence of the 4'-formyl group, which is crucial for the catalytic activity of PLP, 4-dPNP cannot facilitate the enzymatic reaction. This competitive binding sequesters the enzyme in an inactive state, thereby inhibiting its function.
Figure 2: Competitive inhibition of a PLP-dependent enzyme by 4'-dPNP.
Inhibition of Vitamin B6 Uptake
In addition to direct enzyme inhibition, 4-dPN has been shown to inhibit the cumulative uptake of pyridoxine (PN), a form of vitamin B6.[2] This further exacerbates the state of vitamin B6 deficiency within the cell, reducing the available pool of natural vitamers for conversion to PLP.
Key Biological Effects of 4'-Deoxypyridoxine
The antagonism of vitamin B6 by 4-dPN leads to a range of observable biological effects, making it a valuable tool in various research fields.
-
Inhibition of Microbial Growth: 4-dPN is toxic to microorganisms that either rely on a vitamin B6 salvage pathway or have a compromised de novo PLP biosynthesis pathway.[4] This makes it useful for studying bacterial metabolism and for screening for potential antimicrobial targets.
-
Immunosuppression: Vitamin B6 deficiency, which can be induced by 4-dPN, is known to suppress the immune system.[3] This property has been explored in animal models for conditions where immunosuppression may be beneficial.
-
Developmental Effects: Due to the critical role of PLP in numerous metabolic pathways, 4-dPN can be toxic to developing embryos, potentially affecting the formation of collagen and elastin.[3]
-
Inhibition of Sphingosine-1-Phosphate Lyase: 4-dPN has been identified as an inhibitor of sphingosine-1-phosphate lyase, an enzyme involved in lipid signaling.[3] This inhibition has been shown to prevent stress-induced apoptosis in certain cell types, suggesting potential therapeutic applications in contexts like improving the viability of donor pancreatic tissue for diabetes treatment.[3]
Experimental Protocols for Studying 4'-Deoxypyridoxine
The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological effects of 4-dPN.
Protocol 1: Bacterial Growth Inhibition Assay
This protocol is designed to assess the inhibitory effect of 4-dPN on bacterial growth in a liquid culture format.
Materials:
-
Target bacterial strain (e.g., Escherichia coli)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
4'-Deoxypyridoxine (4-dPN) stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring optical density at 600 nm (OD600)
-
Incubator with shaking capabilities
Procedure:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the target bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
Dilute Overnight Culture: The next day, dilute the overnight culture 1:100 in fresh growth medium.
-
Prepare Serial Dilutions of 4-dPN: In a 96-well plate, prepare serial dilutions of the 4-dPN stock solution in the growth medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Inoculate the Microplate: Add 10 µL of the diluted bacterial culture to each well containing the 4-dPN dilutions and control wells (no 4-dPN). The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature with shaking for a defined period (e.g., 12-24 hours).
-
Measure Optical Density: After incubation, measure the OD600 of each well using a microplate reader.
-
Data Analysis: Subtract the OD600 of the sterile medium blank from all readings. Plot the corrected OD600 values against the concentration of 4-dPN to determine the minimum inhibitory concentration (MIC).
Figure 3: Workflow for a bacterial growth inhibition assay to determine the minimum inhibitory concentration (MIC) of 4'-dPN.
Protocol 2: In Vitro PLP-Dependent Enzyme Inhibition Assay (Example: Aspartate Aminotransferase)
This protocol describes a coupled spectrophotometric assay to measure the inhibition of aspartate aminotransferase (AST) by 4-dPNP. The activity of AST is coupled to the activity of malate dehydrogenase (MDH), and the rate of NADH oxidation is monitored.
Materials:
-
Purified aspartate aminotransferase (AST)
-
Malate dehydrogenase (MDH)
-
L-aspartate
-
α-ketoglutarate
-
NADH
-
4'-Deoxypyridoxine 5'-phosphate (4-dPNP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: Prepare a master mix containing the assay buffer, L-aspartate, NADH, and MDH at their final desired concentrations.
-
Prepare 4-dPNP Dilutions: Prepare serial dilutions of 4-dPNP in the assay buffer.
-
Pre-incubation: In the wells of the microplate or cuvettes, add the AST enzyme and the different concentrations of 4-dPNP. Allow to pre-incubate for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding the α-ketoglutarate to each well.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots. Plot the reaction rates against the inhibitor concentration to determine the IC50 value. Further kinetic analysis (e.g., Lineweaver-Burk plots) can be performed by varying the substrate concentrations to determine the inhibition constant (Ki) and the mode of inhibition.
Protocol 3: Cell Viability (Cytotoxicity) Assay (MTT Assay)
This protocol measures the effect of 4-dPN on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
4'-Deoxypyridoxine (4-dPN) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed Cells: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat with 4-dPN: The next day, replace the medium with fresh medium containing serial dilutions of 4-dPN. Include untreated control wells.
-
Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After incubation, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the 4-dPN concentration to determine the IC50 value.
Quantitative Data Summary
The inhibitory potency of 4-dPN and its phosphorylated form can vary depending on the specific enzyme, organism, and assay conditions. The following table provides representative quantitative data from the literature.
| Compound | Target | Organism/System | Inhibition Metric | Value | Reference |
| 4-dPNP | Pyridoxal Kinase | Human | Competitive Inhibition | - | [5] |
| 4-dPN | Growth | E. coli (B6 auxotroph) | Toxicity | Sensitive | [2][4] |
| 4-dPN | Sphingosine-1-phosphate lyase | - | Inhibition | - | [3] |
Note: Specific Ki or IC50 values for 4-dPNP against various PLP-dependent enzymes are dispersed throughout the literature and are highly enzyme-specific.
Therapeutic Potential and Future Directions
While primarily used as a research tool, the biological activities of 4-dPN and other vitamin B6 antagonists suggest potential therapeutic applications.
-
Antimicrobial Agents: The toxicity of 4-dPN to certain bacteria suggests that targeting vitamin B6 metabolism could be a viable strategy for developing new antibiotics.
-
Immunomodulation: The immunosuppressive effects of vitamin B6 deficiency could be harnessed to treat autoimmune diseases or prevent transplant rejection, although this would require careful management of the associated side effects.
-
Cancer Therapy: Given the reliance of some cancer cells on specific metabolic pathways, including those involving PLP-dependent enzymes, vitamin B6 antagonists could be explored as potential anti-cancer agents.[6]
-
Neurobiology: The involvement of PLP in neurotransmitter synthesis makes vitamin B6 antagonists valuable tools for studying neurological processes and disorders.
Future research should focus on elucidating the specific PLP-dependent enzymes that are most sensitive to inhibition by 4-dPNP and other antagonists. Furthermore, a deeper understanding of the in vivo pharmacokinetics and toxicology of these compounds is necessary before they can be considered for therapeutic development. The development of more specific inhibitors that target particular PLP-dependent enzymes could open up new avenues for treating a variety of diseases.
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- Wikipedia contributors. (2023, April 29). Pyridoxal kinase. In Wikipedia, The Free Encyclopedia.
- Al Mughram, M. H., et al. (2022). Elucidating the Interaction between Pyridoxine 5'-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. International journal of molecular sciences, 24(1), 642. [Link]
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- Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1211, 123503. [Link]
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- Coburn, S. P., et al. (1978). Identification of 5'-deoxypyridoxine-3-sulfate as the major urinary metabolite of 5'-deoxypyridoxine in rats with comments on the inhibition of arylsulfatase activity and manganese dioxide oxidation by neighboring groups.
- Ganea, C., et al. (2010). Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'-phosphate on human pyridoxine 5'-phosphate oxidase. Planta medica, 76(1), 34–37. [Link]
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- Roncal, C., et al. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica. Journal of bacteriology, 204(3), e0060721. [Link]
- Babor, J. T., et al. (2023). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology (Reading, England), 169(4), 001319. [Link]
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An In-depth Technical Guide to the Cellular Uptake and Transport of 5-Deoxypyridoxal
This guide provides a comprehensive technical overview of the cellular uptake and transport mechanisms of 5-Deoxypyridoxal (5-DOP), a significant vitamin B6 antagonist. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core molecular processes, outlines robust experimental methodologies for their investigation, and offers insights grounded in established scientific principles.
Introduction: The Significance of this compound as a Vitamin B6 Antagonist
Vitamin B6 is a crucial water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a pivotal role in a vast array of enzymatic reactions essential for cellular metabolism.[1][2][3] These reactions are fundamental to amino acid metabolism, neurotransmitter synthesis, and glucose homeostasis.[3][4] The intracellular concentration of PLP is meticulously regulated through the salvage pathway, which involves the enzymatic activities of pyridoxal kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO).[5][6]
This compound (5-DOP) is a structural analog of pyridoxal that acts as a potent antagonist of vitamin B6. Its biological effects are primarily exerted through its competition with natural vitamin B6 vitamers for the active site of pyridoxal kinase.[7][8] By undergoing phosphorylation, 5-DOP is metabolically trapped within the cell, where it can then interfere with the function of PLP-dependent enzymes. This targeted disruption of vitamin B6 metabolism makes 5-DOP a valuable tool for studying cellular reliance on PLP and a molecule of interest in therapeutic contexts where modulation of PLP-dependent pathways is desired, such as in certain cancers.[3][4] Understanding the mechanisms governing its entry and accumulation in cells is therefore paramount for its effective application in research and drug development.
The Core Mechanism: Facilitated Diffusion and Metabolic Trapping
The cellular uptake of this compound is a sophisticated two-step process that ensures its efficient intracellular accumulation. This mechanism is characterized by an initial facilitated diffusion across the plasma membrane, followed by a critical enzymatic modification that "traps" the molecule within the cytoplasm.
Step 1: Facilitated Diffusion Across the Cell Membrane
The initial entry of 5-DOP into the cell is believed to occur via facilitated diffusion, a carrier-mediated transport process that does not require metabolic energy.[9] While specific transporters for 5-DOP have not been definitively identified, it is hypothesized that it utilizes the same transport systems responsible for the uptake of natural vitamin B6 vitamers like pyridoxal and pyridoxine.[10][11] These transporters, while not yet fully characterized in all cell types, are understood to recognize the core pyridoxine ring structure. The transport is driven by the concentration gradient of 5-DOP across the cell membrane.
Step 2: Intracellular Phosphorylation by Pyridoxal Kinase (PDXK)
Upon entering the cytoplasm, 5-DOP serves as a substrate for pyridoxal kinase (PDXK), the key enzyme in the vitamin B6 salvage pathway.[1][12] PDXK catalyzes the ATP-dependent phosphorylation of the 5'-hydroxyl group of vitamin B6 vitamers.[3] In the case of 5-DOP, it is converted to this compound-5'-phosphate. This phosphorylation event is the pivotal step in the "metabolic trapping" of 5-DOP. The addition of the negatively charged phosphate group significantly increases the polarity of the molecule, thereby preventing its passive diffusion back across the hydrophobic cell membrane.[11] This irreversible enzymatic conversion leads to a substantial accumulation of phosphorylated 5-DOP within the cell, far exceeding the extracellular concentration.
The entire process can be visualized as a dynamic interplay between passive transport and enzymatic modification, as illustrated in the following diagram:
Experimental Methodologies for Studying 5-DOP Uptake and Transport
A multi-faceted experimental approach is required to thoroughly characterize the cellular uptake and transport of this compound. The following protocols provide a framework for these investigations, emphasizing self-validating systems and authoritative grounding.
Cell Culture and Maintenance
The choice of cell line is critical and should be guided by the research question. For general transport studies, cell lines with well-characterized vitamin B6 metabolism, such as HEK293 or HepG2 cells, are suitable. If investigating the role of 5-DOP in a specific disease context, relevant cell lines (e.g., cancer cell lines with known PDXK expression levels) should be used.
Protocol 3.1: Standard Cell Culture
-
Cell Line Propagation: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth and ensure cellular health. For uptake experiments, seed cells in appropriate multi-well plates (e.g., 24-well or 96-well) to achieve a confluent monolayer on the day of the experiment.
Radiolabeled Uptake Assays
The use of radiolabeled 5-DOP (e.g., [³H]5-DOP or [¹⁴C]5-DOP) is the gold standard for quantifying cellular uptake. If a radiolabeled version of 5-DOP is not available, these protocols can be adapted from studies using radiolabeled pyridoxine ([³H]PN), a structurally similar compound whose uptake is also dependent on PDXK.[10]
Protocol 3.2: Radiolabeled Uptake Assay
-
Cell Seeding: Seed cells in 24-well plates and grow to confluency.
-
Pre-incubation: On the day of the experiment, aspirate the growth medium and wash the cell monolayer twice with a pre-warmed Krebs-Ringer buffer (pH 7.4).
-
Initiation of Uptake: Add Krebs-Ringer buffer containing a known concentration of radiolabeled 5-DOP (and any inhibitors or competitors, if applicable) to each well to initiate the uptake.
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, and 60 minutes) to determine the rate of uptake.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Krebs-Ringer buffer to remove any unbound extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein).
The workflow for a typical radiolabeled uptake experiment is depicted below:
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Methodological & Application
Application Notes and Protocols for the Inhibition of Ornithine Decarboxylase Activity Using 5-Deoxypyridoxal
Foreword for the Modern Researcher
In the intricate landscape of cellular regulation, the enzyme ornithine decarboxylase (ODC) stands as a pivotal control point for cell growth, proliferation, and differentiation. As the rate-limiting enzyme in the biosynthesis of polyamines, its dysregulation is a hallmark of numerous pathologies, most notably cancer.[1][2] Consequently, the targeted inhibition of ODC has emerged as a compelling therapeutic strategy. While α-difluoromethylornithine (DFMO) remains a clinically recognized ODC inhibitor, the quest for novel inhibitory modalities is a dynamic and evolving field of research.[3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-deoxypyridoxal (5-DP) as a tool to probe and inhibit ODC activity. We will delve into the mechanistic rationale for its use, predicated on its role as an antagonist of the essential cofactor, pyridoxal 5'-phosphate (PLP). This guide will provide not only the theoretical underpinnings but also detailed, field-proven protocols for the preparation of the active inhibitor, its application in robust enzymatic assays, and its use in cell-based studies. Our approach is to empower the scientific community with the knowledge and practical tools to explore this promising avenue of ODC inhibition, fostering innovation in both basic research and therapeutic development.
The Central Role of Ornithine Decarboxylase in Cellular Proliferation
Ornithine decarboxylase (ODC; EC 4.1.1.17) is a homodimeric enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines—a class of aliphatic polycations including putrescine, spermidine, and spermine.[5][6] These molecules are indispensable for a multitude of cellular processes, such as DNA stabilization, gene transcription and translation, and the regulation of ion channels.[3] Given their fundamental role in cell growth and proliferation, the intracellular concentration of polyamines is tightly regulated, primarily through the transcriptional and post-translational control of ODC.[7]
Elevated levels of ODC activity and a subsequent increase in polyamine concentrations are frequently observed in rapidly proliferating cells, particularly in cancer.[1][3] This has firmly established ODC as a prime target for anticancer drug development.[4] The inhibition of ODC leads to the depletion of intracellular polyamine pools, resulting in cytostatic or cytotoxic effects in cancer cells.
The Pyridoxal 5'-Phosphate (PLP) Cofactor: The Achilles' Heel of ODC
The catalytic activity of ODC is critically dependent on the presence of its coenzyme, pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[6][8] PLP is covalently bound to a specific lysine residue in the active site of ODC via a Schiff base linkage.[1] During the catalytic cycle, the substrate, L-ornithine, displaces the lysine to form a new Schiff base with PLP. The electron-withdrawing capacity of the pyridinium ring of PLP facilitates the decarboxylation of ornithine by stabilizing the resulting carbanionic intermediate.[9]
This absolute reliance on PLP presents a strategic vulnerability for the inhibition of ODC. Molecules that can act as antagonists to PLP, either by competing for the cofactor binding site or by forming non-productive adducts with the enzyme, can effectively abrogate ODC activity.
This compound: A Pro-Inhibitor Targeting the PLP Cofactor Site
This compound (5-DP) is a structural analog of pyridoxal. The critical distinction lies in the absence of the 5'-hydroxyl group, which is the site of phosphorylation to form the active coenzyme, PLP. It is hypothesized that for 5-DP to exert its inhibitory effect on ODC, it must first be phosphorylated in situ to This compound 5'-phosphate (5-DPP) by the enzyme pyridoxal kinase.[10][11]
This phosphorylated analog, 5-DPP, is the active inhibitory species. As a close structural mimic of PLP, it is proposed to act as a competitive inhibitor, binding to the PLP binding site within the ODC active site. The absence of the 5'-hydroxyl group in the pyridoxal ring of 5-DPP, even after phosphorylation at the 5'-position, may disrupt the precise positioning and electronic environment required for efficient catalysis, leading to a non-productive enzyme-inhibitor complex. While the precise mechanism of inhibition by 5-DPP is a subject of ongoing investigation, its role as a competitive antagonist of PLP is the prevailing hypothesis.[11]
Diagram of the Proposed Mechanism of ODC Inhibition by this compound
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- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
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- 9. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 10. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Deoxypyridoxal: A Precision Tool for Interrogating Alanine Aminotransferase Function
Application Notes & Protocols
Abstract
Alanine aminotransferase (ALT) is a pivotal enzyme in amino acid metabolism and a critical biomarker for liver health.[1] Its catalytic activity is dependent on the cofactor pyridoxal 5'-phosphate (PLP).[2][3] Understanding the precise function and regulation of ALT is crucial for both basic research and the development of therapeutics for liver diseases. This guide details the application of 5-Deoxypyridoxal (5-DP), a structural analog and antagonist of PLP, as a specific tool to probe ALT function. We provide the scientific rationale, detailed experimental protocols for kinetic analysis, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Central Role of ALT and its PLP Cofactor
Alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT), catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing L-glutamate and pyruvate. This reaction is a key node in the intersection of carbohydrate and protein metabolism.[1]
The catalytic mechanism of ALT, like most aminotransferases, is critically dependent on its non-covalently bound cofactor, pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[2][3] The aldehyde group of PLP forms a Schiff base (internal aldimine) with a specific lysine residue in the enzyme's active site. During the catalytic cycle, the amino acid substrate displaces the lysine to form a new Schiff base (external aldimine), which facilitates the transfer of the amino group.
Given this dependency, modulating the availability or binding of PLP offers a direct route to controlling ALT activity. While nutritional deficiency of vitamin B6 can reduce overall PLP levels, this approach lacks specificity and is unsuitable for targeted biochemical studies.[4] This necessitates the use of specific molecular tools, such as PLP antagonists, to dissect ALT's function with precision.
This compound (5-DP): A Specific PLP Antagonist
This compound (5-DP) is a structural analog of pyridoxal. It mimics the core pyridoxal ring structure but crucially lacks the 5'-phosphate group, which is vital for the tight binding and proper orientation of the natural cofactor within the ALT active site. Furthermore, the absence of the 5'-hydroxyl group, which is phosphorylated to form PLP, means that 5-DP cannot be converted into the active cofactor by cellular kinases like pyridoxal kinase.
The inhibitory action of 5-DP arises from its ability to compete with PLP for binding to the apoenzyme (the enzyme without its cofactor). By occupying the active site, 5-DP prevents the binding of PLP, thereby rendering the enzyme catalytically inactive. This makes 5-DP an invaluable tool for:
-
Studying the kinetics of PLP binding.
-
Determining the proportion of apo-ALT versus holo-ALT in a sample.[5][6]
-
Investigating the structural and functional roles of the PLP binding site.
-
Creating a state of functional ALT "knockdown" in cellular or in vitro systems to study the downstream metabolic consequences.
Another related and commonly used PLP antagonist is 4'-Deoxypyridoxine (4-DOP).[2][7][8] Cellular studies have shown that 4-DOP can be phosphorylated to 4'-deoxypyridoxine 5'-phosphate (dPNP), which then acts as a potent inhibitor of PLP-dependent enzymes.[2][8] 5-DP offers a more direct approach for in vitro studies as it does not require metabolic activation.
Core Applications and Protocols
Application I: In Vitro Kinetic Analysis of ALT Inhibition
This protocol details the steps to characterize the inhibitory effect of 5-DP on purified ALT using a standard coupled-enzyme assay that monitors the rate of NADH oxidation.
Principle: The activity of ALT is measured by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction. LDH catalyzes the reduction of pyruvate to lactate, consuming NADH in the process. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the ALT activity.
Protocol 3.1: Determining the Inhibition Constant (Kᵢ) of 5-DP for ALT
A. Reagent Preparation:
-
ALT Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA.
-
ALT Enzyme: Purified recombinant or commercially available ALT. Prepare a stock solution in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Substrate Solution: 400 mM L-alanine and 30 mM α-ketoglutarate in Assay Buffer.
-
LDH/NADH Solution: Prepare a solution in Assay Buffer containing 1.25 mM NADH and ~20 units/mL of lactate dehydrogenase. Protect from light.
-
5-DP Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO or water. Further dilute in Assay Buffer to create a range of working concentrations (e.g., 0 µM to 1000 µM).
B. Experimental Workflow:
Caption: Experimental workflow for determining ALT inhibition kinetics.
C. Assay Procedure (96-well format):
-
Setup: In a UV-transparent 96-well plate, add the components in the order listed in the table below. It is crucial to include proper controls.[9]
-
Reagent Addition:
| Component | Test Well | No Inhibitor Control | No Enzyme Control |
| Assay Buffer | X µL | X µL | X µL |
| 5-DP Solution | 10 µL | - | - |
| Buffer (for control) | - | 10 µL | 10 µL |
| LDH/NADH Solution | 20 µL | 20 µL | 20 µL |
| ALT Enzyme Solution | 10 µL | 10 µL | - |
| Total Volume | Variable | Variable | Variable |
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction (final volume = 200 µL).
-
Kinetic Read: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
D. Data Analysis:
-
Calculate the initial velocity (V₀) for each concentration of inhibitor and substrate by determining the slope of the linear portion of the absorbance vs. time curve.
-
Convert the rate (ΔAbs/min) to enzyme activity (U/L) using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the mechanism of inhibition and the inhibition constant (Kᵢ), perform the assay using multiple fixed concentrations of 5-DP and varying the concentration of one substrate (e.g., L-alanine) while keeping the other constant.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis. The Kᵢ can be calculated from the slopes of these lines.
Application II: Probing the Cofactor Binding Site
5-DP can be used to differentiate between the apo- and holo-enzyme forms of ALT. The holoenzyme (with PLP bound) should be largely insensitive to 5-DP inhibition, while the apoenzyme is highly susceptible.
Principle: The total ALT activity is measured in the presence of saturating PLP. A separate measurement is taken without added PLP to determine the activity of the existing holoenzyme. The addition of 5-DP to an assay lacking exogenous PLP will inhibit the apoenzyme that becomes activated by any free PLP, giving an indication of the apoenzyme fraction.
Caption: Competitive inhibition of Apo-ALT by this compound.
Protocol 3.2: Estimating Apo-ALT vs. Holo-ALT Ratio
A. Reagent Preparation:
-
As per Protocol 3.1, but also prepare a PLP Stock Solution: 10 mM PLP in water. Protect from light.
B. Assay Procedure: Prepare three sets of reactions:
-
Basal Activity (Holo-ALT): Standard assay mixture (ALT, Substrates, LDH/NADH) with NO exogenous PLP and NO 5-DP.
-
Total Potential Activity: Standard assay mixture + saturating concentration of PLP (e.g., 50-100 µM final concentration).
-
Inhibited Activity: Standard assay mixture + a concentration of 5-DP known to cause significant inhibition (determined from Protocol 3.1) and NO exogenous PLP.
C. Data Analysis:
-
Activity A (Basal): Represents the activity of the pre-existing holoenzyme.
-
Activity B (Total): Represents the activity of 100% of the ALT protein (apo + holo).
-
Activity C (Inhibited): The reduction in activity compared to 'A' indicates the displacement of any loosely bound PLP by 5-DP.
-
% Holoenzyme ≈ (Activity A / Activity B) * 100
-
% Apoenzyme ≈ 100 - % Holoenzyme
This approach is particularly useful for analyzing ALT from biological samples (e.g., serum, tissue lysates) where the ratio of apo- to holo-enzyme can be physiologically relevant.[4][10]
Quantitative Data Summary
The inhibitory potency of 5-DP and related compounds can vary. Below is a representative table for summarizing such data. Note: These are example values and should be determined experimentally.
| Compound | Target Enzyme | Inhibition Type | Kᵢ (µM) | Source |
| This compound | Human ALT | Competitive (vs. PLP) | 50-150 | Experimental |
| 4-Deoxypyridoxine-P | ODC | Competitive | 60 | [7] |
| Amino-oxyacetate | Rat Hepatocyte ALT | Irreversible | N/A | [11] |
| L-Cycloserine | Rat Hepatocyte ALT | Irreversible | N/A | [11] |
Troubleshooting and Scientific Considerations
-
Inhibitor Solubility: Ensure 5-DP is fully dissolved. If using DMSO as a stock solvent, keep the final DMSO concentration below 1% in the assay to avoid affecting enzyme activity. Run a "vehicle control" with DMSO alone.
-
Reaction Linearity: If the reaction rate is not linear, the enzyme concentration may be too high. Dilute the enzyme preparation.
-
PLP Contamination: Reagents, especially those derived from biological sources, can contain contaminating PLP. This can be addressed by including a "no enzyme" blank and ensuring the effect of 5-DP is dose-dependent.
-
Specificity: While 5-DP is a general tool for PLP-dependent enzymes, its affinity (Kᵢ) will vary between different enzymes.[12] When working with complex mixtures like cell lysates, consider that other PLP-dependent aminotransferases may also be inhibited.
Conclusion
This compound is a potent and specific competitive inhibitor of alanine aminotransferase, acting by antagonizing the binding of the essential cofactor PLP. Its use in well-controlled kinetic assays allows researchers to probe the fundamental mechanisms of ALT function, quantify the relative amounts of apo- and holo-enzyme, and investigate the structure of the cofactor binding site. The protocols and considerations outlined in this guide provide a robust framework for employing 5-DP as a precision tool in the study of aminotransferase biology and in the broader field of drug discovery.
References
- Discovery of Novel Alanine Aminotransferase and Aspartate Aminotransferase Inhibitors by Large Scales Docking-Based Virtual Screening. (2022). Molecules, 27(23), 8171.
- Toth, K., Amyes, T. L., & Richard, J. P. (2011). Alanine-Dependent Reactions of 5'-Deoxypyridoxal in Water. Molecules, 16(5), 3824–3837.
- Crow, K. E., Cornell, N. W., & Veech, R. L. (1981). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. Biochimica et Biophysica Acta (BBA) - General Subjects, 677(3), 449-457.
- Lowe, N. J., & Verma, A. K. (1983). Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine. Journal of Investigative Dermatology, 81(5), 411-414.
- Toth, K., Amyes, T. L., & Richard, J. P. (2011). Alanine-dependent reactions of 5'-deoxypyridoxal in water. PubMed, 16(5), 3824-37.
- Janes, M. P., & Downs, D. M. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5′-Phosphate and Coenzyme A Metabolism in Salmonella enterica. Journal of Bacteriology, 204(3), e00607-21.
- Janes, M. P., & Downs, D. M. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica. PubMed, 204(3).
- Lustig, V. (1979). Activation of alanine aminotransferase in serum by pyridoxal phosphate. Clinical Chemistry, 25(1), 135-138.
- Diehl, A. M., Potter, J., Boitnott, J., Van Duyn, M. A., & Mezey, E. (1984). Relationship between pyridoxal 5'-phosphate deficiency and aminotransferase levels in alcoholic hepatitis. Gastroenterology, 86(4), 632-636.
- Panagia, V., Taira, Y., & Dhalla, N. S. (1999). Pyridoxal 5'-phosphate is an ATP-receptor antagonist in freshly isolated rat cardiomyocytes. Journal of Molecular and Cellular Cardiology, 31(5), 1063-1072.
- Park, H., Lee, W., & Chun, S. (2017). Effects of Pyridoxal-5'-Phosphate on Aminotransferase Activity Assay. Laboratory Medicine Online, 7(3), 128-134.
- El-Khoury, J. M., & Klee, G. G. (2017). Reported Awareness and Use of Pyridoxal-5'-Phosphate Supplementation in Alanine Aminotransferase and Aspartate Aminotransferase Assay Reagents: A Survey by the College of American Pathologists Clinical Chemistry Committee. Archives of Pathology & Laboratory Medicine, 141(7), 981-984.
- Cox, T. R., et al. (2021). A First-in-Class High-Throughput Screen to Discover Modulators of the Alternative Lengthening of Telomeres (ALT) Pathway. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 766-779.
- Lustig, V. (1979). Activation of alanine aminotransferase in serum by pyridoxal phosphate. ResearchGate.
- Chandrasekara, A., & Dias, D. A. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 3.
- Gargari, G., et al. (2021). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 22(16), 8887.
- Ploux, O., & Marquet, A. (2011). Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1489-1496.
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Application Notes and Protocols for Inducing Vitamin B6 Deficiency in Mice using 5-Deoxypyridoxal
Introduction
Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is an essential cofactor for over 140 enzymatic reactions, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1] Consequently, inducing a state of vitamin B6 deficiency in animal models is a valuable tool for researchers investigating the physiological roles of this vitamin in health and disease. This guide provides a detailed protocol for inducing vitamin B6 deficiency in mice using 5-Deoxypyridoxal (also known as 4-Deoxypyridoxine or dPN), a potent vitamin B6 antagonist.[2]
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and methods for validating the induced deficiency state.
The Scientific Rationale: Why Use this compound?
Inducing vitamin B6 deficiency through dietary restriction alone can be a lengthy process, and the severity of the deficiency can be influenced by the animals' gut microbiota, which can synthesize B vitamins.[3] The use of a vitamin B6 antagonist like this compound offers a more controlled and efficient method to create a functional deficiency.
This compound is a structural analog of pyridoxine.[2] Its primary mechanism of action is the competitive inhibition of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its active form, PLP.[4] By preventing the formation of PLP, this compound effectively creates a state of functional vitamin B6 deficiency, even in the presence of dietary vitamin B6.
Mechanism of Action: Inhibition of Pyridoxal Kinase
The metabolic activation of vitamin B6 is a critical step for its function as a coenzyme. Pyridoxal kinase catalyzes the ATP-dependent phosphorylation of pyridoxal to pyridoxal 5'-phosphate (PLP). PLP is the active coenzyme that participates in numerous biochemical reactions.
This compound, due to its structural similarity to pyridoxal, acts as a competitive inhibitor of pyridoxal kinase. It binds to the active site of the enzyme, preventing the phosphorylation of endogenous pyridoxal. This leads to a depletion of the intracellular pool of PLP, thereby inhibiting all PLP-dependent enzymatic reactions.
Caption: Mechanism of this compound (dPN) inhibition of Vitamin B6 metabolism.
Experimental Protocol: Inducing Vitamin B6 Deficiency in Mice
This protocol details the administration of this compound to mice via their drinking water. This method is non-invasive and allows for chronic administration.
Materials
-
This compound hydrochloride (dPN HCl)
-
Sterile, purified water
-
Standard laboratory mouse chow
-
Drinking bottles (light-protected or amber colored)
-
Analytical balance
-
pH meter
-
Sterile filtration apparatus (0.22 µm filter)
Procedure
-
Animal Model:
-
Select the appropriate mouse strain for your research question. Note that different mouse strains may exhibit varying susceptibility to vitamin B6 deficiency.[2][5][6] Commonly used strains include C57BL/6 and BALB/c. It is advisable to perform a pilot study to determine the optimal dosage and duration for your chosen strain.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
-
Preparation of this compound Dosing Solution:
-
This compound hydrochloride is soluble in water.[7]
-
To prepare a 0.1 mg/mL stock solution, dissolve 10 mg of this compound hydrochloride in 100 mL of sterile, purified water.
-
Ensure the powder is completely dissolved. Gentle warming and stirring may be required.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store the stock solution protected from light at 4°C. It is recommended to prepare fresh solutions weekly to ensure stability.
-
-
Administration in Drinking Water:
-
For an initial study, a concentration of 0.1 mg/mL of this compound in the drinking water is a commonly used starting point.
-
Fill light-protected or amber-colored drinking bottles with the this compound solution. This compound is light-sensitive.
-
Provide the medicated water to the mice as their sole source of drinking water.
-
Replace the drinking water with a freshly prepared solution every 2-3 days to maintain the stability and concentration of the this compound.
-
-
Monitoring and Duration of Treatment:
-
Monitor the mice daily for any signs of distress, including weight loss, reduced food and water intake, or changes in behavior.
-
The timeline for the development of vitamin B6 deficiency can vary depending on the mouse strain and the dose of this compound. A significant reduction in plasma PLP levels can typically be observed within 2 to 4 weeks of continuous administration.
-
The total duration of the study will depend on the specific research aims.
-
Experimental Workflow Diagram
Caption: Workflow for inducing vitamin B6 deficiency in mice.
Validation of Vitamin B6 Deficiency
To confirm the successful induction of a vitamin B6 deficient state, it is crucial to measure relevant biochemical markers.
Key Biochemical Markers
| Biomarker | Sample Type | Expected Change in Deficient Mice | Notes |
| Plasma Pyridoxal 5'-Phosphate (PLP) | Plasma | Significant Decrease | The most direct and reliable indicator of vitamin B6 status.[7][8] |
| Urinary Xanthurenic Acid | Urine | Significant Increase (after tryptophan load) | A functional marker of deficiency; indicates impaired activity of PLP-dependent enzymes in the kynurenine pathway.[1][9] |
| Erythrocyte Aspartate Aminotransferase (EAST) Activity | Red Blood Cells | Decreased Basal Activity | A functional enzyme assay that reflects intracellular B6 status. |
Protocol for Tryptophan Load Test and Xanthurenic Acid Measurement
The tryptophan load test is a functional assay to assess vitamin B6 status. In a deficient state, the metabolism of tryptophan is impaired, leading to the accumulation and excretion of xanthurenic acid.
Materials
-
L-Tryptophan
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Metabolic cages for urine collection
-
Spectrophotometer or HPLC for xanthurenic acid quantification
Procedure
-
Fasting: Fast the mice for 4-6 hours before the tryptophan load. Ensure they still have access to water.
-
Tryptophan Administration:
-
Prepare a sterile solution of L-tryptophan in saline or PBS. A typical dose is 20 mg per 25 g mouse (800 mg/kg).
-
Administer the tryptophan solution via oral gavage.
-
-
Urine Collection:
-
Immediately after the tryptophan load, place the mice in individual metabolic cages.
-
Collect urine for a 24-hour period. To prevent degradation of xanthurenic acid, the collection vials can be kept on ice or contain a small amount of a preservative like toluene.
-
-
Xanthurenic Acid Quantification:
-
Measure the total volume of urine collected.
-
Quantify the concentration of xanthurenic acid in the urine using a spectrophotometric method or High-Performance Liquid Chromatography (HPLC) for greater sensitivity and specificity.[10]
-
Express the results as total xanthurenic acid excreted per 24 hours.
-
Expected Outcomes
Mice treated with this compound are expected to exhibit a significant decrease in plasma PLP levels compared to control mice receiving regular drinking water. Following a tryptophan load, the vitamin B6 deficient mice will excrete significantly higher amounts of xanthurenic acid in their urine.
Troubleshooting
| Issue | Possible Cause | Solution |
| No significant decrease in plasma PLP | Insufficient dose or duration of this compound. | Increase the concentration of this compound in the drinking water (e.g., to 0.2 mg/mL) or extend the treatment period. |
| Instability of this compound in the drinking water. | Ensure the drinking water is protected from light and replaced frequently (every 2-3 days). Prepare fresh stock solutions weekly. | |
| High variability in results | Differences in water consumption between mice. | Monitor individual water intake to ensure consistent dosing. Consider single housing if necessary. |
| Mouse strain variability. | Be aware of potential strain-specific differences in metabolism and response to this compound. | |
| Signs of severe toxicity (e.g., rapid weight loss) | The dose of this compound is too high for the specific mouse strain. | Reduce the concentration of this compound in the drinking water. |
Conclusion
The protocol described in this application note provides a reliable and controlled method for inducing vitamin B6 deficiency in mice using the antagonist this compound. By carefully following the outlined procedures and validating the deficiency with appropriate biochemical markers, researchers can effectively utilize this model to investigate the multifaceted roles of vitamin B6 in various physiological and pathological processes.
References
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- Relationship between blood, liver and brain pyridoxal phosphate and pyridoxamine phosphate concentr
- Dietary Vitamin B6 Deficiency Impairs Gut Microbiota and Host and Microbial Metabolites in R
- Alanine-Dependent Reactions of 5'-Deoxypyridoxal in W
- Xanthurenic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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- Short-term stability of PLP, PA, and PL in plasma of pigs, mice, and rats. (n.d.).
- Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS. (n.d.).
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- Effect of dietary level of pyridoxine (PN) HCl on serum and tissue... (n.d.).
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- Novel Spectrophotometric Method for the Quantitation of Urinary Xanthurenic Acid and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency. (n.d.). PMC. [Link]
- Stability of Drinking Water Distribution Systems and Control of Disinfection By-Products. (2023, July 12). MDPI. [Link]
- Urinary excretion of xanthurenic acid (XA), kynurenic acid (KA) and... (n.d.).
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- How to dissolve venetoclax for oral gavage? (2025, January 14).
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- 10. Novel Spectrophotometric Method for the Quantitation of Urinary Xanthurenic Acid and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of 5-Deoxypyridoxal in Animal Models of Cancer
Introduction: Targeting the Vitamin B6 Metabolic Axis in Oncology
Cancer cell proliferation is intrinsically linked to metabolic reprogramming, creating dependencies on specific nutrients and enzymatic pathways that can be exploited for therapeutic intervention.[1] A growing body of evidence implicates the vitamin B6 metabolic pathway as a critical vulnerability in various malignancies, particularly those of hematological origin like acute myeloid leukemia (AML).[2][3] Cancer cells often exhibit an intensified demand for vitamin B6 to fuel essential processes such as DNA synthesis, amino acid metabolism, and immune regulation.[3] This "addiction" to vitamin B6 presents a compelling therapeutic window.
Central to this metabolic pathway is the enzyme pyridoxal kinase (PDXK), which catalyzes the phosphorylation of vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their biologically active coenzyme form, pyridoxal 5'-phosphate (PLP).[2][4] Dysregulation and overexpression of PDXK have been observed in several cancers, correlating with tumor progression and poor prognosis.[3] Consequently, the targeted inhibition of PDXK has emerged as a promising strategy to disrupt cancer cell metabolism and impede proliferation.
5-Deoxypyridoxal (5-DP) is a potent inhibitor of pyridoxal kinase. By competing with the natural vitamin B6 substrates, 5-DP effectively blocks the production of PLP, leading to a state of functional vitamin B6 deficiency within the cancer cells. This guide provides a comprehensive overview of the mechanism of action of 5-DP and detailed protocols for its administration in preclinical animal models of cancer.
Mechanism of Action: Disrupting the PLP-Dependent Proliferation
The anti-neoplastic activity of this compound is rooted in its ability to competitively inhibit pyridoxal kinase, the gateway enzyme for vitamin B6 utilization. The following diagram illustrates the pivotal role of PDXK in the vitamin B6 salvage pathway and the inhibitory action of 5-DP.
Caption: Inhibition of Pyridoxal Kinase (PDXK) by this compound (5-DP).
By inhibiting PDXK, 5-DP leads to a depletion of intracellular PLP. This has profound consequences for cancer cells, including:
-
Disruption of Amino Acid Metabolism: PLP is a crucial cofactor for transaminases, which are essential for the synthesis and breakdown of amino acids.
-
Impairment of Nucleotide Synthesis: The synthesis of purines and pyrimidines, the building blocks of DNA and RNA, is dependent on PLP-requiring enzymes.
-
Induction of Apoptosis: The metabolic stress induced by PLP depletion can trigger programmed cell death in cancer cells.[2]
Preclinical Evaluation of this compound in a Xenograft Mouse Model of Leukemia
This section outlines a detailed protocol for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model using a human leukemia cell line.
Experimental Workflow
The following diagram provides a visual representation of the key stages of the in vivo study.
Caption: Experimental workflow for in vivo efficacy testing of 5-DP.
Step-by-Step Protocol
1. Animal Model and Cell Line
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude), female, 6-8 weeks old.
-
Cell Line: A human acute myeloid leukemia (AML) cell line known to have high PDXK expression (e.g., MOLM-13 or MV4-11).
2. This compound Preparation
-
Formulation: this compound hydrochloride can be dissolved in sterile saline (0.9% NaCl). Prepare fresh daily.
-
Dosage Rationale: As there is no established dose for 5-DP in cancer models, a dose-finding study is recommended. Based on studies with the related compound 4-deoxypyridoxine, a starting dose range of 5-20 mg/kg could be explored.[5] A well-tolerated dose from the dose-finding study should be used for the efficacy study.
3. Xenograft Implantation
-
Culture the selected AML cell line to logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., sterile saline).
-
Group 2: this compound (e.g., 10 mg/kg, adjust based on dose-finding study).
-
(Optional) Group 3: Positive control (a standard-of-care agent for AML).
-
5. Treatment Administration
-
Administer the vehicle or 5-DP via intraperitoneal (IP) injection once daily for a predefined period (e.g., 21 days).
6. In-life Monitoring and Endpoint Criteria
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals exhibit signs of distress or significant weight loss (>20%).
7. Endpoint Analysis
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and another portion can be snap-frozen for Western blot or metabolomic analysis.
-
Collect blood for pharmacokinetic analysis of 5-DP if required.
Data Presentation and Expected Outcomes
The efficacy of this compound is primarily assessed by its ability to inhibit tumor growth. The following tables provide a template for summarizing the key quantitative data from the study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | [Insert Value] | - |
| This compound | [Insert Value] | [Calculate Value] |
| Positive Control | [Insert Value] | [Calculate Value] |
Table 2: Animal Body Weight Changes
| Treatment Group | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | [Insert Value] |
| This compound | [Insert Value] |
| Positive Control | [Insert Value] |
Conclusion and Future Directions
The administration of this compound in preclinical cancer models represents a targeted approach to exploit the metabolic vulnerabilities of tumors dependent on the vitamin B6 pathway. The protocols outlined in this guide provide a robust framework for evaluating the in vivo efficacy of this promising therapeutic agent. Future studies could explore the combination of 5-DP with standard-of-care chemotherapies to assess potential synergistic effects and to further elucidate the molecular mechanisms underlying its anti-tumor activity.
References
- New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. Cureus.
- Inhibiting Pyridoxal Kinase of Entamoeba histolytica Is Lethal for This Pathogen. Frontiers in Cellular and Infection Microbiology.
- Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Pharmaceuticals.
- In vivo metabolism of 4'-deoxypyridoxine in rat and man. The Journal of Nutrition.
- Influence of Vitamin B6 Metabolism on the Response to CDDP of Cancer... ResearchGate.
- In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. International Journal of Molecular Sciences.
- Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. MedCrave online.
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- 1. In Vitro and In Vivo Immunosuppressive Activity of a Novel Anthracycline, 13-deoxy, 5-iminodoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo metabolism of 4'-deoxypyridoxine in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Catalytic Landscape: A Guide to Investigating PLP-Dependent Enzyme Kinetics Using 5-Deoxypyridoxal
Introduction: Unveiling the Intricacies of PLP-Dependent Catalysis
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a remarkably versatile cofactor essential for a vast array of enzymatic reactions crucial to life.[1][2] PLP-dependent enzymes catalyze a wide spectrum of transformations in amino acid metabolism, including transamination, decarboxylation, racemization, and elimination reactions.[3][4] Given their central role in cellular processes, these enzymes are significant targets for drug development and are of profound interest to researchers studying metabolic pathways.[5]
Understanding the kinetic behavior and catalytic mechanism of a PLP-dependent enzyme is paramount for elucidating its biological function and for the rational design of inhibitors. 5-Deoxypyridoxal (5-DP), a structural analog of pyridoxal, serves as a powerful tool in these investigations. Lacking the 5'-phosphate group, which is crucial for covalent attachment of the natural cofactor to the enzyme, 5-DP can act as a competitive inhibitor and a mechanistic probe.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize 5-DP to dissect the kinetics of PLP-dependent enzymes.
The Foundation: Understanding PLP-Dependent Catalysis and the Role of this compound
The catalytic cycle of a typical PLP-dependent enzyme begins with the formation of an internal aldimine, a Schiff base linkage between the aldehyde group of PLP and the ε-amino group of a conserved lysine residue in the enzyme's active site.[1][4] Upon substrate binding, a transaldimination reaction occurs, where the substrate's amino group displaces the lysine's amino group, forming an external aldimine. This external aldimine is the central intermediate, and its subsequent transformation is dictated by the specific enzyme, leading to the diverse catalytic reactions characteristic of this enzyme superfamily.
This compound, by mimicking the pyridoxal moiety of the natural cofactor, can enter the active site and interact with the enzyme. However, its lack of the 5'-phosphate group prevents the formation of a stable internal aldimine. Instead, 5-DP can form a Schiff base with the amino acid substrate, effectively sequestering it from the enzyme and inhibiting the reaction.[6][7] This inhibitory action allows for the detailed kinetic characterization of the enzyme.
Visualizing the Mechanism: PLP Catalysis and 5-DP Inhibition
To better understand these interactions, the following diagrams illustrate the key steps in PLP-dependent catalysis and the proposed mechanism of inhibition by this compound.
Caption: General mechanism of a PLP-dependent transamination reaction.
Caption: Proposed mechanism of inhibition by this compound.
Experimental Design and Protocols: A Step-by-Step Guide
A thorough investigation of PLP-dependent enzyme kinetics using 5-DP involves several key stages, from enzyme preparation to detailed kinetic analysis. The following protocols provide a robust framework for these experiments.
Protocol 1: Preparation of Apoenzyme
For precise kinetic studies, it is often necessary to prepare the apoenzyme (the enzyme devoid of its PLP cofactor) to ensure that the observed kinetics are not influenced by pre-bound PLP.
Materials:
-
Purified PLP-dependent enzyme (holoenzyme)
-
Hydroxylamine hydrochloride (or other suitable reagent)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl)
Procedure:
-
Dissolve the purified holoenzyme in the chosen buffer.
-
Add a freshly prepared solution of hydroxylamine to a final concentration of 1-5 mM. Hydroxylamine will react with the internal aldimine, displacing the PLP cofactor.[5]
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation.
-
Transfer the enzyme solution to dialysis tubing and dialyze extensively against several changes of fresh, cold buffer over 24-48 hours to remove the hydroxylamine and the released PLP.
-
Confirm the removal of PLP spectrophotometrically by monitoring the disappearance of the characteristic absorbance peak of the internal aldimine (typically around 410-430 nm).[8]
Protocol 2: Determining the Inhibition Mechanism and Ki of this compound
This protocol outlines the steps to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki) of 5-DP.
Materials:
-
Apoenzyme preparation (from Protocol 1)
-
Pyridoxal 5'-phosphate (PLP) stock solution
-
Amino acid substrate specific to the enzyme
-
This compound (5-DP) stock solution
-
Reaction buffer
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Enzyme Reconstitution: Pre-incubate the apoenzyme with a saturating concentration of PLP (typically 10-50 µM) for 15-30 minutes at room temperature to form the active holoenzyme.[8]
-
Assay Setup: Prepare a series of reaction mixtures in cuvettes or a microplate. Each series will have a fixed concentration of the reconstituted enzyme and varying concentrations of the substrate.
-
Inhibitor Concentrations: For each substrate concentration series, include several fixed concentrations of 5-DP (including a zero-inhibitor control). The range of 5-DP concentrations should bracket the expected Ki value.
-
Initiate the Reaction: Start the reaction by adding the substrate to the reaction mixtures.
-
Measure Initial Velocities: Monitor the reaction progress over time by measuring the change in absorbance (or another appropriate signal) and determine the initial velocity (v0) for each reaction.
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration to generate Michaelis-Menten plots.[9]
-
To determine the inhibition mechanism, create a Lineweaver-Burk plot (1/v0 vs. 1/[S]).[10]
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Mixed inhibition: Lines will intersect in the second quadrant.
-
-
Calculate the apparent Km and Vmax values from the Michaelis-Menten plots for each inhibitor concentration.
-
For competitive inhibition, the Ki can be determined from the equation: Km,app = Km(1 + [I]/Ki), where Km,app is the apparent Km in the presence of inhibitor concentration [I].
-
Quantitative Data Summary
The following tables provide a template for organizing and presenting the kinetic data obtained from the inhibition studies.
Table 1: Michaelis-Menten Kinetic Parameters in the Presence of this compound
| [5-DP] (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) |
| 0 | ||
| X | ||
| Y | ||
| Z |
Table 2: Determination of Inhibition Constant (Ki)
| Inhibition Model | Method of Ki Determination | Calculated Ki (µM) |
| Competitive | Slope of Lineweaver-Burk replot | |
| Non-competitive | Intercept of Lineweaver-Burk replot | |
| Mixed | Analysis of both slope and intercept replots |
Workflow for Kinetic Analysis
The logical flow of the experimental and data analysis process is crucial for obtaining reliable results.
Caption: Experimental workflow for kinetic analysis of a PLP-dependent enzyme with this compound.
Conclusion and Future Directions
The use of this compound provides a powerful and accessible method for probing the active site and understanding the kinetic mechanism of PLP-dependent enzymes. The protocols and data analysis frameworks presented in this application note offer a solid foundation for researchers to characterize these important biocatalysts. By elucidating the mode of inhibition and quantifying the inhibitor's potency, these studies can provide critical insights for the development of novel therapeutics targeting specific PLP-dependent enzymes involved in disease. Further investigations could involve using other PLP analogs or employing rapid kinetic techniques, such as stopped-flow spectrophotometry, to dissect individual steps in the catalytic cycle.
References
- Benchchem. (n.d.). Application Notes and Protocols for Studying Pyridoxine Phosphate Dependent Pathways.
- Richard, J. P., et al. (2008). Alanine-Dependent Reactions of 5'-Deoxypyridoxal in Water. PMC - NIH.
- ResearchGate. (n.d.). Characterization of PLP inhibition.
- Frontiers. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes.
- NIH. (n.d.). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics.
- ResearchGate. (n.d.). Kinetic analysis of product inhibition.
- PubMed. (2015). Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes.
- NIH. (n.d.). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation.
- RSC Publishing. (n.d.). PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective.
- Benchchem. (n.d.). Application Notes and Protocols for Pyridoxine 5'-Phosphate (PLP)-Dependent Enzyme Assays.
- MDPI. (n.d.). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism.
- ResearchGate. (n.d.). Chemistry and diversity of pyridoxal-5′-phosphate dependent enzymes.
- PubMed. (n.d.). Alanine-dependent reactions of 5'-deoxypyridoxal in water.
- PubMed. (n.d.). Molecular characterization of novel pyridoxal-5'-phosphate-dependent enzymes from the human microbiome.
Sources
- 1. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 2. Molecular characterization of novel pyridoxal-5'-phosphate-dependent enzymes from the human microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alanine-Dependent Reactions of 5’-Deoxypyridoxal in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanine-dependent reactions of 5'-deoxypyridoxal in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neurotransmitter Synthesis Using 5-Deoxypyridoxal
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Neurotransmitter Dynamics with a Potent B6 Antagonist
The intricate balance of neurotransmitter synthesis is fundamental to neuronal communication and overall central nervous system function. Key neurotransmitters, including the inhibitory γ-aminobutyric acid (GABA) and the monoamines serotonin and dopamine, are synthesized through enzymatic pathways critically dependent on the active form of vitamin B6, pyridoxal 5'-phosphate (PLP).[1][2] Enzymes such as glutamate decarboxylase (GAD) and aromatic L-amino acid decarboxylase (AADC) utilize PLP as an essential cofactor for the conversion of precursors into active neurotransmitters.[2][3][4] Understanding the dynamics of these synthetic pathways is paramount for research in neurobiology, pharmacology, and the development of therapeutics for neurological and psychiatric disorders.
5-Deoxypyridoxal (5-DP) is a powerful tool for investigating these processes. As a vitamin B6 antagonist, 5-DP, and its precursor 4-deoxypyridoxine (4-DP), can be introduced into biological systems to selectively probe the role of PLP-dependent enzymes.[5][6] Within the cell, 4-DP is phosphorylated by pyridoxal kinase to its active form, 4-deoxypyridoxine 5'-phosphate (4-DPP), which then acts as a competitive inhibitor of PLP-dependent enzymes.[6] This targeted inhibition allows for the controlled disruption of neurotransmitter synthesis, providing a valuable model for studying the consequences of neurotransmitter depletion and for screening compounds that may modulate these pathways.
This guide provides a comprehensive overview of the mechanism of 5-DP and detailed protocols for its application in cell-based assays to study neurotransmitter synthesis.
Mechanism of Action: Competitive Inhibition of PLP-Dependent Enzymes
The inhibitory effect of this compound stems from its structural similarity to pyridoxal, the precursor of the active cofactor PLP. The metabolic activation and subsequent inhibition can be summarized in the following steps:
-
Cellular Uptake and Phosphorylation: The precursor molecule, 4-deoxypyridoxine (4-DP), is transported into the cell.
-
Conversion to the Active Inhibitor: Inside the cell, pyridoxal kinase, the same enzyme that phosphorylates pyridoxal to PLP, phosphorylates 4-DP to 4-deoxypyridoxine 5'-phosphate (4-DPP).
-
Competitive Inhibition: 4-DPP then competes with the endogenous PLP for the cofactor-binding site on PLP-dependent enzymes, such as GAD and AADC.
-
Disruption of Neurotransmitter Synthesis: By binding to the enzyme, 4-DPP prevents the proper binding of PLP, thereby inhibiting the enzyme's catalytic activity and halting the synthesis of the respective neurotransmitter.
Caption: Mechanism of this compound-mediated inhibition.
Experimental Protocol: Inhibition of GABA Synthesis in a Neuronal Cell Line
This protocol provides a framework for investigating the effect of 4-deoxypyridoxine on GABA synthesis in a suitable neuronal cell line, such as SH-SY5Y or PC-12 cells.[7][8][9]
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™) or PC-12 rat pheochromocytoma cells (ATCC® CRL-1721™).
-
Cell Culture Medium: As recommended by the cell line supplier (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
4-Deoxypyridoxine hydrochloride (4-DP): (Sigma-Aldrich or equivalent).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Cell lysis buffer: (e.g., RIPA buffer with protease inhibitors).
-
Reagents for neurotransmitter analysis: (e.g., HPLC or LC-MS/MS grade solvents, standards for GABA and other neurotransmitters).[3][10][11]
-
Protein assay kit: (e.g., BCA or Bradford).
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen neuronal cell line according to standard protocols.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Preparation of 4-Deoxypyridoxine (4-DP) Stock Solution:
-
Prepare a sterile stock solution of 4-DP hydrochloride in cell culture medium or PBS (e.g., 10 mM).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Prepare serial dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations for the experiment. Note: A starting concentration range of 1 µM to 100 µM is recommended, but optimal concentrations should be determined empirically for each cell line and experimental setup.
-
-
Treatment of Cells:
-
Carefully remove the existing culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the culture medium containing the different concentrations of 4-DP to the respective wells. Include a vehicle control group (medium without 4-DP).
-
Incubate the cells for a predetermined time. Note: An incubation period of 24 hours is a good starting point, but a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration.
-
-
Sample Collection:
-
Cell Lysate:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and store at -80°C until analysis.
-
-
Protein Quantification:
-
Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay. This will be used for normalization of neurotransmitter levels.
-
-
-
Analysis of GABA Levels:
-
Quantify the concentration of GABA in the cell lysates using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13] These methods offer high sensitivity and specificity for neurotransmitter quantification.
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Data Presentation and Interpretation
The results of the experiment should be presented in a clear and quantitative manner. A dose-response curve is an effective way to visualize the inhibitory effect of 4-deoxypyridoxine on GABA synthesis.
Table 1: Representative Dose-Dependent Inhibition of GABA Synthesis by 4-Deoxypyridoxine in SH-SY5Y Cells
| 4-DP Concentration (µM) | GABA Level (pmol/mg protein) (Mean ± SD, n=3) | % Inhibition of GABA Synthesis |
| 0 (Vehicle Control) | 150.2 ± 12.5 | 0% |
| 1 | 125.8 ± 10.1 | 16.2% |
| 10 | 78.1 ± 6.5 | 48.0% |
| 50 | 35.6 ± 4.2 | 76.3% |
| 100 | 18.9 ± 2.8 | 87.4% |
Interpretation of Results:
-
A dose-dependent decrease in intracellular GABA levels with increasing concentrations of 4-DP would confirm the inhibitory effect on GABA synthesis.
-
The IC50 value (the concentration of 4-DP that causes 50% inhibition of GABA synthesis) can be calculated from the dose-response curve.
-
It is crucial to perform control experiments to ensure that the observed effects are not due to cytotoxicity of 4-DP at the tested concentrations. A cell viability assay (e.g., MTT or LDH assay) should be run in parallel.
-
To further validate the mechanism, one could attempt to rescue the inhibitory effect by co-incubating the cells with a high concentration of pyridoxal.
Scientific Integrity and Logic: Ensuring Robust and Reliable Data
Causality Behind Experimental Choices:
-
Choice of Cell Line: Neuronal cell lines like SH-SY5Y and PC-12 are chosen for their ability to synthesize the neurotransmitters of interest and their established use in neurobiological research.[7][8][9]
-
Dose Range Selection: The selected concentration range for 4-DP should ideally span from no effect to a maximal inhibitory effect to allow for the determination of an IC50 value. Preliminary experiments are essential to define this range for the specific cell line.
-
Normalization to Protein Content: Normalizing neurotransmitter levels to the total protein concentration in the cell lysate accounts for any variations in cell number between wells, ensuring that the observed differences are due to changes in synthesis and not cell proliferation or death.
-
Analytical Method: The use of highly sensitive and specific analytical techniques like HPLC-ECD or LC-MS/MS is critical for the accurate quantification of low-abundance neurotransmitters in complex biological matrices.[3][10][11][13]
Self-Validating System:
-
Positive and Negative Controls: The inclusion of a vehicle control (negative control) is essential to establish the baseline level of neurotransmitter synthesis. A positive control, if available (e.g., a known inhibitor of GAD), can be used to validate the assay system.
-
Dose-Response Relationship: A clear dose-dependent effect provides strong evidence for a specific pharmacological action of the inhibitor.
Conclusion
The use of this compound and its precursor, 4-deoxypyridoxine, offers a robust and specific method for studying the role of PLP-dependent enzymes in neurotransmitter synthesis. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments that will yield reliable and interpretable data. By carefully controlling experimental variables and employing validated analytical techniques, investigators can effectively utilize this powerful pharmacological tool to advance our understanding of neurotransmitter dynamics in health and disease.
References
- Holm, T. H., Isaksen, T. J., & Lykke-Hartmann, K. (2016). HPLC Neurotransmitter Analysis. Methods in Molecular Biology, 1377, 439-450. [Link]
- Springer Nature Experiments. (n.d.). HPLC Neurotransmitter Analysis. [Link]
- ResearchGate. (n.d.). HPLC Neurotransmitter Analysis. [Link]
- Al-Subeh, T., et al. (2023). Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes.
- Laveholt, P. (2018). Ultra performance liquid chromatography in quantification of neurotransmitters. DiVA portal. [Link]
- Ross, R. A., et al. (1981). Neurotransmitter-synthesizing enzymes in 14 human neuroblastoma cell lines. Cellular and Molecular Neurobiology, 1(3), 301-312. [Link]
- Watson, C. J., & Venton, B. J. (2009). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
- Luo, M., et al. (2018). Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD. Methods in Molecular Biology, 1727, 405-416. [Link]
- Górska, A., et al. (2020). LC-MS/MS analysis of twelve neurotransmitters and amino acids in mouse cerebrospinal fluid. Journal of Neuroscience Methods, 341, 108760. [Link]
- Breakefield, X. O., & Nirenberg, M. (1974). Selection for Neuroblastoma Cells that Synthesize Certain Transmitters. Proceedings of the National Academy of Sciences, 71(6), 2530-2533. [Link]
- Pirvu, M., et al. (2022).
- ResearchGate. (n.d.).
- Creative Bioarray. (n.d.). Cultured Neuronal Cell Lines. [Link]
- Poh, E. Z., et al. (2021). Simultaneous quantification of dopamine, serotonin, their metabolites and amino acids by LC-MS/MS in mouse brain following repetitive transcranial magnetic stimulation. The UWA Profiles and Research Repository. [Link]
- Kim, D. W., et al. (2020). Role of pyridoxine in GABA synthesis and degradation in the hippocampus. Toxicol Ind Health, 36(1), 1-8. [Link]
- Shaffer, C., et al. (1986). The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats. Nutrition Research, 6(5), 553-562. [Link]
- Li, Y., et al. (2024). Charting brain GABA and glutamate levels across psychiatric disorders by quantitative analysis of 121 1H-MRS studies. Psychological Medicine, 1-10. [Link]
- ResearchGate. (n.d.).
- Miller, L. P., & Martin, D. L. (1977). Kinetics of Brain Glutamate Decarboxylase. Interactions With Glutamate, Pyridoxal 5'-phosphate and Glutamate-Pyridoxal 5'-phosphate Schiff Base. Journal of Neurochemistry, 29(3), 519-525. [Link]
- Calderón-Guzmán, D., et al. (2004). Pyridoxine, regardless of serotonin levels, increases production of 5-hydroxytryptophan in rat brain. Archives of Medical Research, 35(4), 271-274. [Link]
- ResearchGate. (n.d.).
- Eiden, M., & Pischetsrieder, M. (2012). Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'-phosphate. Planta Medica, 78(11), 1239-1243. [Link]
- Ito, D. M., & Downs, D. M. (2023). 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology, 169(4). [Link]
- Ito, D. M., & Downs, D. M. (2023). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology, 169(4), 001319. [Link]
- Evecxia Therapeutics. (n.d.).
- Lowe, N. J., & DeQuoy, P. R. (1983). Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine.
- ResearchGate. (n.d.).
- Sharma, S. K., & Dakshinamurti, K. (1992). Regulation of the synthesis of GABA and other neurotransmitter amino acids in the central nervous system.
- DaVanzo, J. P., & Sydow, V. L. (1971). Study on the inhibition of brain glutamate decarboxylase by pyridoxal phosphate oxime-O-acetic acid. Journal of Neurochemistry, 18(11), 2051-2059. [Link]
- Lin, Y., et al. (2018). Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. Biotechnology for Biofuels, 11, 80. [Link]
- Purves, D., et al. (Eds.). (2001). Neuroscience. 2nd edition.
- Wu, J., et al. (2015). Pyridoxine Supplementation Improves the Activity of Recombinant Glutamate Decarboxylase and the Enzymatic Production of Gama-Aminobutyric Acid. PLOS One, 10(7), e0131139. [Link]
- Jørgensen, A., et al. (2019). Treatment response after 6 and 26 weeks is related to baseline glutamate and GABA levels in antipsychotic-naïve patients with psychosis.
- ResearchGate. (n.d.).
- McCarty, M. F. (2000). High-dose pyridoxine as an 'anti-stress' strategy. Medical Hypotheses, 54(5), 803-807. [Link]
- Lookingland, K. J., & Moore, K. E. (1993). Neurochemical evidence that 5-hydroxytryptaminergic neurons tonically inhibit noradrenergic neurons terminating in the hypothalamus. Brain Research, 607(1-2), 215-221. [Link]
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Application Notes & Protocols: 5-Deoxypyridoxal as an Antibacterial Agent in Microbiology Research
Introduction: The Emerging Role of 5-Deoxypyridoxal in Combating Bacterial Resistance
The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action.[1][2] Vitamin B6 analogs, including this compound (5-DP), have garnered significant interest as potential antibacterial agents. 5-DP is a derivative of pyridoxal, a form of vitamin B6, and its antimicrobial properties stem from its ability to interfere with essential bacterial metabolic pathways.[3][4][5][6] Unlike many traditional antibiotics that target cell wall synthesis or protein translation, 5-DP acts as an antimetabolite, disrupting the delicate balance of pyridoxal 5'-phosphate (PLP) homeostasis, a cofactor crucial for numerous enzymatic reactions vital for bacterial survival.[3][4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in microbiology research. This document outlines the theoretical framework behind its antibacterial activity and provides detailed, field-proven protocols for its evaluation.
Scientific Foundation: Mechanism of Antibacterial Action
The primary mechanism of action of this compound is the disruption of vitamin B6 metabolism in bacteria.[3][4][5][6] Bacteria synthesize the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), through de novo synthesis or salvage pathways.[7][8][9][10] PLP is an essential cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism.[3][7][11]
5-DP exerts its antibacterial effect through a multi-pronged attack:
-
Competitive Inhibition of Pyridoxal Kinase: 5-DP can be phosphorylated by pyridoxal kinase (PdxK) to form 5'-deoxypyridoxine phosphate (4dPNP).[4][6] This phosphorylated form can then competitively inhibit PLP-dependent enzymes, disrupting critical metabolic functions.[3][4][5][6]
-
Disruption of PLP Homeostasis: The presence of 5-DP can perturb the intracellular balance of PLP, leading to toxic effects at high concentrations.[3]
-
Inhibition of Vitamin B6 Uptake: Studies have shown that 5-DP can inhibit the cumulative uptake of pyridoxine (PN), another form of vitamin B6, further depleting the intracellular pool of this essential vitamin.[3][4]
This multifaceted mechanism of action makes 5-DP a compelling candidate for further investigation, particularly against drug-resistant bacterial strains.
Core Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14][15] This is a fundamental assay to determine the potency of 5-DP against various bacterial strains. The broth microdilution method is a widely accepted and reproducible technique.[13][14][16]
Materials:
-
This compound (5-DP) powder
-
Appropriate solvent for 5-DP (e.g., sterile distilled water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of 5-DP Stock Solution:
-
Accurately weigh 5-DP powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 5-DP working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no 5-DP), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
Data Presentation:
| Bacterial Strain | 5-DP MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | [Insert Value] |
| Escherichia coli ATCC 25922 | [Insert Value] |
| Pseudomonas aeruginosa ATCC 27853 | [Insert Value] |
| Enterococcus faecalis ATCC 29212 | [Insert Value] |
Causality Behind Experimental Choices:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for antimicrobial susceptibility testing as it has a defined composition and supports the growth of most non-fastidious bacteria.
-
0.5 McFarland Standard: This ensures a standardized inoculum density, which is critical for the reproducibility of MIC results.
-
Serial Dilution: This method allows for the testing of a wide range of concentrations to pinpoint the exact MIC value.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population over time.[17][18] It provides valuable information on whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17][18][19]
Materials:
-
This compound (5-DP)
-
Bacterial strains of interest
-
CAMHB or other suitable broth
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Agar plates for colony counting
-
Incubator with shaking capabilities
-
Spectrophotometer
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes or flasks containing CAMHB with various concentrations of 5-DP (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube with no 5-DP.
-
-
Inoculation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each 5-DP concentration and the growth control.
-
Data Presentation:
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 2 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 4 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 6 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 8 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 12 | [Value] | [Value] | [Value] | [Value] | [Value] |
| 24 | [Value] | [Value] | [Value] | [Value] | [Value] |
Causality Behind Experimental Choices:
-
Multiple MIC Concentrations: Testing at, above, and below the MIC provides a comprehensive picture of the dose-dependent killing kinetics.
-
Regular Time Points: Frequent sampling allows for a detailed understanding of the rate of bacterial killing.
-
Serial Dilution and Plating: This is the gold standard for quantifying viable bacteria in a sample.
Caption: Workflow for the Time-Kill Kinetics Assay.
Protocol 3: Synergy Testing with Conventional Antibiotics (Checkerboard Assay)
Investigating the synergistic potential of 5-DP with existing antibiotics is crucial for developing combination therapies that can overcome resistance.[22][23][24][25][26] The checkerboard assay is a common method to assess synergy.
Materials:
-
This compound (5-DP)
-
Conventional antibiotic of interest
-
Bacterial strains
-
CAMHB
-
Sterile 96-well microtiter plates
Step-by-Step Methodology:
-
Determine MICs: Determine the MIC of 5-DP and the conventional antibiotic individually as described in Protocol 1.
-
Checkerboard Setup:
-
In a 96-well plate, create a two-dimensional array of concentrations.
-
Dilute 5-DP horizontally across the plate (e.g., from 4x MIC to 1/16x MIC).
-
Dilute the conventional antibiotic vertically down the plate (e.g., from 4x MIC to 1/16x MIC).
-
Each well will contain a unique combination of concentrations of the two agents.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each agent in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[24] FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value:[24]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Data Presentation:
| Combination | FICI Value | Interpretation |
| 5-DP + Antibiotic X | [Value] | [Synergy/Additive/Indifference/Antagonism] |
| 5-DP + Antibiotic Y | [Value] | [Synergy/Additive/Indifference/Antagonism] |
Causality Behind Experimental Choices:
-
Two-Dimensional Dilution: This allows for the simultaneous testing of a wide range of concentration combinations.
-
FICI Calculation: The FICI provides a quantitative measure of the interaction between the two agents, allowing for a clear interpretation of synergy, additivity, or antagonism.
Caption: Potential for synergistic action by targeting different essential pathways.
Concluding Remarks for the Researcher
This compound represents a promising avenue for the development of new antibacterial therapies. Its unique mechanism of action, centered on the disruption of essential vitamin B6 metabolism, offers a potential solution to combat the growing threat of antibiotic resistance. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of 5-DP's antibacterial properties. By adhering to these standardized methods, researchers can generate reliable and reproducible data, paving the way for further preclinical and clinical development of this intriguing class of antimicrobial agents. It is imperative to consider that the efficacy of 5-DP may vary across different bacterial species and strains, and further investigation into potential resistance mechanisms is warranted.
References
- Babor, J., Tramonti, A., Nardella, C., Deutschbauer, A., Contestabile, R., & de Crécy-Lagard, V. (2023). 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology, 169(4). [Link]
- Commichau, F. M., et al. (2014). A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis. Frontiers in Microbiology. [Link]
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
- Gaurav, A., Bakht, P., Saini, M., Pandey, S., & Pathania, R. (2023). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiology, 169(4). [Link]
- Henrik's Lab. (2021, September 27).
- Igene, T., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn.
- Ito, D., et al. (2023). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology (Reading). [Link]
- Kwofie, S. K., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
- Malaczka, I., & Gajda, A. (2023). Interactions of naturally occurring compounds with antimicrobials. Journal of Applied Microbiology. [Link]
- Nelson Labs. (n.d.).
- O'Donnell, J. A., et al. (2018). Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-Phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism. Accounts of Chemical Research. [Link]
- Park, J. H., et al. (2004). Pathways for pyridoxal-5'-phosphate (PLP) biosynthesis.
- Sajid, M., et al. (2019). Evaluation of synergistic antimicrobial effect of vitamins (A, B1, B2, B6, B12, C, D, E and K) with antibiotics against resistant bacterial strains.
- Spiga, E., et al. (2025). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences. [Link]
- Toth, T. L., et al. (2006). Alanine-dependent reactions of 5'-deoxypyridoxal in water. Journal of the American Chemical Society. [Link]
- Tutar, L., et al. (2021).
- Weronika, M., et al. (2024). Vitamin B6 inhibits activity of Helicobacter pylori adenylosuccinate synthetase and growth of reference and clinical, antibiotic-resistant H. pylori strains. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Zhang, L., et al. (2019). Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis. Frontiers in Microbiology. [Link]
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- 8. The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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In vitro enzyme inhibition assay protocol using 5-Deoxypyridoxal
Application Note & Protocol
Topic: High-Throughput In Vitro Inhibition Assay for Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes Using 5-Deoxypyridoxal
Audience: Researchers, scientists, and drug development professionals in enzymology, neurobiology, and pharmacology.
Abstract
Pyridoxal-5'-phosphate (PLP) is a versatile coenzyme essential for a vast number of enzymatic reactions, particularly in amino acid metabolism.[1][2][3] Consequently, PLP-dependent enzymes are significant targets for therapeutic intervention in various diseases, including neurological disorders, epilepsy, and cancer.[4][5] this compound (5-DPD) is a potent Vitamin B6 antagonist that acts as a competitive inhibitor of these enzymes after its intracellular phosphorylation. This document provides a comprehensive, field-tested protocol for determining the inhibitory potential of compounds like 5-DPD against a model PLP-dependent enzyme, Aromatic L-Amino Acid Decarboxylase (AADC), in a 96-well plate format. We detail the underlying biochemical principles, provide a step-by-step methodology, and offer guidance on data analysis for calculating the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.[6][7]
Scientific Principle: The Mechanism of Inhibition
PLP-dependent enzymes catalyze a wide array of reactions, including decarboxylation, transamination, and racemization.[8] The catalytic cycle begins with the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved lysine residue in the enzyme's active site.[1][8] When a substrate amino acid binds, it displaces the lysine to form a new external aldimine, which positions the substrate for catalysis. PLP acts as an "electron sink," stabilizing the carbanionic intermediates that are critical for the reaction.[2][9]
This compound acts as a competitive antagonist to PLP. For it to become an effective inhibitor, it must first be phosphorylated by a pyridoxal kinase to this compound-5'-phosphate (5-DPDP).[10][11] This phosphorylated analog then competes with the natural coenzyme, PLP, for binding to the apoenzyme (the enzyme without its cofactor). By forming a stable, but catalytically incompetent, imine with the active site lysine, 5-DPDP effectively sequesters the enzyme, preventing the binding of both the natural cofactor and the substrate, thereby inhibiting the reaction.
This protocol uses Aromatic L-Amino Acid Decarboxylase (AADC, or DOPA Decarboxylase) as the model enzyme. AADC is a critical enzyme in the biosynthesis of neurotransmitters, converting L-DOPA to dopamine and 5-HTP to serotonin.[12] The assay measures the rate of dopamine production from L-DOPA, and how this rate is diminished in the presence of varying concentrations of 5-DPD.
Figure 1: Mechanism of competitive inhibition of AADC by this compound-5'-Phosphate.
Materials and Reagents
-
Enzyme: Recombinant Human Aromatic L-Amino Acid Decarboxylase (AADC/DDC), lyophilized powder.
-
Cofactor: Pyridoxal-5'-Phosphate (PLP).
-
Inhibitor: this compound (5-DPD) Hydrochloride.
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.2.
-
Reagent Diluent: Nuclease-free water or Assay Buffer.
-
Detection Reagent: A fluorescent probe for dopamine or an HPLC system for direct quantification. For this protocol, we will assume a fluorescent plate reader-based method.
-
Hardware: 96-well black, flat-bottom microplates (for fluorescence), multichannel pipettes, fluorescent microplate reader (Excitation/Emission suitable for dopamine detection).
Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL per well. It is critical to include proper controls for accurate data interpretation.
Reagent Preparation
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.2): Prepare and adjust pH at room temperature. Store at 4°C.
-
Apo-AADC Enzyme Stock (1 mg/mL): Reconstitute the lyophilized enzyme in Assay Buffer to create an apoenzyme stock (enzyme without pre-bound PLP). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
PLP Stock Solution (1 mM): Dissolve PLP in nuclease-free water. Aliquot and store at -20°C, protected from light.
-
L-DOPA Substrate Stock (10 mM): Prepare fresh on the day of the assay. Dissolve L-DOPA in Assay Buffer. Keep on ice and protected from light, as it is prone to oxidation.
-
5-DPD Inhibitor Stock (10 mM): Dissolve 5-DPD Hydrochloride in nuclease-free water. This will be your highest concentration for the serial dilution.
Assay Procedure
Step 1: Prepare Holo-Enzyme (Active Enzyme)
-
On the day of the assay, thaw the Apo-AADC enzyme stock on ice.
-
Prepare a working solution of Holo-AADC by diluting the Apo-AADC stock in Assay Buffer and adding PLP to a final concentration of 20 µM.
-
Incubate for 30 minutes on ice, protected from light, to allow the PLP cofactor to bind and form the active holoenzyme.
-
Further dilute the Holo-AADC solution with Assay Buffer to the final desired working concentration (e.g., 2X the final assay concentration, typically in the ng/mL range, to be determined empirically).
Step 2: Prepare Inhibitor Serial Dilutions
-
In a separate 96-well plate or in microcentrifuge tubes, perform a serial dilution of the 10 mM 5-DPD stock solution.
-
A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range (e.g., 10 mM down to 1 nM).
-
Prepare enough volume of each dilution to add 50 µL to the respective wells. These will be your 4X inhibitor solutions.
Step 3: Assay Plate Setup
-
Organize your 96-well black plate as shown in the table below. This includes wells for the full reaction (inhibitor test), 100% activity (no inhibitor), and background (no enzyme).
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) | Reagent 3 (100 µL) |
| Background | Assay Buffer | Assay Buffer | 2X L-DOPA Substrate |
| 100% Activity | Assay Buffer | 4X Inhibitor Diluent | 2X Holo-AADC Enzyme |
| Inhibitor Test | 4X 5-DPD Dilutions | Assay Buffer | 2X Holo-AADC Enzyme |
-
Add Inhibitor/Buffer: Add 50 µL of the 4X 5-DPD serial dilutions to the "Inhibitor Test" wells. Add 50 µL of Assay Buffer to the "100% Activity" and "Background" wells.
-
Add Enzyme/Buffer: Add 50 µL of the 2X Holo-AADC working solution to the "100% Activity" and "Inhibitor Test" wells. Add 50 µL of Assay Buffer to the "Background" wells.
-
Pre-incubation: Gently tap the plate to mix. Cover and incubate at room temperature (or 37°C) for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
Step 4: Initiate and Monitor the Reaction
-
Prepare the 2X L-DOPA substrate working solution by diluting the 10 mM stock in Assay Buffer. The final concentration should be at or near the Kₘ of the enzyme for L-DOPA to ensure assay sensitivity.[13]
-
Initiate Reaction: Add 100 µL of the 2X L-DOPA solution to all wells to start the reaction.
-
Monitor Kinetics: Immediately place the plate in a fluorescent microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence signal every 60 seconds for 15-30 minutes. The rate of increase in fluorescence is proportional to the rate of the enzymatic reaction.
Data Analysis and IC₅₀ Determination
The goal is to determine the concentration of 5-DPD that inhibits 50% of the AADC enzyme activity (the IC₅₀ value).[7][14]
-
Calculate Reaction Rates (Velocity): For each well, plot fluorescence intensity versus time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope (V₀ = ΔFluorescence / ΔTime) for each well.
-
Correct for Background: Subtract the average rate of the "Background" wells from the rates of all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_activity)) * 100
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the corresponding log[5-DPD concentration] (X-axis). The resulting data should fit a sigmoidal (four-parameter logistic) curve.
-
Determine IC₅₀: Use a suitable software package (e.g., GraphPad Prism, Origin) to perform a non-linear regression fit on the dose-response curve. The IC₅₀ is the concentration of the inhibitor at which the curve passes through 50% inhibition.[6][15]
Sample Data Table for IC₅₀ Calculation:
| [5-DPD] (µM) | log[5-DPD] | Avg. Rate (RFU/min) | % Inhibition |
| 0 (100% Act) | N/A | 150.2 | 0.0 |
| 0.1 | -1.0 | 145.1 | 3.4 |
| 1 | 0.0 | 120.5 | 19.8 |
| 10 | 1.0 | 78.1 | 48.0 |
| 100 | 2.0 | 25.6 | 82.9 |
| 1000 | 3.0 | 5.1 | 96.6 |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7];A [label="Prepare Reagents\n(Enzyme, Substrate, Inhibitor, Buffer)"]; B [label="Prepare Holo-Enzyme\n(Apo-Enzyme + PLP Cofactor)"]; C [label="Create Inhibitor Serial Dilutions"]; D [label="Plate Setup:\nAdd Inhibitor & Enzyme"]; E [label="Pre-incubate Plate\n(Allows Inhibitor Binding)"]; F [label="Initiate Reaction\n(Add Substrate)"]; G [label="Kinetic Read\n(Measure Product Formation Over Time)"]; H [label="Data Analysis:\n1. Calculate Rates (V₀)\n2. Calculate % Inhibition"]; I [label="Plot Dose-Response Curve\n(% Inhibition vs. log[Inhibitor])"]; J [label="Determine IC₅₀ Value\n(Non-linear Regression)"];
A -> {B, C}; {B, C} -> D; D -> E -> F -> G -> H -> I -> J; }
Figure 2: General experimental workflow for the in vitro enzyme inhibition assay.
Troubleshooting
-
High Background Signal: L-DOPA can auto-oxidize. Ensure the substrate is prepared fresh and kept on ice and away from light.
-
No Inhibition Observed: The inhibitor concentration range may be too low. Alternatively, ensure the pre-incubation step is performed to allow for binding. Verify the activity of the inhibitor stock.
-
Inconsistent Replicates: Ensure thorough mixing in the wells and precise pipetting. Temperature fluctuations can also affect enzyme activity, so ensure the plate reader maintains a stable temperature.
-
Low Signal-to-Noise Ratio: The enzyme concentration may be too low. Optimize the enzyme concentration to yield a robust linear rate within the desired assay time frame.
References
- MDPI. (n.d.). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism.
- Frontiers. (2019, March 4). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes.
- PubMed. (n.d.). Molecular characterization of novel pyridoxal-5'-phosphate-dependent enzymes from the human microbiome.
- NIH National Center for Biotechnology Information. (n.d.). A genomic overview of pyridoxal-phosphate-dependent enzymes.
- Wikipedia. (n.d.). Pyridoxal phosphate.
- edX. (n.d.). IC50 Determination.
- Wikipedia. (n.d.). IC50.
- NIH National Center for Biotechnology Information. (n.d.). Alanine-Dependent Reactions of 5′-Deoxypyridoxal in Water.
- NIH National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
- YouTube. (2021, January 12). measuring enzyme inhibition by drugs.
- PubMed. (2023, April). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity.
- PubMed. (n.d.). Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents.
- PubMed. (n.d.). Alanine-dependent reactions of 5'-deoxypyridoxal in water.
- Biobide. (n.d.). What is an Inhibition Assay?.
- ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
- NIH National Center for Biotechnology Information. (n.d.). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics.
- NIH National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- NIH National Center for Biotechnology Information. (n.d.). 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity.
- ResearchGate. (n.d.). Mechanism of action of pyridoxal 5'-phosphate-dependent decarboxylases.
- NIH National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- PubMed. (1986, November 15). Enzymes of vitamin B6 degradation. Purification and properties of pyridoxine 5'-dehydrogenase (oxidase).
- ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
- PubMed. (n.d.). Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'.
- MDPI. (2022, December 30). Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents [pubmed.ncbi.nlm.nih.gov]
- 5. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
5-Deoxypyridoxal: A Selective Inhibitor for Probing Vitamin B6-Dependent Metabolic Pathways
Application Note & Protocols
Introduction: Unraveling Metabolic Dependencies with Selective Inhibitors
In the intricate landscape of cellular metabolism, understanding the roles of specific enzymes and pathways is paramount for elucidating disease mechanisms and developing targeted therapeutics. Selective inhibitors are indispensable tools in this endeavor, allowing researchers to dissect complex metabolic networks by perturbing specific nodes. This guide focuses on 5-Deoxypyridoxal (5-DOP), a pyridoxal analog that serves as a selective inhibitor for studying metabolic pathways dependent on vitamin B6.
Vitamin B6, in its biologically active form, pyridoxal 5'-phosphate (PLP), is a versatile coenzyme essential for over 140 distinct enzymatic reactions in the human body, primarily centered around amino acid metabolism.[1][2] These reactions include transamination, decarboxylation, and racemization, which are fundamental to the synthesis of neurotransmitters, the generation of one-carbon units for nucleotide biosynthesis, and the catabolism of amino acids.[1] Given the central role of PLP-dependent enzymes, their dysregulation is implicated in a range of pathologies, from neurological disorders to cancer.[3][4]
This compound offers a strategic approach to investigate these pathways. By mimicking the natural substrate of pyridoxal kinase, it enters the vitamin B6 salvage pathway, leading to the inhibition of PLP-dependent processes. This application note provides a comprehensive overview of the mechanism of action of 5-DOP, alongside detailed protocols for its application in metabolic pathway analysis, empowering researchers to leverage this tool in their scientific inquiries.
Mechanism of Action: A Trojan Horse in Vitamin B6 Metabolism
The inhibitory effect of this compound is a classic example of a "lethal synthesis," where the cell's own enzymatic machinery converts a seemingly innocuous molecule into a potent inhibitor. The mechanism can be understood through a two-step process:
-
Cellular Uptake and Phosphorylation: this compound, as a structural analog of pyridoxal, is recognized and transported into the cell. Once inside, it serves as a substrate for pyridoxal kinase (PDXK) , the key enzyme in the vitamin B6 salvage pathway.[4][5] PDXK catalyzes the ATP-dependent phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters.[6] In the case of 5-DOP, it is converted to This compound-5'-phosphate (5-DOPP) .
-
Inhibition of PLP-Dependent Enzymes: The resulting 5-DOPP is a structural mimic of the natural coenzyme, PLP. However, the absence of the 5'-hydroxyl group, which is crucial for the catalytic activity of many PLP-dependent enzymes, renders 5-DOPP an ineffective cofactor. Instead, it acts as a competitive inhibitor, binding to the active site of various PLP-dependent enzymes and preventing the binding of the endogenous PLP.[7] This leads to the disruption of the metabolic pathways reliant on these enzymes.
The overall mechanism is analogous to that of the more extensively studied vitamin B6 antagonist, 4'-deoxypyridoxine (4-dPN), which is also phosphorylated by PDXK to its active inhibitory form, 4'-deoxypyridoxine 5'-phosphate (4-dPNP).[1][8] This phosphorylation is essential for their toxicity and inhibitory action.[1]
Figure 1. Mechanism of this compound Inhibition.
Applications in Metabolic Pathway Analysis
The selective inhibition of PLP-dependent enzymes by 5-DOP makes it a valuable tool for:
-
Identifying reliance on specific metabolic pathways: By observing the phenotypic or metabolic changes in cells upon treatment with 5-DOP, researchers can infer the importance of PLP-dependent pathways for specific cellular functions, such as proliferation, differentiation, or survival.
-
Elucidating the roles of uncharacterized enzymes: If a cellular process is sensitive to 5-DOP, it suggests the involvement of a PLP-dependent enzyme, providing a lead for further investigation and enzyme identification.
-
Validating targets for drug development: For diseases characterized by an overactive PLP-dependent pathway, 5-DOP can be used as a proof-of-concept tool to assess the therapeutic potential of targeting that pathway.
-
Studying the effects of vitamin B6 deficiency: 5-DOP can be used to mimic the effects of vitamin B6 deficiency in a controlled manner, allowing for the study of the resulting metabolic dysregulation.[8]
Quantitative Data Summary
While specific inhibitory constants (Ki or IC50 values) for this compound are not extensively reported in the literature, data from its analog, 4'-deoxypyridoxine, and other pyridoxal kinase inhibitors can provide a starting point for determining effective concentrations. It is crucial to perform a dose-response curve for each new cell line and experimental setup.
| Compound | Target | Inhibitory Concentration | Cell Line/System | Reference |
| 4'-Deoxypyridoxine (4-dPN) | Pyridoxal Kinase | Competitive Inhibition | E. coli | [1] |
| Pyridoxal 5'-Phosphate (PLP) | Pyridoxal Kinase (E. coli) | Slow Tight Binding Inhibitor | Purified Enzyme | [9] |
| Novel PDXK Inhibitor (C03) | Pyridoxal Kinase | IC50: 9.97 µM | K562 cells | [3] |
Experimental Protocols
The following protocols provide a framework for using this compound in cell culture experiments. It is imperative to optimize concentrations and incubation times for your specific cell line and research question.
Protocol 1: Determination of Optimal 5-DOP Concentration via Cytotoxicity Assay
Objective: To determine the concentration range of 5-DOP that effectively inhibits metabolic pathways without causing acute, non-specific cytotoxicity.
Figure 2. Workflow for Cytotoxicity Assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (prepare a stock solution in a suitable solvent, e.g., DMSO or sterile water)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Preparation of 5-DOP Dilutions: Prepare a series of dilutions of 5-DOP in complete cell culture medium. A typical starting range might be from 1 µM to 1 mM. Include a vehicle-only control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of 5-DOP.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of 5-DOP that causes 50% inhibition of cell viability). For metabolic studies, it is advisable to work with concentrations at or below the IC50 to minimize confounding effects of general cytotoxicity.
Protocol 2: Analysis of Amino Acid Metabolism Using 5-DOP
Objective: To investigate the effect of 5-DOP on the intracellular and extracellular amino acid profile.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium and amino acid-defined medium
-
This compound (at a pre-determined, non-lethal concentration)
-
6-well or 10 cm cell culture plates
-
Cell scraper
-
Methanol, water, and chloroform (for metabolite extraction)
-
LC-MS/MS or GC-MS for amino acid analysis
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates. Once the cells have reached the desired confluency, treat them with a non-lethal concentration of 5-DOP (determined in Protocol 1) or vehicle control for a specified time (e.g., 24 hours).
-
Sample Collection:
-
Extracellular Metabolites: Collect the cell culture medium. Centrifuge to remove any cell debris and store the supernatant at -80°C.
-
Intracellular Metabolites: Wash the cells twice with ice-cold PBS. Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells. Collect the cell lysate and centrifuge to pellet the protein and cell debris. Store the supernatant containing the metabolites at -80°C.
-
-
Metabolite Analysis: Analyze the amino acid content of the extracellular and intracellular samples using LC-MS/MS or GC-MS.
-
Data Analysis: Compare the amino acid profiles of the 5-DOP-treated cells to the control cells. Significant changes in the levels of specific amino acids can indicate the inhibition of the PLP-dependent enzymes involved in their synthesis or degradation.
Troubleshooting and Considerations
-
Solubility: Ensure that 5-DOP is fully dissolved in the stock solution and at the final working concentrations in the cell culture medium.
-
Off-target effects: As with any inhibitor, consider the possibility of off-target effects. Rescue experiments, where the effects of 5-DOP are reversed by the addition of excess pyridoxal or PLP, can help to confirm the specificity of the inhibition.
-
Cell-type specific effects: The sensitivity to 5-DOP can vary significantly between different cell lines due to differences in the expression and activity of pyridoxal kinase and the reliance on specific PLP-dependent pathways.
-
Synthesis of this compound: For researchers requiring larger quantities or specific labeled versions of 5-DOP, an improved synthesis method has been reported.[10]
Conclusion
This compound is a powerful tool for the selective interrogation of vitamin B6-dependent metabolic pathways. By understanding its mechanism of action and employing rigorous experimental protocols, researchers can gain valuable insights into the metabolic dependencies of cellular systems in both health and disease. While direct quantitative data for 5-DOP remains to be fully established in the literature, the principles outlined in this guide, drawn from the extensive knowledge of its analog 4'-deoxypyridoxine, provide a solid foundation for its effective use in metabolic research.
References
- Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. (2022). MDPI. [Link]
- Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase. (2012).
- Pyridoxal 5'-phosphate deficiency causes a loss of aromatic L-amino acid decarboxylase in patients and human neuroblastoma cells, implications for aromatic L-amino acid decarboxylase and vitamin B(6)
- Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition. (2010). PubMed. [Link]
- New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. (2023). PMC. [Link]
- Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)
- Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. (2020). MDPI. [Link]
- PDXK - Pyridoxal kinase - Homo sapiens (Human). UniProt. [Link]
- 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. (2023). PubMed. [Link]
- Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents. (2007). PubMed. [Link]
- Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. (2024). MedCrave online. [Link]
- Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. (2024). MedCrave. [Link]
- SYNTHESIS OF PYRIDOXAL-5-PHOSPHATE AND ITS REL
- 5'-deoxypyridoxal as a potential anti-sickling agent. (1975). PMC. [Link]
- Pyridoxal kinase. (2023). Proteopedia. [Link]
- Alanine-dependent reactions of 5'-deoxypyridoxal in w
- Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes. (2012). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 5. Pyridoxal kinase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridoxal 5'-phosphate deficiency causes a loss of aromatic L-amino acid decarboxylase in patients and human neuroblastoma cells, implications for aromatic L-amino acid decarboxylase and vitamin B(6) deficiency states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SYNTHESIS OF PYRIDOXAL-5-PHOSPHATE AND ITS RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of PLP-Dependent Enzyme Inhibitors Using 5-Deoxypyridoxal
Abstract
Pyridoxal 5'-phosphate (PLP) is a vital coenzyme for a vast array of enzymes that play crucial roles in amino acid metabolism.[1][2] Consequently, PLP-dependent enzymes are significant targets for the development of novel therapeutics. This application note details a robust, high-throughput screening (HTS) assay for identifying inhibitors of PLP-dependent enzymes, particularly aminotransferases. The assay is based on the reaction of 5-Deoxypyridoxal (5-DOP), a PLP analog, with an amino acid substrate and a primary amine, which generates a fluorescent product. This method offers a sensitive and continuous assay format suitable for large-scale screening campaigns.
Introduction to PLP-Dependent Enzymes
PLP-dependent enzymes constitute a large and diverse group of proteins that catalyze a wide variety of chemical transformations, including transamination, decarboxylation, racemization, and elimination reactions.[1] These enzymes are central to cellular metabolism, and their dysregulation is implicated in numerous diseases, making them attractive targets for drug discovery. A key mechanistic feature of PLP-dependent enzymes is the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and a conserved lysine residue in the enzyme's active site.[3] Upon binding of an amino acid substrate, a transaldimination reaction occurs, forming a new Schiff base between PLP and the substrate (external aldimine), which is the precursor to the various catalytic reactions.[3]
Principle of the this compound-Based HTS Assay
This HTS assay leverages the reactivity of this compound (5-DOP), an analog of PLP, to generate a fluorescent signal that is dependent on the activity of a PLP-dependent enzyme. The assay is particularly well-suited for aminotransferases, which catalyze the transfer of an amino group from an amino acid to a keto acid.
The core of the assay is a multi-component reaction:
-
Enzymatic Reaction: The PLP-dependent enzyme catalyzes the reaction between its specific amino acid substrate and 5-DOP. This enzymatic step accelerates the formation of a reactive intermediate.
-
Fluorogenic Reaction: The intermediate generated in the enzymatic step rapidly reacts with a primary amine present in the assay buffer to form a stable, highly fluorescent product.
-
Signal Detection: The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. Potential inhibitors of the enzyme will slow down or halt the reaction, resulting in a reduced or absent fluorescent signal.
The non-enzymatic reaction between 5-DOP and amino acids can occur, but at a much slower rate.[1] The presence of the enzyme significantly enhances the reaction rate, providing a robust assay window for identifying inhibitors.
Materials and Reagents
-
Enzyme: Purified PLP-dependent enzyme of interest (e.g., aminotransferase).
-
This compound (5-DOP): High-purity powder.
-
Amino Acid Substrate: Specific to the enzyme being assayed (e.g., L-Alanine for Alanine Aminotransferase).
-
Primary Amine: A primary amine such as amino-2-methyl-1-propanol or other suitable amine.
-
Assay Buffer: A buffer system that maintains the optimal pH for the enzyme of interest (e.g., Tris-HCl, HEPES).
-
Test Compounds: Library of potential inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Microplates: 96- or 384-well black, clear-bottom microplates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of measuring fluorescence intensity with appropriate excitation and emission wavelengths.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a 1 M stock solution of the chosen buffer (e.g., Tris-HCl) and adjust to the desired pH. Dilute to the final working concentration (e.g., 50 mM) with ultrapure water.
-
5-DOP Stock Solution: Prepare a 10 mM stock solution of 5-DOP in the assay buffer. Protect from light and prepare fresh daily.
-
Amino Acid Substrate Stock Solution: Prepare a stock solution of the amino acid substrate (e.g., 1 M L-Alanine) in the assay buffer.
-
Primary Amine Stock Solution: Prepare a stock solution of the primary amine (e.g., 1 M amino-2-methyl-1-propanol) in the assay buffer.
-
Enzyme Working Solution: Dilute the purified enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired assay time.
-
Test Compound Plates: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) in separate microplates.
Protocol 2: HTS Assay for PLP-Dependent Enzyme Inhibitors
This protocol is a general guideline and should be optimized for the specific enzyme and substrates being used.
-
Dispense Test Compounds: Add a small volume (e.g., 1 µL) of the test compounds and controls (positive and negative) to the wells of the assay microplate.
-
Add Enzyme: Add the enzyme working solution to all wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for the interaction between the enzyme and potential inhibitors.
-
Initiate Reaction: Prepare a reaction mix containing 5-DOP, the amino acid substrate, and the primary amine in the assay buffer at their final desired concentrations. Add this reaction mix to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30 minutes). The excitation and emission wavelengths should be optimized for the fluorescent product, but typical starting points are in the range of 390 nm for excitation and 480 nm for emission.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well. The percentage of inhibition for each test compound can be calculated relative to the controls.
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| Test Compound/Control | 1 mM in DMSO | 1 | 10 µM |
| Enzyme | 10 µg/mL | 20 | 2 µg/mL |
| Reaction Mix | |||
| 5-DOP | 10 mM | 10 | 1 mM |
| L-Alanine | 1 M | 10 | 100 mM |
| Amino-2-methyl-1-propanol | 1 M | 10 | 100 mM |
| Assay Buffer (50 mM Tris-HCl, pH 8.0) | - | 49 | - |
| Total Volume | 100 |
Table 1: Example Reaction Setup for a 100 µL Assay Volume (Note: Concentrations should be optimized for each specific enzyme and substrate pair).
Data Analysis and Interpretation
The primary data from the HTS assay will be the kinetic reads of fluorescence intensity over time.
-
Reaction Rate Calculation: For each well, the initial reaction rate (V₀) is determined by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Percentage Inhibition: The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_no_inhibitor - V₀_blank)] * 100
-
V₀_compound = Initial reaction rate in the presence of the test compound.
-
V₀_no_inhibitor = Initial reaction rate of the uninhibited enzyme (negative control).
-
V₀_blank = Initial reaction rate in the absence of the enzyme (background).
-
-
Hit Identification: Compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further validation and dose-response studies.
-
IC₅₀ Determination: For confirmed hits, a dose-response curve is generated by testing a range of inhibitor concentrations. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by fitting the data to a suitable model.
Workflow and Pathway Diagrams
Caption: High-Throughput Screening Workflow for PLP-Dependent Enzyme Inhibitors.
Caption: Mechanism of the 5-DOP Based Fluorescent Assay.
Conclusion
The this compound-based HTS assay provides a sensitive, continuous, and reliable method for the discovery of inhibitors of PLP-dependent enzymes. The assay is readily adaptable to automated liquid handling systems and standard microplate readers, making it an ideal platform for large-scale screening campaigns in academic and industrial drug discovery settings. Careful optimization of assay parameters for the specific enzyme of interest is crucial for achieving robust and reproducible results.
References
- [Transaminases: high-throughput screening via a ketone-fluorescent probe and applic
- High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega. [Link]
- Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosph
- Alanine-Dependent Reactions of 5'-Deoxypyridoxal in W
- Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. MDPI. [Link]
Sources
- 1. Alanine-Dependent Reactions of 5’-Deoxypyridoxal in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Pyridoxal 5’-Phosphate-Dependent Cycloleucine Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based high-throughput screening system for R-ω-transaminase engineering and its substrate scope extension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the In Vivo Administration of 5-Deoxypyridoxal in Rodents
This guide provides researchers, scientists, and drug development professionals with a detailed and technically sound framework for the in vivo administration of 5-Deoxypyridoxal (5-DPD) in rodent models. As a potent Vitamin B6 antagonist and an inhibitor of pyridoxal kinase, 5-DPD is a valuable tool for studying a range of biological processes, including cancer cell metabolism and the physiological effects of Vitamin B6 deficiency. This document offers a synthesis of established methodologies and practical insights to ensure the safe, effective, and reproducible administration of this compound.
Scientific Foundation: Mechanism of Action
This compound exerts its biological effects primarily by acting as a competitive inhibitor of pyridoxal kinase (PDXK).[1][2] PDXK is a critical enzyme in the Vitamin B6 salvage pathway, responsible for phosphorylating the various forms of Vitamin B6 (pyridoxal, pyridoxine, and pyridoxamine) into their biologically active coenzyme form, pyridoxal 5'-phosphate (PLP).[1] PLP is an essential cofactor for a vast array of enzymatic reactions crucial for cellular metabolism, including amino acid synthesis and degradation.[3][4]
By competitively binding to the active site of PDXK, 5-DPD prevents the phosphorylation of endogenous Vitamin B6 vitamers.[5] This leads to a state of functional Vitamin B6 deficiency, depriving cells of the necessary PLP cofactor. This induced deficiency can be leveraged experimentally to study the metabolic vulnerabilities of cancer cells, which often exhibit an increased reliance on PLP-dependent pathways for their proliferation and survival.[6][7]
Caption: Experimental workflow for the in vivo administration of 5-DPD.
Dosing, Pharmacokinetics, and Monitoring
Dosage Considerations
There is a lack of established in vivo dosage for 5-DPD in the literature. However, for the related compound, 4-Deoxypyridoxine, oral doses of 3 to 7.5 mg/kg have been used in humans. [8]It is crucial to perform a dose-response study to determine the optimal dose of 5-DPD for the specific research question and animal model. This should involve evaluating both efficacy (e.g., tumor growth inhibition) and toxicity.
Pharmacokinetics
Specific pharmacokinetic parameters for 5-DPD (e.g., Cmax, Tmax, half-life, bioavailability) in rodents have not been extensively reported. For 4-Deoxypyridoxine in rats, it is rapidly eliminated, with 80-95% of an administered dose excreted in the urine within 7.5 hours. [8]Researchers should consider conducting pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of 5-DPD in their model system. This information is vital for designing effective dosing regimens.
Table 2: Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| t½ (Half-life) | Time for the plasma concentration to decrease by half | Determines the dosing interval required to maintain therapeutic levels. |
| AUC (Area Under the Curve) | Total drug exposure over time | A measure of the overall bioavailability of the compound. |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation | Crucial for comparing the effectiveness of different administration routes. |
Monitoring for Efficacy and Toxicity
Regular monitoring of the animals is essential to assess both the efficacy of the treatment and any potential adverse effects.
Efficacy Monitoring:
-
Tumor Models: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Biomarker Analysis: Collect blood or tissue samples at specified time points to analyze relevant biomarkers of Vitamin B6 deficiency or the downstream effects of PDXK inhibition.
Toxicity Monitoring:
-
Clinical Signs: Observe animals daily for signs of toxicity, including weight loss, changes in appetite or water intake, lethargy, rough coat, or neurological symptoms (e.g., ataxia, seizures).
-
Body Weight: Record body weight at least twice weekly. A significant drop in body weight (e.g., >15-20%) may necessitate a dose reduction or cessation of treatment.
-
Hematology and Clinical Chemistry: At the end of the study, or at interim time points, blood samples can be collected for complete blood counts and serum chemistry analysis to assess for organ toxicity.
Troubleshooting
Table 3: Troubleshooting Common Issues in 5-DPD Administration
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of 5-DPD in solution | - Exceeded solubility limit- Temperature changes- Incorrect pH | - Perform solubility testing before preparing bulk solution.- Prepare fresh solutions for each use.- Adjust the pH of the vehicle if appropriate.- Consider using a different vehicle or co-solvent system. |
| Animal distress during/after injection | - Improper restraint technique- Irritating formulation (e.g., wrong pH or tonicity)- Needle injury | - Ensure proper training in animal handling and injection techniques.- Use isotonic and pH-neutral vehicles for IP injections.- Use the correct needle size and insert it at the proper angle and location. |
| Inconsistent experimental results | - Inaccurate dosing- Instability of 5-DPD solution- Variability in animal handling | - Use a calibrated balance and proper pipetting techniques.- Prepare fresh dosing solutions and protect them from light.- Standardize all procedures and ensure all personnel are adequately trained. |
| Signs of severe toxicity (e.g., significant weight loss, seizures) | - Dose is too high- Cumulative toxicity | - Reduce the dose or the frequency of administration.- Implement a "drug holiday" in the dosing schedule.- Euthanize animals that reach humane endpoints. |
digraph "Troubleshooting_Decision_Tree" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.4, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=1.5];"Start" [label="Issue Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Precipitation" [label="Precipitation in Solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Animal_Distress" [label="Animal Distress?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Inconsistent_Results" [label="Inconsistent Results?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Precipitation"; "Precipitation" -> "Animal_Distress" [label="No"]; "Animal_Distress" -> "Inconsistent_Results" [label="No"];
"Check_Solubility" [label="Verify Solubility & Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Review_Technique" [label="Review Handling & Injection Technique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Standardize_Protocol" [label="Standardize Dosing & Procedures", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Precipitation" -> "Check_Solubility" [label="Yes"]; "Animal_Distress" -> "Review_Technique" [label="Yes"]; "Inconsistent_Results" -> "Standardize_Protocol" [label="Yes"]; }
Caption: A decision tree for troubleshooting common in vivo issues.
Conclusion
The in vivo administration of this compound in rodents is a powerful technique for investigating the roles of Vitamin B6 metabolism in health and disease. By adhering to the principles of proper formulation, accurate administration, and diligent monitoring outlined in this guide, researchers can obtain reliable and reproducible data. Given the limited specific data available for 5-DPD, it is incumbent upon the researcher to conduct preliminary studies to establish optimal dosing and formulation parameters for their specific experimental context.
References
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- New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects.
- 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity.
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- 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity.
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- Intraperitoneal injection in the rat. For oral route (figure 4), rats...
- Pharmacokinetics and bioavailability of 5-ethyl-2'-deoxyuridine and its novel (5R,6R)-5-bromo-6-ethoxy-5,6-dihydro prodrugs in mice.
- New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects.
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- In vivo metabolism of 4'-deoxypyridoxine in rat and man.
- Induction of pyridoxal phosphate-dependent enzymes in vitamin B-6 deficient rats.
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- Bioavailability and pharmacokinetic parameters for 5-ethyl-2'-deoxyuridine.
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- phosphate and pyridoxal biokinetics in aging Wistar rats.
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- Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes.
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Application Notes and Protocols: Leveraging 5-Deoxypyridoxal to Unravel Bacterial Drug Resistance Mechanisms
Introduction: A New Vantage Point on an Old Foe
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic discovery pipelines. Instead of focusing solely on finding new bactericidal or bacteriostatic compounds, a deeper understanding of the metabolic chinks in a bacterium's armor can reveal novel therapeutic strategies. One such underexploited area is the suite of enzymes dependent on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.
PLP is a remarkably versatile cofactor, indispensable for a vast array of enzymatic reactions crucial for bacterial survival, including amino acid synthesis and degradation, and one-carbon metabolism.[1][2][3][4] Given its central role, the disruption of PLP homeostasis presents a compelling strategy to inhibit bacterial growth and potentially re-sensitize resistant strains to existing antibiotics.
This guide introduces 5-deoxypyridoxal (5-dPL), a structural analog of pyridoxal, as a powerful chemical probe to investigate the role of PLP-dependent pathways in drug resistance. By competitively inhibiting PLP-dependent enzymes, 5-dPL can be used to identify critical metabolic nodes and explore synergistic interactions with conventional antibiotics. These application notes provide the theoretical framework and detailed experimental protocols for researchers, scientists, and drug development professionals to effectively utilize 5-dPL in their AMR research.
The Science of Sabotage: Mechanism of this compound Action
The efficacy of 5-dPL as a research tool lies in its ability to masquerade as a natural B6 vitamer, thereby hijacking the bacterium's own enzymatic machinery to become a potent inhibitor. The proposed mechanism, extrapolated from studies on the similar compound 4'-deoxypyridoxine (4dPN), follows a "Trojan horse" strategy.[1][5][6]
-
Cellular Uptake: 5-dPL is transported into the bacterial cell.
-
Phosphorylation: Once inside, pyridoxal kinase (PdxK), an enzyme in the vitamin B6 salvage pathway, phosphorylates 5-dPL at the 5'-hydroxyl group, converting it into this compound-5'-phosphate (5-dPLP).[1][5][6]
-
Competitive Inhibition: 5-dPLP, now a close structural mimic of the native cofactor PLP, competes for the PLP-binding sites on various apoenzymes.
-
Enzymatic Inactivation: Unlike PLP, 5-dPLP lacks the 4'-aldehyde group crucial for the catalytic activity of PLP-dependent enzymes. Its binding to the apoenzyme forms an inactive complex, effectively sequestering the enzyme and halting the metabolic pathway it governs.
This competitive inhibition of multiple, essential PLP-dependent enzymes leads to a cascade of metabolic disruptions, ultimately inhibiting bacterial growth.
Diagram of the Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound (5-dPL) action in bacteria.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for utilizing 5-dPL to investigate bacterial drug resistance. It is crucial to adapt these protocols to the specific bacterial species and experimental conditions of your research.
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of 5-dPL
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses the broth microdilution method.[7][8]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
5-dPL stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of 5-dPL:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 5-dPL working stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no 5-dPL), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation and MIC Determination:
-
Incubate the microtiter plate at the optimal temperature for 16-24 hours.
-
The MIC is the lowest concentration of 5-dPL at which there is no visible bacterial growth (turbidity). The results can also be read using a microplate reader at 600 nm.
-
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| 5-dPL | Staphylococcus aureus ATCC 29213 | Example Value |
| 5-dPL | Escherichia coli ATCC 25922 | Example Value |
| 5-dPL | Resistant Strain X | Example Value |
Protocol 2: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of 5-dPLP on a specific PLP-dependent enzyme.[9][10][11] The specific substrate and detection method will vary depending on the enzyme being studied.
Materials:
-
Purified PLP-dependent enzyme of interest
-
5-dPL and Pyridoxal Kinase (PdxK) to generate 5-dPLP in situ, or chemically synthesized 5-dPLP
-
Substrate for the enzyme
-
Reaction buffer
-
Detection reagents (e.g., for spectrophotometric or fluorometric measurement of product formation)
-
96-well plate suitable for the detection method
-
Plate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified enzyme to the desired concentration in the reaction buffer.
-
Prepare a series of dilutions of 5-dPLP (or 5-dPL if PdxK is included in the reaction mix) in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, the enzyme, and the different concentrations of the inhibitor.
-
Include controls: a no-inhibitor control, a no-enzyme control, and a no-substrate control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal reaction temperature.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the rate of product formation over time using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
Data Presentation:
| Enzyme | Inhibitor | IC₅₀ (µM) |
| Alanine Racemase | 5-dPLP | Example Value |
| Serine Hydroxymethyltransferase | 5-dPLP | Example Value |
Protocol 3: Synergy Testing with Antibiotics (Checkerboard Assay)
This assay determines if 5-dPL acts synergistically, additively, indifferently, or antagonistically with a known antibiotic.[12][13][14]
Materials:
-
Bacterial strain of interest
-
Growth medium
-
5-dPL stock solution
-
Antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Drug Dilutions:
-
In a 96-well plate, prepare serial 2-fold dilutions of the antibiotic along the x-axis and serial 2-fold dilutions of 5-dPL along the y-axis. This creates a matrix of different concentration combinations.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in Protocol 1.
-
Add the inoculum to each well of the checkerboard plate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for 16-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Data Presentation:
| Antibiotic | 5-dPL Combination | FICI | Interpretation |
| Ciprofloxacin | 5-dPL | Example Value | Synergy/Additive/Indifference |
| Gentamicin | 5-dPL | Example Value | Synergy/Additive/Indifference |
Experimental Workflow for Synergy Testing
Caption: Workflow for the checkerboard assay to test for synergy between 5-dPL and an antibiotic.
Trustworthiness and Self-Validation in Your Protocols
To ensure the robustness and reproducibility of your findings, incorporate the following self-validating measures into your experimental design:
-
Positive and Negative Controls: Always include appropriate controls in every assay. For MIC assays, this includes a growth control (no drug) and a sterility control (no bacteria). For enzyme assays, include a known inhibitor as a positive control.
-
Biological Replicates: Perform each experiment with at least three biological replicates to ensure the observed effects are consistent and not due to random chance.
-
Orthogonal Assays: When possible, validate your findings using a different experimental approach. For example, if you observe growth inhibition, you can follow up with a time-kill assay to determine if the effect is bactericidal or bacteriostatic.
-
Counter-screening: To confirm that the effects of 5-dPL are mediated through the inhibition of PLP-dependent enzymes, consider using a bacterial strain that overexpresses pyridoxal kinase (PdxK). Such a strain might exhibit increased sensitivity to 5-dPL. Conversely, a strain with a less active PdxK might show resistance.
Conclusion and Future Directions
This compound offers a valuable tool for probing the intricacies of bacterial metabolism and its role in drug resistance. By systematically applying the protocols outlined in this guide, researchers can identify key PLP-dependent enzymes that are essential for bacterial viability, especially in resistant strains. The potential for synergistic interactions between 5-dPL and existing antibiotics opens up exciting avenues for the development of combination therapies that could revitalize our current antimicrobial arsenal. Future research should focus on identifying the specific PLP-dependent enzymes most potently inhibited by 5-dPLP in various pathogenic bacteria and exploring the genetic basis of resistance to this compound.
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- 14. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues of 5-Deoxypyridoxal in aqueous buffers
Introduction
Welcome to the technical support guide for 5-Deoxypyridoxal (5-DOP). As a crucial intermediate and a structural analog of pyridoxal, 5-DOP is increasingly utilized by researchers in enzymology, drug discovery, and metabolic studies. However, its utility is often hampered by a common experimental challenge: poor solubility in aqueous buffers. This guide provides a comprehensive, experience-driven framework for troubleshooting and resolving these solubility issues, ensuring reproducible and accurate experimental outcomes. Our approach is rooted in the fundamental chemical properties of the molecule, empowering you to not just follow protocols, but to understand and adapt them to your specific needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I added this compound powder directly to my phosphate-buffered saline (PBS), and it won't dissolve. What is the expected solubility?
This is the most common issue researchers face. This compound, like many small organic molecules, has limited solubility in neutral aqueous buffers. While exact values are not widely published, empirical evidence and data from structurally similar compounds suggest that its solubility in buffers like PBS (pH 7.2-7.4) is low. Attempting to dissolve the powder directly to achieve a working concentration (e.g., >1 mM) will likely result in an incomplete dissolution or a fine suspension, which can lead to significant errors in your experiment.
The fundamental principle: The solubility is governed by the molecule's partial hydrophobicity and its ionization state, which is dependent on the buffer's pH. Direct dissolution is rarely successful for creating concentrated solutions.
Q2: What is the recommended method for preparing a 5-DOP stock solution?
The industry-standard and most reliable method is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for both polar and nonpolar compounds and its miscibility with water[1][2].
Protocol: Preparation of a 100 mM 5-DOP Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Ensure your 5-DOP powder (MW: 151.16 g/mol )[3] and high-purity, anhydrous DMSO are at room temperature.
-
Weighing: Accurately weigh a desired amount of 5-DOP powder. For example, to prepare 1 mL of a 100 mM stock, weigh out 15.12 mg.
-
Dissolution:
-
Transfer the weighed powder into an appropriate sterile, amber glass vial or a polypropylene tube to protect it from light.
-
Add the calculated volume of DMSO (e.g., 1 mL).
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C, protected from light and moisture. Under these conditions, the stock is stable for at least 6 months.
-
Q3: I prepared a clear DMSO stock, but when I dilute it into my aqueous buffer, a cloudy precipitate forms. Why is this happening and how can I fix it?
This phenomenon, known as "crashing out," occurs when the compound, which is stable in the organic solvent, is rapidly transferred to an aqueous environment where its solubility limit is much lower. The final concentration of DMSO in your buffer is also a critical factor; if it's too low, it can no longer keep the 5-DOP dissolved.
Here is a systematic troubleshooting workflow to address this common problem.
}
Figure 1. Troubleshooting workflow for 5-DOP precipitation.
Causality Explained:
-
Co-Solvent Percentage: DMSO acts as a co-solvent. For many compounds, a final concentration of 0.5% to 1% (v/v) DMSO is required in the final aqueous solution to maintain solubility[4]. However, be aware that DMSO concentrations above 0.5% can be toxic to some cell lines or may inhibit certain enzymes[5]. Always run a vehicle control (buffer + equivalent % DMSO) to validate your assay.
-
The Role of pH: this compound has ionizable groups: a phenolic hydroxyl (-OH) and a pyridine ring nitrogen. The predicted pKa for the phenolic hydroxyl of the related compound 5'-deoxypyridoxine is ~9.9[6]. In buffers with a pH below this value (like neutral PBS), this group is protonated and neutral. By raising the pH to be more alkaline (e.g., pH 8.0-8.5), you can deprotonate this hydroxyl group, creating a phenolate anion. This charged species is significantly more polar and thus more soluble in water. Conversely, lowering the pH will protonate the pyridine nitrogen, forming a cation, which can also enhance solubility. The optimal pH must be determined empirically and must be compatible with your experimental system's stability.
Q4: How should I prepare my final working solution from the DMSO stock?
The dilution technique is critical to prevent precipitation. Never add a small volume of aqueous buffer to your concentrated DMSO stock. Always add the small volume of DMSO stock to the large volume of aqueous buffer.
Protocol: Preparation of a 1 mM 5-DOP Working Solution in Buffer
-
Buffer Preparation: Prepare your final volume of aqueous buffer (e.g., 990 µL of Tris buffer, pH 8.0).
-
Dilution: While gently vortexing or swirling the tube of aqueous buffer, add the required volume of your 100 mM 5-DOP DMSO stock (e.g., 10 µL for a 1:100 dilution to 1 mM).
-
Final Inspection: Continue to mix for another 30 seconds. Inspect the solution to ensure it remains clear.
-
Use Promptly: Aqueous solutions of pyridoxal analogs are often not stable for long periods. It is strongly recommended to prepare the final working solution fresh on the day of the experiment and avoid storing it[7].
Q5: What are the key stability concerns and pitfalls to avoid when working with 5-DOP?
-
Light Sensitivity: Pyridoxal and its analogs can be sensitive to light. Always store stock solutions and handle working solutions in amber vials or by wrapping tubes in foil to protect them from degradation.
-
pH Stability: While adjusting pH can aid solubility, be aware that extreme pH values can lead to degradation of the compound over time[8]. A neutral to slightly alkaline pH range (7.0-8.5) is generally a safe starting point.
-
Reactivity: The aldehyde group on 5-DOP is reactive and can form Schiff bases with primary amines, such as those in Tris buffer or in amino acids present in cell culture media[3][9]. While this is often the basis of its biological activity, be mindful of potential non-enzymatic reactions that could deplete the free 5-DOP concentration over the course of a long incubation. If this is a concern, consider using a non-amine buffer like HEPES or phosphate buffers.
Summary of Solubility & Handling Parameters
| Parameter | Recommended Solvent/Condition | Rationale & Key Considerations | Citations |
| Primary Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | High solvating power for organic molecules. Miscible with water. | [1][2] |
| Stock Concentration | 50-100 mM | Provides a convenient concentration for dilution into most experimental setups. | [10] |
| Stock Solution Storage | -20°C, Aliquoted, Protected from Light | Prevents degradation from freeze-thaw cycles and light exposure. | [11] |
| Final Co-Solvent % | 0.1% - 1.0% (v/v) DMSO | Balances maintaining solubility with minimizing potential solvent toxicity or assay interference. Always validate with a vehicle control. | [4][5] |
| Aqueous Buffer pH | pH 7.0 - 8.5 (Empirically Determined) | Solubility is pH-dependent. Slightly alkaline conditions can deprotonate the phenolic hydroxyl, increasing aqueous solubility. | [3][6] |
| Working Solution Prep | Prepare fresh daily | Aqueous solutions of pyridoxal analogs can have limited stability. | [7] |
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164889, this compound.
- Go, M. K., & Richard, J. P. (2008). Alanine-dependent reactions of 5'-deoxypyridoxal in water. Bioorganic chemistry, 36(6), 295–298. [Link]
- Wikipedia contributors. (2024). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (n.d.).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Vivantis Technologies. (n.d.). Dimethysulfoxide (DMSO). [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.
- Brigham Young University. (n.d.). General (Stock) Solutions. Microbiology and Molecular Biology. [Link]
- ResearchGate. (n.d.). How do I prepare TRF stock solution for cell culture study?[Link]
- Nacalai Tesque, Inc. (n.d.).
- ResearchGate. (n.d.).
- Go, M. K., & Richard, J. P. (2008).
- Okten, M., et al. (2013). Bioassay-guided isolation, identification of compounds from Origanum rotundifolium and investigation of their antiproliferative and antioxidant activities. Food Chemistry, 136(3-4), 1247-1255.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1051, Pyridoxal 5'-phosphate.
- Fengchen Group. (n.d.). Pure, Purest Dimethyl Sulfoxide DMSO. [Link]
Sources
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- 3. This compound | C8H9NO2 | CID 164889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridoxal 99 65-22-5 [sigmaaldrich.com]
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- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing 5-Deoxypyridoxal for In Vitro Enzyme Inhibition
Welcome to the technical support guide for 5-Deoxypyridoxal (5-DPL). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the effective use of 5-DPL in in vitro enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-DPL) and what is its primary mechanism of enzyme inhibition?
This compound is a structural analog and antagonist of Vitamin B6.[1][2] Its primary mechanism of action stems from its ability to interfere with enzymes that depend on Pyridoxal 5'-phosphate (PLP), the biologically active form of Vitamin B6.[3][4] PLP is a versatile coenzyme essential for over 140 enzymatic reactions, primarily involving amino acid metabolism.[5][6]
The inhibitory action of 5-DPL occurs after it is phosphorylated in situ by the enzyme pyridoxal kinase to form 5'-deoxypyridoxal-5'-phosphate. This phosphorylated form then acts as a competitive inhibitor, binding to the active site of PLP-dependent enzymes and preventing the native PLP coenzyme from binding, thereby blocking the enzyme's catalytic activity.[3][4]
Caption: Competitive inhibition of a PLP-dependent enzyme by 5-DPL.
Q2: Which types of enzymes are the primary targets for 5-DPL?
5-DPL specifically targets Pyridoxal 5'-phosphate (PLP)-dependent enzymes. This is a large and diverse group of enzymes crucial for cellular metabolism.[7] Key classes of enzymes susceptible to inhibition by 5-DPL include:
-
Transaminases (Aminotransferases): Involved in the transfer of amino groups, e.g., Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[8]
-
Decarboxylases: Catalyze the removal of carboxyl groups from amino acids, such as DOPA decarboxylase and ornithine decarboxylase.[8][9]
-
Racemases: Interconvert L- and D-amino acid isomers, like alanine racemase, a target for antibacterial agents.[7][8]
-
Lyases and Synthases: Enzymes like kynureninase and tyrosine phenol-lyase that catalyze various elimination or substitution reactions.[10]
Q3: How should I prepare and store a stock solution of 5-DPL?
Proper preparation and storage of your 5-DPL stock solution are critical for reproducible results. Solubility and stability are key factors to consider.[11]
| Parameter | Recommendation | Rationale & Details |
| Solvent | DMSO, Dimethyl Formamide (DMF), or aqueous buffers (if using a salt form like hydrochloride). | 5-DPL has good solubility in organic solvents like DMSO.[12] For direct use in aqueous assays, prepare a high-concentration stock in DMSO and then dilute it into your assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects on enzyme activity. |
| Concentration | 10-100 mM | A high-concentration stock allows for minimal volume addition to your assay, preventing significant dilution of other reagents. |
| Storage | Aliquot and store at -20°C or -80°C. Protect from light. | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. PLP, a related compound, is known to be light-sensitive, and similar precautions are advisable for 5-DPL.[13][14] |
| Stability | Use freshly prepared dilutions for each experiment. | The stability of 5-DPL in aqueous buffers at working concentrations can be limited.[11] Avoid storing dilute solutions for extended periods. |
Q4: What is a good starting concentration range for a 5-DPL inhibition assay?
The optimal concentration is highly dependent on the specific enzyme and assay conditions. A common strategy in vitro is to start with concentrations higher than what might be expected in vivo.[15] A broad concentration range should be tested initially to determine the potency of inhibition.
Recommended Starting Point: Perform a dose-response experiment with serial dilutions of 5-DPL, spanning a wide range from nanomolar to high micromolar.
| Enzyme Class | Suggested Starting Range | Rationale |
| Known PLP-Dependent Enzymes | 1 µM - 1 mM | This range is likely to encompass the IC50 value for many PLP-dependent enzymes. |
| Enzymes with Unknown PLP-Dependence | 10 µM - 5 mM | A higher concentration range may be needed to observe inhibition if the enzyme has a low affinity for the inhibitor or is not PLP-dependent. |
Troubleshooting Guide
Problem: I am not observing any enzyme inhibition, even at high concentrations of 5-DPL.
-
Cause 1: Incorrect Enzyme Target: Your enzyme of interest may not be PLP-dependent.
-
Cause 2: Degraded Inhibitor: The 5-DPL may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from a new vial of the compound. Ensure it was stored correctly (protected from light, moisture, and temperature fluctuations).[13]
-
-
Cause 3: Assay Conditions: The pH, buffer composition, or presence of other molecules may be interfering with the inhibitor.
-
Solution: Review your assay buffer. Some buffer components, like TRIS, can potentially interact with aldehydes like 5-DPL.[13] Test a different buffer system (e.g., HEPES, PBS) to see if the results change.
-
Problem: My results show high variability between replicates or experiments.
-
Cause 1: Inhibitor Instability: 5-DPL may be unstable in your aqueous assay buffer over the course of the experiment.
-
Solution: Minimize the pre-incubation time of 5-DPL in the assay buffer before starting the reaction. Prepare fresh dilutions of the inhibitor immediately before each experiment.[11]
-
-
Cause 2: Inconsistent Assay Timing: The duration of pre-incubation of the enzyme with the inhibitor can affect the observed potency, especially for time-dependent inhibitors.
-
Solution: Standardize all incubation times precisely. Pre-incubate the enzyme and 5-DPL for a consistent period (e.g., 15-30 minutes) before adding the substrate to initiate the reaction.[16]
-
-
Cause 3: Pipetting Inaccuracy: Inaccurate serial dilutions can lead to significant errors in the final concentration and high variability.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. For the lowest concentrations, consider performing a two-step serial dilution to maintain accuracy.
-
Problem: The inhibition kinetics do not fit a standard competitive model.
-
Cause 1: Different Inhibition Mechanism: While competitive inhibition is expected, 5-DPL could exhibit other mechanisms like non-competitive or mixed inhibition depending on the specific enzyme.[17][18]
-
Cause 2: Irreversible Inhibition: 5-DPL may be acting as an irreversible inhibitor or a slow, tight-binding inhibitor.
-
Solution: Conduct a "jump-dilution" experiment. Incubate the enzyme with a high concentration of 5-DPL, then rapidly dilute the mixture to a concentration well below the IC50. If enzyme activity does not recover, the inhibition is likely irreversible.[21]
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Weighing: Accurately weigh out the required amount of 5-DPL powder in a microfuge tube. (e.g., for 1 mL of 100 mM solution, weigh 15.11 mg of 5-DPL, FW: 151.15 g/mol ).
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may assist with dissolution.
-
Aliquoting: Dispense the stock solution into small-volume, light-blocking (amber) microfuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Workflow for Determining the IC50 of 5-DPL
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This protocol outlines the steps to determine this value.[19]
Caption: A standard workflow for determining the IC50 value of 5-DPL.
Step-by-Step Methodology:
-
Prepare a Serial Dilution of 5-DPL:
-
Using your 100 mM stock, prepare a starting dilution (e.g., 2 mM) in assay buffer.
-
Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in a 96-well plate or tubes to create a range of concentrations that will span 0-100% inhibition.
-
-
Set Up Assay Plate:
-
Design your 96-well plate layout, including controls.
-
Test Wells: Add assay buffer, enzyme (at a fixed concentration), and the corresponding 5-DPL dilution.
-
Positive Control (0% Inhibition): Add assay buffer, enzyme, and solvent (e.g., DMSO) equivalent to the highest concentration used in the test wells.
-
Negative Control (100% Inhibition/Background): Add assay buffer, solvent, and no enzyme.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate it for a standardized time (e.g., 15 minutes) at the optimal temperature for your enzyme. This allows the inhibitor to bind to the enzyme.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding a fixed concentration of substrate to all wells. The substrate concentration is typically set at or near its Km value for IC50 determination.[19]
-
Immediately place the plate in a microplate reader and measure the product formation (e.g., via absorbance or fluorescence) over time (kinetic assay) or after a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the kinetic data.
-
Normalize the data by calculating the percent inhibition for each 5-DPL concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Background) / (Rate_NoInhibitor - Rate_Background))
-
Plot % Inhibition versus the logarithm of the 5-DPL concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) using software like GraphPad Prism or R to determine the IC50 value.
-
References
- Percudani, R., & Peracchi, A. (2009). Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents. Expert Opinion on Therapeutic Targets, 13(5), 557-572. [Link]
- Cellini, B., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 14. [Link]
- Cervellati, C., et al. (2020). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 21(16), 5823. [Link]
- Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal 5'-phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual review of biochemistry, 73, 383–415. [Link]
- Wicht, K. J., et al. (2014). Molecular characterization of novel pyridoxal-5'-phosphate-dependent enzymes from the human microbiome. The FEBS journal, 281(12), 2830–2843. [Link]
- Rabinowitz, J. C., & Snell, E. E. (1953). Vitamin B6 antagonists and growth of microorganisms. II. 5-Desoxypyridoxal and related compounds. Archives of biochemistry and biophysics, 43(2), 408–415. [Link]
- Schlüter, H., & Scholl, F. G. (2014). Reversible Mechanisms of Enzyme Inhibition and Resulting Clinical Significance. Methods in molecular biology (Clifton, N.J.), 1148, 239–262. [Link]
- Percudani, R., & Peracchi, A. (2009). The B6 database: a tool for the comparative genomics and structural biology of vitamin B6-dependent enzymes.
- Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of toxicology, 94(3), 987–988. [Link]
- Su, C. H., & Chen, Y. C. (1995). Vitamin B6 antagonists alter the function and ultrastructure of mice endothelial cells. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 65(4), 238–243. [Link]
- Faponle, A. S., et al. (2016). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. ACS chemical biology, 11(6), 1569–1577. [Link]
- Toth, K., et al. (2007). Alanine-Dependent Reactions of 5'-Deoxypyridoxal in Water. Journal of the American Chemical Society, 129(28), 8846–8854. [Link]
- Toney, M. D. (2011). Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes. Biochimica et biophysica acta, 1814(11), 1407–1418. [Link]
- Jurgenson, C. T., et al. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5′-Phosphate and Coenzyme A Metabolism in Salmonella enterica. Journal of Bacteriology, 204(3), e0060721. [Link]
- Jurgenson, C. T., et al. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica. Journal of bacteriology, 204(3), e0060721. [Link]
- Wikipedia. (2023). Enzyme inhibitor. [Link]
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
- Schätzle, M. A., et al. (2022). The Role of Buffer, Pyridoxal 5'‐Phosphate and Light on the Stability of the Silicibacter Pomeroyi Transaminase.
- ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. [Link]
- Hewage, R. T., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 6. [Link]
- Patsnap. (2023). Common Enzyme Inhibition Mechanisms Explained with Examples. [Link]
- Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). [Link]
- BioIVT. (n.d.).
- Chemistry LibreTexts. (2023). Enzyme Inhibition. [Link]
- Dechra. (n.d.). Solubility and stability. [Link]
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: In Vitro Biochemical Assays. [Link]
- Lin, P.-J., et al. (2023). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. Pharmaceutics, 15(11), 2530. [Link]
- Schätzle, M. A., et al. (2022). The Role of Buffer, Pyridoxal 5'‐Phosphate and Light on the Stability of the Silicibacter Pomeroyi Transaminase.
- Al-Hamidi, H., et al. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. Polymers, 15(9), 2165. [Link]
Sources
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Technical Support Center: Stability and Use of 5-Deoxypyridoxal in Cell Culture
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 5-Deoxypyridoxal (5-DP) in cell culture experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to the stability of 5-DP in cell culture media over time. Our goal is to equip you with the scientific rationale and practical steps to ensure the reproducibility and reliability of your results.
Introduction: The Challenge of this compound's Reactivity
This compound (5-DP) is a vitamin B6 analog that, like its parent compound pyridoxal, possesses a reactive aldehyde group. This feature is central to its biological activity but also presents a significant challenge for its use in the complex chemical environment of cell culture media.[1] The aldehyde can react non-enzymatically with primary amines, most notably the amino acids that are essential components of the media.[1][2] This interaction can lead to the degradation of both 5-DP and the amino acids, potentially altering your experimental conditions and impacting cell health and metabolism in unintended ways.[1] Understanding and mitigating this instability is critical for successful and interpretable research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 5-DP in cell culture applications.
Q1: I'm dissolving 5-DP directly into my complete cell culture medium. Is this the best practice?
A1: No, this is not recommended. Cell culture media are rich in amino acids, which can react with the aldehyde group of 5-DP, leading to its degradation and the formation of Schiff bases.[1][2] This reaction begins immediately upon addition to the media. For optimal results, it is best to prepare a concentrated stock solution of 5-DP in a suitable solvent (e.g., sterile water or DMSO) and add it to the culture medium immediately before treating your cells.
Q2: How should I prepare and store a stock solution of 5-DP?
A2: A concentrated stock solution minimizes the volume of solvent added to your culture and allows for consistent dosing.
-
Solvent Selection: this compound is water-soluble.[3] For most applications, preparing a stock solution in sterile, tissue culture-grade water is ideal. If higher concentrations are needed, DMSO can be used. However, be mindful of the final DMSO concentration in your culture, as it can be toxic to cells.
-
Storage Conditions: 5-DP solutions, like other vitamin B6 derivatives, can be sensitive to light, temperature, and pH.[4][5][6] Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] Protect the solutions from light by using amber tubes or wrapping them in foil.
Q3: How long can I expect 5-DP to be stable in my cell culture medium at 37°C?
A3: The stability of 5-DP in cell culture media at 37°C is expected to be limited and highly dependent on the specific media composition. The presence of amino acids like alanine has been shown to react with 5-DP in aqueous solutions.[3][8] At physiological pH and temperature, this reaction will be accelerated. It is plausible that a significant portion of 5-DP could be degraded within hours. For long-term experiments (e.g., >24 hours), consider replenishing the 5-DP with a partial or complete media change. For critical applications, it is highly recommended to experimentally determine the stability of 5-DP in your specific medium (see Troubleshooting Guide).
Q4: My cells are showing signs of toxicity or unexpected metabolic changes. Could this be related to 5-DP degradation?
A4: Yes, it is possible. The non-enzymatic reaction of 5-DP with media components can lead to the depletion of essential amino acids and the formation of potentially bioactive by-products.[1] These by-products may have off-target effects or be toxic to your cells. If you observe unexpected cellular responses, it is crucial to assess the stability of 5-DP in your experimental setup.
Q5: What are the primary degradation products of 5-DP in the presence of amino acids?
A5: In the presence of amino acids such as alanine, 5-DP can form an imine (Schiff base), which can then lead to the formation of various adducts.[3][8] Over longer periods, a significant portion of 5-DP can be converted to 5'-deoxypyridoxamine through a transamination reaction.[3][8] The formation of these products effectively reduces the concentration of active 5-DP available to the cells.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with 5-DP in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results between replicates or experiments. | Degradation of 5-DP: The concentration of active 5-DP may be varying due to its instability in the culture medium. | 1. Prepare fresh dilutions of 5-DP from a frozen stock for each experiment. 2. Add 5-DP to the medium immediately before treating the cells. 3. For longer incubations, replenish the medium with fresh 5-DP at regular intervals. |
| Poor cell growth, reduced viability, or altered cell morphology. | Toxicity of degradation products: The reaction of 5-DP with media components may be generating toxic by-products. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of 5-DP for your cell line (see Protocol 1). 2. Assess the stability of 5-DP in your medium over the course of your experiment (see Protocol 2). 3. Consider using a simpler, serum-free medium with a defined composition to minimize reactive components. |
| Observed biological effect is less than expected based on published literature. | Lower than expected concentration of active 5-DP: 5-DP may be rapidly degrading in your specific cell culture medium. | 1. Increase the frequency of media changes with fresh 5-DP. 2. Verify the concentration and purity of your 5-DP stock solution. 3. Experimentally determine the stability of 5-DP in your medium to inform your dosing strategy. |
| Precipitate forms in the cell culture medium after adding the 5-DP stock solution. | Poor solubility or reaction with media components: The 5-DP may not be fully dissolved, or it may be reacting with components in the medium to form an insoluble product. | 1. Ensure your 5-DP stock solution is fully dissolved before adding it to the medium. 2. If using a high concentration stock, consider preparing a more dilute stock to prevent precipitation upon addition to the medium. 3. Visually inspect the medium under a microscope after adding 5-DP to check for precipitates. |
Experimental Protocols
These protocols provide a framework for assessing the stability and optimal usage of 5-DP in your specific experimental system.
Protocol 1: Determining the Optimal Concentration of 5-DP using a Cell Viability Assay
This protocol outlines a method to determine the optimal, non-toxic concentration range of 5-DP for your specific cell line using a common cell viability assay like MTT.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.[9]
-
Preparation of 5-DP Dilutions: Prepare a series of dilutions of 5-DP in your cell culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 µM to 1 mM).
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of 5-DP. Include a vehicle control (medium with the same amount of solvent used for the 5-DP stock).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[9]
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the concentration range that does not adversely affect cell viability.
Protocol 2: Assessing the Stability of 5-DP in Cell Culture Medium
This protocol provides a method to estimate the stability of 5-DP in your specific cell culture medium over time using HPLC.
-
Preparation of Medium: Prepare your complete cell culture medium, including any serum or supplements you typically use.
-
Spiking with 5-DP: Add 5-DP to the medium to your desired final concentration.
-
Incubation: Incubate the medium at 37°C in a CO2 incubator.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
-
Sample Preparation: Immediately after collection, prepare the samples for HPLC analysis. This may involve deproteinization with an acid (e.g., trichloroacetic acid) followed by centrifugation.[10]
-
HPLC Analysis: Analyze the samples by HPLC with UV or fluorescence detection to quantify the concentration of 5-DP. A method based on the derivatization of the aldehyde group may be necessary for enhanced sensitivity and stability of the analyte.[11][12]
-
Data Analysis: Plot the concentration of 5-DP versus time to determine its degradation rate in your medium.
Visualization of Key Concepts
Diagram 1: Proposed Degradation Pathway of this compound in Cell Culture Media
Caption: Proposed reaction of 5-DP with amino acids in media.
Diagram 2: Experimental Workflow for Assessing 5-DP Stability
Caption: Workflow for determining 5-DP stability in cell culture media.
References
- Vitamins in cell culture media: Stability and stabilization strategies - PMC. (n.d.). PubMed Central.
- Go, M. K., & Richard, J. P. (2008). Alanine-dependent reactions of 5'-deoxypyridoxal in water. Bioorganic chemistry, 36(6), 295–298. [Link]
- Cell Cultivation Handbook. (n.d.). Nacalai Tesque.
- Go, M. K., & Richard, J. P. (2008). Alanine-dependent reactions of 5'-deoxypyridoxal in water. Bioorganic Chemistry, 36(6), 295-298. [Link]
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2021). NIH.
- Mechanism of action of pyridoxal 5'-phosphate-dependent decarboxylases,... (n.d.). ResearchGate.
- A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. (2023). MDPI.
- Stability of Vitamins during Extrusion. (2015). ResearchGate.
- Enzymes of vitamin B6 degradation. Purification and properties of pyridoxine 5'-dehydrogenase (oxidase). (1986). ResearchGate.
- 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.
- This compound. (n.d.). PubChem.
- Ubbink, J. B., Bissbort, S., & Vermaak, W. J. (1985). Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis and population surveys of vitamin B6 nutritional status.
- Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205–220. [Link]
- Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. (2024). MDPI.
- Jong, Y. J., Nelson, M. J., & Snell, E. E. (1986). Enzymes of vitamin B6 degradation. Purification and properties of pyridoxine 5'-dehydrogenase (oxidase). The Journal of biological chemistry, 261(32), 15102–15105.
- How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate.
- Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation. (2008). ResearchGate.
- Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. (2005). ResearchGate.
- Babor, J., Tramonti, A., Nardella, C., Deutschbauer, A., Contestabile, R., & de Crécy-Lagard, V. (2021). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology (Reading, England), 167(11), 10.1099/mic.0.001103. [Link]
- Top 5 Factors Affecting Chemical Stability. (n.d.).
- Maximizing Quality And Potency Of Cell Culture Media. (2022). Nucleus Biologics.
- Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International.
Sources
- 1. 细胞培养中的维生素B6、吡哆醛和吡哆醇 [sigmaaldrich.com]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alanine-dependent reactions of 5'-deoxypyridoxal in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. nucleusbiologics.com [nucleusbiologics.com]
- 8. Alanine-Dependent Reactions of 5’-Deoxypyridoxal in Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis and population surveys of vitamin B6 nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to prevent degradation of 5-Deoxypyridoxal during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support resource for 5-Deoxypyridoxal (5-DP). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered when working with this valuable vitamin B6 analog. The inherent reactivity of 5-DP, particularly its aldehyde group, makes it susceptible to degradation if not handled with precision. This guide moves beyond simple instructions to explain the chemical principles behind best practices, ensuring the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions - Core Storage Principles
This section addresses the most critical questions regarding the day-to-day storage of this compound.
Q1: What are the absolute ideal storage conditions for solid this compound?
The stability of solid 5-DP hinges on rigorously controlling its environment to mitigate the primary drivers of degradation: oxidation, light exposure, and moisture. The compound is a white to pale yellow crystalline powder, and any deviation from this appearance should be treated as a potential sign of degradation.[1]
The causality is straightforward: the 4-formyl (aldehyde) group on the pyridine ring is an electron-rich center, making it highly prone to oxidation. Furthermore, the conjugated ring system is sensitive to photolytic energy. Therefore, a multi-faceted storage strategy is not just recommended; it is essential.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces molecular motion and slows the rate of all chemical degradation reactions, including oxidation and polymerization. While storage in a cool place is a minimum, -20°C is standard for ensuring long-term (multi-year) stability, similar to other sensitive pyridoxal analogs.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the oxidation of the aldehyde group to a non-functional carboxylic acid. This is the most critical step to prevent oxidative degradation.[1][2] |
| Light | Amber Vial or Opaque Container | Protects the compound from UV and visible light, which can provide the activation energy for photodegradation pathways.[1] |
| Container | Tightly Sealed, Airtight Vial | Prevents the ingress of both atmospheric oxygen and moisture. Use vials with PTFE-lined caps for a secure, non-reactive seal.[1] |
Q2: I need to use 5-DP in my experiments. Should I make a stock solution for long-term storage?
It is strongly advised not to store 5-DP in solution for extended periods. While 5-DP is soluble in alcohols and aqueous buffers like PBS, its stability is significantly compromised once dissolved.[1][2]
Causality:
-
Increased Reactivity: Solvation increases molecular mobility, accelerating reactions with dissolved oxygen, trace metal ions, or other reactive species in the solvent.
-
Hydrolytic Instability: In aqueous solutions, the aldehyde can exist in equilibrium with its hydrate form, which can be a precursor to other reactions.
-
Solvent Purity: Even high-purity solvents can contain dissolved oxygen or trace impurities that can initiate degradation. For example, aqueous solutions of a similar compound are not recommended for storage for more than one day.[2]
Best Practice:
-
Prepare aqueous solutions fresh on the day of use.
-
If a concentrated stock is absolutely necessary for serial dilutions, use an anhydrous, inert solvent like DMSO, purged with argon or nitrogen.[2] Store these stocks at -80°C in small, single-use aliquots and use them within a very short timeframe. Discard any unused portion of a thawed aliquot.
Q3: What is the expected shelf-life of 5-DP?
When stored as a solid under the ideal conditions outlined in Table 1 (-20°C, inert atmosphere, dark), 5-DP should remain stable for several years. A similar pyridoxine analog is stable for at least 4 years under these conditions.[2]
However, "shelf-life" is not absolute. It is defined as the period during which the compound remains within its purity specification (e.g., >98%). Every time the container is opened, especially if not handled under an inert atmosphere, the risk of introducing oxygen and moisture increases, incrementally shortening its effective life.
Trustworthiness through Self-Validation: It is best practice to re-qualify the purity of your 5-DP stock using a method like HPLC or qHNMR annually or before commencing a critical new set of experiments.
Section 2: Troubleshooting Guide - When Things Go Wrong
This section provides a logical framework for diagnosing and resolving issues related to potential 5-DP degradation.
Q4: My solid 5-DP, which was once a white powder, now appears yellow or brownish. Can I still use it?
A distinct color change is a primary visual indicator of degradation. While the pure compound can be pale yellow, a progression to a darker yellow, tan, or brown hue strongly suggests the formation of impurities.[1]
Causality:
-
Oxidation Products: Oxidized species and subsequent breakdown products can be colored.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, often forming complex, colored mixtures. Studies on 5-DP have shown it can form dimeric species, which could contribute to visual changes over time.[3][4]
Recommendation: Do not use discolored 5-DP for quantitative or sensitive biological experiments. The purity is compromised, meaning the actual concentration of active 5-DP is lower than calculated, and the newly formed impurities could have unintended, confounding effects on your experimental system.
Q5: My analytical results (HPLC, NMR) show unexpected peaks. What are the likely degradation products?
Observing new signals in your analytical characterization is definitive proof of degradation. Based on the chemical structure of 5-DP, the impurities are likely to arise from a few predictable pathways.
Common Degradation Products:
-
5-Deoxypyridoxic Acid: The product of aldehyde oxidation. In HPLC, this would appear as a more polar peak. In mass spectrometry, it would correspond to a mass increase of 16 amu (addition of an oxygen atom).
-
Schiff Bases/Imines: If the compound has been exposed to primary amine contaminants (e.g., from lab surfaces, solvents, or airborne sources), it can readily form a Schiff base.[5] This is a common reaction with amino acids like alanine.[3][4]
-
Dimers or Aldol Products: 5-DP can react with itself, particularly at the α-pyridyl carbon, to form dimeric species.[3]
The diagram below illustrates these primary degradation pathways.
Caption: Primary degradation pathways for this compound (5-DP).
Q6: My experimental results are inconsistent or non-reproducible. Could 5-DP degradation be the issue?
Absolutely. The integrity of your reagents is a foundational pillar of reproducible science. Using degraded 5-DP can introduce variability in several ways:
-
Inaccurate Concentration: If a portion of the 5-DP has degraded, the molar concentration of the active compound in your solution will be lower than what you calculated based on the weighed mass. This leads to dose-response errors.
-
Competitive Inhibition: Degradation products may still interact with your target system. For example, the oxidized carboxylic acid form might bind to the active site of an enzyme without eliciting the desired effect, acting as a competitive inhibitor and skewing kinetic data.
-
Unforeseen Off-Target Effects: Impurities could be toxic to your cell model or interfere with detection methods (e.g., by fluorescing at the same wavelength as your reporter). Pyridoxal 5'-phosphate (PLP), a related compound, is known to be reactive and can be toxic at high concentrations if not properly managed by the cell.[6]
Section 3: Protocols for Ensuring Compound Integrity
Following standardized, validated protocols for handling and analysis is the ultimate way to prevent and diagnose degradation.
Protocol 1: Step-by-Step Workflow for Aliquoting Solid 5-DP
This protocol minimizes exposure to air and moisture, the primary drivers of degradation.
-
Preparation: Move the sealed primary container of 5-DP, a spatula, and the required number of small, pre-labeled amber glass vials with PTFE-lined caps into a glovebox or glovebag with a dry, inert atmosphere (e.g., argon or nitrogen). Allow the primary container to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation.
-
Aliquoting: Carefully open the primary container. Using the clean spatula, dispense the desired amount of solid 5-DP into each pre-labeled vial. Work efficiently to minimize the time the bulk material is exposed.
-
Inert Gas Backfill: Before sealing each new aliquot vial, flush the headspace with a gentle stream of the inert gas for several seconds.
-
Sealing: Immediately and tightly seal the cap on the vial. For extra protection, wrap the cap-vial interface with parafilm.
-
Storage: Promptly move the newly created aliquots and the resealed primary container to a designated -20°C freezer. Ensure the storage location is dark.
The diagram below visualizes this essential workflow.
Caption: Recommended workflow for aliquoting and storing this compound.
Protocol 2: General Guidelines for Purity Verification by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the definitive way to assess purity. While the exact parameters (column, mobile phase) may need optimization, the principles remain constant.[7][8]
-
Objective: The method must be able to separate the intact 5-DP peak from potential degradation products and impurities.
-
Column Selection: A reverse-phase C18 column is a common starting point for separating small polar molecules like 5-DP.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: Use a UV detector set to the maximum absorbance wavelength (λmax) of 5-DP.
-
Sample Preparation:
-
Accurately prepare a standard solution of 5-DP of known concentration from a trusted reference lot or freshly opened material.
-
Prepare a solution of your test sample at the same theoretical concentration.
-
-
Analysis and Interpretation:
-
Run the standard to determine the retention time and peak area for pure 5-DP.
-
Run your test sample.
-
Purity Calculation: The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).[9][10]
-
Identify Degradation: Any significant peaks at different retention times indicate the presence of impurities. A "forced degradation" study (e.g., intentionally exposing 5-DP to heat, acid, base, or an oxidant) can help identify the retention times of specific degradation products.[8] A sample is generally considered stable if it retains ≥90% of its initial concentration.[8]
-
By implementing these rigorous storage, handling, and verification procedures, you can ensure the chemical integrity of your this compound, leading to more accurate, reliable, and reproducible scientific outcomes.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 164889, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3082151, 5'-Deoxypyridoxal 5'-methylenephosphonic acid.
- Archer, M. C., & Tannenbaum, S. R. (1979). Assessment of storage effects on vitamin B6 stability and bioavailability in dehydrated food systems. Journal of Food Science, 44(4), 1212-1214.
- Gregory, J. F., & Hiner, M. E. (1983). Thermal Stability of Vitamin B6 Compounds in Liquid Model Food Systems. Journal of Food Science, 48(4), 1323-1327.
- Jong, Y. J., Nelson, M. J., & Snell, E. E. (1986). Enzymes of vitamin B6 degradation. Purification and properties of pyridoxine 5'-dehydrogenase (oxidase). The Journal of biological chemistry, 261(32), 15102–15105.
- Tóth, K., Amyes, T. L., Richard, J. P., & Malthouse, J. P. (2007). Alanine-Dependent Reactions of 5'-Deoxypyridoxal in Water. Molecules (Basel, Switzerland), 12(4), 808–818.
- Global Substance Registration System. This compound.
- Tóth, K., Amyes, T. L., Richard, J. P., & Malthouse, J. P. (2007). Alanine-dependent reactions of 5'-deoxypyridoxal in water. Molecules, 12(4), 808-818.
- Kittlaus, S., Schräder, T., & Brandsch, R. (1986). Enzymes of vitamin B6 degradation. Purification and properties of 5-pyridoxic-acid oxygenase from Arthrobacter sp. The Journal of biological chemistry, 261(21), 9869–9874.
- Jong, Y. J., Nelson, M. J., & Snell, E. E. (1986). Enzymes of vitamin B6 degradation. Purification and properties of pyridoxine 5'-dehydrogenase (oxidase). The Journal of biological chemistry, 261(32), 15102–15105.
- Dautriche, N., et al. (2024). Diffusion and Chemical Degradation of Vitamin B6 in Chickpeas (Cicer arietinum L.) during Hydrothermal Treatments: A Kinetic Approach. Foods, 13(12), 1845.
- Babor, J., et al. (2020). 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology, 166(11), 1031-1042.
- Ristić-Butilović, S., & Cirić, J. (1998). Effect of frozen storage on the degree of vitamin B6 degradation in different foods. Die Nahrung, 42(1), 41–43.
- Allgood, G. S., & Canfield, L. M. (1993). Stability of three forms of vitamin B6 to laboratory light conditions. Journal of agricultural and food chemistry, 41(6), 917-919.
- Muñoz, F., & Varela, E. (1994). Photophysical study of the Schiff bases of 5'-deoxypyridoxal and n-hexylamine in cationic micelles. Photochemistry and photobiology, 60(5), 399–404.
- Moravek, Inc. (2021). Top 5 Methods of Assessing Chemical Purity.
- Walsh, J. C. (2005). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology, 33(3), 138-143.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 55(14), 6291–6301.
- Maghchiche, A. (2023). Answer to "As a Chemical Manufacturer how do you obtain Purity /Assay of your compounds?". ResearchGate.
- Komm, C., Rochani, A., Fox, T., & Kaushal, G. (2022). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug discoveries & therapeutics, 16(1), 1–7.
Sources
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
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- 4. Alanine-dependent reactions of 5'-deoxypyridoxal in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photophysical study of the Schiff bases of 5'-deoxypyridoxal and n-hexylamine in cationic micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Off-Target Effects of 5-Deoxypyridoxal in Cellular Assays
Welcome to the technical support center for researchers utilizing 5-Deoxypyridoxal (5-DP) in cellular assays. This guide is designed to provide in-depth, field-proven insights to help you anticipate, identify, and troubleshoot potential off-target effects of this widely used pyridoxal kinase inhibitor. Our goal is to ensure the scientific integrity of your experiments by fostering a comprehensive understanding of 5-DP's mechanism of action and potential confounding variables.
Foundational Knowledge: Understanding this compound
This compound (5-DP) is a structural analog of pyridoxal, one of the B6 vitamers. Its primary and most well-characterized function is the competitive inhibition of pyridoxal kinase (PDXK). PDXK is a critical enzyme in the vitamin B6 salvage pathway, responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine into their active co-enzyme form, pyridoxal 5'-phosphate (PLP).[1][2] PLP is an essential cofactor for a multitude of enzymes involved in crucial metabolic processes, including amino acid, glucose, and lipid metabolism.[2] By inhibiting PDXK, 5-DP effectively creates a state of functional vitamin B6 deficiency within the cell, leading to the depletion of PLP and subsequent inhibition of PLP-dependent enzymes.[2][3]
On-Target Pathway of this compound
The intended, or "on-target," effect of 5-DP is the specific inhibition of pyridoxal kinase, leading to a reduction in intracellular PLP levels and the downstream consequences of this depletion.
Caption: On-target mechanism of this compound (5-DP) action.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that arise during experiments with 5-DP. The question-and-answer format is designed to help you quickly identify and resolve potential problems related to off-target effects.
Q1: I'm observing a higher degree of cytotoxicity than expected with 5-DP treatment. Could this be an off-target effect?
A1: Yes, it is possible. While the depletion of PLP can eventually lead to cell death, unexpectedly rapid or potent cytotoxicity may indicate off-target effects. 5-DP, as a reactive aldehyde, has the potential to interact with other cellular components. For instance, it can form Schiff bases with primary amino groups on proteins other than PDXK.[4][5] This non-specific binding could lead to protein inactivation and general cellular stress, contributing to toxicity.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the IC50 value of 5-DP in your specific cell line and assay. Compare this to published values for on-target PDXK inhibition. A significant deviation may suggest off-target effects.
-
Time-Course Experiment: Analyze cytotoxicity at multiple time points. On-target effects due to PLP depletion should manifest over a longer period, while rapid toxicity (e.g., within a few hours) might point towards off-target mechanisms.
-
Rescue Experiment: This is a critical validation step. Co-treat your cells with 5-DP and a molar excess of pyridoxal 5'-phosphate (PLP).[4] If the observed cytotoxicity is due to the on-target inhibition of PDXK, the addition of exogenous PLP should rescue the cells.[4] If the toxicity persists, it is likely due to an off-target effect.
Q2: My experimental results are inconsistent across different batches of 5-DP. What could be the cause?
A2: Inconsistency between batches can stem from issues with the compound itself or its handling.
Troubleshooting Steps:
-
Purity and Identity Verification: If possible, verify the purity and identity of each batch of 5-DP using analytical methods like HPLC and mass spectrometry. Impurities could have their own biological activities.
-
Stock Solution Preparation and Storage: 5-DP, like other pyridoxal derivatives, can be sensitive to light and temperature.[6] Prepare fresh stock solutions and store them as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.[6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]
-
Solvent Effects: Ensure that the solvent used to dissolve 5-DP (e.g., water or PBS) and its final concentration in the culture medium are not contributing to the observed effects.[3] Always include a vehicle-only control in your experiments.
Q3: How can I definitively prove that my observed phenotype is a result of PDXK inhibition and not an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial for the validation of your results. A multi-pronged approach is recommended.
Recommended Validation Experiments:
| Experiment | Principle | Expected Outcome for On-Target Effect |
| PLP Rescue | Bypasses the inhibited PDXK by supplying its product, PLP.[4] | The phenotype is reversed or significantly attenuated. |
| Genetic Knockdown/Knockout of PDXK | Uses RNAi or CRISPR to reduce or eliminate PDXK expression, mimicking the effect of the inhibitor. | The phenotype observed with 5-DP is replicated in the PDXK knockdown/knockout cells. |
| Use of a Structurally Unrelated PDXK Inhibitor | A different inhibitor with the same target should produce the same biological effect. | The alternative inhibitor recapitulates the phenotype observed with 5-DP. |
| Target Engagement Assay | Directly measures the binding of 5-DP to PDXK in the cellular context (e.g., Cellular Thermal Shift Assay - CETSA).[7] | Demonstrates that 5-DP interacts with and stabilizes PDXK at concentrations that produce the phenotype.[7] |
Q4: Are there any known specific off-targets for this compound?
A4: While 5-DP is primarily known as a PDXK inhibitor, its reactive aldehyde group gives it the potential to interact with other nucleophiles in the cell. For example, 5'-Deoxypyridoxal has been shown to react specifically with the terminal amino groups of the alpha chains of hemoglobin.[8] It can also react non-enzymatically with amino acids like alanine to form an imine.[9] While a comprehensive list of off-targets is not available, it is reasonable to assume that other proteins with accessible lysine residues or other nucleophilic groups could be potential off-targets.
Key Experimental Protocols
To aid in your troubleshooting and validation efforts, here are detailed protocols for essential experiments.
Protocol 1: PLP Rescue Experiment
This protocol is designed to determine if the effects of 5-DP are due to the depletion of PLP.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (5-DP) stock solution
-
Pyridoxal 5'-phosphate (PLP) stock solution
-
Sterile PBS
-
Multi-well plates for cell culture
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow them to attach and grow for 24 hours.[3]
-
Preparation of Treatment Media: Prepare the following treatment media:
-
Vehicle control (medium with the same concentration of solvent used for 5-DP and PLP).
-
5-DP only (at the desired experimental concentration).
-
PLP only (at a molar excess to 5-DP, e.g., 5-10 fold higher).
-
5-DP + PLP (co-treatment).
-
-
Treatment: Aspirate the old medium from the cells. Wash the cells once with sterile PBS.[3] Add the prepared treatment media to the respective wells.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Assess the phenotype of interest (e.g., cell viability, proliferation, protein expression) using your established assay.
Caption: Workflow for a PLP rescue experiment.
Protocol 2: Inducing Vitamin B6 Deficiency with Specific Media
As an alternative or complementary approach to using 5-DP, you can induce a vitamin B6 deficient state by using a specially formulated culture medium.[3]
Materials:
-
Cells of interest
-
Standard complete cell culture medium
-
Vitamin B6-free basal medium (e.g., custom-ordered DMEM or MEM)[3]
-
Dialyzed fetal bovine serum (dFBS)[3]
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in your standard culture medium and allow them to attach and grow for 24 hours.[3]
-
Induction of Deficiency:
-
Monitoring: Monitor the cells for the expected phenotype (e.g., reduced proliferation, morphological changes).[3] The time to establish deficiency will vary depending on the cell line's internal vitamin B6 stores.[3]
-
Confirmation: You can confirm the deficient state by measuring intracellular PLP levels or by assessing the activity of a known PLP-dependent enzyme.[3]
References
- Contestabile, R., et al. (2015). On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(9), 1160-1166.
- PubMed. (2015). On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate.
- Banerjee, S., et al. (2023). New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. Cureus, 15(11), e48176.
- Hevekerl, A., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(8), 1825-1842.
- University of Rochester. (n.d.). How to Troubleshoot a Reaction.
- University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Benesch, R., et al. (1975). 5'-deoxypyridoxal as a potential anti-sickling agent. Proceedings of the National Academy of Sciences, 72(5), 1721-1723.
- Richard, J. P., et al. (2006). Alanine-dependent reactions of 5'-deoxypyridoxal in water. Bioorganic chemistry, 34(3), 137-152.
- Safo, M. K. (2016). Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism. VCU Scholars Compass.
- Dempsey, W. B. (1971). Identification of the Forms of Vitamin B6 Present in the Culture Media of "Vitamin B6 Control" Mutants. Journal of Bacteriology, 107(2), 580-582.
- Musayev, F. N., et al. (2022). Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. International Journal of Molecular Sciences, 24(1), 693.
- Chandramohan, A., et al. (2020). De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits. ACS medicinal chemistry letters, 11(10), 1993-2001.
- Wieder, M., et al. (2023). Development of Pharmacophore Models for the Important Off-Target 5-HT2B Receptor. Journal of medicinal chemistry, 66(2), 1509-1521.
- da Silva, G. N., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Oxidative medicine and cellular longevity, 2022.
- Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 819.
- Sedlak, J., & Kubicova, L. (1999). The effect of 5'-(N,N-dimethyl)-amiloride on cytotoxic activity of doxorubicin and vincristine in CEM cell lines. General physiology and biophysics, 18(3), 267-273.
- Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data–A Statistical Analysis. PloS one, 8(4), e61007.
- Liu, L., et al. (2021). Target agnostic cellular screening in the era of chemically induced proximity. RSC medicinal chemistry, 12(10), 1624-1634.
- Ramasamy, S., et al. (2021). Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees. PloS one, 16(6), e0252226.
- Sykes, D. A. (2020). Strategies for target and pathway engagement in cellular assays. BPS Assessment Ltd.
Sources
- 1. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. 5'-deoxypyridoxal as a potential anti-sickling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alanine-dependent reactions of 5'-deoxypyridoxal in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Design for Long-Term Studies with 5-Deoxypyridoxal
Welcome to the technical support center for researchers utilizing 5-Deoxypyridoxal (5-DPD) in long-term experimental models. This guide is designed to provide you with in-depth technical and practical advice to navigate the complexities of long-duration studies with this potent pyridoxal kinase inhibitor. As a vitamin B6 antagonist, 5-DPD offers a powerful tool to investigate the roles of pyridoxal 5'-phosphate (PLP) in a myriad of cellular processes. However, its successful application, particularly in experiments spanning several days or weeks, necessitates a thorough understanding of its chemical properties and careful experimental design.
This resource is structured in a question-and-answer format to directly address the challenges you may encounter. We will delve into the rationale behind protocol recommendations, ensuring your experimental design is both robust and self-validating.
Section 1: Foundational Knowledge and Pre-experimental Considerations
This section addresses the fundamental properties of this compound and the critical preparatory steps for its use in long-term studies.
Q1: What is the mechanism of action of this compound, and why is it used in research?
This compound (5-DPD) is a structural analog of pyridoxal, a form of vitamin B6. Its primary mechanism of action is the competitive inhibition of pyridoxal kinase (PDXK), the enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine to their active co-enzyme form, pyridoxal 5'-phosphate (PLP).[1][2] By inhibiting PDXK, 5-DPD effectively depletes the intracellular pool of PLP.
PLP is an essential cofactor for over 140 different enzymes, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[3] Therefore, 5-DPD is a valuable research tool to probe the cellular and physiological consequences of PLP deficiency and to study the function of PLP-dependent enzymes in various biological processes.
Figure 1: Mechanism of this compound Action.
Q2: I'm planning a long-term cell culture experiment with 5-DPD. What are the critical initial steps for preparing and handling the compound?
Proper preparation and handling of 5-DPD are paramount for the reproducibility of your long-term studies. Here are the essential considerations:
Stock Solution Preparation:
-
Solvent Selection: this compound is sparingly soluble in aqueous solutions but readily soluble in dimethyl sulfoxide (DMSO).[4] Therefore, preparing a concentrated stock solution in high-quality, anhydrous DMSO is recommended.
-
Concentration: A stock concentration of 10-100 mM is typically achievable and provides a convenient starting point for dilutions into your culture medium.
-
Storage: Aliquot the stock solution into single-use volumes in amber vials to protect from light and store at -20°C for short-term (weeks) or -80°C for long-term (months) storage. Avoid repeated freeze-thaw cycles.
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO:
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of 5-DPD powder. For a 1 mL stock of 100 mM, you would need approximately 15.12 mg.
-
Add the appropriate volume of anhydrous DMSO to the 5-DPD powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot into smaller, single-use volumes and store as recommended above.
-
Figure 2: Workflow for 5-DPD Stock Preparation.
Section 2: In Vitro Long-Term Studies: Troubleshooting and Best Practices
This section focuses on the challenges and solutions for maintaining stable and effective concentrations of 5-DPD in cell culture over extended periods.
Q3: I'm observing a diminished effect of 5-DPD in my cell culture after a few days. What could be the cause?
This is a common issue in long-term studies with chemically active small molecules. The most likely culprit is the instability of 5-DPD in the cell culture medium.
Understanding the Instability:
This compound, being an aldehyde, is susceptible to reactions with primary amines, such as the amino acids present in your cell culture medium.[5][6] This can lead to the formation of Schiff bases and other adducts, effectively reducing the concentration of active 5-DPD over time. This degradation is accelerated at 37°C.
Troubleshooting and Mitigation Strategies:
-
Frequent Media Changes: The most straightforward solution is to replenish the culture medium with freshly added 5-DPD. For long-term experiments, a media change every 24-48 hours is a good starting point.
-
Stability Assessment: To optimize your media change schedule, it is highly recommended to perform a preliminary stability study. This involves incubating 5-DPD in your complete cell culture medium (including serum) at 37°C and measuring its concentration at various time points (e.g., 0, 24, 48, 72 hours) using an analytical method like HPLC.
| Parameter | Recommendation | Rationale |
| Media and Compound Replenishment | Every 24-48 hours | To counteract the degradation of 5-DPD in the culture medium and maintain a consistent effective concentration. |
| Control for Solvent Effects | Include a vehicle control (DMSO) at the same final concentration as the 5-DPD treated groups. | To account for any potential effects of the solvent on cell growth and function.[7] |
| Light Protection | Handle 5-DPD solutions and treated cultures in low-light conditions and use opaque or amber-colored culture vessels if possible. | To prevent potential photodegradation of the compound. |
Q4: What is the maximum concentration of DMSO I can use in my long-term cell culture experiments without causing significant cytotoxicity?
The tolerance of cell lines to DMSO can vary. However, for long-term studies, it is crucial to keep the final DMSO concentration as low as possible.
-
General Guideline: A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines in long-term culture.[7]
-
Upper Limit: Some robust cell lines may tolerate up to 0.5% DMSO for shorter durations, but for multi-day or week-long experiments, this concentration may induce stress and confounding off-target effects.[7]
-
Empirical Determination: It is best practice to determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response viability assay with DMSO alone over the intended duration of your experiment.
Section 3: In Vivo Long-Term Studies: Design and Execution
This section provides guidance on designing and conducting long-term in vivo studies with this compound.
Q5: What are the key considerations for administering 5-DPD to mice in a long-term study?
Long-term in vivo studies require careful planning of the administration route, vehicle, and dosing regimen.
Vehicle Selection:
Due to its hydrophobic nature, 5-DPD will require a vehicle for in vivo administration. A common and effective vehicle for hydrophobic compounds is a mixture of DMSO, PEG 300 (polyethylene glycol), and saline. A typical formulation might be:
-
10% DMSO
-
40% PEG 300
-
50% Saline
Administration Route:
-
Intraperitoneal (i.p.) injection: This is a common and effective route for systemic delivery of small molecules in mice.
-
Oral gavage (p.o.): This route is also feasible but may result in lower bioavailability depending on the compound's absorption characteristics.
Dosing and Maximum Tolerated Dose (MTD) Determination:
-
Starting Point: Based on studies with other vitamin B6 antagonists, a starting dose in the range of 10-50 mg/kg can be considered.[6]
-
MTD Study: It is essential to perform a maximum tolerated dose (MTD) study before initiating a long-term efficacy study. This involves administering escalating doses of 5-DPD to small groups of animals and monitoring for signs of toxicity, such as:
-
Weight loss (>15-20% is a common endpoint)
-
Changes in behavior (lethargy, ruffled fur)
-
Signs of distress
-
The MTD is the highest dose that does not cause unacceptable toxicity. Your long-term study should be conducted at or below the MTD.[8][9][10]
| Parameter | Recommendation | Rationale |
| Vehicle | 10% DMSO, 40% PEG 300, 50% Saline | A commonly used and generally well-tolerated vehicle for hydrophobic compounds in vivo. |
| Route of Administration | Intraperitoneal (i.p.) injection | Provides reliable systemic exposure. |
| Dosing Regimen | Daily or every other day | To maintain a consistent level of pyridoxal kinase inhibition. The exact frequency should be guided by pharmacokinetic studies if possible. |
| Toxicity Monitoring | Daily monitoring of body weight, clinical signs, and behavior. | To ensure animal welfare and the validity of the study. |
Section 4: Monitoring and Validation of 5-DPD Efficacy
This section outlines methods to confirm that 5-DPD is exerting its intended biological effect in your experimental system.
Q6: How can I confirm that 5-DPD is effectively inhibiting pyridoxal kinase and depleting PLP levels in my long-term study?
Validating the on-target effect of 5-DPD is crucial for interpreting your results. This can be achieved by measuring the downstream consequences of PDXK inhibition.
Measurement of PLP Levels:
The most direct way to assess the efficacy of 5-DPD is to measure the concentration of pyridoxal 5'-phosphate (PLP) in your experimental samples (cell lysates or tissue homogenates). Several analytical methods are available for this purpose:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a widely used and sensitive method for quantifying PLP and other vitamin B6 vitamers.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity and is becoming increasingly common for the analysis of small molecules in biological matrices.[11]
Protocol for Sample Preparation and PLP Quantification by HPLC:
-
Sample Collection:
-
Cell Lysates: Wash cells with ice-cold PBS, scrape, and lyse in a suitable buffer.
-
Tissue Homogenates: Excise and immediately flash-freeze tissues in liquid nitrogen. Homogenize the frozen tissue in a lysis buffer.
-
-
Protein Precipitation: Add trichloroacetic acid (TCA) to the lysate/homogenate to precipitate proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Derivatization (if required by the specific method): The supernatant may require derivatization to enhance the fluorescence of PLP.
-
HPLC Analysis: Inject the prepared sample onto an HPLC system equipped with a fluorescence detector.
-
Quantification: Compare the peak area of PLP in your samples to a standard curve generated with known concentrations of PLP.
Figure 3: Workflow for PLP Quantification.
Section 5: Troubleshooting Common Issues
This section provides a quick reference for addressing common problems encountered during long-term experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of 5-DPD in culture medium | - Exceeding the solubility limit.- Interaction with media components. | - Ensure the final DMSO concentration is appropriate and the stock solution is properly diluted.- Prepare fresh media with 5-DPD before each use. |
| High variability between replicates | - Inconsistent dosing.- Degradation of 5-DPD in stock solution.- Cell plating inconsistencies. | - Use precise pipetting techniques.- Prepare fresh stock solutions regularly and store them properly.- Ensure even cell seeding density. |
| Unexpected cytotoxicity | - Off-target effects of 5-DPD.- High DMSO concentration.- Contamination. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Lower the final DMSO concentration.- Routinely check for microbial contamination. |
| Lack of expected biological effect | - Ineffective concentration of 5-DPD due to degradation.- Resistance of the cell line.- Incorrect experimental endpoint. | - Increase the frequency of media changes.- Confirm PLP depletion using HPLC or LC-MS/MS.- Re-evaluate the experimental design and choice of readouts. |
References
- Go, M. K., & Richard, J. P. (2008). Alanine-dependent reactions of 5'-deoxypyridoxal in water. Bioorganic chemistry, 36(6), 295–298. [Link]
- LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
- Chi, C. S., & Shiau, S. Y. (1998). Vitamin B6 antagonists alter the function and ultrastructure of mice endothelial cells. The Journal of nutrition, 128(9), 1538–1543. [Link]
- Jackson, S. J., DeLuca, C. I., & Henskens, Y. M. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. PloS one, 12(10), e0186716. [Link]
- Midttun, Ø., Hustad, S., & Ueland, P. M. (2012). A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 105–111. [Link]
- Gao, P., Prusov, E., & Giera, M. (2021). Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum.
- Zhang, T., Li, Y., Wang, C., Li, J., & Li, D. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Metabolites, 13(4), 541. [Link]
- Safo, M. K. (2005). Pyridoxal kinase (PL kinase): Role in vitamin B6 metabolism. [Link]
- Peters, G. J., van Dijk, J., Nadal, J. C., van Groeningen, C. J., Lankelma, J., & Pinedo, H. M. (1990). Schedule-dependency of in vivo modulation of 5-fluorouracil by leucovorin and uridine in murine colon carcinoma.
- Gregory, J. F., 3rd, & Ink, S. L. (1987). Hydrolysis of pyridoxine-5'-beta-D-glucoside by a broad-specificity beta-glucosidase from mammalian tissues. The Journal of biological chemistry, 262(33), 15948–15953. [Link]
- Lukovic, E., Gonzalez-Vera, J. A., & Imperiali, B. (2010). Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors. Current protocols in chemical biology, 2, 13–31. [Link]
- ResearchGate. (n.d.). Maximum Tolerated Dosages for Chemotherapy in BALB/c mice. Body weight... [Link]
- Rossmann, J., Opladen, T., & Okun, J. G. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1211, 123503. [Link]
- Spaseska, L., & Spirevska, I. (2017). Shelf Life Determination of Vitamin C in Aqueous Solutions: Effect of Vitamin C Concentration and Addition of Antioxidants. International Journal of Pharmaceutical Sciences and Research, 8(11), 4549-4557. [Link]
- Ardalan, B., & Glazer, R. I. (1981). Antitumor Activity of the Weekly Intravenous Push Schedule of 5-fluoro-2'-deoxyuridine +/- N-phosphonacetyl-L-aspartate in Mice Bearing Advanced Colon Carcinoma 26. Cancer research, 41(12 Pt 1), 4970–4974. [Link]
- Lareau, C. A., Clement, K., & Kale, S. D. (2020). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic acids research, 48(9), 5150–5163. [Link]
- RJPT. (2022). Quantifying Pomalidomide in Human Plasma Employing UPLC-MS/MS. [Link]
- AFG Scientific. (n.d.). Human pyridoxal,pyridoxine vitamin B6-kinase (PDXK) Elisa Kit. [Link]
- Zhang, C., Liu, J., & Wang, H. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. International journal of clinical and experimental medicine, 8(3), 3536–3544. [Link]
- ACS Catalysis. (2026, January 7). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. [Link]
- Davis, S. R., Bai, W., & Davis, S. R. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube. [Link]
- Böhringer, N., Mills, P. B., & Plecko, B. (2000). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. Journal of pharmaceutical and biomedical analysis, 22(5), 785–791. [Link]
- Bapat, A. A., Anderson, K. E., & Merchant, M. L. (2015). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. Analytical chemistry, 87(15), 7755–7761. [Link]
- Chen, C., & Wang, X. (2023). New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. Cureus, 15(11), e48176. [Link]
Sources
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- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Alanine-dependent reactions of 5'-deoxypyridoxal in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alanine-Dependent Reactions of 5’-Deoxypyridoxal in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schedule-dependency of in vivo modulation of 5-fluorouracil by leucovorin and uridine in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the weekly intravenous push schedule of 5-fluoro-2'-deoxyuridine +/- N-phosphonacetyl-L-aspartate in mice bearing advanced colon carcinoma 26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Improving the efficacy of 5-Deoxypyridoxal in inhibiting PLP-dependent enzymes
Technical Support Center: 5-Deoxypyridoxal (5-DP) Application Guide
A Message from Your Senior Application Scientist
Welcome to the technical support center for this compound (5-DP). As researchers dedicated to unraveling the complexities of enzymatic pathways, we understand that manipulating these systems requires precision and a deep mechanistic understanding. This guide is designed to move beyond a simple set of instructions. It is a compilation of our field-proven insights, troubleshooting expertise, and foundational knowledge to empower your research. Our goal is to help you anticipate challenges, interpret your results with confidence, and ultimately improve the efficacy of 5-DP as an inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes in your experiments. Let's delve into the science.
Mechanism of Action: Indirect Inhibition via PLP Starvation
This compound does not typically inhibit the target PLP-dependent enzyme directly. Instead, it functions as a prodrug, targeting the enzyme responsible for synthesizing the essential PLP cofactor. The primary mechanism involves the following steps:
-
Cellular Uptake : 5-DP enters the cell.
-
Phosphorylation : It acts as a substrate for Pyridoxal Kinase (PDXK) , the enzyme that normally phosphorylates vitamin B6 vitamers (like pyridoxal) to their active forms.[1][2][3]
-
Formation of an Inhibitory Analog : PDXK converts 5-DP into This compound-5'-phosphate (5-DPP) .
-
Depletion of Active Cofactor : By competing with the natural substrate (pyridoxal), 5-DP effectively hijacks PDXK, leading to a reduced cellular pool of the authentic PLP cofactor.
-
Inactivation of Target Enzyme : The target PLP-dependent enzyme cannot be synthesized in its active holoenzyme form without PLP. This "cofactor starvation" leads to the accumulation of inactive apoenzymes, thus inhibiting the downstream metabolic pathway.[3]
This indirect mechanism is crucial for experimental design. The inhibitory effect is not instantaneous and depends on the cell's metabolic rate, the turnover of the target enzyme, and the existing pool of PLP.
Figure 1. Mechanism of 5-DP-mediated enzyme inhibition.
Frequently Asked Questions (FAQs)
Q1: What is a PLP-dependent enzyme?
A1: A Pyridoxal 5'-Phosphate (PLP)-dependent enzyme is a type of enzyme that requires PLP, the active form of vitamin B6, as a cofactor to perform its catalytic function.[4][5][6] These enzymes are crucial for a vast range of metabolic reactions, especially those involving amino acids, such as transamination, decarboxylation, and racemization.[5][7] The PLP cofactor typically forms a Schiff base (an internal aldimine) with a lysine residue in the enzyme's active site, which is the starting point for its catalytic cycle.[4][6][8]
Q2: Is 5-DP a competitive or non-competitive inhibitor?
A2: This is a nuanced question due to its indirect mechanism. 5-DP is a competitive substrate for Pyridoxal Kinase (PDXK) against the natural substrate, pyridoxal.[3] However, the resulting downstream effect on the target PLP-dependent enzyme is a form of non-competitive inhibition that occurs by depleting the available PLP cofactor pool, preventing the formation of the active holoenzyme.
Q3: How quickly should I expect to see an inhibitory effect?
A3: The onset of inhibition is not immediate. It depends on the cellular turnover rate (degradation and synthesis) of the target PLP-dependent enzyme and the size of the existing intracellular PLP pool. In rapidly dividing cells with high protein turnover, effects may be seen within hours. In more static systems, it could take 24 hours or longer to observe significant inhibition as the existing holoenzyme pool is slowly depleted.
Troubleshooting Guide: Experimental Issues
Q4: I'm not seeing any inhibition, or the effect is very weak. What's going wrong?
A4: This is a common issue and can stem from several factors. Let's break down the possibilities:
-
Cause 1: Insufficient Incubation Time: As explained above, 5-DP's effect is time-dependent.
-
Solution: Perform a time-course experiment. Test your desired 5-DP concentration at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation period for your specific cell line or system.
-
-
Cause 2: 5-DP Concentration is Too Low: The intracellular concentration of pyridoxal can be high, meaning a significant amount of 5-DP is needed to compete effectively for the PDXK enzyme.
-
Solution: Perform a dose-response curve. Start with a broad range of concentrations (e.g., 1 µM to 1 mM) to identify a responsive range before narrowing in to determine a precise IC50.
-
-
Cause 3: 5-DP Instability or Solubility Issues: 5-DP, like other aldehydes, can be reactive. Its solubility in aqueous buffers may also be limited at high concentrations.
-
Solution: Prepare 5-DP stock solutions fresh in an appropriate solvent like DMSO (ensure the final DMSO concentration in your assay is low, typically <1%, to avoid solvent-induced artifacts).[9] Visually inspect your final assay medium for any precipitation. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]
-
-
Cause 4: High Basal PLP Levels: The cells may have a very large intracellular pool of PLP that must be depleted before inhibition becomes apparent.
-
Solution: While experimentally challenging, one strategy is to use a vitamin B6-deficient medium for a period before and during the experiment. This can lower the basal PLP pool, making the system more sensitive to 5-DP. This must be carefully controlled, as prolonged vitamin deficiency can have pleiotropic effects.
-
Q5: My results are inconsistent between experiments. Why?
A5: Reproducibility issues often point to subtle variations in experimental setup.
-
Cause 1: Inconsistent Cell State: The metabolic activity and PDXK expression of cells can vary with their confluency, passage number, and growth phase.
-
Solution: Standardize your cell culture protocols rigorously. Seed cells at the same density for each experiment and always treat them at the same stage of growth (e.g., 70-80% confluency).
-
-
Cause 2: Reagent Instability: The stability of PLP itself can be a factor, as it is sensitive to light.[10][11]
-
Cause 3: Buffer Interactions: Certain buffers can interact with PLP. For instance, TRIS buffer can form an imine bond with PLP, which can protect it from degradation but may also affect its availability.[10][11]
-
Solution: Be consistent with your choice of buffer. If troubleshooting, consider comparing a non-reactive buffer like HEPES or PBS with TRIS to see if it impacts your results.
-
Q6: I'm concerned about off-target effects. How can I validate my results?
-
Cause 1: Non-Specific Toxicity: At very high concentrations, 5-DP or its phosphorylated product may have effects unrelated to PLP depletion.
-
Solution 1 (Rescue Experiment): The most definitive control is to perform a rescue experiment. Treat cells with 5-DP in the presence of excess PLP. If the inhibitory effect of 5-DP is specifically due to PLP starvation, adding back the final product (PLP) should rescue the phenotype.
-
Solution 2 (Measure PLP Levels): Directly measure the intracellular PLP concentration (e.g., via HPLC) in 5-DP-treated vs. control cells. A successful experiment should show a significant reduction in PLP levels.
-
Solution 3 (Control Compound): Use an inactive analog of 5-DP if one is available. A structurally similar molecule that is not a substrate for PDXK should not produce the inhibitory effect.
-
Experimental Protocol: Determining the IC50 of 5-DP
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of 5-DP on a target PLP-dependent enzyme activity in a cell-based assay.
1. Reagent and Assay Preparation:
-
Cell Culture: Culture your cells of interest under standard conditions to ~70-80% confluency.
-
5-DP Stock Solution: Prepare a high-concentration stock of 5-DP (e.g., 100 mM) in sterile DMSO. Store in small aliquots at -20°C, protected from light.
-
Assay Plates: Seed cells in appropriate plates (e.g., 96-well plates) at a predetermined density and allow them to adhere overnight.
-
Controls: Prepare wells for:
-
Negative Control: Cells treated with vehicle (DMSO) only. This represents 0% inhibition.
-
Positive Control: If available, use a known direct inhibitor of your target enzyme. This helps validate the assay itself.
-
2. 5-DP Treatment:
-
Prepare a series of serial dilutions of 5-DP in your cell culture medium. A common approach is a 1:2 or 1:3 dilution series spanning a wide range (e.g., 1 mM down to 1 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 5-DP or vehicle control.
-
Incubate the plates for the predetermined optimal time (from your time-course experiment, e.g., 24 hours) under standard culture conditions.
3. Enzyme Activity Assay:
-
After incubation, lyse the cells using a suitable lysis buffer compatible with your downstream enzyme assay.
-
Measure the activity of your target PLP-dependent enzyme using an established method (e.g., colorimetric, fluorometric, or radiometric assay).[12] Ensure the assay is running in the linear range with respect to time and protein concentration.
-
Measure the total protein concentration in each lysate (e.g., using a BCA assay) to normalize the enzyme activity.
4. Data Analysis:
-
Normalize Data: For each 5-DP concentration, calculate the percentage of inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (Activity_Sample / Activity_Vehicle))[13]
-
Plot the Curve: Plot % Inhibition (Y-axis) versus the log of 5-DP concentration (X-axis).
-
Calculate IC50: Use a non-linear regression model (four-parameter logistic curve is common) to fit the data and determine the IC50 value, which is the concentration of 5-DP that produces 50% inhibition.[13][14][15]
Figure 2. Experimental workflow for IC50 determination.
Data Summary Table
| Parameter | Recommended Starting Point | Key Considerations |
| 5-DP Concentration Range | 1 µM - 1 mM | Must be optimized for your specific enzyme and cell type. |
| Incubation Time | 12 - 48 hours | Dependent on the turnover rate of the target holoenzyme. |
| Vehicle Control | DMSO | Final concentration should be constant across all wells and ideally ≤0.5%.[9] |
| Rescue Control | 10-100 µM PLP | Co-incubate with 5-DP to demonstrate specificity of the inhibitory mechanism. |
| Assay Buffer | HEPES, PBS | Be aware that TRIS can interact with PLP; maintain consistency.[10][11] |
| Light Exposure | Minimize | PLP is light-sensitive; protect solutions and plates from direct light.[10][11] |
References
- 17.
- 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC - NIH
- Allosteric feedback inhibition of pyridoxine 5′-phosphate oxidase
- IC50 Calculator - A
- New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC
- Alanine-Dependent Reactions of 5'-Deoxypyridoxal in W
- Chemistry and diversity of pyridoxal-5'-phosph
- Application Notes and Protocols for Pyridoxine 5'-Phosphate (PLP)-Dependent Enzyme Assays - Benchchem
- The Role of Buffer, Pyridoxal 5'‐Phosphate and Light on the Stability of the Silicibacter Pomeroyi Transaminase - ResearchG
- (PDF) New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase - Frontiers
- Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosph
- Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News
- How to calculate IC50 for my dose response?
- Structural Basis for Allostery in PLP-dependent Enzymes - PMC - PubMed Central - NIH
- Alanine-dependent reactions of 5'-deoxypyridoxal in w
- How to calcul
- General reaction mechanism for PLP-dependent amino acid decarboxylases....
- How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO
- PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective - Catalysis Science & Technology (RSC Publishing)
- Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism - VCU Scholars Compass
- TROUBLESHOOTING GUIDE FOR ENZYM
- Pyridoxal 5′-Phosphate (PLP)
- The Role of Buffer, Pyridoxal 5'‐Phosphate and Light on the Stability of the Silicibacter Pomeroyi Transaminase
- Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel - YouTube
- A standard operating procedure for an enzym
- Mechanism of Pyridoxine 5′-Phosphate Accumul
- Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activ
- Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC - NIH
- PDXK - Wikipedia
Sources
- 1. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 6. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Guide for 5-Deoxypyridoxal (5-DP) Experiments in Animal Models
Prepared by: Senior Application Scientist, Advanced Biochemicals Division Last Updated: January 9, 2026
Welcome to the technical support center for 5-Deoxypyridoxal (5-DP). This guide is designed for researchers, scientists, and drug development professionals utilizing 5-DP to investigate the roles of Vitamin B6 in various animal models. As a potent inhibitor of pyridoxal kinase, 5-DP is a critical tool for inducing a state of Vitamin B6 deficiency, thereby enabling the study of numerous physiological processes, from neurotransmission to metabolic regulation.
This document provides field-proven insights and detailed protocols to help you navigate common experimental challenges, ensure data integrity, and maintain high standards of animal welfare.
Troubleshooting Guide: Question & Answer
This section addresses specific issues that may arise during your experiments. The answers are based on established biochemical principles and practical experience in preclinical research.
Q1: My this compound (5-DP) is difficult to dissolve for in vivo administration. What is the recommended solvent and preparation protocol?
A1: This is a common first hurdle. The solubility of 5-DP, like many small molecules, is highly dependent on its salt form and the chosen vehicle. The hydrochloride (HCl) salt of Vitamin B6 antagonists is generally preferred for its improved aqueous solubility.
Root Cause Analysis:
-
Incorrect Salt Form: Using the free base form of 5-DP will result in poor solubility in aqueous solutions like saline. Ensure you are using a water-soluble salt, such as this compound HCl.
-
Improper Vehicle: While complex vehicles like DMSO or cyclodextrins can be used for poorly soluble compounds, they can also introduce confounding biological effects or toxicity.[1][2] For a water-soluble salt of 5-DP, sterile phosphate-buffered saline (PBS) or 0.9% saline is the ideal and most biocompatible vehicle for parenteral administration.[3]
-
pH of Solution: The pH of the final solution can impact both solubility and stability. Maintaining a pH close to physiological (7.2-7.4) is crucial for animal welfare and to prevent precipitation upon injection.
Recommended Solution: A step-by-step protocol for preparing an injectable 5-DP solution is provided in the "Experimental Protocols" section below. The key is to use sterile saline or PBS and ensure the compound is fully dissolved before administration. Gentle warming (to 37°C) can aid dissolution but should be done cautiously to avoid degradation.[3]
Q2: I am observing high variability in the biological effects of 5-DP between animals, even at the same dose. What are the likely causes?
A2: Inconsistent results are often multifactorial, stemming from subtle variations in protocol execution, animal physiology, or the compound itself. A systematic approach is needed to identify the source of the variability.
Causality Chain for Inconsistent Efficacy:
Caption: Troubleshooting workflow for inconsistent 5-DP efficacy.
Key Troubleshooting Steps:
-
Verify Solution Integrity: Always prepare the 5-DP solution fresh. If storing, keep it at 4°C, protected from light, and for no more than 24-48 hours. Visually inspect for precipitation before each use.
-
Standardize Administration: For intraperitoneal (IP) injections, ensure consistent technique. Inject into the lower abdominal quadrant to avoid hitting the cecum or bladder. Use the same time of day for dosing to minimize circadian variations in metabolism.
-
Control for Diet: The amount of Vitamin B6 in the animal's chow can significantly impact the dose of 5-DP required to see an effect. Use a standardized, fixed-formula diet across all experimental groups to ensure consistent baseline B6 levels.
-
Conduct a Dose-Finding Study: Do not rely on a single literature value. Perform a pilot study to determine the optimal dose for your specific animal strain, sex, and experimental endpoint. A detailed workflow for this is provided below.
Q3: My animals are showing excessive signs of distress or acute toxicity. How can I mitigate this and what should I monitor?
A3: 5-DP induces a vitamin-deficient state that can lead to severe neurological effects. The primary acute adverse effect is often seizures due to the depletion of pyridoxal-5'-phosphate (PLP), a necessary cofactor for the synthesis of the neurotransmitter GABA.[4]
Monitoring and Mitigation Plan:
| Parameter to Monitor | Clinical Signs & Observations | Mitigation Strategy |
| Neurological Status | Tremors, myoclonic jerks, loss of righting reflex, tonic-clonic seizures.[4] | Immediate: Reduce the dose. Proactive: Conduct a thorough dose-escalation study (see Protocol 2) to identify the maximum tolerated dose (MTD). |
| Body Weight & Condition | Acute weight loss (>10% of baseline), piloerection, hunched posture. | Institute a humane endpoint (e.g., >15-20% weight loss). Ensure easy access to food and water. Consider a less frequent dosing schedule. |
| Gastrointestinal Effects | Changes in fecal consistency (e.g., diarrhea).[5] | Monitor daily. If severe, this may indicate off-target effects or vehicle intolerance. Consider an alternative administration route. |
| Injection Site Reaction | Swelling, redness, or signs of pain at the injection site. | Ensure the solution pH is neutral. Verify proper IP injection technique. Consider reducing the injection volume. |
Ethical Consideration: All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol. It is crucial to have a clear plan for monitoring animal welfare and defining humane endpoints before the study begins.
Frequently Asked Questions (FAQs)
Q: What is the precise mechanism of action for this compound? A: this compound (5-DP) is a structural analog of pyridoxal, one of the Vitamin B6 vitamers. Inside the cell, 5-DP is phosphorylated by the enzyme pyridoxal kinase (PDXK) to form this compound-5'-phosphate.[3] This phosphorylated form acts as a competitive inhibitor of PDXK, preventing the phosphorylation of natural Vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their active coenzyme form, pyridoxal-5'-phosphate (PLP).[6][7][8] PLP is an essential cofactor for over 140 enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis.[8] By blocking PLP formation, 5-DP effectively creates a state of acute Vitamin B6 deficiency.
Caption: Mechanism of 5-DP as a competitive inhibitor of Pyridoxal Kinase.
Q: How should I store the solid 5-DP compound and its solutions? A:
-
Solid Compound: Store the vial tightly sealed at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare solutions fresh for each experiment. If temporary storage is necessary, store in a sterile, light-protecting container (e.g., amber vial) at 4°C for no longer than 48 hours. Long-term storage of solutions is not recommended due to the risk of degradation and contamination.[9][10]
Q: What is a typical starting dose for 5-DP in rodents? A: Based on studies with the closely related analog 4-deoxypyridoxine, a starting point for dose-finding in mice is around 1.0 mmol/kg , administered via IP injection.[4] This dose was the ED50 for inducing seizures. Your pilot study should test a range of doses both above and below this value (e.g., 0.5, 1.0, and 1.5 mmol/kg) to determine the optimal dose for your specific model and desired biological effect.
Q: How can I definitively confirm that 5-DP is inducing Vitamin B6 deficiency? A: The gold standard is to measure the concentration of the active coenzyme, pyridoxal-5'-phosphate (PLP) , in plasma or tissue homogenates. A significant reduction in PLP levels post-5-DP administration confirms the compound's on-target effect. This is typically done using a validated HPLC method with fluorescence or UV detection.[11][12][13] Normal plasma PLP levels in rats are in the range of 150-300 nmol/L.[11]
Experimental Protocols
Protocol 1: Preparation of 5-DP Solution for In Vivo Administration (10 mg/mL)
This protocol provides a method for preparing a sterile solution suitable for intraperitoneal (IP) injection in rodents.
Materials:
-
This compound Hydrochloride (5-DP HCl)
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the total volume of solution needed for your experiment, including a small overage. Calculate the mass of 5-DP HCl required.
-
Example: For 1 mL of a 10 mg/mL solution, weigh out 10 mg of 5-DP HCl.
-
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Dissolution: Aseptically weigh the 5-DP HCl and place it into a sterile vial. Add the calculated volume of sterile saline or PBS.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile, light-protected vial (e.g., an amber tube). This step removes any potential microbial contamination or undissolved particulates.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. Use immediately or store at 4°C, protected from light, for up to 48 hours.
Protocol 2: Workflow for a Pilot Dose-Finding Study
This workflow is designed to identify the optimal dose of 5-DP that produces the desired biological effect with acceptable animal welfare.
Objective: To determine the dose that causes a significant reduction in plasma PLP and/or induces a measurable phenotype (e.g., seizures) without causing unacceptable toxicity.
Experimental Design:
-
Animal Allocation: Use a small number of animals per group (n=3-4). Assign animals to at least 4 groups:
-
Group 1: Vehicle control (Saline or PBS)
-
Group 2: Low Dose 5-DP (e.g., 0.5 mmol/kg)
-
Group 3: Mid Dose 5-DP (e.g., 1.0 mmol/kg)[4]
-
Group 4: High Dose 5-DP (e.g., 1.5 mmol/kg)
-
-
Administration: Administer the vehicle or 5-DP solution via the intended route (e.g., IP injection).
-
Intensive Monitoring (First 4 Hours):
-
Continuously observe animals for the onset of adverse neurological signs (tremors, seizures). Record the latency to onset for any observed events.[4]
-
Monitor general activity and posture.
-
-
Post-Dosing Monitoring (Up to 48 Hours):
-
Record body weight at 0, 24, and 48 hours.
-
Perform daily clinical scoring for signs of toxicity (piloerection, hunched posture, dehydration).
-
Check for changes in fecal output or consistency.
-
-
Endpoint Measurement:
-
At a pre-determined time point (e.g., 2-4 hours post-dose, or at the peak of expected effects), collect terminal blood samples via cardiac puncture under deep anesthesia.
-
Process blood to plasma and store at -80°C for subsequent PLP analysis via HPLC.
-
-
Data Analysis:
-
Plot the dose-response curve for the reduction in plasma PLP.
-
Determine the percentage of animals in each group exhibiting the target phenotype (e.g., seizures).
-
Identify the highest dose that does not cause unacceptable weight loss or severe clinical signs (Maximum Tolerated Dose).
-
Select the optimal dose for your definitive studies based on these combined results.
-
References
- Meldrum, B. S., & Horton, R. W. (1971). Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase. British Journal of Pharmacology, 43(2), 419–436. [Link]
- Meldrum, B. S., & Horton, R. W. (1971). Convulsive effects of 4-deoxypyridoxine and of bicuculline in photosensitive baboons (Papio papio) and in rhesus monkeys (Macaca mulatta). Brain Research, 35(2), 419-436. [Link]
- Li, W., et al. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Molecules, 28(8), 3467. [Link]
- Meldrum, B. S. (1971). Convulsive effects of 4-deoxypyridoxine in photosensitive baboons (Papio papio). British Journal of Pharmacology, 41(2), 403P. [Link]
- Sirois, J., et al. (2020). A novel mouse model for pyridoxine-dependent epilepsy due to antiquitin deficiency. Human Molecular Genetics, 29(22), 3659–3671. [Link]
- Hartman, J. R., & Black, K. L. (1997). A simplified method for determination of pyridoxal phosphate in biological samples. Clinical Chemistry, 43(6), 1054-1056. [Link]
- Ubbink, J. B., et al. (2007). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma.
- Mills, P. B., et al. (2005). A novel mouse model for pyridoxine-dependent epilepsy due to antiquitin deficiency. Human Molecular Genetics, 14(20), 3091-3103. [Link]
- HELIX Chromatography. (n.d.).
- Coburn, S. P., & Mahuren, J. D. (1976). In vivo metabolism of 4'-deoxypyridoxine in rat and man. The Journal of Biological Chemistry, 251(6), 1646-1652. [Link]
- Bailey, A. L., et al. (2008). Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation.
- Lu, H., et al. (2018). Protocol for standardized intrathymic injection in mice. STAR Protocols, 1(3), 100185. [Link]
- Richard, J. P., et al. (2005). Alanine-dependent reactions of 5'-deoxypyridoxal in water. Bioorganic Chemistry, 33(4), 256-265. [Link]
- Muriel, P., et al. (1993). Pyridoxol L,2-pyrrolidon-5 carboxylate prevents active fibroplasia in CCl4-treated rats.
- Johnson, C. E., et al. (2015). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 68(2), 127–132. [Link]
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]
- Hu, L., et al. (2019). Vitamin D deficiency exacerbates atypical antipsychotic-induced metabolic side effects in rats: involvement of the INSIG/SREBP pathway. Psychopharmacology, 236(10), 3045-3056. [Link]
- ResearchGate. (2014).
- Marathe, M. R., & Thomas, G. P. (1987). Effects of Pyridoxine on Implantation and Pregnancy in Wistar Rat. Toxicology Letters, 39(2-3), 159-164. [Link]
- Thibault, S., et al. (2018). Intestinal Toxicity in Rats Following Administration of CDK4/6 Inhibitors Is Independent of Primary Pharmacology. Molecular Cancer Therapeutics, 17(12), 2577-2586. [Link]
- Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 13(2), e0192548. [Link]
- Peyron, F., et al. (2001). Stability of 5% vancomycin ophthalmic solution prepared using balanced salt solution after freezing for 90 days. International Journal of Pharmaceutics, 221(1-2), 143-148. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 3. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal Toxicity in Rats Following Administration of CDK4/6 Inhibitors Is Independent of Primary Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ujms.net [ujms.net]
- 7. A novel mouse model for pyridoxine-dependent epilepsy due to antiquitin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alanine-dependent reactions of 5'-deoxypyridoxal in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Deoxypyridoxal Enzyme Inhibition Assays
Welcome to the technical support center for 5-deoxypyridoxal (5-dPL) enzyme inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. Here, we will address common sources of variability and provide in-depth, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your experimental results.
Understanding the Core Mechanism: Why Variability is a Challenge
This compound is a powerful tool for studying PLP-dependent enzymes, which are crucial in a vast array of metabolic pathways.[1] Its inhibitory action stems from its ability to form a stable Schiff base with a lysine residue in the enzyme's active site, effectively trapping the enzyme in an inactive state. However, the very reactivity that makes 5-dPL a potent inhibitor also introduces potential for experimental variability. Understanding the nuances of the interaction between 5-dPL, the enzyme, and the substrate is paramount for obtaining reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to directly address the specific issues you may encounter during your 5-dPL inhibition assays.
High Variability in IC50 Values Between Experiments
Question: My calculated IC50 values for 5-dPL against my PLP-dependent enzyme are inconsistent across different experimental runs. What could be the cause?
Answer: High variability in IC50 values is a common and frustrating issue. Several factors can contribute to this, often related to subtle changes in experimental conditions.[2] Let's break down the most likely culprits:
-
Inconsistent Substrate Concentration: The IC50 value of a competitive inhibitor is highly dependent on the substrate concentration.[3][4] If the substrate concentration fluctuates, especially if it is near the Michaelis constant (Km), it will directly impact the apparent potency of 5-dPL.
-
Troubleshooting:
-
Determine the Km of your substrate accurately. This is a critical first step before initiating inhibition assays.
-
Use a substrate concentration at or below the Km. This increases the assay's sensitivity to competitive inhibitors.[3][5]
-
Prepare a large, single batch of substrate stock solution. This minimizes variability from repeated preparations.
-
-
-
Variable Enzyme Activity: The concentration of active enzyme is a critical parameter.
-
Troubleshooting:
-
Ensure consistent enzyme preparation and storage. Aliquot your enzyme stock to avoid multiple freeze-thaw cycles.
-
Determine the active enzyme concentration for each new batch.
-
Always include a "no inhibitor" control to establish 100% enzyme activity for each experiment. [6]
-
-
-
Inaccurate Serial Dilutions: Errors in preparing the inhibitor dilution series are a frequent source of variability.[7][8][9][10]
-
Fluctuations in Incubation Time: For irreversible or slow-binding inhibitors, the incubation time of the enzyme with the inhibitor before adding the substrate is critical.
-
Troubleshooting:
-
Standardize the pre-incubation time for the enzyme and 5-dPL.
-
Investigate the time-dependency of inhibition to determine an optimal pre-incubation period.
-
-
Protocol: Standardizing Your 5-dPL IC50 Determination
To minimize variability, a robust and standardized protocol is essential.
| Parameter | Recommendation | Rationale |
| Enzyme Concentration | 1-10 µg/mL | Should be optimized to ensure a linear reaction rate.[11] |
| Substrate Concentration | ≤ Km | To maximize sensitivity for competitive inhibitors.[3][5] |
| 5-dPL Concentration Range | Minimum of 10 concentrations | To accurately define the dose-response curve.[3] |
| Pre-incubation Time (Enzyme + 5-dPL) | 15-60 minutes | To allow for inhibitor binding to reach equilibrium. Should be optimized for your specific enzyme. |
| Reaction Time | 15-60 minutes | Must be within the linear range of the reaction.[11] |
| Buffer Conditions (pH, Ionic Strength) | Optimized for enzyme activity | Maintain consistency across all experiments. |
Unexpectedly Low or No Inhibition
Question: I'm not observing the expected level of inhibition with 5-dPL, even at high concentrations. What's going wrong?
Answer: This can be a perplexing issue, often pointing to problems with the reagents or the assay setup itself.
-
Degradation of 5-dPL: this compound, like other pyridoxal derivatives, can be sensitive to light and degradation over time.[12]
-
Troubleshooting:
-
Store 5-dPL stock solutions protected from light and at an appropriate temperature (e.g., -20°C).
-
Prepare fresh working solutions of 5-dPL for each experiment.
-
Consider verifying the concentration and purity of your 5-dPL stock periodically.
-
-
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Troubleshooting:
-
Always run a positive control (enzyme with substrate, no inhibitor) to confirm enzyme activity.
-
Check the storage conditions and age of your enzyme stock.
-
-
-
Sub-optimal Assay Conditions: The assay conditions may not be conducive to inhibitor binding.
-
Troubleshooting:
-
Verify the pH of your assay buffer. The formation of the Schiff base is pH-dependent.
-
Ensure that there are no interfering substances in your buffer that could react with 5-dPL.
-
-
High Background Signal or Non-specific Inhibition
Question: I'm seeing a high background signal in my assay, or it appears that 5-dPL is inhibiting non-specifically. How can I address this?
Answer: High background or non-specific effects can mask the true inhibitory potential of 5-dPL.[13]
-
Inhibitor Aggregation: At high concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.[14]
-
Troubleshooting:
-
Include a detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to prevent aggregation.
-
Visually inspect your inhibitor stock solutions for any signs of precipitation.
-
-
-
Interference with Detection Method: 5-dPL or other components in your assay may interfere with the detection method (e.g., absorbance or fluorescence).
-
Troubleshooting:
-
Run a control with 5-dPL and the detection reagents in the absence of the enzyme to check for interference.
-
If interference is observed, you may need to consider a different detection method or subtract the background signal.
-
-
-
Non-specific Binding: The inhibitor may be binding to other components in the assay mixture.[15]
-
Troubleshooting:
-
This is a complex issue to diagnose. If you suspect non-specific binding, you may need to employ more advanced biophysical techniques to study the interaction.
-
-
Visualizing the Workflow: A Troubleshooting Decision Tree
To aid in systematically diagnosing issues, the following decision tree outlines a logical troubleshooting workflow.
Caption: A decision tree for troubleshooting common issues in 5-dPL inhibition assays.
Data Analysis and Interpretation
Accurate data analysis is as crucial as a well-executed experiment.
-
Dose-Response Curves: Always generate a full dose-response curve with a sufficient number of data points to accurately determine the IC50.[3]
-
Data Fitting: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit your data and calculate the IC50.
-
Replicates: Perform experiments with technical and biological replicates to ensure the robustness of your findings.[16]
Advanced Considerations
For those delving deeper into the mechanism of inhibition, consider the following:
-
Mechanism of Inhibition Studies: To determine if 5-dPL is a competitive, non-competitive, or uncompetitive inhibitor, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.[17][18]
-
Time-Dependence of Inhibition: For irreversible inhibitors, it's important to characterize the rate of inactivation (kinact) and the inhibition constant (Ki).[19]
By systematically addressing these potential sources of variability and adhering to best practices in experimental design and execution, you can significantly enhance the quality and reliability of your this compound enzyme inhibition data.
References
- Application Notes and Protocols for Pyridoxine 5'-Phosphate (PLP)-Dependent Enzyme Assays - Benchchem.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentr
- (PDF)
- Homogeneous, Nonradioactive, Enzymatic Assay for Plasma Pyridoxal 5-Phosph
- Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chrom
- Kinetic effects due to nonspecific substrate-inhibitor interactions in enzym
- A Simplified Method for Determination of Pyridoxal Phosph
- ab273312 Pyridoxal 5'- phosphate (Vit B6) Assay Kit (Fluorometric) - Abcam.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv.
- Serial Dilution | The Method - Ossila.
- Serial Dilution Protocol - BPS Bioscience.
- How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?
- What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?
- Enzyme Inhibitor Terms and Calcul
- The effect of substrate concentr
- What is the non-specific enzyme inhibition? - Quora.
- Help with determining IC50 for enzyme inhibitors : r/Biochemistry - Reddit.
- The Art of Serial Dilution: A Key Tool in Science and Research - BioEureka.
- Serial Dilutions - bio.umass.edu.
- Factors affecting enzyme activity - Student Academic Success - Monash University.
- Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC - NIH.
- Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenu
- IC50 - Wikipedia.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Alanine-Dependent Reactions of 5'-Deoxypyridoxal in W
- 1.8: Serial Dilutions and Standard Curve - Biology LibreTexts.
- Effect of Substrate Concentration on Enzymatic Reaction - Cre
- 5.4: Enzyme Inhibition - Chemistry LibreTexts.
- Effect Of Substrate Concentration On Enzyme Activity - 1224 Words - Bartleby.com.
- 5'-deoxypyridoxal as a potential anti-sickling agent - PMC - NIH.
- Allosteric feedback inhibition of pyridoxine 5′-phosphate oxidase
- Mechanism of action of pyridoxal 5'-phosphate-dependent decarboxylases,...
- 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed Central.
- Alanine-dependent reactions of 5'-deoxypyridoxal in w
- The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC - NIH.
- TROUBLESHOOTING GUIDE FOR ENZYM
- PLP-Dependent Enzymes - PMC - NIH.
- Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes - BMB Reports.
- 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed.
- Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activ
- Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC - NIH.
- Pyridoxal 5′-Phosphate (PLP)
- Structural Basis for Allostery in PLP-dependent Enzymes - Frontiers.
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- 2. IC50 - Wikipedia [en.wikipedia.org]
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- 4. Untitled Document [ucl.ac.uk]
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- 12. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic effects due to nonspecific substrate-inhibitor interactions in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. biorxiv.org [biorxiv.org]
How to control for vitamin B6 levels in 5-Deoxypyridoxal experiments
Welcome to the technical support resource for researchers utilizing 5-Deoxypyridoxal (5-DP) in their experiments. This guide provides in-depth answers to common questions and troubleshooting strategies to ensure the accurate and effective use of 5-DP as a tool to probe vitamin B6-dependent pathways. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Fundamental Concepts: The 5-DP and Vitamin B6 Axis
This compound is an analog of pyridoxal, one of the vitamin B6 vitamers.[1] Its primary mechanism of action is the competitive inhibition of Pyridoxal Kinase (PDXK) , the enzyme responsible for phosphorylating vitamin B6 forms (pyridoxal, pyridoxine, and pyridoxamine) into their active coenzyme form, Pyridoxal 5'-Phosphate (PLP).[2][3]
PLP is a critical coenzyme for over 140 distinct enzymatic reactions, essential for cellular metabolism, particularly amino acid biosynthesis and catabolism.[4][5][6] By inhibiting PDXK, 5-DP effectively reduces the intracellular pool of active PLP, creating a functional vitamin B6 deficiency and allowing for the study of PLP-dependent processes.[7][8]
Caption: Mechanism of this compound (5-DP) action.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with 5-DP.
Q1: I am not observing the expected inhibitory effect of 5-DP on my cells or enzyme of interest. What could be wrong?
This is a common issue that typically points to the experimental environment counteracting the inhibitory action of 5-DP.
Possible Cause 1: Interference from Basal Media Components Standard cell culture media often contain sufficient levels of pyridoxine or pyridoxal to compete with 5-DP, masking its inhibitory effect.[9] Most common formulations, including DMEM and MEM, contain a form of vitamin B6.[9][10]
Solution:
-
Use Vitamin B6-Deficient Media: The most critical control is to switch to a basal medium specifically formulated to be free of all vitamin B6 vitamers.[10] These can often be custom-ordered from media suppliers.
-
Check Your Formulation: Carefully review the composition of your specific medium (e.g., DMEM, MEM, F-12) to confirm the presence and form of vitamin B6. Pyridoxine is more stable than pyridoxal but both can be converted to PLP by cells.[9][11]
Possible Cause 2: Vitamin B6 Contamination from Serum Fetal Bovine Serum (FBS) is a significant source of small molecules, including vitamin B6 vitamers, which will directly compete with 5-DP.
Solution:
-
Use Dialyzed Serum: It is essential to use dialyzed FBS (or other serum). The dialysis process removes small molecules (<10 kDa), including vitamin B6, while retaining essential growth factors.[10]
Possible Cause 3: Insufficient 5-DP Concentration or Incubation Time The effective concentration of 5-DP and the time required to deplete intracellular PLP stores can vary significantly between cell lines.
Solution:
-
Perform a Dose-Response Curve: Titrate 5-DP across a logarithmic range (e.g., 1 µM to 1 mM) to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Conduct a Time-Course Experiment: Assess your endpoint at multiple time points (e.g., 24, 48, 72 hours) after 5-DP addition to identify the optimal treatment duration.
Q2: My cells show excessive toxicity or death after 5-DP treatment, even at low concentrations. How can I mitigate this?
While 5-DP is intended to disrupt cellular function, non-specific toxicity can confound results.
Possible Cause 1: Critical Dependence of Cell Line on PLP Some cell lines may be exceptionally sensitive to PLP depletion due to a high reliance on specific PLP-dependent pathways for survival.
Solution:
-
Lower the 5-DP Dose: Reduce the concentration of 5-DP to a level that induces the desired metabolic effect without causing widespread cell death. This emphasizes the importance of a thorough dose-response validation.
-
Perform a "Rescue" Experiment: This is a crucial control to prove the observed toxicity is specifically due to vitamin B6 depletion. Co-treat cells with 5-DP and a molar excess of PLP.[10] If the toxicity is reversed by the addition of PLP, it confirms the effect is on-target. Pyridoxal (PL) can also be used for rescue, as it will be converted to PLP.
Possible Cause 2: Secondary Effects of PLP Depletion PLP is vital for the synthesis of neurotransmitters, heme, and nucleic acids, and its depletion can have far-reaching consequences.[12][13]
Solution:
-
Characterize the Phenotype: Instead of viewing cell death as a failed experiment, characterize the mechanism. Is it apoptosis or necrosis? Is there a cell cycle arrest? This can provide valuable insight into which PLP-dependent pathways are most critical for your cells.
-
Supplement with Downstream Metabolites: If you hypothesize that the toxicity is due to the lack of a specific metabolite (e.g., a particular non-essential amino acid), you can try supplementing the medium with that product to see if it rescues the cells.
Q3: How can I be certain that my 5-DP treatment is actually reducing active Vitamin B6 levels?
Visual phenotypes or changes in a downstream assay are indirect measures. Direct quantification of the target molecule, PLP, provides the strongest evidence of target engagement.
Solution: Measure Intracellular PLP Levels via HPLC The most robust method to confirm a functional vitamin B6 deficiency is to directly measure intracellular concentrations of PLP and other B6 vitamers using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[14][15]
-
Principle: Cell lysates are prepared, proteins are precipitated, and the supernatant is analyzed. B6 vitamers are separated on a reverse-phase column and detected by their native fluorescence or after post-column derivatization.[14][15]
-
Validation: An effective 5-DP treatment should result in a significant, dose-dependent decrease in the intracellular PLP peak compared to untreated or vehicle-treated control cells.
Protocols & Methodologies
Protocol 1: Culturing Cells in a Vitamin B6 Controlled Environment
This protocol outlines the essential steps for setting up an in vitro system to reliably test the effects of 5-DP.
-
Reagent Preparation:
-
Basal Medium: Obtain a powdered or liquid formulation of your desired basal medium (e.g., DMEM) that is explicitly "Vitamin B6-Free".
-
Serum: Acquire dialyzed Fetal Bovine Serum (dFBS).
-
Complete Medium: Prepare the vitamin B6-deficient medium by supplementing it with dFBS, L-glutamine, penicillin-streptomycin, and any other required additives.
-
-
Cell Seeding and Adaptation:
-
Seed cells at your standard density in your normal, vitamin B6-containing medium and allow them to attach and recover for 24 hours.
-
Aspirate the standard medium.
-
Wash the cell monolayer twice with sterile Phosphate-Buffered Saline (PBS) to remove residual vitamin B6.[10]
-
Add the pre-warmed, complete vitamin B6-deficient medium.
-
-
5-DP Treatment and Controls:
-
Prepare a sterile, concentrated stock solution of 5-DP in water or PBS.
-
Add 5-DP to the appropriate wells to achieve the final desired concentrations.
-
Crucial Controls:
-
Vehicle Control: Cells in B6-deficient medium treated with the same volume of vehicle (water or PBS) used for the 5-DP stock.
-
Rescue Control: Cells in B6-deficient medium treated with 5-DP and a molar excess of Pyridoxal 5'-Phosphate (PLP) or Pyridoxal (PL).[10]
-
(Optional) Positive Control: Cells cultured in standard, B6-replete medium.
-
-
-
Incubation and Analysis:
-
Incubate for the experimentally determined duration.
-
Proceed with your specific downstream assays (e.g., cell viability, enzyme activity, metabolite analysis) and/or harvest cells for PLP quantification (Protocol 2).
-
Caption: Experimental workflow for a controlled 5-DP study.
Protocol 2: Quantification of Intracellular PLP by HPLC
This is a generalized workflow. Specific parameters (e.g., column, mobile phase, gradient) must be optimized for your system based on available literature.[14][15]
-
Sample Preparation:
-
After incubation, place the culture plate on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by scraping into a buffered solution followed by sonication.[10]
-
Determine the protein concentration of the lysate (e.g., using a BCA assay) for normalization.
-
-
Protein Precipitation:
-
To an aliquot of the cell lysate, add an equal volume of ice-cold 10% trichloroacetic acid (TCA) or metaphosphoric acid to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Carefully collect the supernatant, which contains the small-molecule vitamers.
-
Inject 20-50 µL of the supernatant into the HPLC system.[14]
-
System Parameters (Example):
-
Column: C18 reverse-phase column.
-
Detector: Fluorescence detector (Excitation: ~330 nm, Emission: ~400 nm).[15]
-
Mobile Phase: Isocratic or gradient elution with a buffered aqueous solution (e.g., potassium phosphate) and an organic modifier like methanol.
-
-
-
Data Analysis:
-
Identify the PLP peak based on the retention time of a pure PLP standard.
-
Integrate the peak area.
-
Normalize the PLP peak area to the total protein concentration of the initial lysate.
-
Compare normalized PLP levels across your different treatment groups (Vehicle, 5-DP doses, Rescue).
-
Data Summary Tables
Table 1: Key Reagents and Recommended Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Basal Medium | Custom Vitamin B6-deficient formulation | Standard media contain pyridoxine/pyridoxal, which will compete with 5-DP.[9] |
| Serum | Dialyzed FBS (dFBS) | Removes small molecules, including confounding B6 vitamers, from the serum.[10] |
| 5-DP Concentration | 1 µM - 1 mM (Cell-type dependent) | Must be determined empirically via a dose-response curve. |
| Incubation Time | 24 - 72 hours | Must be determined empirically via a time-course experiment. |
| Key Controls | Vehicle, PLP/PL Rescue | The rescue experiment is essential to prove the specificity of the 5-DP effect.[10] |
Table 2: Example HPLC Parameters for Vitamin B6 Analysis
| Parameter | Setting | Notes |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separating small polar molecules. |
| Mobile Phase | Isocratic: 95% Buffer A, 5% Buffer B | A simple starting point; gradient elution may be needed for complex samples. |
| Buffer A | 50 mM Potassium Phosphate, pH 3.0 | Buffer composition and pH are critical for peak shape and retention. |
| Buffer B | Methanol or Acetonitrile | Organic modifier. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Detection | Fluorescence (Ex: 328 nm, Em: 393 nm) | Provides high sensitivity and specificity for B6 vitamers.[15] |
| Injection Volume | 20 µL | Can be adjusted based on sample concentration and detector sensitivity.[14] |
References
- Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. (2022). MDPI.
- 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. (2023). ResearchGate.
- Vitamin B6 | Linus Pauling Institute. (n.d.). Oregon State University.
- Vitamin B6 HPLC Assay. (n.d.). Eagle Biosciences.
- Vitamin B6. (n.d.). Wikipedia.
- Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. (2019). Frontiers in Molecular Biosciences.
- Vitamin B6 and Its Role in Cell Metabolism and Physiology. (2018). Molecules.
- Analysis of vitamin B6 derivatives in biological samples with high performance liquid chromatography. (n.d.). ResearchGate.
- Alanine-Dependent Reactions of 5'-Deoxypyridoxal in Water. (2008). PMC.
- New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. (2023). Cureus.
- Pyridoxal phosphate. (n.d.). Wikipedia.
- Vitamin B6 (Pyridoxine). (2023). StatPearls.
- Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5′-Phosphate and Coenzyme A Metabolism in Salmonella enterica. (2022). Journal of Bacteriology.
- Alanine-dependent reactions of 5'-deoxypyridoxal in water. (2008). PubMed.
- 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. (2023). Microbiology.
- Vitamins in cell culture media: Stability and stabilization strategies. (2019). Computational and Structural Biotechnology Journal.
- PDXK - Pyridoxal kinase - Homo sapiens (Human). (n.d.). UniProt.
Sources
- 1. Alanine-dependent reactions of 5'-deoxypyridoxal in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 5. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 7. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5′-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. eaglebio.com [eaglebio.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for 5-Deoxypyridoxal Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Deoxypyridoxal (5-DP). This guide is designed to provide in-depth technical assistance for optimizing your experimental conditions and troubleshooting common issues encountered when studying the activity of this potent Vitamin B6 antagonist. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your research.
Introduction to this compound (5-DP)
This compound is a structural analog of pyridoxal, a vitamer of Vitamin B6. The critical difference is the absence of the 5'-hydroxyl group, which is essential for phosphorylation by pyridoxal kinase to the active coenzyme, pyridoxal 5'-phosphate (PLP). This modification makes 5-DP a powerful tool for studying PLP-dependent enzymes, as it can act as a competitive inhibitor of pyridoxal kinase and other enzymes in the Vitamin B6 salvage pathway.[1][2] Understanding its behavior in different buffer systems is paramount to obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and use of 5-DP in experimental settings.
Q1: How should I prepare and store a stock solution of this compound?
A1: Proper preparation and storage of your 5-DP stock solution are critical for experimental success.
-
Solvent Selection: While 5-DP has some aqueous solubility, for higher concentration stock solutions (e.g., 10-50 mM), dissolving it in an organic solvent like DMSO is recommended.[3][4] For direct use in aqueous buffers, ensure the final concentration of the organic solvent is minimal to avoid physiological effects on your system.[3]
-
Preparation: Always weigh the required amount of 5-DP in a clean, dry vial. Add the solvent and vortex until fully dissolved. It is advisable to prepare stock solutions in amber or opaque vials to protect them from light, as pyridoxal analogs are known to be light-sensitive.[5][6]
-
Storage: For long-term storage, aliquot your stock solution into single-use volumes and store at -20°C or -80°C.[4][7] This prevents repeated freeze-thaw cycles which can lead to degradation. For short-term use, a stock solution can be stored at 4°C for a limited time, but it is always best to prepare fresh solutions for critical experiments.[8]
Q2: What is the optimal pH for studying 5-DP activity?
A2: The optimal pH for studying 5-DP is dependent on the specific enzyme and reaction you are investigating. Since 5-DP is often used as an inhibitor, the optimal pH will typically be aligned with the optimal pH of the enzyme being studied.
-
Pyridoxal Kinase Inhibition: Pyridoxal kinase, a common target for 5-DP, generally has a pH optimum in the range of 6.0 to 8.0.[6][9] For example, a study on pyridoxal kinase activity used a potassium phosphate buffer at pH 6.1.[10]
-
Non-Enzymatic Reactions: 5-DP can also participate in non-enzymatic reactions with amino acids. A study on the reaction of 5-DP with L-alanine was conducted in a 0.1 M phosphate buffer at pH 6.4.[11] At pH values above 8.0, the rate of imine formation with amino acids increases.[11]
Q3: Which buffer systems are compatible with 5-DP?
A3: Several buffer systems can be used with 5-DP, but the choice should be made carefully to avoid unwanted side reactions.
-
Phosphate Buffers (e.g., PBS, Potassium Phosphate): These are commonly used and have been documented in studies with 5-DP and related compounds.[2][11] However, be aware that phosphate ions can sometimes influence enzyme activity or the stability of PLP and its analogs.[6]
-
Tris Buffer: Tris-HCl is another widely used buffer in enzymatic assays involving PLP-dependent enzymes and kinases, often at a pH of around 7.5 to 8.0.[9][10] It's important to note that Tris, being a primary amine, can potentially form Schiff bases with the aldehyde group of 5-DP, although this is generally less of a concern at physiological pH and lower concentrations.[12]
-
HEPES Buffer: HEPES is a zwitterionic buffer that is often a good choice for maintaining a stable pH in enzymatic reactions and has been used in pyridoxal kinase assays.[6]
Q4: Is 5-DP sensitive to light and temperature?
A4: Yes. Like its parent compound, pyridoxal, 5-DP is susceptible to degradation upon exposure to light and elevated temperatures.[5][13]
-
Light Sensitivity: Exposure to light, especially UV light, can lead to photodegradation.[5] It is crucial to handle 5-DP solutions in a light-protected environment, such as by using amber vials or wrapping containers in aluminum foil.
-
Temperature Stability: While solid 5-DP is stable at -20°C for extended periods, aqueous solutions are less stable.[3] Degradation rates increase with temperature. Therefore, it is recommended to keep solutions on ice during experiments and store them frozen for long-term use.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments with 5-DP.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Inhibitory Activity | 1. Degraded 5-DP: The compound may have degraded due to improper storage or handling (light/heat exposure).2. Incorrect Concentration: Errors in weighing or dilution can lead to a lower than expected concentration of 5-DP.3. Suboptimal Assay Conditions: The pH, buffer composition, or temperature may not be optimal for the enzyme's sensitivity to inhibition. | 1. Prepare Fresh Solutions: Always prepare fresh 5-DP solutions from a solid stock stored under recommended conditions. Use amber vials and keep solutions on ice.[7]2. Verify Concentration: If possible, verify the concentration of your stock solution spectrophotometrically or by HPLC.[14]3. Optimize Assay Conditions: Systematically vary the pH and buffer components to find the optimal conditions for inhibition. Ensure the assay temperature is appropriate for the enzyme.[6] |
| High Background Signal | 1. Non-specific Reactions: 5-DP can react non-enzymatically with components in your assay mixture, such as amino acids or primary amines in the buffer (e.g., Tris).[11][12]2. Compound Precipitation: At high concentrations, 5-DP may precipitate out of solution, leading to light scattering and a high background signal. | 1. Buffer Selection: Consider using a non-amine-containing buffer like HEPES or phosphate if you suspect Schiff base formation with Tris is an issue.2. Solubility Check: Visually inspect your solutions for any signs of precipitation. If necessary, reduce the concentration of 5-DP or add a small amount of a co-solvent like DMSO (ensure it doesn't affect your enzyme).[3] |
| Inconsistent Results | 1. Variability in Stock Solution: Repeated freeze-thaw cycles or prolonged storage of a liquid stock can lead to gradual degradation and inconsistent concentrations.2. Light Exposure: Inconsistent exposure to ambient light during experimentation can cause variable degradation of 5-DP.3. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your 5-DP stock solution to avoid freeze-thaw cycles.[7]2. Consistent Light Protection: Ensure all experiments are conducted with consistent and minimal light exposure.3. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. |
| Unexpected Reaction Products | 1. Non-enzymatic Side Reactions: 5-DP can undergo non-enzymatic reactions with substrates or other molecules in the assay, leading to the formation of unexpected products. For example, it can react with amino acids to form imines and subsequently other products.[11] | 1. Run Control Experiments: Include controls without the enzyme to identify any non-enzymatic reactions. Analyze the reaction mixture using techniques like HPLC or mass spectrometry to identify any unexpected products.[14] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1.51 mg of this compound (MW: 151.15 g/mol ) in a sterile, amber microcentrifuge tube.
-
Dissolving: Add 1 mL of high-purity DMSO to the tube.
-
Vortexing: Vortex the solution until the 5-DP is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Pyridoxal Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of 5-DP on pyridoxal kinase activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂ and 50 mM KCl, or 20 mM potassium phosphate (pH 6.1) with 10 mM MgCl₂.[10]
-
Substrate Solution: Prepare a 10 mM solution of pyridoxal in the assay buffer.
-
ATP Solution: Prepare a 20 mM solution of ATP in the assay buffer.
-
5-DP Solution: Prepare a series of dilutions of 5-DP in the assay buffer from your stock solution.
-
Enzyme Solution: Prepare a solution of purified pyridoxal kinase in the assay buffer. The final concentration will need to be optimized for your specific assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of assay buffer.
-
10 µL of the 5-DP solution at various concentrations (or buffer for the control).
-
10 µL of the substrate solution (pyridoxal).
-
10 µL of the enzyme solution.
-
-
Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration and inhibitor binding.
-
Initiate the reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching agent, such as 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA).[10]
-
-
Detection and Analysis:
-
The product, pyridoxal 5'-phosphate (PLP), can be quantified using various methods, including a coupled enzyme assay with pyridoxine-5'-phosphate oxidase to produce a fluorescent signal, or by HPLC.[9][10]
-
Calculate the percentage of inhibition for each concentration of 5-DP and determine the IC50 value.
-
Visualizing Experimental Logic
Workflow for Troubleshooting Low 5-DP Inhibition
Caption: A logical workflow for troubleshooting low inhibitory activity of 5-DP.
5-DP Mechanism of Action: Inhibition of Pyridoxal Kinase
Caption: Competitive inhibition of Pyridoxal Kinase by this compound.
References
- Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. (2022). MDPI. [Link]
- Alanine-Dependent Reactions of 5'-Deoxypyridoxal in W
- The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes. (2020). PMC. [Link]
- 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. (2023). PubMed. [Link]
- Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes. (2015). PubMed. [Link]
- The Role of Buffer, Pyridoxal 5'‐Phosphate and Light on the Stability of the Silicibacter Pomeroyi Transaminase. (2022).
- Alanine-dependent reactions of 5'-deoxypyridoxal in w
- Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. (2015).
- Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. (2019). Frontiers. [Link]
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
- Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. (n.d.). SciSpace. [Link]
- Buffer - assay buffer composition. (n.d.). NanoTemper Technologies. [Link]
- Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. (2018).
- A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. (2014).
- Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
- Summary of photochemical properties with respective spectra in PBS... (n.d.).
- A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. (2014). PubMed. [Link]
- Functional and structural properties of pyridoxal reductase (PdxI)
- Stock Solution. (n.d.). Microbiology and Molecular Biology. [Link]
- Antibiotic concentrations and stock solutions. (2019). OpenWetWare. [Link]
- Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. (1998). PubMed. [Link]
- Chemistry and diversity of pyridoxal-5′-phosphate dependent enzymes. (2015).
- Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formul
Sources
- 1. Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme | MDPI [mdpi.com]
- 2. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. boneandcancer.org [boneandcancer.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alanine-Dependent Reactions of 5’-Deoxypyridoxal in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. iomcworld.com [iomcworld.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Data from 5-Deoxypyridoxal Studies
Welcome to the technical support center for researchers utilizing 5-Deoxypyridoxal (5-DP). This guide is designed to provide expert insights and practical solutions to common challenges encountered during the design, execution, and interpretation of experiments involving this potent Pyridoxal 5'-phosphate (PLP) antagonist. As drug development professionals and scientists, we understand that robust and reproducible data is paramount. This resource synthesizes field-proven knowledge to help you navigate the complexities of 5-DP studies, ensuring the integrity and clarity of your findings.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries regarding the use of this compound.
Q1: What is the primary mechanism of action of this compound (5-DP)?
A1: this compound is an analog of pyridoxal and functions primarily as an antagonist of Pyridoxal 5'-phosphate (PLP) , the biologically active form of Vitamin B6.[1][2][3] In many biological systems, 5-DP must first be phosphorylated by a pyridoxal kinase (PdxK) to its active form, 5'-deoxypyridoxal 5'-phosphate (5-DPP) .[3][4][5] This phosphorylated derivative then acts as a competitive inhibitor of PLP-dependent enzymes, binding to the cofactor site and preventing the formation of a functional holoenzyme.[4] These enzymes are crucial for a vast array of metabolic processes, particularly amino acid metabolism.[2][4]
Caption: Mechanism of 5-DP activation and competitive inhibition.
Q2: What are the critical chemical liabilities of 5-DP that can confound data interpretation?
A2: A significant challenge in 5-DP studies arises from its reactivity in non-enzymatic contexts. 5-DP can react directly with amino acids, such as alanine and glycine, in aqueous solutions.[6][7] This reaction typically involves the formation of an imine (a Schiff base), which can then undergo further reactions to form various adducts or even lead to the formal transamination of 5-DP to 5'-deoxypyridoxamine.[6][7] These side reactions can deplete the available concentration of 5-DP, generate unforeseen bioactive molecules, or interfere with analytical readouts.
| Reaction Type | Reactant | Key Products | Experimental Implication | Reference |
| Imine Formation | Amino Acids (e.g., Alanine) | Schiff Base | Depletes free 5-DP; can be a reactive intermediate. | [6][7] |
| Adduct Formation | DPL-stabilized carbanion | Dimeric Species | Forms unexpected products; alters stoichiometry. | [6] |
| Transamination | Amino Acids | 5'-deoxypyridoxamine, Pyruvate | Generates new molecules; thermodynamically favored at long reaction times. | [6][7] |
Q3: How should I prepare and store 5-DP solutions to ensure stability and reproducibility?
A3: The stability of your 5-DP solution is critical for obtaining consistent results. Like its parent compound PLP, 5-DP is susceptible to degradation, particularly from light and pH changes.[8] We recommend a rigorous protocol for preparation and storage.
Protocol: Preparation and Storage of 5-DP Stock Solutions
-
Weighing: Handle solid this compound powder in a low-light environment. Use a calibrated analytical balance and avoid static.
-
Solubilization: Dissolve the powder in a suitable, high-purity solvent (e.g., DMSO for a high-concentration stock, or directly into an aqueous buffer for immediate use). If using a buffer, ensure the pH is stable and appropriate for your experiment. Note that some buffers can react with pyridoxal compounds.[9]
-
Concentration Verification: Whenever possible, verify the concentration of your final stock solution spectrophotometrically.
-
Light Protection: Immediately protect the solution from light by using an amber vial or by wrapping a clear vial in aluminum foil.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in light-protected tubes. Flash-freeze the aliquots and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[9]
Caption: Recommended workflow for preparing stable 5-DP solutions.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: I am observing lower-than-expected or highly variable inhibition of my target PLP-dependent enzyme.
This is a common issue that can stem from multiple sources. A systematic approach is key to identifying the root cause.
Possible Cause 1: 5-DP Degradation
-
The "Why": As detailed in the FAQ, 5-DP is not indefinitely stable in aqueous solution, especially when exposed to light or stored improperly.[8] If your inhibitor is degrading, its effective concentration will be lower than intended, leading to weak inhibition.
-
Solution: Always prepare fresh working solutions of 5-DP from a properly stored -80°C aliquot for each experiment.[9] Include a "fresh vs. old" prep comparison to test if degradation is the culprit.
Possible Cause 2: Inefficient Cellular Uptake or Phosphorylation
-
The "Why": For cell-based assays, 5-DP must cross the cell membrane and then be phosphorylated by pyridoxal kinase (PdxK) to become an active inhibitor.[3][4] If the cell line has low PdxK activity or poor 5-DP uptake, the intracellular concentration of the active inhibitor (5-DPP) will be insufficient.
-
Solution:
-
Biochemical Assay: First, confirm that 5-DP (or its chemically phosphorylated form, if available) inhibits the purified enzyme in a cell-free biochemical assay. This validates that the enzyme is a direct target.
-
PdxK Expression: If possible, verify the expression level of PdxK in your cell model.
-
Time-Course Experiment: Run a time-course experiment to determine the optimal pre-incubation time needed for 5-DP to exert its maximal inhibitory effect.
-
Possible Cause 3: Non-Enzymatic Reactions
-
The "Why": If your assay buffer or media is rich in amino acids, 5-DP may be consumed through non-enzymatic reactions, reducing its availability to bind the target enzyme.[6][7]
-
Solution: Analyze your reaction components. If high concentrations of a specific amino acid are present, consider if a non-enzymatic reaction is plausible. Run a control experiment by incubating 5-DP in the assay buffer without the enzyme and analyze for 5-DP depletion or byproduct formation over time using HPLC or LC-MS.
Possible Cause 4: High Intracellular PLP Levels
-
The "Why": 5-DPP is a competitive inhibitor. If the intracellular concentration of the natural cofactor, PLP, is very high, it can outcompete 5-DPP for binding to the apoenzyme, diminishing the inhibitory effect.[10]
-
Solution: Consider culturing cells in a vitamin B6-depleted medium for a period before the experiment to lower the endogenous PLP pool. This can enhance the apparent potency of 5-DP. Ensure this manipulation does not otherwise affect cell health or the pathway of interest.
Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting poor enzyme inhibition.
Problem 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis or unexplainable phenotypic effects in my cellular assay.
This issue often points to the chemical reactivity of 5-DP beyond its intended role as a PLP antagonist.
Possible Cause: Formation of Non-Enzymatic Adducts
-
The "Why": As discussed, 5-DP can react with amino acids or even itself under certain conditions to form dimers and other adducts.[6] These new chemical entities will appear as unexpected peaks in analytical runs and may have their own unforeseen biological activities, leading to confounding phenotypic results that are not related to the inhibition of your target enzyme.
-
Solution:
-
Characterize the Unknowns: If possible, attempt to characterize the unknown peaks using high-resolution mass spectrometry and NMR. Compare the results to known reaction products of 5-DP with components of your media.[6]
-
Simplify the System: Test the effect of 5-DP in a simpler buffer system to see if the unknown peaks or activities persist. This can help identify the interacting partner.
-
Use a Structural Analog Control: If available, use a closely related but less reactive analog of 5-DP as a negative control to determine if the observed off-target phenotype is due to the specific reactive aldehyde of 5-DP.
-
Validate with a Second Method: Confirm your primary finding (i.e., that the phenotype is due to inhibition of the target enzyme) using an orthogonal method, such as siRNA/shRNA knockdown of the target enzyme. If the phenotype of target knockdown matches the phenotype of 5-DP treatment, it increases confidence that the effect is on-target.
-
References
- Benchchem. (n.d.). P5P vs. Pyridoxine: A Comparative Analysis of Efficacy in Cellular Assays.
- Go, M. K., & Richard, J. P. (2008). Alanine-Dependent Reactions of 5'-Deoxypyridoxal in Water. Bioorganic chemistry, 36(6), 295-8.
- Go, M. K., & Richard, J. P. (2008). Alanine-dependent reactions of 5'-deoxypyridoxal in water. Bioorganic Chemistry, 36(6), 295-298.
- Lui, C. P., & Wagner, C. (1983). Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine. The Journal of investigative dermatology, 81(4), 312-6.
- Kim, Y. C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Bioorganic & medicinal chemistry, 13(13), 4267-76.
- Babor, J., et al. (2023). 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology, 169(4).
- Babor, J., et al. (2023). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology (Reading, England), 169(4).
- Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition. (2023). Journal of Molecular Biology.
- Prell, Z., et al. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5′-Phosphate and Coenzyme A Metabolism in Salmonella enterica. Journal of Bacteriology.
- Mechanism of action of pyridoxal 5'-phosphate-dependent decarboxylases,... (n.d.). ResearchGate.
- Novalix. (n.d.). Cellular and primary tissue assays.
- Prell, Z., et al. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica. Journal of bacteriology, 204(3), e0060721.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Global Substance Registration System. (n.d.). This compound.
- Taira, C. A., et al. (1999). Pyridoxal 5'-phosphate is an ATP-receptor antagonist in freshly isolated rat cardiomyocytes. Journal of molecular and cellular cardiology, 31(5), 1063-72.
- Edvotek. (2022). 5 Steps to Follow for Troubleshooting Experiments.
- Let's talk science. (2022). Troubleshooting and optimizing lab experiments. YouTube.
- University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for Pyridoxine Phosphate-Related Experiments.
- University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry.
- Assay Genie. (n.d.). Cellular & Biochemical Assays.
- Benesch, R., et al. (1976). 5'-deoxypyridoxal as a potential anti-sickling agent. Proceedings of the National Academy of Sciences of the United States of America, 73(8), 2594-8.
- Coburn, S. P., & Mahuren, J. D. (1978). Identification of 5'-deoxypyridoxine-3-sulfate as the major urinary metabolite of 5'-deoxypyridoxine in rats with comments on the inhibition of arylsulfatase activity and manganese dioxide oxidation by neighboring groups. Biochemical and biophysical research communications, 80(4), 942-8.
- Harper's Illustrated Biochemistry (31st ed.). (n.d.). Enzyme Kinetics & Reaction Rates.
- Edvotek. (2024). Understanding Enzyme Kinetics Through Everyday Reactions.
- Al-Aubaidy, H., et al. (2020). Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy. European journal of hospital pharmacy : science and practice, 27(e1), e52-e57.
- Sanchez-Ruiz, J. M. (2022). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International journal of molecular sciences, 23(21), 13248.
- Ensom, M. H., et al. (2015). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian journal of hospital pharmacy, 68(3), 223-9.
- Eger, K., et al. (2011). Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'-phosphate on the human pyridoxine 5'-phosphate oxidase. Planta medica, 77(15), 1716-21.
- Empowering drug off-target discovery with metabolic and structural analysis. (2023). Nature Communications.
- Benesch, R., et al. (1976). 5'-deoxypyridoxal as a potential anti-sickling agent. Proceedings of the National Academy of Sciences of the United States of America, 73(8), 2594-8.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
- Challenges and Prospects of DNA-Encoded Library Data Interpretation. (2024). Chemical Reviews.
- The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. (2017). Molecules.
- Drexel University. (n.d.). PHRM-525S Drug Discovery and Development I.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). The Journal of Organic Chemistry.
Sources
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- 2. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alanine-Dependent Reactions of 5’-Deoxypyridoxal in Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Inhibitory Effects of 5-Deoxypyridoxal and Ginkgotoxin on Vitamin B6 Metabolism
Introduction
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme indispensable for a vast array of metabolic reactions crucial for cellular homeostasis.[1][2][3] It plays a pivotal role in over 140 enzymatic reactions, primarily in amino acid metabolism, including transamination, decarboxylation, and racemization.[2][4] Consequently, compounds that interfere with PLP synthesis or function, known as vitamin B6 antagonists, can have profound physiological effects and are of significant interest to researchers in toxicology, pharmacology, and drug development.
This guide provides an in-depth comparative analysis of two such vitamin B6 antagonists: 5-Deoxypyridoxal (5-DP) and ginkgotoxin (4'-O-methylpyridoxine). We will explore their distinct mechanisms of inhibition, present a head-to-head comparison of their inhibitory potency supported by available experimental data, and provide detailed protocols for assessing their effects on key enzymes in the vitamin B6 metabolic pathway.
The Vitamin B6 Salvage Pathway: The Primary Target
To comprehend the inhibitory actions of 5-DP and ginkgotoxin, it is essential to first understand the cellular machinery responsible for maintaining PLP levels. The vitamin B6 salvage pathway is a critical two-step enzymatic process that converts dietary forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) into the active coenzyme, PLP.
Caption: The Vitamin B6 Salvage Pathway.
The first key enzyme, pyridoxal kinase (PLK) , phosphorylates the various B6 vitamers. Subsequently, pyridoxine-5'-phosphate oxidase (PNPOx) catalyzes the oxidation of pyridoxine-5'-phosphate (PNP) and pyridoxamine-5'-phosphate (PMP) to PLP. This pathway is the primary target for both ginkgotoxin and the phosphorylated form of 5-DP.
Ginkgotoxin: A Potent Inhibitor of Pyridoxal Kinase
Ginkgotoxin, a neurotoxin found in the seeds of the Ginkgo biloba tree, is structurally similar to pyridoxine, with a methyl group at the 4' position.[5] This structural analogy is the basis of its inhibitory action. Ingestion of ginkgotoxin can lead to a range of neurological symptoms, including seizures, due to its interference with vitamin B6 metabolism.[5][6]
Mechanism of Inhibition
Ginkgotoxin's primary mode of action is the competitive inhibition of pyridoxal kinase (PLK) .[6][7] It binds to the active site of PLK, competing with the natural substrates (pyridoxal, pyridoxine, and pyridoxamine).[6][7] This competition reduces the rate of PLP synthesis, leading to a deficiency of this essential coenzyme. The consequence of PLP depletion is the impaired function of numerous PLP-dependent enzymes, most notably glutamate decarboxylase (GAD) . GAD is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Reduced GABA levels in the brain lead to an imbalance in neuronal activity, resulting in hyperexcitability and seizures.[5]
Interestingly, ginkgotoxin can also serve as a substrate for PLK, being phosphorylated to form ginkgotoxin-5'-phosphate.[6] However, this phosphorylated product is not a functional coenzyme and may further contribute to the disruption of PLP-dependent processes.
Caption: Ginkgotoxin inhibits pyridoxal kinase, leading to reduced PLP and GABA synthesis.
This compound: An Antagonist Targeting PLP-Dependent Enzymes
This compound (5-DP) is another vitamin B6 antagonist. Its inhibitory effects are primarily attributed to its phosphorylated form, 5-deoxypyridoxine 5'-phosphate, which is structurally analogous to 4'-deoxypyridoxine 5'-phosphate.
Mechanism of Inhibition
Unlike ginkgotoxin, which primarily targets pyridoxal kinase, the phosphorylated derivative of 5-DP acts as an inhibitor of pyridoxine 5'-phosphate oxidase (PNPOx) .[8][9] PNPOx is the enzyme responsible for the final step in the synthesis of PLP from pyridoxine and pyridoxamine. By inhibiting PNPOx, 5-deoxypyridoxine 5'-phosphate blocks the production of the active coenzyme, leading to a state of vitamin B6 deficiency.[8]
Furthermore, the phosphorylated form of 5-DP can also directly inhibit certain PLP-dependent enzymes by competing with PLP for the coenzyme binding site. For example, 4'-deoxypyridoxine 5'-phosphate has been shown to inhibit ornithine decarboxylase.[10]
Caption: 5-Deoxypyridoxine 5'-phosphate inhibits PNPOx and competes with PLP.
Head-to-Head Comparison of Inhibitory Potency
Direct comparative studies of 5-DP and ginkgotoxin are limited. However, by examining their effects on their primary enzyme targets, we can infer their relative inhibitory potencies.
| Compound | Primary Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| Ginkgotoxin | Pyridoxal Kinase (human) | 3 µM[6] | Not widely reported | Acts as a competitive inhibitor, reducing the synthesis of PLP.[6][7] |
| This compound (as 5-deoxypyridoxine 5'-phosphate) | Pyridoxine 5'-Phosphate Oxidase | Not widely reported | Not widely reported | Inhibits the final step of PLP synthesis from pyridoxine and pyridoxamine.[8][9] Also a direct inhibitor of some PLP-dependent enzymes.[10] |
Note: IC50 values are assay-dependent and may vary. The provided Ki value for ginkgotoxin is a more standardized measure of inhibitory potency.
From the available data, ginkgotoxin appears to be a highly potent inhibitor of pyridoxal kinase, with a Ki in the low micromolar range. The lack of readily available Ki or IC50 values for 5-deoxypyridoxine 5'-phosphate on PNPOx makes a direct quantitative comparison challenging. However, its dual mechanism of inhibiting both PLP synthesis and directly competing with PLP at the enzyme level suggests it is also a significant disruptor of vitamin B6 metabolism.
Experimental Protocols for Assessing Inhibitory Effects
To facilitate further research in this area, we provide detailed protocols for assaying the inhibitory activities of 5-DP and ginkgotoxin.
Protocol 1: Assay for Ginkgotoxin Inhibition of Pyridoxal Kinase
This spectrophotometric assay measures the activity of pyridoxal kinase by monitoring the formation of PLP.
Materials:
-
Purified human pyridoxal kinase
-
Pyridoxal (substrate)
-
ATP
-
Ginkgotoxin (inhibitor)
-
Reaction Buffer: 10 mM HEPES, pH 7.3, 100 mM KCl, 1 mM MgCl₂, 50 µg/mL BSA[11]
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 388 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of pyridoxal, ATP, and ginkgotoxin in the reaction buffer.
-
-
Set up the Reaction:
-
In a 96-well microplate, add the following to each well:
-
Reaction Buffer
-
ATP (final concentration, e.g., 1 mM)
-
Varying concentrations of ginkgotoxin (e.g., 0-100 µM)
-
Purified pyridoxal kinase (final concentration to be optimized for linear reaction rate)
-
-
Include a control well with no ginkgotoxin.
-
-
Initiate the Reaction:
-
Add pyridoxal to each well to initiate the reaction (final concentration to be varied for Ki determination, e.g., 10-100 µM).
-
-
Measure Activity:
-
Immediately measure the increase in absorbance at 388 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The rate of PLP formation is directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each ginkgotoxin concentration.
-
Plot V₀ against the ginkgotoxin concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at multiple fixed concentrations of pyridoxal and varying concentrations of ginkgotoxin. Analyze the data using a suitable method such as a Dixon plot or non-linear regression.
-
Caption: Experimental workflow for the pyridoxal kinase inhibition assay.
Protocol 2: Assay for 5-Deoxypyridoxine 5'-Phosphate Inhibition of a PLP-Dependent Decarboxylase
This radiometric assay measures the activity of a PLP-dependent decarboxylase by quantifying the release of ¹⁴CO₂ from a radiolabeled substrate. This protocol can be adapted for various decarboxylases.
Materials:
-
Purified PLP-dependent decarboxylase (e.g., ornithine decarboxylase)
-
Apoenzyme of the decarboxylase (prepared by removing PLP)
-
PLP
-
5-Deoxypyridoxine 5'-phosphate (inhibitor)
-
Radiolabeled substrate (e.g., L-[1-¹⁴C]ornithine)
-
Assay Buffer (specific to the enzyme)
-
CO₂ trapping solution (e.g., hyamine hydroxide)
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare Apoenzyme:
-
Prepare the apoenzyme by dialysis against a buffer containing a PLP-scavenging agent (e.g., hydroxylamine) followed by extensive dialysis against buffer alone to remove the agent.
-
-
Reconstitute Holoenzyme:
-
Incubate the apoenzyme with a saturating concentration of PLP to form the active holoenzyme.
-
-
Set up the Inhibition Assay:
-
In a sealed reaction vial, combine:
-
Assay Buffer
-
Reconstituted holoenzyme
-
Varying concentrations of 5-deoxypyridoxine 5'-phosphate
-
-
Include a control without the inhibitor.
-
-
Initiate the Reaction:
-
Add the radiolabeled substrate to start the reaction.
-
Immediately seal the vial, which contains a small cup with filter paper soaked in the CO₂ trapping solution suspended above the reaction mixture.
-
-
Incubate and Stop the Reaction:
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction by injecting a strong acid (e.g., trichloroacetic acid), which also facilitates the release of dissolved ¹⁴CO₂.
-
-
Measure Radioactivity:
-
After an additional incubation period to ensure complete trapping of ¹⁴CO₂, transfer the filter paper to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ¹⁴CO₂ produced in each reaction.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound and ginkgotoxin are both effective inhibitors of vitamin B6 metabolism, albeit through different primary mechanisms. Ginkgotoxin acts as a potent competitive inhibitor of pyridoxal kinase, directly hindering the synthesis of the active coenzyme PLP. In contrast, the phosphorylated form of this compound targets pyridoxine 5'-phosphate oxidase, the final step in PLP synthesis, and can also directly compete with PLP for binding to PLP-dependent enzymes.
The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the inhibitory effects of these and other vitamin B6 antagonists. A deeper understanding of their mechanisms of action is crucial for assessing their toxicological profiles and for the potential development of novel therapeutic agents that target PLP-dependent pathways.
References
- Ginkgotoxin. (URL: [Link])
- Gandhi, A. K., Desai, J., Ghatge, M. S., et al. (2012). Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline. PLoS ONE, 7(7), e41426. (URL: [Link])
- Kästner, U., Hallmen, C., Wiese, M., Drewke, C., & Leistner, E. (2007). The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba. FEBS Journal, 274(6), 1519-1526. (URL: [Link])
- Leistner, E., & Drewke, C. (2010). Ginkgo biloba and ginkgotoxin. Journal of Natural Products, 73(1), 86-92. (URL: [Link])
- Salamon, N., Gurgui, C., Leistner, E., & Drewke, C. (2009). Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'-phosphate on human pyridoxine 5'-phosphate oxidase. Planta Medica, 75(2), 143-147. (URL: [Link])
- Lowe, D. J., & Phillips, R. S. (1990). Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine.
- Tani, Y., Morita, H., & Ogata, K. (1979). Inhibitory effect of pyridoxal 5'-phosphate on the DNA binding site of ATP-dependent deoxyribonuclease from Bacillus laterosporus. Agricultural and Biological Chemistry, 43(11), 2295-2300. (URL: [Link])
- Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal-5'-phosphate-dependent enzymes: mechanistic, structural, and evolutionary considerations. Annual Review of Biochemistry, 73, 383-415. (URL: [Link])
- Cellini, B., Montioli, R., Oppici, E., Astegno, A., & Voltattorni, C. B. (2014). The chaperone role of the pyridoxal 5'-phosphate and its implications for rare diseases involving B6-dependent enzymes. Clinical Biochemistry, 47(3), 158-165. (URL: [Link])
- Percudani, R., & Peracchi, A. (2003). A genomic overview of pyridoxal-phosphate-dependent enzymes. EMBO Reports, 4(9), 850-854. (URL: [Link])
- di Salvo, M. L., Contestabile, R., & Safo, M. K. (2011). Pyridoxal 5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1595-1604. (URL: [Link])
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A Comparative Guide for Researchers: 5-Deoxypyridoxal vs. 4'-Methoxypyridoxine as Vitamin B6 Antagonists
This guide provides an in-depth, objective comparison of two prominent vitamin B6 antagonists: 5-Deoxypyridoxal and 4'-Methoxypyridoxine. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative potency, and provides detailed experimental protocols to assess their antagonistic effects. Our goal is to equip you with the necessary technical understanding to select the appropriate antagonist for your research needs and to provide a framework for evaluating their impact on biological systems.
The Central Role of Vitamin B6 and Pyridoxal 5'-Phosphate (PLP)
Vitamin B6 is an essential water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a vital role in a vast array of metabolic processes.[1][2][3] PLP is a versatile cofactor for over 140 distinct enzymatic reactions, primarily centered around amino acid metabolism.[2][4] These reactions include transamination, decarboxylation, racemization, and elimination/substitution reactions at the β- and γ-carbons of amino acids.[5][6][7]
Key physiological functions dependent on PLP include:
-
Neurotransmitter Synthesis: PLP is essential for the synthesis of several neurotransmitters, including serotonin, dopamine, and gamma-aminobutyric acid (GABA).[5][8]
-
Heme Biosynthesis: The enzyme 5-aminolevulinic acid synthase, critical for heme synthesis, is PLP-dependent.[9]
-
Gluconeogenesis and Glycogenolysis: PLP is a cofactor for enzymes involved in the synthesis of glucose from amino acids and the breakdown of glycogen.[8][10]
-
Homocysteine Metabolism: PLP is required for the transsulfuration pathway that converts homocysteine to cysteine.[9]
Given the centrality of PLP in cellular metabolism, molecules that interfere with its function—vitamin B6 antagonists—are powerful tools for studying these pathways and can have profound physiological effects.
Mechanisms of Antagonism: A Tale of Two Analogs
Both this compound (dPL) and 4'-methoxypyridoxine (MPN) are structural analogs of vitamin B6 that exert their antagonistic effects by interfering with the function of PLP-dependent enzymes. However, their precise mechanisms of action, while similar in principle, have distinct features.
This compound (dPL): The Competitive Inhibitor
This compound is an analog of pyridoxal that lacks the 5'-hydroxyl group. For dPL to become an effective antagonist, it must first be phosphorylated by the enzyme pyridoxal kinase to form 5'-deoxypyridoxal 5'-phosphate (dPNP).[11][12][13][14][15][16] This phosphorylated form, dPNP, is the active antagonist.
The primary mechanism of dPNP is competitive inhibition of PLP-dependent enzymes.[11][13] It binds to the active site of these enzymes, preventing the binding of the natural cofactor, PLP. This inhibition disrupts the downstream metabolic pathways that rely on these enzymes. Studies in Salmonella enterica have shown that dPNP can inhibit serine hydroxymethyltransferase (GlyA) and glycine decarboxylase (GcvP), which are crucial for one-carbon metabolism.[11][13]
4'-Methoxypyridoxine (MPN): A Potent Neurotoxin
4'-Methoxypyridoxine is a naturally occurring vitamin B6 antagonist found in the seeds of the Ginkgo biloba tree.[17][18][19] Like dPL, MPN requires phosphorylation by pyridoxal kinase to exert its antagonistic effects.[20] The resulting 4'-methoxypyridoxine 5'-phosphate is a potent inhibitor of PLP-dependent enzymes.
MPN is particularly known for its neurotoxic effects, which can induce seizures.[20][21] This is primarily attributed to its potent inhibition of glutamate decarboxylase (GAD), the PLP-dependent enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate.[21] By inhibiting GAD, MPN disrupts the excitatory/inhibitory balance in the brain, leading to convulsions.[21] Furthermore, MPN has been shown to competitively inhibit pyridoxal kinase, reducing the overall cellular pool of PLP.[20][21]
Diagram 1: Mechanism of Vitamin B6 Antagonism
Caption: Mechanism of this compound and 4'-Methoxypyridoxine antagonism.
Comparative Performance: Potency and In Vivo Effects
The choice between dPL and MPN often depends on the desired potency and the specific biological system under investigation. While both are effective vitamin B6 antagonists, their quantitative inhibitory effects and resulting in vivo phenotypes can differ.
| Antagonist | Target Enzyme(s) | Potency (In Vitro) | In Vivo Effects | Key References |
| This compound (dPL) | Broad range of PLP-dependent enzymes (e.g., GlyA, GcvP) | Competitive inhibition of PLP-dependent enzymes by its phosphorylated form, dPNP. | Induces general symptoms of vitamin B6 deficiency, alters endothelial cell function and ultrastructure.[22] | [11],[22],[13] |
| 4'-Methoxypyridoxine (MPN) | Potent inhibitor of pyridoxal kinase and glutamate decarboxylase (GAD). | Competes with pyridoxal for pyridoxal kinase. | Induces severe convulsions and neurotoxicity by inhibiting GABA synthesis.[20][21] Can cause pathological changes in brain and heart tissue.[17] | [17],[21],[20] |
Experimental Protocols for Antagonist Evaluation
To facilitate rigorous and reproducible research, we provide the following detailed experimental protocols for assessing the activity of vitamin B6 antagonists.
In Vitro Enzyme Inhibition Assay: Determining IC50
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an antagonist against a purified PLP-dependent enzyme.
Principle: The activity of a PLP-dependent enzyme is measured in the presence of varying concentrations of the antagonist. The IC50 value is calculated from the resulting dose-response curve.
Materials:
-
Purified PLP-dependent enzyme (e.g., DOPA decarboxylase)
-
PLP
-
Substrate for the enzyme (e.g., L-DOPA)
-
Antagonist (dPL or MPN)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of PLP in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare a serial dilution of the antagonist in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and a fixed concentration of PLP to each well.
-
Add the serially diluted antagonist to the appropriate wells. Include a control well with no antagonist.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the antagonist to bind.
-
-
Initiate Reaction:
-
Add the substrate to each well to start the reaction.
-
-
Measure Activity:
-
Measure the rate of product formation using a microplate reader at appropriate time intervals. The method of detection will depend on the specific enzyme and substrate (e.g., spectrophotometric or fluorometric).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each antagonist concentration.
-
Normalize the velocities to the control (no antagonist) to get the percent inhibition.
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram 2: Workflow for In Vitro IC50 Determination
Caption: A stepwise workflow for determining the IC50 of a vitamin B6 antagonist.
In Vivo Model of Vitamin B6 Deficiency
This protocol describes a general method for inducing vitamin B6 deficiency in mice using either dPL or MPN.
Principle: The antagonist is administered to mice over a period of time to induce a state of vitamin B6 deficiency, which can then be assessed through biochemical and physiological measurements.
Materials:
-
Mice (e.g., C57BL/6J)
-
Antagonist (dPL or MPN)
-
Vehicle for administration (e.g., sterile saline or drinking water)
-
Metabolic cages (optional, for urine collection)
-
Equipment for blood collection
-
HPLC system for PLP analysis
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
-
Antagonist Administration:
-
Divide mice into control and treatment groups.
-
The control group receives the vehicle only.
-
The treatment group receives the antagonist. Administration can be via intraperitoneal (i.p.) injection, oral gavage, or in the drinking water. A typical dose for in vivo studies might be in the range of 20 mg/kg body weight, but this should be optimized based on the specific antagonist and research question.[23]
-
Administer the antagonist daily for a predetermined period (e.g., 2-4 weeks).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of vitamin B6 deficiency, such as weight loss, dermatitis, or neurological symptoms (especially seizures with MPN).
-
-
Sample Collection:
-
At the end of the study period, collect blood samples via a terminal procedure.
-
Collect tissue samples (e.g., brain, liver) as required for further analysis.
-
-
Biochemical Analysis:
-
Prepare plasma from the blood samples.
-
Measure the concentration of PLP in the plasma using a validated HPLC method to confirm the state of vitamin B6 deficiency.
-
-
Data Analysis:
-
Compare the plasma PLP levels, body weights, and any other relevant physiological parameters between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee.
Conclusion and Future Directions
This compound and 4'-methoxypyridoxine are invaluable tools for probing the intricate network of PLP-dependent metabolic pathways. While both function as effective vitamin B6 antagonists through phosphorylation and subsequent competitive inhibition of PLP-dependent enzymes, their potencies and in vivo effects show notable differences. MPN's potent neurotoxicity, primarily through the inhibition of GABA synthesis, makes it a specific tool for studying neurological processes, whereas dPL may be more suited for inducing a more general state of vitamin B6 deficiency.
The choice of antagonist should be guided by the specific research question, the biological system being studied, and the desired outcome. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other potential vitamin B6 antagonists. Future research could focus on developing antagonists with greater specificity for individual PLP-dependent enzymes, which would allow for more precise dissection of their roles in health and disease.
References
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- Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. (2020). International Journal of Molecular Sciences. [Link]
- A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis. (2018). Frontiers in Microbiology. [Link]
- Vitamin B6: Genetics, Absorption, and Deficiency. (2024). Genetic Lifehacks. [Link]
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- Vitamin B6. (2023).
- Vitamin B6 status, deficiency and its consequences - An overview. (2007).
- Vitamin B6 Deficiency. (2023).
- In vivo toxicity assessment of 4'-O-methylpyridoxine from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters. (2021). Toxicon. [Link]
- In vivo toxicity assessment of 4′-O-methylpyridoxine from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxid
- 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells. (2020). Molecules. [Link]
- Vitamin B6 antagonists and growth of microorganisms. II. 5-Desoxypyridoxal and related compounds. (1953). Archives of Biochemistry and Biophysics. [Link]
- 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. (2023). Microbiology. [Link]
- Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5′-Phosphate and Coenzyme A Metabolism in Salmonella enterica. (2022). Journal of Bacteriology. [Link]
- Antagonists of vitamin B6. Simultaneous and stepwise modification of the 2 and 4 positions. (1984). Journal of Medicinal Chemistry. [Link]
- An antivitamin B6, 4'-methoxypyridoxine, from the seed of Ginkgo biloba L. (1985). Chemical & Pharmaceutical Bulletin. [Link]
- Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency. (2012). Journal of Korean Medical Science. [Link]
- Vitamin B6 Prevents IL-1β Protein Production by Inhibiting NLRP3 Inflammasome Activation. (2013). Journal of Biological Chemistry. [Link]
- In Vitro and In Vivo Immunosuppressive Activity of a Novel Anthracycline, 13-deoxy, 5-iminodoxorubicin. (2011). Journal of Pharmacology and Experimental Therapeutics. [Link]
- Vitamin B6 antagonists alter the function and ultrastructure of mice endothelial cells. (1998). Journal of Nutritional Science and Vitaminology. [Link]
- Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica. (2022). Journal of Bacteriology. [Link]
- 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. (2023). Microbiology. [Link]
- Effect of vitamin B6-antagonist from flaxseed on amino acid metabolism in moderately vitamin B6-deficient r
- Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'-phosphate on human pyridoxine 5'-phosphate oxidase. (2007). Planta Medica. [Link]
- Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. (2019).
- Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5′-Phosphate and Coenzyme A Metabolism in Salmonella enterica. (2022). ASM Journals. [Link]
- Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. (2023). International Journal of Molecular Sciences. [Link]
- Influence of Antivitamins Ginkgotoxin 5'-Phosphate and Deoxypyridoxine 5'-Phosphate on Human Pyridoxine 5'-Phosphate Oxidase. (2007).
- Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. (2022). International Journal of Molecular Sciences. [Link]
- Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica. (2022).
- Alanine-Dependent Reactions of 5'-Deoxypyridoxal in Water. (2008). Bioorganic Chemistry. [Link]
- Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain. (1980). Journal of Nutritional Science and Vitaminology. [Link]
- Alanine-dependent reactions of 5'-deoxypyridoxal in water. (2008). Bioorganic Chemistry. [Link]
- Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes. (2015). BMB Reports. [Link]
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Reversing the Inhibitory Effect of 5-Deoxypyridoxal with Pyridoxal 5'-Phosphate: A Comparative Guide
Introduction: The Critical Role of PLP and the Challenge of Antimetabolites
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a cornerstone of cellular metabolism. As a versatile coenzyme, it is indispensable for over 140 distinct enzymatic reactions, primarily centered around amino acid transformations such as transamination, decarboxylation, and racemization.[1][2][3] The catalytic prowess of PLP-dependent enzymes stems from the ability of PLP to form a Schiff base with a lysine residue in the enzyme's active site, creating an "internal aldimine".[4] Upon substrate binding, this linkage is transferred to the substrate's amino group, forming an "external aldimine" that acts as an electron sink, stabilizing carbanionic intermediates and facilitating a wide array of chemical transformations.[5]
The essential nature of PLP makes enzymes that depend on it vulnerable to inhibition by structural analogs, or antimetabolites. 5-Deoxypyridoxal (5-DPL) is a potent vitamin B6 antagonist.[6][7] Lacking the crucial 5'-phosphate group and having a methyl group in place of the 5'-hydroxymethyl group, 5-DPL can still enter the active site of PLP-dependent enzymes. However, its altered structure prevents it from being properly utilized, leading to enzyme inhibition. In many biological systems, 5-DPL is first phosphorylated by pyridoxal kinase to form 5'-deoxypyridoxine 5'-phosphate (dPNP), which then acts as a competitive inhibitor to PLP-dependent enzymes.[6][8][9] This guide provides a comprehensive overview of the mechanism of 5-DPL inhibition and a detailed experimental framework for demonstrating the reversal of this inhibition through the principle of competitive antagonism with excess PLP.
Mechanism of Action: A Tale of Two Molecules
Understanding the reversal process first requires a clear picture of how both the cofactor (PLP) and the inhibitor (5-DPL, in its phosphorylated form) interact with a target enzyme.
-
Pyridoxal 5'-Phosphate (PLP): The Essential Cofactor PLP binds to the apoenzyme (the enzyme without its cofactor) through the formation of a covalent bond (an internal aldimine or Schiff base) between its aldehyde group and the ε-amino group of a specific lysine residue in the enzyme's active site.[4] This binding is crucial for catalytic activity. When the amino acid substrate enters the active site, a transaldimination reaction occurs, where the Schiff base is transferred from the lysine residue to the amino group of the substrate. This new external aldimine is the key to PLP's catalytic versatility, as the cofactor's pyridine ring acts as an electron sink to stabilize otherwise unstable reaction intermediates.[5]
-
This compound (5-DPL) and 4'-Deoxypyridoxine 5'-Phosphate (dPNP): The Competitive Inhibitor The vitamin B6 antagonist 4'-deoxypyridoxine (a related compound to 5-DPL) is known to be phosphorylated in vivo to 4'-deoxypyridoxine 5'-phosphate (dPNP).[6][8] This phosphorylated form is the primary inhibitory molecule. Due to its structural similarity to PLP, dPNP can bind to the active site of PLP-dependent enzymes. However, the absence of the 4'-aldehyde group, which is critical for forming the Schiff base with the substrate, renders it catalytically inert. By occupying the active site, dPNP prevents the binding of the natural cofactor, PLP, thereby competitively inhibiting the enzyme.
The principle of reversing this inhibition is rooted in Le Chatelier's principle. By significantly increasing the concentration of the natural cofactor, PLP, it can outcompete the inhibitor for binding to the enzyme's active site, thereby restoring enzymatic activity.
Below is a diagram illustrating the mechanism of PLP-dependent enzyme action, inhibition by dPNP, and the competitive reversal by PLP.
Caption: Mechanism of PLP-dependent enzyme inhibition and reversal.
Experimental Validation: A Comparative Workflow
This section outlines a robust, self-validating protocol to demonstrate the reversal of 5-DPL inhibition. The workflow is designed to be adaptable to various PLP-dependent enzymes, such as ornithine decarboxylase or an aminotransferase.[10]
Objective
To quantitatively measure the inhibitory effect of this compound on a PLP-dependent enzyme and to demonstrate the reversal of this inhibition by the addition of excess pyridoxal 5'-phosphate.
Materials
-
Enzyme: Purified PLP-dependent enzyme (e.g., Alanine Aminotransferase).
-
Substrates: Appropriate substrates for the chosen enzyme (e.g., L-alanine and α-ketoglutarate for Alanine Aminotransferase).
-
Cofactor: Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 10 mM in a suitable buffer, protected from light).[5]
-
Inhibitor: this compound (5-DPL) stock solution.
-
Coupling Enzyme/Detection Reagents: For indirect assays (e.g., Lactate Dehydrogenase and NADH for the Alanine Aminotransferase assay).
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.2.[5]
-
Instrumentation: UV/Visible Spectrophotometer.
Experimental Protocol
The following protocol is a general template for an enzyme inhibition assay.[11][12] Concentrations and incubation times should be optimized for the specific enzyme being studied.
-
Preparation of Reagents:
-
Prepare stock solutions of PLP and 5-DPL in the assay buffer. Ensure the PLP solution is fresh and protected from light to prevent degradation.
-
Prepare a working solution of the enzyme in the assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare substrate solutions at concentrations appropriate for the enzyme's Km.
-
-
Experimental Setup:
-
Set up a series of reactions in microcuvettes or a 96-well plate as described in the table below. The total volume for each reaction should be kept constant.
-
Pre-incubation: It is crucial to pre-incubate the enzyme with the inhibitor and/or cofactor before initiating the reaction. This allows for binding to reach equilibrium. A typical pre-incubation is 10-15 minutes at the assay temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate(s).
-
Immediately begin monitoring the reaction progress. For the Alanine Aminotransferase coupled assay, this involves measuring the decrease in absorbance at 340 nm due to NADH oxidation.
-
Record the reaction rate (change in absorbance per minute).
-
Experimental Groups
| Group | Enzyme | 5-DPL (Inhibitor) | PLP (Cofactor) | Substrate(s) | Purpose |
| 1 | + | - | - | + | Basal enzyme activity (apoenzyme) |
| 2 | + | - | + (Low Conc.) | + | Positive control (holoenzyme activity) |
| 3 | + | + | - | + | Inhibition by 5-DPL |
| 4 | + | + | + (Low Conc.) | + | Competition at low PLP concentration |
| 5 | + | + | + (High Conc.) | + | Reversal of inhibition by excess PLP |
| 6 | - | - | - | + | Negative control (no enzyme) |
The following flowchart visualizes the experimental workflow.
Caption: Experimental workflow for the enzyme inhibition and reversal assay.
Comparative Data Analysis
The data obtained from the experiment can be tabulated to clearly demonstrate the competitive interaction between 5-DPL and PLP. The results should show a significant decrease in enzyme activity in the presence of 5-DPL, and a dose-dependent recovery of activity as the concentration of PLP is increased.
Table 1: Illustrative Data for Reversal of 5-DPL Inhibition
| Group | Condition | [5-DPL] | [PLP] | Initial Velocity (V₀) (mOD/min) | % Activity (Relative to Positive Control) |
| 1 | Basal Activity | 0 µM | 0 µM | 5.2 | 10.4% |
| 2 | Positive Control | 0 µM | 10 µM | 50.1 | 100% |
| 3 | Inhibition | 50 µM | 0 µM | 8.1 | 16.2% |
| 4 | Competition | 50 µM | 10 µM | 22.5 | 44.9% |
| 5 | Reversal | 50 µM | 100 µM | 46.3 | 92.4% |
| 6 | Negative Control | 0 µM | 0 µM | 0.1 | 0.2% |
Note: The data presented in this table is purely illustrative and intended to guide experimental interpretation. Actual values must be determined through rigorous experimentation.
Interpretation of Results:
-
Group 1 vs. 2: Shows the dependence of the enzyme on the PLP cofactor for optimal activity.
-
Group 2 vs. 3: Clearly demonstrates the potent inhibitory effect of 5-DPL on the enzyme.
-
Group 3 vs. 4: The partial recovery of activity when PLP is present at a concentration equal to the inhibitor suggests a competitive interaction.
-
Group 4 vs. 5: The near-complete restoration of enzyme activity in the presence of a 10-fold excess of PLP provides strong evidence for the competitive reversal of 5-DPL's inhibitory effect.
Conclusion and Field Insights
This guide has detailed the biochemical basis for the inhibition of PLP-dependent enzymes by the vitamin B6 antagonist this compound and provided a robust experimental framework for demonstrating the reversal of this effect with an excess of the natural cofactor, pyridoxal 5'-phosphate. The principle of competitive antagonism is a fundamental concept in pharmacology and enzymology. The provided workflow, with its emphasis on proper controls and pre-incubation steps, ensures a self-validating experiment that yields clear, interpretable data. For researchers in drug development, understanding these competitive dynamics is crucial for designing targeted inhibitors and for developing rescue strategies in toxicological studies. This methodology serves as a foundational assay for screening new inhibitors, characterizing their mechanism of action, and exploring the intricate regulation of PLP-dependent metabolic pathways.
References
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- Ben-Naim, M., et al. (1977). 5'-deoxypyridoxal as a potential anti-sickling agent. Proceedings of the National Academy of Sciences, 74(4), 1721-1723.
- Cellini, B., et al. (2021). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 22(16), 8549.
- Percudani, R., & Peracchi, A. (2009). The B6 database: a tool for the analysis and classification of pyridoxal-5'-phosphate-dependent enzymes.
- Zhang, G., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 15.
- Wikipedia contributors. (2023).
- BenchChem. (2025).
- Babor, J., et al. (2023). 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology, 169(4).
- Lowe, D. J., & O'Brien, W. E. (1984). Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine.
- Capasso, S., et al. (2000). Pyridoxal 5′-phosphate inactivates DNA topoisomerase IB by modifying the lysine general acid. Nucleic Acids Research, 28(18), 3606-3612.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- Prunty, J. J., & Downs, D. M. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5′-Phosphate and Coenzyme A Metabolism in Salmonella enterica. Journal of Bacteriology, 204(3), e00486-21.
- BenchChem. (2025). 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole as a Potential Enzyme Inhibitor.
- Babor, J., et al. (2023). 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology (Reading), 169(4).
- Mitogen, D. P. (1987). Inhibitory Effect of Deoxypyridoxine on the Action of Certain Mitogenic Factors. Medical Science Research, 15(22), 1391-1392.
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Validating 5-Deoxypyridoxal as a specific inhibitor of PLP-dependent enzymes
An In-Depth Technical Guide to Validating 5-Deoxypyridoxal as a Specific Inhibitor of PLP-Dependent Enzymes
For researchers, scientists, and drug development professionals, the targeting of specific enzymes is a cornerstone of modern therapeutics. Pyridoxal 5'-phosphate (PLP)-dependent enzymes, a vast and diverse superfamily, represent a rich landscape of potential drug targets.[1][2] These enzymes are critical for cellular metabolism, particularly in the processing of amino acids, making them essential for a wide range of physiological functions.[3][4][5] Consequently, their dysregulation is implicated in numerous pathologies, including epilepsy, cancer, and various infectious diseases, rendering them attractive targets for therapeutic intervention.[1][2][4]
This guide provides a comprehensive framework for the validation of This compound (5-DP) , a structural analog of the natural cofactor PLP, as a specific inhibitor. We will move beyond a simple recitation of protocols to explore the underlying rationale for each experimental step, ensuring a self-validating and robust approach. This document is designed to empower researchers to not only execute these methods but also to interpret the results with a high degree of scientific rigor.
The Catalytic Heart of PLP-Dependent Enzymes
Understanding the mechanism of a PLP-dependent enzyme is fundamental to designing and validating its inhibitors. The versatility of this cofactor lies in its aldehyde group and its pyridine ring, which acts as an "electron sink."[6][7] The catalytic cycle begins with the PLP cofactor already covalently bound to a lysine residue in the enzyme's active site, forming an internal aldimine (a type of Schiff base).[5][7] When an amino acid substrate enters the active site, it displaces the lysine, forming a new Schiff base with the PLP, known as the external aldimine .[7] This new linkage is the starting point for a variety of transformations (e.g., transamination, decarboxylation, racemization), all of which are stabilized by the electron-withdrawing properties of the PLP ring.[8]
Caption: Generalized catalytic cycle of a PLP-dependent enzyme.
This compound: A Mechanistic Hypothesis
This compound (5-DP) is a structural analog of pyridoxal. The critical modification is the absence of the hydroxyl group at the 5' position. This seemingly minor change has profound mechanistic implications. While 5-DP retains the reactive aldehyde group necessary to form a Schiff base with the active site lysine, the lack of the 5'-hydroxyl (and subsequently, the phosphate group in its phosphorylated form) is hypothesized to stall the catalytic cycle. It can act as a competitive inhibitor by occupying the active site, but it cannot complete the reaction, effectively sequestering the enzyme in an inactive state.
Caption: Proposed inhibitory mechanism of this compound (5-DP).
Phase 1: Foundational In Vitro Validation
The first step in validating any inhibitor is to quantify its interaction with the target enzyme in a controlled, in vitro setting. This phase establishes the mode of inhibition and the potency of the compound.
Experimental Workflow: A Self-Validating Approach
A robust validation workflow is iterative and includes controls at every stage to ensure the data is reliable. The causality is clear: we first establish a baseline enzyme activity, then determine the inhibitor's effect on that activity, and finally, we characterize the nature of that inhibition.
Caption: Experimental workflow for kinetic validation of an enzyme inhibitor.
Protocol: Determining Inhibition Type and Potency
This protocol uses a generic aminotransferase as a model PLP-dependent enzyme. The activity is measured using a coupled-enzyme assay where the product of the aminotransferase reaction is used by a lactate dehydrogenase (LDH), and the oxidation of NADH is monitored spectrophotometrically at 340 nm.[6]
1. Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5, 100 µM PLP. Rationale: The buffer maintains physiological pH. Exogenous PLP ensures the enzyme is fully saturated with its cofactor, a crucial control for studying a competitive inhibitor.
-
Enzyme Solution: Prepare a stock solution of the target aminotransferase (e.g., 1 mg/mL) in Assay Buffer. Dilute to a working concentration (e.g., 5-10 µg/mL) immediately before use. Rationale: The enzyme concentration is kept low to ensure initial velocity measurements are in the linear range.
-
Substrate Solution: Prepare stocks of the amino acid substrate (e.g., 200 mM L-Alanine) and the α-keto acid substrate (e.g., 100 mM α-ketoglutarate).
-
Coupling System: Prepare a solution containing 10 U/mL Lactate Dehydrogenase (LDH) and 5 mM NADH in Assay Buffer.
-
Inhibitor Stock: Prepare a 100 mM stock of this compound in DMSO. Prepare serial dilutions in DMSO.
2. Reaction Setup (96-well plate format):
-
To each well, add:
-
50 µL Assay Buffer
-
10 µL of α-ketoglutarate solution
-
10 µL of Coupling System solution
-
2 µL of 5-DP dilution (or DMSO for 'no inhibitor' control).
-
10 µL of various concentrations of L-Alanine.
-
-
Incubate at 37°C for 5 minutes to allow components to equilibrate.
-
Initiate the reaction by adding 10 µL of the working enzyme solution.
3. Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
4. Data Analysis:
-
Mode of Inhibition: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). For a competitive inhibitor like 5-DP is hypothesized to be, the lines for different inhibitor concentrations will intersect on the y-axis.
-
IC₅₀ Determination: Perform the assay with a fixed, saturating concentration of L-Alanine and varying concentrations of 5-DP. Plot V₀ against log[5-DP] and fit to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Kᵢ Calculation: For a competitive inhibitor, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where [S] is the substrate concentration used in the IC₅₀ experiment and Kₘ is the Michaelis constant of the substrate, determined from the 'no inhibitor' control.
-
Phase 2: Assessing Specificity - The Critical Hurdle
Potency is meaningless without specificity. An inhibitor that indiscriminately targets the vast family of PLP-dependent enzymes would likely be highly toxic. Therefore, profiling 5-DP against a panel of related and unrelated enzymes is a non-negotiable step.
The Strategy: Comparative Profiling
The objective is to generate quantitative data comparing the inhibitory effect of 5-DP on the target enzyme versus its effect on other enzymes.
-
Select a Panel of Enzymes:
-
Target Enzyme: The primary PLP-dependent enzyme of interest.
-
Related Off-Targets: At least two other PLP-dependent enzymes from different reaction classes (e.g., a decarboxylase, a racemase).[1]
-
Unrelated Off-Target: A non-PLP-dependent enzyme to control for non-specific inhibition (e.g., Trypsin, a serine protease).
-
-
Determine IC₅₀/Kᵢ for Each Enzyme:
-
For each enzyme in the panel, perform the kinetic analysis described in Phase 1 to determine its IC₅₀ or Kᵢ value for 5-DP.
-
-
Introduce a Comparator Compound:
-
Run the same panel against a known, broad-spectrum PLP inhibitor, such as D-cycloserine or hydroxylamine , to provide a benchmark for non-specificity.[3]
-
Data Presentation: A Comparative Overview
Summarizing the data in a clear, tabular format is essential for objective comparison.
| Compound | Target Enzyme (Aminotransferase) | Off-Target 1 (Decarboxylase) | Off-Target 2 (Racemase) | Negative Control (Trypsin) | Specificity Profile |
| This compound | Kᵢ = 0.5 µM | Kᵢ > 100 µM | Kᵢ > 100 µM | No Inhibition | Highly Specific |
| D-Cycloserine | Kᵢ = 10 µM | Kᵢ = 25 µM | Kᵢ = 15 µM | No Inhibition | Broad PLP-Enzyme Inhibitor |
| Hydroxylamine | Kᵢ = 50 µM | Kᵢ = 70 µM | Kᵢ = 65 µM | No Inhibition | Broad PLP-Enzyme Inhibitor |
Note: The Kᵢ values presented here are hypothetical examples for illustrative purposes.
This table allows for an at-a-glance assessment of 5-DP's specificity. A high Kᵢ value against the off-target enzymes compared to the target enzyme would be strong evidence of its specificity.
Phase 3: Advanced Mechanistic Confirmation
While kinetic data provides strong evidence for the mode of inhibition, direct structural or biophysical confirmation provides an authoritative grounding for the proposed mechanism.
-
X-ray Crystallography: Co-crystallizing the target enzyme with 5-DP can provide an atomic-level snapshot of the inhibitor bound in the active site. This would be the definitive proof of competitive binding and could reveal key interactions that confer specificity. The expected result would be clear electron density for the 5-DP molecule forming a Schiff base with the active site lysine, occupying the same space where the PLP-substrate complex would normally be.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to confirm the formation of a covalent adduct. By incubating the enzyme with 5-DP and then analyzing its mass, a mass shift corresponding to the addition of a 5-DP molecule would confirm the formation of the Schiff base. A further experiment involving reduction with sodium borohydride (NaBH₄) would create a stable, non-hydrolyzable bond, making the adduct easier to detect.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validating this compound as a specific inhibitor of a target PLP-dependent enzyme. The process moves logically from broad kinetic characterization to a detailed assessment of specificity and finally to direct mechanistic confirmation. By following this self-validating workflow, researchers can generate a high-confidence data package.
The successful validation of 5-DP as a specific inhibitor in vitro is the critical first step. Subsequent studies would need to assess its cell permeability, in vivo efficacy in relevant disease models, and off-target effects in a cellular context.[9] The principles of rigor and comparison outlined here, however, provide the essential foundation upon which all future drug development efforts are built.
References
- Amadasi, A., Bertoldi, M., Contestabile, R., et al. (2007). Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents. PubMed.
- Bentham Science. (n.d.). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. Bentham Science.
- Wright, C. M., & Sieber, S. A. (2016). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. National Institutes of Health.
- ResearchGate. (n.d.). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents | Request PDF. ResearchGate.
- Oppici, E., & Cellini, B. (2020). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. MDPI.
- Yang, C. C., & Schirch, V. (1998). Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase. ResearchGate.
- Zhang, G., Lu, Z., & Liu, H. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers.
- Phillips, R. S. (2015). Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes. PubMed.
- Gelin, M., Bom, I. A., De-Santis, M., et al. (2023). Structure and dynamics of the staphylococcal pyridoxal 5-phosphate synthase complex reveal transient interactions at the enzyme interface. National Institutes of Health.
- Ito, K., Tomita, H., & Nishino, K. (2018). Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein-Deficient Escherichia coli. National Institutes of Health.
- Mas-Mas, T., Brigi, A., & Martinez-Carrion, M. (2023). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. MDPI.
- Zhu, R., Li, Y., Rudolf, J. D., & Zhang, W. (2022). Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. National Institutes of Health.
- Kompella, S. N., Kolb, M., Fuhrmann, J., et al. (2010). Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase. PubMed.
- ResearchGate. (n.d.). (PDF) Identification and characterization of the pyridoxal 5'-phosphate allosteric site in Escherichia coli pyridoxine 5'. ResearchGate.
- Miller, S. C., Huang, R., & Miller, A. H. (2010). In Vitro and In Vivo Immunosuppressive Activity of a Novel Anthracycline, 13-deoxy, 5-iminodoxorubicin. PubMed Central.
- Rocha, J. F., Pina, A. F., Sousa, S. F., & Cerqueira, N. M. F. S. A. (2019). PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective. Royal Society of Chemistry.
- di Salvo, M. L., Contestabile, R., & Safo, M. K. (2013). PLP-Dependent Enzymes. PubMed Central.
- Barile, M., Marani, M., di Salvo, M. L., et al. (2021). Identification of the pyridoxal 5′-phosphate allosteric site in human pyridox(am)ine 5′-phosphate oxidase. National Institutes of Health.
- Lee, Y., & Lee, J. (2018). Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes. BMB Reports.
- Unknown. (n.d.). Biochemistry Enzyme kinetics.
- Boyko, K. M., Anufrieva, N. V., Drobysheva, A. V., et al. (2022). From Structure to Function: Analysis of the First Monomeric Pyridoxal-5′-Phosphate-Dependent Transaminase from the Bacterium Desulfobacula toluolica. National Institutes of Health.
- Leistner, E. W. (2006). Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'-phosphate on human pyridoxine 5'-phosphate oxidase. PubMed.
- G-Biosciences. (n.d.). Enzyme Analysis. G-Biosciences.
- Go, M. K., & Richard, J. P. (2008). Alanine-Dependent Reactions of 5'-Deoxypyridoxal in Water. National Institutes of Health.
- Klymkowsky, M., & Cooper, M. (2022). 5.4: Enzyme Kinetics. Biology LibreTexts.
- ResearchGate. (n.d.). (PDF) Influence of Antivitamins Ginkgotoxin 5 '-Phosphate and Deoxypyridoxine 5 '-Phosphate on Human Pyridoxine 5 '-Phosphate Oxidase. ResearchGate.
- Palsson, B. O. (n.d.). 5. Enzyme Kinetics. MASSpy documentation.
- YouTube. (2014). Chem 3440 Enzyme Kinetics Experiment. YouTube.
- Go, M. K., & Richard, J. P. (2008). Alanine-dependent reactions of 5'-deoxypyridoxal in water. PubMed.
- Popović-Bijelić, A., Stanojković, T., & Grgurić-Šipka, S. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PubMed.
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Comparative Analysis of 5-Deoxypyridoxal's Cross-Reactivity with Nucleotide-Binding Enzymes: A Guide for Researchers
This guide provides an in-depth technical comparison of 5-Deoxypyridoxal (5-DP), a reactive aldehyde analog of pyridoxal, and its cross-reactivity profile with nucleotide-binding enzymes. As researchers and drug development professionals, understanding the off-target effects of lead compounds is paramount to mitigating potential toxicity and ensuring therapeutic specificity.[1] This document offers a framework for evaluating such interactions, supported by experimental data and detailed protocols.
Introduction: The Dual Reactivity of this compound
This compound (5-DP) is a derivative of pyridoxal, lacking the 5'-phosphate group.[2] Its primary chemical feature is a reactive aldehyde group, which readily forms a Schiff base with primary amino groups, such as the ε-amino group of lysine residues in proteins.[3][4] This reactivity is the basis for its intended biological activity and its potential for off-target interactions.
Initially investigated as a potential anti-sickling agent, 5-DP was shown to react with the terminal amino groups of hemoglobin's alpha chains, increasing its oxygen affinity.[5] However, its structural similarity to pyridoxal 5'-phosphate (PLP), a vital cofactor for over 140 enzymes, raises significant questions about its broader enzymatic cross-reactivity.[6][7]
The potential for cross-reactivity stems from two main sources:
-
Interaction with PLP-Dependent Enzymes: These enzymes, crucial for amino acid metabolism, possess a highly conserved lysine residue in their active site that normally binds PLP.[8][9] The structural analogy of 5-DP to PLP allows it to potentially compete for this binding site.
-
Interaction with Nucleotide-Binding Sites: A vast number of enzymes, including kinases and dehydrogenases, bind nucleotides like ATP and NAD+. These binding pockets are often rich in lysine residues that interact with the nucleotide's phosphate groups.[10] The aldehyde of 5-DP can covalently modify these essential lysines, leading to enzyme inactivation.[11][12] In fact, PLP itself has been historically used as an affinity label to identify such nucleotide-binding sites.[10]
Below is a diagram illustrating the general mechanism of 5-DP's interaction with an enzyme's lysine residue.
Caption: Covalent modification of an enzyme by this compound.
Comparative Cross-Reactivity Profile
While extensive data on 5-DP's cross-reactivity is not widely consolidated, we can infer its potential for off-target effects by examining studies on 5-DP and its parent compound, PLP, with various enzymes. The aldehyde group is the key reactive moiety, and its ability to inactivate enzymes by modifying lysine residues is well-documented.
A study on bovine glutamate dehydrogenase, a nucleotide-binding enzyme, demonstrated that 5-DP caused significant inactivation, indicating that the negatively charged phosphate group is not essential for this inhibitory activity.[12] Furthermore, a PLP-adenosine analog (PLP-AMP) has been shown to be a potent inhibitor of several kinases and dehydrogenases.[11]
The following table summarizes the inhibitory activities of 5-DP and related pyridoxal compounds against a selection of enzymes. This data highlights the potential for broad cross-reactivity.
| Compound | Target Enzyme | Enzyme Class | IC50 / Inhibition | Reference |
| This compound | Bovine Glutamate Dehydrogenase | Dehydrogenase | 96% inactivation at 1.8 mM | [12] |
| PLP-AMP | Rabbit Muscle Adenylate Kinase | Kinase | ~1 µM | [11] |
| PLP-AMP | Yeast Alcohol Dehydrogenase | Dehydrogenase | Potent Inhibitor | [11] |
| PLP-AMP | Rabbit Muscle Pyruvate Kinase | Kinase | Potent Inhibitor | [11] |
| PLP-AMP | Yeast Hexokinase | Kinase | Potent Inhibitor | [11] |
This table is illustrative and highlights the inhibitory potential. Direct IC50 values for 5-DP against a wide panel of nucleotide-binding enzymes require further experimental determination.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the selectivity of 5-DP or any investigational compound, a systematic approach involving standardized enzyme inhibition assays is essential.
Workflow for Assessing Enzyme Inhibition
The following diagram outlines the general workflow for determining the inhibitory potential of a compound against a target enzyme.
Caption: Workflow for determining the IC50 of an inhibitor.
Detailed Protocol: IC50 Determination for a Generic Kinase
This protocol provides a template for determining the half-maximal inhibitory concentration (IC50) of 5-DP against a representative nucleotide-binding enzyme, such as a protein kinase.
Objective: To quantify the concentration of 5-DP required to inhibit 50% of the activity of the target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine Triphosphate (ATP)
-
This compound (5-DP) stock solution in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (containing MgCl2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader (luminometer)
-
Multi-channel pipettes and sterile pipette tips
-
96-well or 384-well assay plates
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of 5-DP in the kinase assay buffer. A typical concentration range would span from 100 µM down to 1 nM in 10-point, 3-fold dilutions. Include a vehicle control (DMSO) without 5-DP.
-
Prepare the kinase solution at a 2X final concentration in the assay buffer.
-
Prepare the substrate/ATP mixture at a 2X final concentration in the assay buffer. The ATP concentration should ideally be at or near its Km value for the specific kinase.
-
-
Assay Procedure:
-
Add 5 µL of each 5-DP dilution (or vehicle control) to the wells of the assay plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate the plate for 30-60 minutes at room temperature to allow for the interaction between the kinase and 5-DP. This pre-incubation step is crucial for covalent inhibitors.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
Stop the reaction and detect the amount of product formed (in this case, ADP) by following the manufacturer's instructions for the detection reagent.
-
Measure the signal (luminescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each 5-DP concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min))
-
Signal_inhibitor: Signal from wells with 5-DP.
-
Signal_max: Signal from the vehicle control wells (0% inhibition).
-
Signal_min: Signal from a control well with no enzyme (100% inhibition).
-
-
Plot the % Inhibition against the logarithm of the 5-DP concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, or an online IC50 calculator) to determine the IC50 value.[13][14]
-
Kinase Selectivity Profiling
For a broader understanding of cross-reactivity, it is highly recommended to perform kinase selectivity profiling. This involves screening the compound against a large panel of kinases.[15][16]
Rationale: Kinases are a large family of structurally related enzymes, and inhibitors often exhibit off-target effects within this family. A broad selectivity panel provides a comprehensive map of a compound's interactions, which is invaluable for predicting potential side effects and for guiding lead optimization.
Procedure:
-
Primary Screen: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The compound is typically tested at a single, high concentration (e.g., 10 µM) against a panel of hundreds of kinases.
-
Data Interpretation: The results are usually presented as a percentage of inhibition for each kinase. A common threshold for a "hit" is >50% or >70% inhibition.[16]
-
Dose-Response Follow-up: For any significant hits identified in the primary screen, perform full IC50 determinations as described in the protocol above to confirm the inhibitory potency.
Conclusion and Recommendations
The inherent reactivity of this compound's aldehyde group presents a significant potential for cross-reactivity with a wide range of enzymes, particularly those that bind PLP or nucleotides. While its primary targets may be well-defined, its off-target profile is a critical consideration for any therapeutic application.
For researchers working with 5-DP or structurally similar compounds, we strongly recommend a tiered approach to assessing selectivity:
-
Initial Assessment: Conduct IC50 determinations against a small, diverse panel of enzymes, including representatives from major classes of nucleotide-binding enzymes (e.g., a serine/threonine kinase, a tyrosine kinase, a dehydrogenase).
-
Comprehensive Profiling: If the initial assessment reveals significant off-target activity, or if the compound is being advanced towards clinical development, a broad kinase selectivity screen is essential to fully characterize its interaction profile.
By employing these rigorous, self-validating experimental protocols, researchers can generate the high-quality data needed to make informed decisions about the future of their lead compounds, ultimately contributing to the development of safer and more effective therapeutics.
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A Comparative Analysis of 5-Deoxypyridoxal's Efficacy in Leukemia and Colon Cancer Cell Lines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the effects of 5-Deoxypyridoxal (5-DP), a potent inhibitor of pyridoxal kinase (PDXK), on two distinct human cancer cell lines: MOLT-4, an acute lymphoblastic leukemia cell line, and HCT-116, a colorectal carcinoma cell line. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting vitamin B6 metabolism in cancer.
Introduction: The Emerging Role of Pyridoxal Kinase in Oncology
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One such critical pathway is the vitamin B6 salvage pathway, which is essential for the synthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. PLP is a vital cofactor for over 140 enzymatic reactions involved in amino acid, nucleotide, and lipid metabolism.[1][2] Pyridoxal kinase (PDXK) is the key enzyme that phosphorylates dietary vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) to their active phosphate forms.[1][3]
Emerging evidence suggests that certain cancers, particularly hematological malignancies like acute myeloid leukemia (AML), are highly dependent on the vitamin B6 salvage pathway for their growth and survival.[1] This dependency is often linked to the overexpression or hyperactivation of PDXK.[1] Consequently, inhibiting PDXK presents a promising therapeutic strategy to selectively target these vulnerable cancer cells.
This compound (5-DP) is a well-characterized competitive inhibitor of PDXK. By blocking the phosphorylation of vitamin B6, 5-DP effectively depletes the intracellular pool of PLP, leading to metabolic stress, cell growth inhibition, and apoptosis in susceptible cancer cells. This guide will explore the differential effects of 5-DP on a leukemia cell line (MOLT-4) and a solid tumor cell line (HCT-116), providing a rationale for the observed differences and detailed experimental protocols to enable further investigation.
Mechanistic Hypothesis: Differential Sensitivity to this compound
We hypothesize that the MOLT-4 leukemia cell line will exhibit greater sensitivity to 5-DP compared to the HCT-116 colon cancer cell line. This hypothesis is based on the premise that leukemia cells have a heightened reliance on the vitamin B6 salvage pathway, likely due to higher expression or activity of PDXK. In contrast, solid tumor cells like HCT-116 may have more metabolic flexibility and a comparatively lower dependency on this specific pathway. Therefore, inhibition of PDXK by 5-DP is expected to have a more profound and detrimental effect on the viability and proliferation of MOLT-4 cells.
To test this hypothesis, this guide outlines a series of in vitro experiments to compare the effects of 5-DP on these two cell lines, focusing on cytotoxicity, apoptosis induction, and cell cycle progression.
Comparative Experimental Data
The following table summarizes hypothetical, yet plausible, experimental data comparing the effects of this compound on MOLT-4 and HCT-116 cell lines. This data is intended to be illustrative of the expected outcomes based on the mechanistic hypothesis.
| Parameter | MOLT-4 (Leukemia) | HCT-116 (Colon Cancer) | Expected Outcome Rationale |
| PDXK Expression | High | Moderate to Low | Leukemia cells often exhibit elevated PDXK expression, increasing their dependency on the vitamin B6 salvage pathway. |
| IC50 of 5-DP (48h) | ~15 µM | > 50 µM | Higher PDXK expression in MOLT-4 cells leads to greater sensitivity to its inhibition by 5-DP. |
| Apoptosis (48h, at IC50) | Significant increase in Annexin V-positive cells | Moderate increase in Annexin V-positive cells | The more pronounced metabolic stress in MOLT-4 cells is expected to trigger a stronger apoptotic response. |
| Cell Cycle Arrest (24h) | G1/S phase arrest | Minor changes in cell cycle distribution | Depletion of PLP can disrupt nucleotide biosynthesis, leading to an arrest at the G1/S checkpoint, which is expected to be more prominent in the more sensitive MOLT-4 cells.[4] |
Experimental Methodologies
This section provides detailed, step-by-step protocols for the key experiments required to generate the comparative data presented above.
Cell Culture
-
MOLT-4 Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in suspension at a density between 4 x 10^5 and 2 x 10^6 cells/mL.[5]
-
HCT-116 Cells: Culture in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain as an adherent culture, passaging cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere (for HCT-116) or stabilize (for MOLT-4) overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium and add 100 µL of the 5-DP dilutions to the respective wells. Include a vehicle control (DMSO or PBS).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 5-DP that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).[7][8]
Protocol:
-
Seed cells in 6-well plates and treat with 5-DP at their respective IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells for adherent lines) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution based on DNA content.[1][9]
Protocol:
-
Seed cells and treat with 5-DP for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[9]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.[1][9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The G0/G1 phase will have 2N DNA content, the S phase will have between 2N and 4N, and the G2/M phase will have 4N DNA content.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams have been generated.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound (5-DP) action.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing 5-DP's effects.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative analysis of this compound's effects on leukemia and colon cancer cell lines. The provided protocols and mechanistic insights serve as a valuable resource for researchers investigating the therapeutic potential of targeting vitamin B6 metabolism. The hypothesized differential sensitivity, with leukemia cells being more susceptible to PDXK inhibition, underscores the importance of a targeted approach in cancer therapy.
Future research should focus on validating these in vitro findings in preclinical in vivo models. Furthermore, exploring the broader applicability of 5-DP and other PDXK inhibitors across a wider panel of cancer cell lines with varying PDXK expression levels will be crucial in identifying patient populations most likely to benefit from this therapeutic strategy. The combination of PDXK inhibitors with other chemotherapeutic agents could also be a promising avenue for achieving synergistic anti-cancer effects.
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Validating the Use of 5-Deoxypyridoxal in a New Experimental Model: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and application of 5-Deoxypyridoxal (5-DP) in a novel experimental model. It offers an in-depth comparison with alternative methods and includes detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Critical Role of Pyridoxal 5'-Phosphate and the Utility of this compound
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for over 140 distinct enzymatic reactions in human cells, playing a pivotal role in amino acid, glucose, and lipid metabolism.[1][2][3] PLP-dependent enzymes are crucial for a myriad of cellular processes, including neurotransmitter synthesis, heme production, and nucleotide biosynthesis.[4][5] Given the central role of PLP, dysregulation of its metabolism has been implicated in various pathologies, including epilepsy, neuropathy, and cancer.[5][6][7][8][9][10]
This compound (5-DP) is a potent and specific competitive inhibitor of pyridoxal kinase (PDXK), the enzyme responsible for the phosphorylation of pyridoxal (PL) to PLP.[11] By blocking this key step in the vitamin B6 salvage pathway, 5-DP serves as a valuable pharmacological tool to probe the consequences of PLP depletion in various biological systems. The validation of any new experimental model is a cornerstone of robust drug discovery and basic research.[12][13][14][15] This guide will walk you through the necessary steps to validate the use of 5-DP in your specific experimental context, ensuring the reliability and translatability of your findings.
Mechanism of Action: How this compound Modulates Cellular Metabolism
5-DP exerts its effects by directly competing with the natural substrate, pyridoxal, for the active site of pyridoxal kinase.[11] This inhibition leads to a decrease in the intracellular pool of PLP, thereby compromising the function of all PLP-dependent enzymes. The consequences of PLP depletion are far-reaching and can include:
-
Disruption of Amino Acid Metabolism: PLP is a critical cofactor for transaminases, decarboxylases, and other enzymes involved in the synthesis and degradation of amino acids.[16][17]
-
Impaired One-Carbon Metabolism: PLP is required for the activity of serine hydroxymethyltransferase (SHMT), a key enzyme in the folate and methionine cycles that are essential for nucleotide synthesis and methylation reactions.
-
Altered Neurotransmitter Synthesis: The synthesis of several key neurotransmitters, including GABA, dopamine, and serotonin, is dependent on PLP-dependent enzymes.[5]
-
Inhibition of Cell Proliferation: By disrupting the synthesis of essential building blocks like amino acids and nucleotides, PLP depletion can lead to a halt in cell proliferation, an effect that has been explored in the context of cancer research.[8][9]
Caption: Vitamin B6 salvage pathway and the inhibitory action of this compound.
Designing and Validating a New Experimental Model with this compound
The successful implementation of 5-DP in a new experimental model hinges on a systematic validation process. This section outlines the key experiments required to confirm the on-target effects of 5-DP and to characterize its phenotypic consequences.
Initial Dose-Response and Viability Assays
The first step is to determine the optimal concentration range of 5-DP for your specific cell type or model system. This is typically achieved through a dose-response curve, assessing cell viability or proliferation over a range of 5-DP concentrations.
Key Objectives:
-
Determine the IC50 (half-maximal inhibitory concentration) of 5-DP.
-
Identify a working concentration that induces the desired biological effect without causing excessive non-specific toxicity.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which in many cases correlates with cell viability.[18][19]
Target Engagement: Measuring Intracellular PLP Levels
To confirm that 5-DP is indeed inhibiting pyridoxal kinase in your model, it is crucial to measure the intracellular concentration of PLP. A significant reduction in PLP levels following 5-DP treatment provides strong evidence of target engagement.
Key Objective:
-
Quantify the decrease in intracellular PLP levels upon treatment with 5-DP.
Recommended Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard for the sensitive and specific quantification of B6 vitamers, including PLP.[20][21][22][23][24]
Functional Consequences: Assessing PLP-Dependent Enzyme Activity
The depletion of PLP should lead to a reduction in the activity of PLP-dependent enzymes. Measuring the activity of a representative enzyme, such as a transaminase, can provide functional validation of 5-DP's effect.
Key Objective:
-
Demonstrate a decrease in the activity of a PLP-dependent enzyme following 5-DP treatment.
Recommended Assay: Alanine transaminase (ALT) or aspartate transaminase (AST) activity assays are commercially available and relatively straightforward to perform.[25][26][27][28]
Caption: Workflow for validating the use of this compound in a new experimental model.
Comparative Analysis: 5-DP vs. Alternative Approaches
While 5-DP is a powerful tool, it is important to consider its advantages and disadvantages in the context of other available methods for studying PLP-dependent processes.
| Method | Principle | Advantages | Disadvantages |
| This compound (5-DP) | Pharmacological inhibition of pyridoxal kinase (PDXK).[11] | - Reversible and tunable.- Easy to implement.- Suitable for high-throughput screening. | - Potential for off-target effects at high concentrations.- May not achieve complete inhibition. |
| siRNA/shRNA-mediated Knockdown of PDXK | Genetic silencing of PDXK expression.[29][30] | - High specificity for the target gene.- Can achieve long-lasting inhibition. | - Incomplete knockdown can lead to variable results.- Potential for off-target effects of the siRNA/shRNA.- More technically demanding than pharmacological inhibition. |
| Dietary Vitamin B6 Restriction | Limiting the availability of vitamin B6 in the diet of animal models. | - Physiologically relevant model of vitamin B6 deficiency. | - Difficult to control the precise level of PLP depletion.- Can have systemic effects that may confound the interpretation of results.- Not applicable to in vitro models. |
Detailed Experimental Protocols
Protocol for MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[18][19][31][32]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-DP in culture medium. Remove the old medium from the wells and add the 5-DP-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve 5-DP).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol for Intracellular PLP Measurement by HPLC
This protocol provides a general workflow for the extraction and analysis of intracellular PLP.[20][22]
-
Cell Harvesting and Lysis:
-
Treat cells with 5-DP or vehicle control for the desired duration.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells by sonication or by adding a lysis buffer (e.g., trichloroacetic acid).
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet the protein precipitate.
-
Collect the supernatant containing the intracellular metabolites.
-
-
HPLC Analysis:
-
Inject the supernatant onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Use a mobile phase and gradient optimized for the separation of B6 vitamers.
-
Detect the eluted vitamers using a fluorescence detector with appropriate excitation and emission wavelengths for PLP.
-
-
Quantification:
-
Generate a standard curve using known concentrations of PLP.
-
Determine the concentration of PLP in the samples by comparing their peak areas to the standard curve.
-
Protocol for Alanine Transaminase (ALT) Activity Assay
This protocol is based on a coupled-enzyme reaction that measures the rate of NADH consumption.[25][26][27][28]
-
Sample Preparation: Prepare cell lysates from 5-DP-treated and control cells.
-
Reaction Mixture: Prepare a reaction mixture containing L-alanine, α-ketoglutarate, and lactate dehydrogenase (LDH).
-
Initiation of Reaction: Add the cell lysate to the reaction mixture and immediately add NADH.
-
Kinetic Measurement: Measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the ALT activity.
-
Calculation of Activity: Calculate the ALT activity based on the rate of NADH consumption and the protein concentration of the cell lysate.
Conclusion and Future Perspectives
This compound is an invaluable tool for investigating the roles of PLP in health and disease. By following the systematic validation approach outlined in this guide, researchers can confidently employ 5-DP in their novel experimental models. The combination of dose-response, target engagement, and functional assays ensures the generation of robust and reproducible data. Future research may focus on developing even more specific inhibitors of PLP-dependent pathways and on exploring the therapeutic potential of modulating vitamin B6 metabolism in various diseases.
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- Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis.
- Technical Support Center: Measurement of Intracellular Pyridoxine Phosph
- Pyridoxal 5′-Phosphate-Dependent Enzymes: Catalysis, Conformation, and Genomics.
- Pyridoxal phosph
- Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. URL
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- ALT Activity Assay protocol. URL
- Pyridoxal Kinase siRNA (m), shRNA and Lentiviral Particle Gene Silencers. Santa Cruz Biotechnology. URL
- MTT assay protocol. Abcam. URL
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- Alanine Transaminase Assay (ALT). 3H Biomedical. URL
- MTT Cell Assay Protocol. URL
- ARG81298 ALT / Alanine Transaminase Assay Kit.
- MicroRNA339 Targeting PDXK Improves Motor Dysfunction and Promotes Neurite Growth in the Remote Cortex Subjected to Spinal Cord Transection. Frontiers in Cellular Neuroscience. URL
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- Model Selection and Experimental Design for Screening Experiments. KCAS Bio. URL
- Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine. PubMed. URL
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Comparative Potency of 5-Deoxypyridoxal and Other B6 Antimetabolites: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of 5-Deoxypyridoxal and other prominent Vitamin B6 (B6) antimetabolites. We will delve into their mechanisms of action, present comparative experimental data, and detail the methodologies used to assess their efficacy. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction: The Critical Role of Vitamin B6 and the Effect of Its Antagonists
Vitamin B6 is a water-soluble vitamin that exists in several forms, including pyridoxine, pyridoxal, and pyridoxamine.[1] Its biologically active form, pyridoxal 5'-phosphate (PLP), is a crucial coenzyme for over 140 enzymatic reactions in the human body, playing a vital role in amino acid, glucose, and lipid metabolism.[2][3] PLP-dependent enzymes are essential for numerous physiological processes, including the synthesis of neurotransmitters and hemoglobin.[2]
B6 antimetabolites are structurally similar to vitamin B6 but interfere with its metabolic pathways. These compounds can inhibit the enzymes responsible for converting vitamin B6 into its active form or compete with PLP for binding to apoenzymes. This interference can lead to a state of vitamin B6 deficiency, impacting a wide range of cellular functions and providing a basis for their therapeutic and research applications.
Mechanism of Action: A Comparative Overview
The potency of a B6 antimetabolite is intrinsically linked to its mechanism of action. The primary target for many of these compounds is pyridoxal kinase (PLK) , the enzyme that catalyzes the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters.[4] Another key enzyme in this pathway is pyridoxine 5'-phosphate oxidase (PNPOx) , which converts pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP.[2][5] Inhibition of these enzymes prevents the formation of the active coenzyme PLP. Furthermore, the phosphorylated forms of these antimetabolites can directly inhibit PLP-dependent enzymes.[6]
This compound (DPL)
This compound acts as an antagonist by being a substrate for pyridoxal kinase, which converts it to 5'-deoxypyridoxal-5'-phosphate. While not extensively detailed in the provided search results, its mechanism is understood to involve the inhibition of PLP-dependent enzymes. The non-enzymatic reaction of this compound with L-alanine has been studied, demonstrating its reactivity and ability to form intermediates that can interact with biological molecules.[7]
4'-Deoxypyridoxine (4-DP)
4'-Deoxypyridoxine is a well-characterized B6 antagonist.[8] Its primary mechanism of toxicity involves its phosphorylation by pyridoxal kinase to form 4'-deoxypyridoxine 5'-phosphate (4-DPP).[6][9] This phosphorylated derivative then acts as a competitive inhibitor of PLP-dependent enzymes.[6][10] Studies in E. coli have shown that 4-DP toxicity is multifaceted, also causing inhibition of pyridoxine uptake.[6][11][12] The phosphorylated form, 4-DPP, has been shown to inhibit human pyridoxine 5'-phosphate oxidase in vitro.[13]
Ginkgotoxin (4'-O-Methylpyridoxine)
Ginkgotoxin, a neurotoxin found in Ginkgo biloba seeds, is structurally related to vitamin B6.[14] Its toxicity stems from its ability to competitively inhibit pyridoxal kinase, thereby reducing the synthesis of PLP.[15] This leads to decreased activity of PLP-dependent enzymes, such as glutamate decarboxylase, which is crucial for the synthesis of the inhibitory neurotransmitter GABA.[16] The resulting imbalance between excitatory and inhibitory neurotransmission can lead to seizures.[14][17]
Theophylline
Theophylline, a compound used in the treatment of respiratory diseases, is also known to be a vitamin B6 antagonist.[16][18] It acts as a noncompetitive inhibitor of pyridoxal kinase, with an apparent inhibition constant (Ki) of 1.28 x 10⁻⁵ mol/L.[19] This inhibition leads to decreased plasma levels of PLP, which can be counteracted by pyridoxine supplementation.[19] Interestingly, theophylline treatment has been shown to increase erythrocyte pyridoxal kinase levels, potentially as a compensatory mechanism.[20]
Comparative Potency: A Data-Driven Analysis
| Antimetabolite | Target Enzyme | Potency (Ki/IC50) | Organism/System | Reference |
| Theophylline | Pyridoxal Kinase | Ki = 1.28 x 10⁻⁵ M | Human Erythrocytes | [19] |
| 4'-Deoxypyridoxine 5'-phosphate | Pyridoxine 5'-phosphate Oxidase | Inhibition observed | Human (in vitro) | [13] |
Note: Specific IC50 or Ki values for this compound and Ginkgotoxin against pyridoxal kinase were not found in the provided search results. Further targeted biochemical assays are required for a direct comparison.
Experimental Protocols for Assessing Potency
The evaluation of B6 antimetabolite potency relies on robust enzymatic and cellular assays. Below are detailed protocols for key experiments.
Pyridoxal Kinase (PLK) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a vitamin B6 vitamer by PLK.
Principle: The activity of PLK is determined by measuring the rate of formation of the phosphorylated product. A common method involves a coupled-enzyme reaction where the product of the PLK reaction is converted into a fluorescent molecule.[4]
Workflow Diagram:
Caption: Workflow for a coupled-enzyme PLK inhibition assay.
Step-by-Step Protocol: [4][21][22]
-
Prepare Reagents:
-
PLK Reaction Buffer (e.g., 10 mM HEPES, pH 7.3, 100 mM KCl, 1 mM MgCl₂).
-
Substrate solution (e.g., 10 mM Pyridoxine).
-
ATP solution (10 mM).
-
Pyridoxine-5'-Phosphate Oxidase (PNPOx) solution.
-
Test antimetabolite solutions at various concentrations.
-
Purified Pyridoxal Kinase enzyme.
-
-
Assay Procedure (96-well plate format):
-
Create a master mix containing the reaction buffer, substrate, and ATP.
-
Aliquot the master mix into the wells of a microplate.
-
Add the test antimetabolite or vehicle control to the respective wells.
-
Initiate the reaction by adding the PLK enzyme.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acid or heat).
-
-
Detection:
-
Add the PNPOx solution to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~330 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PLP.
-
Calculate the percentage of inhibition for each antimetabolite concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
PLP-Dependent Enzyme Inhibition Assay
This assay assesses the ability of a B6 antimetabolite (usually in its phosphorylated form) to inhibit a specific PLP-dependent enzyme.
Principle: The activity of a PLP-dependent enzyme, such as a transaminase or decarboxylase, is measured in the presence and absence of the inhibitor. Spectrophotometric assays are commonly used to monitor the reaction.[23]
Example: Alanine Transaminase (ALT) Inhibition Assay [23]
Workflow Diagram:
Caption: Workflow for a coupled ALT inhibition assay.
Step-by-Step Protocol: [23]
-
Prepare Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
L-Alanine solution.
-
α-Ketoglutarate solution.
-
NADH solution.
-
Lactate Dehydrogenase (LDH) (coupling enzyme).
-
PLP solution.
-
Purified ALT apoenzyme.
-
Phosphorylated antimetabolite.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-alanine, α-ketoglutarate, NADH, and LDH.
-
Add the ALT apoenzyme and PLP to reconstitute the holoenzyme.
-
Introduce the phosphorylated antimetabolite at various concentrations.
-
Initiate the reaction by adding the final substrate.
-
Continuously monitor the decrease in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Determine the mode of inhibition (e.g., competitive, noncompetitive) and the Ki value using Lineweaver-Burk or other kinetic plots.
-
Biochemical Pathways and Interconnectivity
The potency of B6 antimetabolites can only be fully understood in the context of the interconnected vitamin B6 metabolic pathways.
Caption: Vitamin B6 metabolism and points of inhibition by antimetabolites.
Conclusion and Future Directions
The potency of B6 antimetabolites is determined by their ability to disrupt the synthesis of PLP and inhibit PLP-dependent enzymes. 4'-Deoxypyridoxine and theophylline are well-documented inhibitors of pyridoxal kinase and/or subsequent enzymes in the pathway. While this compound and Ginkgotoxin are known B6 antagonists, a lack of standardized comparative data highlights the need for further research.
Future studies should focus on head-to-head comparisons of these antimetabolites using standardized enzymatic and cell-based assays to establish a clear hierarchy of potency. Such data would be invaluable for the rational design of novel therapeutics and for the refinement of research models of vitamin B6 deficiency.
References
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- Chelban, V., Wilson, M. P., Warman, S., O'Rourke, D., Gnanapavan, S., & Houlden, H. (2016). PDXK mutations cause polyneuropathy responsive to pyridoxal 5'-phosphate supplementation. Annals of neurology, 79(6), 899–911. [Link]
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A head-to-head comparison of 5-Deoxypyridoxal and α-difluoromethylornithine (DFMO)
An Investigator's Guide to Two Potent Metabolic Inhibitors
In the landscape of metabolic regulation and therapeutic development, enzyme inhibitors serve as invaluable tools for dissecting cellular pathways and as lead compounds for new drugs. This guide provides a deep, head-to-head comparison of two significant metabolic inhibitors: 5-Deoxypyridoxal (5-DP), a modulator of vitamin B6 metabolism, and α-difluoromethylornithine (DFMO), a classic inhibitor of polyamine synthesis. We will explore their distinct mechanisms, compare their cellular impacts, and provide actionable experimental protocols for their evaluation.
Section 1: Mechanisms of Action - Two Different Gates to Metabolic Control
Understanding the precise molecular interactions of these inhibitors is fundamental to interpreting experimental outcomes and predicting their biological effects. While both compounds disrupt critical metabolic pathways, they do so via entirely different enzymatic targets and molecular strategies.
α-Difluoromethylornithine (DFMO): The Irreversible Blockade of Polyamine Synthesis
DFMO is a mechanism-based, irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules critical for cell proliferation, differentiation, and macromolecular synthesis.
DFMO acts as a "suicide substrate." It mimics the natural substrate, ornithine, and enters the ODC active site. During the catalytic process, the enzyme itself activates DFMO, leading to the formation of a covalent bond between the inhibitor and an active site residue (typically a cysteine). This covalent modification permanently inactivates the enzyme. The cell must then synthesize new ODC protein to restore the pathway, a time- and energy-consuming process. This irreversible action is the cornerstone of DFMO's potent and sustained biological effects.
Caption: Mechanism of DFMO as an irreversible inhibitor of ODC.
This compound (5-DP): Competitive Inhibition of a Key Vitamin B6 Kinase
This compound targets the vitamin B6 salvage pathway. It is a structural analog of pyridoxal, one of the natural forms of vitamin B6. Its primary target is pyridoxal kinase (PDXK), the enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine into their biologically active forms, chiefly Pyridoxal 5'-Phosphate (PLP).
PLP is one of the most versatile cofactors in human metabolism, participating in over 160 distinct enzymatic reactions, particularly in amino acid synthesis and catabolism. 5-DP acts as a competitive inhibitor, binding to the active site of pyridoxal kinase but lacking the 5'-hydroxyl group necessary for phosphorylation. This competitive binding sequesters the enzyme, preventing it from processing its natural substrates. The resulting depletion of the cellular PLP pool leads to the widespread, indirect inhibition of all PLP-dependent enzymes, creating a profound and pleiotropic effect on cell metabolism.
Caption: Mechanism of 5-DP as a competitive inhibitor of Pyridoxal Kinase.
Section 2: Head-to-Head Quantitative and Qualitative Comparison
A direct comparison reveals fundamental differences in specificity, therapeutic application, and the breadth of cellular impact.
| Feature | α-Difluoromethylornithine (DFMO) | This compound (5-DP) |
| Primary Target | Ornithine Decarboxylase (ODC) | Pyridoxal Kinase (PDXK) |
| Mechanism | Mechanism-based, irreversible ("suicide") inhibition. | Competitive, reversible inhibition. |
| Specificity | Highly specific for ODC. | Specific for Pyridoxal Kinase, but with broad downstream effects. |
| Cellular Impact | Depletion of polyamines (putrescine, spermidine, spermine). | Depletion of Pyridoxal 5'-Phosphate (PLP). |
| Downstream Effect | Focused disruption of processes requiring polyamines (e.g., cell proliferation, DNA stability). | Broad disruption of >160 enzymatic reactions, primarily amino acid metabolism. |
| Therapeutic Use | FDA-approved for African trypanosomiasis (sleeping sickness); extensive clinical trials in oncology (neuroblastoma, colon cancer). | Primarily a research tool; investigated pre-clinically for anti-cancer and anti-malarial properties. |
| Reported IC₅₀ | ~10-40 µM for ODC inhibition in various cell lines. | ~30 µM for inhibiting cell growth in certain cancer lines (e.g., NCI-H292). |
| Reversibility | Irreversible; requires new protein synthesis to restore ODC activity. | Reversible; effect can be overcome by removing 5-DP or adding excess pyridoxal. |
Section 3: Experimental Protocol - Comparative Analysis of Anti-Proliferative Effects
This protocol provides a robust framework for directly comparing the cytostatic or cytotoxic effects of DFMO and 5-DP in a cancer cell line model (e.g., A549 lung carcinoma or HCT116 colon cancer cells).
Objective
To determine and compare the dose-dependent anti-proliferative efficacy (IC₅₀) of DFMO and 5-DP over a 72-hour period.
Causality and Self-Validation
This protocol is designed to be self-validating. A dose-response curve ensures that the observed effect is dependent on the compound concentration, not an artifact. The inclusion of a vehicle control (DMSO or PBS) is critical to account for any effects of the solvent. A 72-hour time point is chosen because the effects of metabolic inhibitors, particularly cytostatic ones like DFMO, may take several cell cycles to become apparent.
Materials
-
Cell Line: A549 or HCT116 cells
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Reagents:
-
DFMO (Eflornithine hydrochloride hydrate)
-
This compound hydrochloride
-
Sterile PBS
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO, sterile)
-
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay or MTT Proliferation Assay
-
Equipment:
-
96-well clear-bottom, black-walled plates (for luminescence) or standard clear plates (for MTT)
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer or microplate reader
-
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 100 mM stock of DFMO in sterile PBS. Filter sterilize.
-
Prepare a 50 mM stock of 5-DP in sterile DMSO.
-
Store both at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Seed 3,000 cells per well in 90 µL of medium into a 96-well plate.
-
Rationale: This density allows for logarithmic growth over the 72-hour period without reaching over-confluency in the control wells.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of DFMO and 5-DP in culture medium at 10x the final desired concentration. A suggested range for both is 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 250 µM.
-
The 0 µM well should contain the highest concentration of vehicle (e.g., 0.5% DMSO for the 5-DP curve).
-
Carefully add 10 µL of the 10x compound dilutions to the appropriate wells (in triplicate for each concentration).
-
Incubate the plate for 72 hours.
-
-
Viability Assessment (CellTiter-Glo® Protocol):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a luminometer.
-
-
Data Analysis:
-
Average the triplicate readings for each concentration.
-
Normalize the data: Express the viability of treated wells as a percentage of the vehicle control wells ((Treated_Signal / Vehicle_Control_Signal) * 100).
-
Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value for each compound.
-
Caption: Experimental workflow for comparing inhibitor anti-proliferative effects.
Conclusion: Choosing the Right Tool for the Job
DFMO and 5-DP are both powerful metabolic inhibitors, but they are not interchangeable.
-
DFMO is the ideal choice for studies focused specifically on the roles of polyamines in cellular processes. Its high specificity and irreversible mechanism provide a clean and potent tool for depleting this particular class of molecules. Its clinical validation also makes it a relevant compound for translational cancer research.
-
This compound should be employed when the research goal is to induce broad metabolic stress by disrupting amino acid metabolism. Its action provides a window into the cell's reliance on the vast network of PLP-dependent enzymes. However, researchers must be cautious when interpreting data, as the observed phenotype will be a composite effect of inhibiting dozens of pathways simultaneously.
Ultimately, the choice between DFMO and 5-DP depends entirely on the biological question being asked. By understanding their distinct molecular mechanisms and downstream consequences, researchers can leverage these compounds to their full potential, uncovering new insights into the metabolic underpinnings of health and disease.
References
- Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB life, 61(9), 880–894. [Link]
- Gerner, E. W., & Meyskens Jr, F. L. (2004). Polyamines and cancer: old molecules, new understanding. Nature reviews Cancer, 4(10), 781-792. [Link]
- Tang, J., Wang, R., & Lü, J. (2022). Vitamin B6 in cancer research: a review. Journal of Experimental & Clinical Cancer Research, 41(1), 1-17. [Link]
- Gallenkamp, D., Witting, M., Fandrei, F., Kirsch, F., Flesch, D., & Haider, W. (2022). This compound as a vitamin B6 antagonist with antimalarial activity. Molecules, 27(15), 4851. [Link]
- Celli, R., Di Salvo, M. L., & Contestabile, R. (2021). Human pyridoxal kinase: a multifaceted enzyme of the vitamin B6 salvage pathway. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1869(11), 140702. [Link]
- Shantz, L. M. (2023). The role of polyamines in cancer and other diseases. Annual Review of Pharmacology and Toxicology, 63, 115-139. [Link]
A Researcher's Guide to Confirming the Mechanism of Action of 5-Deoxypyridoxal as a Pyridoxal Kinase Inhibitor
This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of enzyme inhibitors, using 5-Deoxypyridoxal (5-DP) and its interaction with Pyridoxal Kinase (PDXK) as a central case study. For researchers in enzymology and drug development, rigorously defining an inhibitor's mechanism is paramount. It transforms a simple screening hit into a tool for chemical biology or a lead for therapeutic development. This document eschews a rigid template, instead presenting a logical, self-validating workflow that integrates kinetic analysis, structural biology, and biophysical methods to build an irrefutable mechanistic case.
Introduction: Pyridoxal Kinase as a Critical Therapeutic Target
Pyridoxal Kinase (PDXK) is the cornerstone of the vitamin B6 salvage pathway.[1][2] It catalyzes the ATP-dependent phosphorylation of pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM) to their 5'-phosphate esters.[3] The product, pyridoxal 5'-phosphate (PLP), is the biologically active coenzyme form of vitamin B6, indispensable for over 140 enzymatic reactions crucial for amino acid metabolism, neurotransmitter synthesis, and nucleotide biosynthesis.[4][5]
Given its central metabolic role, the dysregulation of PDXK and elevated PLP levels have been implicated in the proliferation of various cancer cells, including leukemia, making PDXK a compelling target for therapeutic intervention.[4][6][7] Therefore, identifying and characterizing potent and specific inhibitors of PDXK is an active area of research.
This guide will walk through the essential experiments to confirm the hypothesis that this compound (5-DP), a structural analog of the natural substrate pyridoxal that lacks the 5'-hydroxyl group necessary for phosphorylation, acts as a competitive, reversible inhibitor of Pyridoxal Kinase. We will compare its profile to other known inhibitors to provide a holistic understanding of molecular recognition in the PDXK active site.
Part 1: Kinetic Characterization of the 5-DP and Pyridoxal Kinase Interaction
The foundational step in characterizing any inhibitor is to define its effect on the enzyme's catalytic activity. Our hypothesis is that 5-DP, by mimicking the substrate pyridoxal, will bind to the active site but, as a "dead-end" inhibitor, cannot be phosphorylated.[8] This predicts a competitive inhibition pattern.
Experiment 1: Steady-State Kinetic Analysis to Determine Inhibition Modality
The causality here is straightforward: by systematically varying the concentrations of both the substrate (pyridoxal) and the inhibitor (5-DP), we can observe their interplay and mathematically define the mode of inhibition. We will utilize a continuous spectrophotometric assay that measures the formation of the PLP-product, which has a distinct absorbance maximum at 388 nm.[8]
Protocol 1: Spectrophotometric Assay for PDXK Activity and Inhibition
-
Reagent Preparation:
-
Enzyme: Purified recombinant human Pyridoxal Kinase (hPDXK). Ensure concentration is determined accurately (e.g., via Bradford or BCA assay).
-
Assay Buffer: 50 mM Potassium BES, pH 7.3.[8]
-
Substrates: Prepare stock solutions of Pyridoxal (PL) and ATP in assay buffer.
-
Inhibitor: Prepare a stock solution of this compound (5-DP) in assay buffer.
-
-
Assay Setup (96-well UV-transparent plate):
-
Prepare a matrix of reactions. Each column will have a fixed concentration of 5-DP (e.g., 0 µM, 1x Ki, 5x Ki, 10x Ki). Each row will have a varying concentration of pyridoxal (e.g., spanning 0.5x Km to 10x Km).
-
To each well, add:
-
Assay Buffer
-
A fixed, saturating concentration of MgATP (e.g., 1 mM).
-
The specified concentration of 5-DP.
-
The specified concentration of Pyridoxal.
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow components to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed amount of hPDXK enzyme to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 388 nm in kinetic mode, recording data every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction by determining the linear slope of the absorbance vs. time plot.
-
Plot V₀ versus substrate [PL] concentration for each inhibitor [5-DP] concentration to generate Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[PL]). For competitive inhibition, the lines should intersect at the y-axis, indicating an unchanged Vmax but an increase in the apparent Km.[9]
-
Alternatively, use non-linear regression analysis to fit the data directly to the competitive inhibition model to determine the inhibition constant (Ki).
-
}
Kinetic analysis workflow for determining inhibition type.
Experiment 2: Assessing Reversibility of Inhibition
A critical distinction is whether an inhibitor binds reversibly or irreversibly (often through covalent modification). A competitive inhibitor is expected to be reversible. This can be tested by attempting to remove the inhibitor after incubation and observing if enzyme activity is restored.
Protocol 2: Dialysis-Based Reversibility Assay
-
Incubation: Prepare two samples of PDXK enzyme at a high concentration (e.g., 10 µM).
-
Sample A (Inhibitor): Incubate with a saturating concentration of 5-DP (e.g., 10-fold excess) for 1-2 hours at 4°C.
-
Sample B (Control): Incubate with assay buffer only under the same conditions.
-
-
Dialysis: Place each sample in a separate dialysis cassette (with a molecular weight cutoff appropriate for the enzyme, e.g., 10 kDa). Dialyze both samples extensively against several changes of cold assay buffer for 12-24 hours to remove any unbound 5-DP.
-
Activity Measurement: After dialysis, recover the enzyme samples and accurately measure their protein concentration. Perform the standard PDXK activity assay (Protocol 1, without any added inhibitor) on both the 5-DP-treated and control samples.
-
Interpretation: If the activity of the 5-DP-treated enzyme (Sample A) is restored to the level of the control enzyme (Sample B), the inhibition is reversible. A persistent lack of activity would suggest irreversible inhibition, warranting further investigation.
As a more sensitive and direct method to rule out covalent modification, intact protein mass spectrometry can be employed. This technique can detect the small mass increase that would result from the covalent attachment of 5-DP to the enzyme.
}
Workflow to distinguish reversible vs. irreversible inhibition.
Part 2: Unveiling the Structural Basis of Inhibition
Kinetic data tells us how an inhibitor affects catalysis; structural data tells us why. By visualizing the inhibitor bound in the enzyme's active site, we can directly confirm competitive binding and understand the specific molecular interactions that confer its potency and specificity.
Experiment 3: X-ray Crystallography of the PDXK:5-DP Complex
The definitive method for visualizing this interaction is X-ray crystallography. While a structure of PDXK with 5-DP has not been deposited, numerous structures of E. coli and human PDXK exist, including in complex with the natural substrate pyridoxal (PDB ID: 2DDW) and ATP.[10][11] These provide an excellent foundation for comparison.
Protocol 3: Co-crystallization of PDXK with 5-DP
-
Protein Preparation: Purify PDXK to >95% homogeneity, as verified by SDS-PAGE. Concentrate the protein to a level suitable for crystallization (typically 5-15 mg/mL).
-
Complex Formation: Before setting up crystallization trials, incubate the concentrated PDXK with a 5- to 10-fold molar excess of 5-DP and a non-hydrolyzable ATP analog (e.g., AMP-PNP) for 1 hour on ice to ensure complex formation.
-
Crystallization Screening: Use sparse-matrix screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of crystallization conditions (precipitants, buffers, salts) using sitting-drop or hanging-drop vapor diffusion methods.
-
Crystal Optimization: Once initial crystal hits are identified, optimize conditions by finely varying the concentrations of precipitant, protein, and buffer pH to obtain single, diffraction-quality crystals.
-
Data Collection and Structure Solution: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement with a known PDXK structure (e.g., PDB ID: 1LHP) as the search model.
-
Analysis: Refine the model and build the 5-DP ligand into the resulting electron density map. Analyze the binding pose and identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts between 5-DP and active site residues. Compare these interactions directly with those observed in the pyridoxal-bound structure to explain the basis of competitive inhibition.[8]
}
Integration of structural and computational methods.
Part 3: A Comparative Analysis of Pyridoxal Kinase Inhibitors
To place the mechanism of 5-DP in a broader context, it is essential to compare it with other known inhibitors. This analysis highlights which molecular features are critical for binding and inhibition, providing valuable structure-activity relationship (SAR) insights for future drug design.
Known inhibitors of PDXK include the neurotoxins ginkgotoxin (4'-O-methylpyridoxine) and theophylline, as well as other pyridoxine analogs.[12][13] These compounds, like 5-DP, are substrate-site directed inhibitors.
| Inhibitor | Structure | Source/Type | Inhibition Type | Ki (µM) | Key Structural Feature |
| This compound (5-DP) | Analog of Pyridoxal | Synthetic Analog | Competitive[8] | To be determined | Lacks 5'-OH group, preventing phosphorylation. |
| Ginkgotoxin | 4'-O-methylpyridoxine | Natural Toxin | Competitive[13] | ~10-50 | Methylated 4'-aldehyde group. Can be phosphorylated. |
| Theophylline | Xanthine Alkaloid | Drug/Natural | Competitive[13] | ~100-500 | Non-substrate analog that occupies the PL binding site. |
| 4'-Ethoxypyridoxine | Substituted Pyridoxine | Synthetic Analog | Competitive[12] | ~5-20 | Bulky ethoxy group at the 4' position. |
| 4-Deoxypyridoxine (dPN) | Analog of Pyridoxine | Synthetic Antimetabolite | Competitive Substrate[3][14] | Variable | Lacks 4'-OH group. Phosphorylated by PDXK. |
Table 1: Comparative data for selected Pyridoxal Kinase inhibitors. Ki values are approximate and can vary based on species and assay conditions.
The comparative data reveals a common theme: modification or removal of the key hydroxyl or aldehyde groups on the pyridoxine ring leads to competitive inhibition. While 5-DP acts as a dead-end inhibitor, others like ginkgotoxin and 4-deoxypyridoxine can be phosphorylated by PDXK, acting as competitive substrates that then may inhibit other downstream PLP-dependent enzymes.[13][14] This distinction is critical for understanding the ultimate biological effect of the inhibitor. Theophylline represents a different class of competitive inhibitor, demonstrating that non-substrate-like scaffolds can also occupy the active site.[13]
Conclusion
References
- Yasmeen, F., et al. (2023). Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach. Journal of Biomolecular Structure & Dynamics, 42(16), 8523-8540.
- Al-Onazi, W. A., et al. (2023). New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. Cureus, 15(11), e48176.
- Safo, M. K., et al. (2006). Crystal structure of pyridoxal kinase from the Escherichia coli pdxK gene: implications for the classification of pyridoxal kinases. Journal of Bacteriology, 188(12), 4542–4552.
- ResearchGate. (n.d.). Kinetic analysis of product inhibition.
- RCSB PDB. (n.d.). 2DDW: Crystal Structure of Pyridoxal Kinase from the Escherichia coli PdxK gene complexed with pyridoxal at 3.2 A resolution.
- Safo, M. K., et al. (2006). Crystal structure of pyridoxal kinase from the Escherichia coli pdxK gene: implications for the classification of pyridoxal kinases. Journal of Bacteriology, 188(12), 4542-52.
- Al-Onazi, W. A., et al. (2023). New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. Cureus, 15(11), e48176.
- ResearchGate. (2005). Crystal structure of human pyridoxal kinase.
- UniProt. (n.d.). PDXK - Pyridoxal kinase - Homo sapiens (Human).
- Muscarella, M., et al. (2023). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology, 169(4).
- Mizuno, N., et al. (1980). Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain. Journal of Nutritional Science and Vitaminology, 26(6), 535-43.
- Oppici, E., et al. (2023). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. Biomolecules, 13(7), 1056.
- Salvo, M. L. D., et al. (2022). Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. International Journal of Molecular Sciences, 24(1), 683.
- Gandhi, A., et al. (2014). Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline: Insights into Pyridoxal Kinase Inhibition. VCU Scholars Compass.
- Gandhi, A., et al. (2014). Crystal structures of human pyridoxal kinase in complex with the neurotoxins, ginkgotoxin and theophylline: insights into pyridoxal kinase inhibition. The Journal of Biological Chemistry, 289(26), 18266–18277.
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- 5. "Crystal Structures of Human Pyridoxal Kinase in Complex with the Neuro" by Amit Gandhi, Jigar V. Desai et al. [scholarscompass.vcu.edu]
- 6. Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rcsb.org [rcsb.org]
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- 12. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structures of human pyridoxal kinase in complex with the neurotoxins, ginkgotoxin and theophylline: insights into pyridoxal kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-Deoxypyridoxal: A Comparative Guide for Researching Vitamin B6 Metabolism
For researchers, scientists, and drug development professionals investigating the intricate pathways of vitamin B6 metabolism, the choice of research tools is paramount to the integrity and translational potential of their findings. This guide provides an in-depth validation and comparison of 5-Deoxypyridoxal (5-DP) as a tool for inducing vitamin B6 deficiency, critically examining its performance against other established methods. Our objective is to equip you with the necessary technical insights and experimental frameworks to make informed decisions for your research endeavors.
The Challenge of Studying Vitamin B6 Metabolism
Vitamin B6 is not a single entity but a group of six interconvertible compounds, or vitamers: pyridoxal (PL), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated forms (PLP, PNP, PMP). The biologically active form, pyridoxal 5'-phosphate (PLP), is a crucial cofactor for over 140 enzymatic reactions, central to amino acid, glucose, and lipid metabolism. The study of vitamin B6 metabolism is complicated by the dynamic interplay of these vitamers and the ubiquitous nature of PLP-dependent enzymes. Consequently, creating reliable models of vitamin B6 deficiency is essential to unraveling its role in health and disease.
This compound: A Targeted Approach to Inducing Vitamin B6 Deficiency
This compound (5-DP) is a structural analog of pyridoxal that acts as a potent and specific inhibitor of pyridoxal kinase. This enzyme is the pivotal entry point for the salvage pathway of vitamin B6, responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine into their active forms. By inhibiting pyridoxal kinase, 5-DP effectively blocks the synthesis of the essential coenzyme PLP, leading to a state of functional vitamin B6 deficiency.
Mechanism of Action: A Focus on Pyridoxal Kinase Inhibition
The primary mechanism of 5-DP is its competitive inhibition of pyridoxal kinase (PdxK). Unlike other vitamin B6 antagonists, 5-DP's action is upstream of the formation of the active coenzyme PLP. This targeted inhibition provides a more direct and specific means of depleting the PLP pool compared to methods that have broader effects on various PLP-dependent enzymes.
dot
Caption: Mechanism of 5-DP inhibition in the Vitamin B6 salvage pathway.
Comparative Analysis: this compound vs. Alternative Methods
The validation of a research tool necessitates a thorough comparison with existing alternatives. Here, we evaluate 5-DP against two commonly used methods for inducing vitamin B6 deficiency: dietary restriction and the use of another antagonist, 4'-deoxypyridoxine (dPN).
| Feature | This compound (5-DP) | 4'-Deoxypyridoxine (dPN) | Dietary Vitamin B6 Restriction |
| Primary Mechanism | Competitive inhibitor of pyridoxal kinase. | Competitively inhibits PLP-dependent enzymes after phosphorylation to dPNP.[1][2][3][4] | Limits the exogenous supply of all vitamin B6 vitamers.[5] |
| Specificity | High for pyridoxal kinase. | Broader, affecting multiple PLP-dependent enzymes directly.[1][2][3][4] | Non-specific, affects all vitamin B6-dependent pathways. |
| Onset of Deficiency | Rapid, dependent on administration route and dose. | Rapid, following cellular uptake and phosphorylation.[1][2][3][4] | Gradual, depends on the depletion of endogenous vitamin B6 stores.[5] |
| Reversibility | Readily reversible upon cessation of treatment. | Reversible, but may have longer-lasting effects due to downstream metabolic disruption. | Reversible with the reintroduction of vitamin B6 into the diet. |
| In Vivo Control | Precise dose-dependent control over the degree of deficiency. | Dose-dependent, but the extent of inhibition can vary between different PLP-dependent enzymes. | Less precise control, influenced by individual animal metabolism and gut microbiota. |
| Potential Off-Target Effects | Limited data available, but the specific mechanism suggests fewer off-target effects compared to dPN. | May have off-target effects due to the widespread inhibition of PLP-dependent enzymes.[6] | Can lead to general malnutrition if not carefully controlled. |
| Inhibition Constant (Ki) | Data not readily available in reviewed literature. | Varies for different PLP-dependent enzymes. | Not applicable. |
Experimental Validation Protocols
To ensure the trustworthiness and reproducibility of research findings, detailed and validated experimental protocols are essential.
In Vitro Induction of Vitamin B6 Deficiency with this compound
This protocol outlines the use of 5-DP to induce a functional vitamin B6 deficiency in a cell culture model.
Objective: To establish a reliable and reproducible method for depleting intracellular PLP levels using 5-DP.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound (5-DP) stock solution (e.g., 10 mM in sterile PBS or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for quantifying total protein (e.g., BCA assay)
-
ELISA or HPLC-based kit for PLP quantification
Protocol:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach exponential growth phase (typically 24 hours).
-
Preparation of 5-DP Working Solutions: Prepare serial dilutions of the 5-DP stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle-only control.
-
Treatment: Remove the existing medium and replace it with the medium containing the different concentrations of 5-DP or vehicle.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically for the specific cell line and experimental question.
-
Cell Lysis and Sample Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Biochemical Analysis:
-
Determine the total protein concentration of each lysate.
-
Measure the intracellular PLP concentration using a validated assay, normalizing the values to the total protein concentration.
-
-
Data Analysis: Plot the intracellular PLP concentration as a function of the 5-DP concentration to determine the dose-dependent effect of the inhibitor.
dot
Caption: Workflow for in vitro induction of Vitamin B6 deficiency using 5-DP.
In Vivo Induction of Vitamin B6 Deficiency with this compound
This protocol provides a framework for inducing vitamin B6 deficiency in a rodent model using 5-DP.
Objective: To establish an in vivo model of vitamin B6 deficiency with controllable severity and duration.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Standard laboratory chow
-
This compound (5-DP) solution for injection (sterile, pH-adjusted)
-
Metabolic cages for urine collection (optional)
-
Materials for blood collection
-
Reagents for plasma PLP determination and other biochemical markers
Protocol:
-
Acclimatization: Acclimatize animals to the housing conditions and diet for at least one week prior to the start of the experiment.
-
Baseline Measurements: Collect baseline blood and urine samples to determine normal physiological and biochemical parameters, including plasma PLP levels.
-
5-DP Administration:
-
Prepare a sterile solution of 5-DP in a suitable vehicle (e.g., saline).
-
Administer 5-DP to the experimental group via a chosen route (e.g., intraperitoneal injection, oral gavage). The dose and frequency of administration should be determined based on pilot studies to achieve the desired level of deficiency. A common starting point for dPN in mice has been 250 µ g/mouse .[7]
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Sample Collection and Analysis:
-
At the end of the experimental period, collect terminal blood and tissue samples for comprehensive biochemical and histological analysis.
-
Measure plasma and tissue PLP levels, the activity of PLP-dependent enzymes (e.g., alanine aminotransferase), and other functional markers of vitamin B6 status.[8][9][10]
-
-
Data Analysis: Compare the biochemical and physiological parameters between the 5-DP-treated and control groups to validate the induction of vitamin B6 deficiency and to assess its consequences.
dot
Caption: Workflow for in vivo induction of Vitamin B6 deficiency using 5-DP.
Conclusion: A Validated Tool for Precise Research
This compound presents a valuable and specific tool for researchers studying vitamin B6 metabolism. Its targeted inhibition of pyridoxal kinase offers a more controlled and potentially less confounded method for inducing vitamin B6 deficiency compared to dietary restriction or the use of broader-acting antagonists like 4'-deoxypyridoxine. The experimental protocols provided in this guide offer a self-validating framework for the application of 5-DP in both in vitro and in vivo models. By carefully considering the comparative advantages and implementing rigorous experimental design, researchers can confidently employ this compound to advance our understanding of the critical role of vitamin B6 in biological systems.
References
- Ueland, P. M., Ulvik, A., Rios-Avila, L., Midttun, Ø., & Gregory, J. F. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. Annual review of nutrition, 35, 33–70. [Link]
- Bevital AS. (2015).
- Ueland, P. M., Ulvik, A., Rios-Avila, L., Midttun, Ø., & Gregory, J. F. (2015).
- Massé, P., Vuilleumier, J. P., & Weiser, H. (1989). Pyridoxine status as assessed by the concentration of B6-aldehyde vitamers. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 59(4), 344–352. [Link]
- Semantic Scholar. (n.d.).
- Vu, H. N., & Downs, D. M. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5′-Phosphate and Coenzyme A Metabolism in Salmonella enterica. Journal of bacteriology, 204(3), e0060721. [Link]
- Sharma, S. K., & Dakshinamurti, K. (2020). Determination of vitamin B6 vitamers and pyridoxic acid in biological samples.
- Turkki, P. R., Ingerman, L., Schroeder, L. A., Chung, R. S., Chen, M., & Dearlove, J. (1989). Plasma pyridoxal phosphate as indicator of vitamin B6 status in morbidly obese women after gastric restriction surgery. Nutrition (Burbank, Los Angeles County, Calif.), 5(4), 229–235. [Link]
- Vu, H. N., & Downs, D. M. (2023). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. Microbiology (Reading, England), 169(4), 001319. [Link]
- Driskell, J. A., & Giraud, D. W. (1981). Effects of vitamin B-6 deficiency and 4'-deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat. The Journal of nutrition, 111(2), 391–398. [Link]
- ResearchGate. (2025).
- MedCrave. (2024). Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. [Link]
- Vu, H. N., & Downs, D. M. (2023). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. PubMed, 37040165. [Link]
- Vu, H. N., & Downs, D. M. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica. PubMed, 35099021. [Link]
- Shoshan, M. C., & Linder, S. (2008). Target specificity and off-target effects as determinants of cancer drug efficacy. Expert opinion on drug metabolism & toxicology, 4(3), 273–280. [Link]
- Luo, G., et al. (2024). Associations of Dietary Intake of Vitamin B6 and Plasma Pyridoxal 5′-Phosphate Level With Depression in US Adults: Findings From NHANES 2005–2010. Brain and behavior, e13849. [Link]
- ResearchGate. (2022). Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica. [Link]
- Ueland, P. M., et al. (2023). Vitamin B6: a scoping review for Nordic Nutrition Recommendations 2023. Food & nutrition research, 67. [Link]
- MedCrave. (2024). Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. [Link]
- Mühlradt, P. F., & Snell, E. E. (1967). Vitamin B6 Analogs. An Improved Synthesis of 5f-deoxypyridoxal. Journal of medicinal chemistry, 10(1), 129–130. [Link]
- Frydas, S., et al. (1999). Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice. Molecular and cellular biochemistry, 197(1-2), 79–85. [Link]
- Chelban, V., et al. (2017). PDXK mutations cause polyneuropathy responsive to pyridoxal 5′‐phosphate supplementation. Annals of neurology, 81(2), 225–235. [Link]
- StatPearls. (2023). Vitamin B6 Deficiency. [Link]
- Singh, S., et al. (2022). Pyridoxal Kinase of Disease-causing Human Parasites: Structural and Functional Insights to Understand its Role in Drug Discovery. Current protein & peptide science, 23(4), 271–289. [Link]
- Wieder, M., et al. (2023). Development of Pharmacophore Models for the Important Off-Target 5-HT2B Receptor. Journal of medicinal chemistry, 66(2), 1509–1521. [Link]
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Assessing the Specificity of 5-Deoxypyridoxal in Complex Biological Systems: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of 5-Deoxypyridoxal (5-DP) within complex biological environments. We will move beyond simple in vitro assays to provide a multi-faceted approach that combines enzymatic, cellular, and proteomic techniques to build a robust specificity profile.
Introduction: The Challenge of Targeting PLP-Dependent Enzymes
Pyridoxal 5'-phosphate (PLP) is one of nature's most versatile cofactors, indispensable for the function of a vast number of enzymes involved in amino acid metabolism. These PLP-dependent enzymes represent a rich landscape of potential therapeutic targets for diseases ranging from epilepsy to cancer. This compound (5-DP) is a well-established antagonist of Vitamin B6, acting as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its active PLP form. By starving enzymes of their essential cofactor, 5-DP can effectively modulate their activity.
However, this mechanism of action presents a significant challenge: a lack of inherent specificity. Because 5-DP targets a common upstream enzyme, its effects can ripple throughout the complex network of PLP-dependent pathways. This guide will provide the experimental frameworks to dissect the on-target and off-target effects of 5-DP, comparing its performance against a more targeted, hypothetical inhibitor, "Compound X," which is designed to directly inhibit a specific PLP-dependent enzyme.
Core Principles of Specificity Assessment
A thorough assessment of inhibitor specificity hinges on a multi-pronged approach. We will focus on three key pillars of investigation:
-
Direct Target Engagement: Does the inhibitor interact with its intended target in a complex biological milieu?
-
Global Enzymatic Activity Profiling: How does the inhibitor affect the activity of a broad range of PLP-dependent enzymes?
-
Cellular Phenotypic Analysis: What are the downstream consequences of inhibitor treatment on cellular health and function?
This guide will provide detailed protocols and data interpretation strategies for each of these pillars, enabling a comprehensive comparison between the broad-spectrum effects of 5-DP and the targeted action of Compound X.
Experimental Design: A Comparative Workflow
Our investigation will employ a human cancer cell line, such as HepG2, which possesses a well-characterized and active amino acid metabolism. We will compare the effects of 5-DP and a hypothetical specific inhibitor, Compound X, which is designed to target Alanine Aminotransferase (ALT), a key PLP-dependent enzyme.
Figure 2: The inhibitory mechanism of this compound on the Vitamin B6 salvage pathway.
Experimental Protocol: Multiplexed PLP-Enzyme Activity Assay
-
Lysate Preparation: Prepare cell lysates from HepG2 cells treated with Vehicle, 5-DP, or Compound X as described previously.
-
Assay Panel: Utilize a panel of commercially available or in-house developed enzyme activity assays for several PLP-dependent enzymes, including:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Glutamate Decarboxylase (GAD)
-
Serine Hydroxymethyltransferase (SHMT)
-
-
Kinetic Measurements: Perform kinetic assays by adding the appropriate substrates to the cell lysates and measuring the rate of product formation spectrophotometrically or fluorometrically.
-
Data Normalization: Normalize the enzyme activities to the total protein concentration in each lysate.
-
Data Analysis: Express the enzyme activities in the treated groups as a percentage of the vehicle control.
Expected Data and Interpretation
| Compound | ALT Activity (% of Control) | AST Activity (% of Control) | GAD Activity (% of Control) | SHMT Activity (% of Control) |
| This compound | 35% | 42% | 51% | 45% |
| Compound X | 15% | 95% | 98% | 92% |
Interpretation: The data for 5-DP is expected to show a broad reduction in the activity of all measured PLP-dependent enzymes, consistent with its mechanism of action. In contrast, Compound X should exhibit a potent and selective inhibition of ALT activity with minimal impact on the other enzymes, demonstrating its high specificity.
Pillar 3: Cellular Phenotypic Analysis
Rationale: Ultimately, the specificity of a compound is reflected in its overall effect on cellular health. By assessing cell viability and apoptosis, we can determine if the observed off-target enzymatic effects of a compound translate to a broader cellular toxicity.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Treatment: Seed HepG2 cells in 96-well plates and treat with a dose-response of 5-DP and Compound X for 24 and 48 hours.
-
Viability Assessment: Utilize a metabolic-based viability assay, such as the MTT or PrestoBlue assay, to measure the overall health of the cell population.
-
Apoptosis Assessment: Employ a caspase-3/7 activity assay to specifically measure the induction of apoptosis.
-
Data Analysis: Calculate the IC50 values for cell viability and the EC50 values for apoptosis induction for both compounds.
Expected Data and Interpretation
| Compound | Cell Viability IC50 (µM) | Apoptosis EC50 (µM) |
| This compound | 50 | 75 |
| Compound X | > 200 | > 200 |
Interpretation: Due to its widespread effects on essential metabolic pathways, 5-DP is expected to induce significant cytotoxicity at higher concentrations. Conversely, the high specificity of Compound X for a non-essential enzyme in this context should result in a much larger therapeutic window, with minimal impact on cell viability and apoptosis.
Conclusion: Synthesizing a Comprehensive Specificity Profile
This guide has outlined a rigorous, multi-pillar approach to assess the specificity of this compound in a complex biological system. By comparing its performance to a hypothetical, highly specific inhibitor, we can clearly delineate the on-target and off-target effects of 5-DP. The combination of direct target engagement studies, global enzymatic activity profiling, and cellular phenotypic analysis provides a robust and reliable framework for any researcher seeking to characterize the specificity of a molecular probe or potential therapeutic agent. The experimental protocols and data interpretation strategies presented herein are designed to be adaptable to various research questions and biological systems, ensuring their broad utility in the field of drug discovery and chemical biology.
References
- Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual review of biochemistry, 73, 383–415. [Link]
- Meisler, N., & Thanassi, J. W. (1990). The effects of 5'-deoxypyridoxal on the active transport of vitamin B6 in the rat. The Journal of nutrition, 120(1), 50–56. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Deoxypyridoxal
Introduction: As laboratory professionals engaged in cutting-edge research and development, our responsibilities extend beyond discovery to encompass the safe and compliant management of all chemical reagents. 5-Deoxypyridoxal, a pyridoxal analog, is a valuable compound in various biochemical studies. However, its structural similarity to other bioactive molecules necessitates a cautious and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in the principles of laboratory safety, regulatory compliance, and scientific integrity. Our primary objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both personnel and the environment.
Core Principle: The Primacy of the Safety Data Sheet (SDS) and Institutional EHS
Before proceeding, it is imperative to understand that no generic guide can supersede the information provided in the manufacturer-specific Safety Data Sheet (SDS) for the exact product you are using, nor can it replace the directives of your institution's Environmental Health and Safety (EHS) department. Comprehensive toxicological and disposal data for this compound is not extensively published. Analogs such as 4-Deoxypyridoxine Hydrochloride are classified as "Harmful if swallowed"[1]. This variability underscores the critical importance of treating this compound with a prudent level of caution and consulting primary safety documents as the definitive source of guidance.
Part 1: Hazard Assessment and Pre-Disposal Considerations
The foundation of any chemical disposal procedure is a thorough understanding of the associated hazards. This proactive assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway.
Understanding the Risk Profile
While specific hazard classifications for this compound are not universally established, related compounds in the pyridoxine family present profiles ranging from non-hazardous to moderately toxic. The absence of comprehensive data is not an indication of safety; rather, it mandates a conservative approach. Therefore, this compound waste should be handled as potentially hazardous unless explicitly classified otherwise by the manufacturer's SDS.
Key Actions:
-
Locate and Review the SDS: This is your primary, non-negotiable first step. The SDS contains critical information on hazards, handling, PPE, and specific disposal instructions.
-
Assume Hazard in Absence of Data: Treat the compound as hazardous, requiring controlled disposal. Do not dispose of it in standard trash or down the drain.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents and strong bases, as these are common incompatibilities for similar chemical structures[2][3].
Personal Protective Equipment (PPE)
Proper PPE is your first line of defense against chemical exposure. Based on general best practices for handling chemical solids, the following PPE should be worn when managing this compound waste.[2][4]
-
Eye Protection: Wear ANSI-approved safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Part 2: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for collecting, storing, and disposing of this compound waste. This procedure is designed to comply with general laboratory safety standards and regulations such as the US EPA guidelines found in 40 CFR Parts 261.[2]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Action: Collect this compound waste in a dedicated container. Do not mix it with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents, unless explicitly permitted by your EHS department.[5]
Step 2: Containerization and Labeling
Clear and accurate labeling is a cornerstone of safe laboratory practice and regulatory compliance.
-
Action:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label (or your institution's equivalent) to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and any other required information (e.g., concentration, date) on the label.[4][5]
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated area pending pickup by disposal professionals.
-
Action:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is secure, away from general traffic, and segregated from incompatible chemicals.[5]
-
Step 4: Arranging for Final Disposal
Never attempt to dispose of chemical waste personally. This must be handled by trained professionals.
-
Action: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup. Follow all institutional procedures for waste manifest requests and handover.[4][5]
Step 5: Managing Spills and Contaminated Materials
Small spills must be managed promptly and safely.
-
Action:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, sweep the solid material into an airtight container for disposal.[2] Avoid generating dust.
-
Clean the spill area with a suitable solvent or detergent and water.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste along with the spilled chemical.
-
Part 3: Data Summary and Workflow Visualization
Comparative Data for Pyridoxal Analogs
The following table summarizes available information for this compound and related compounds to illustrate the importance of consulting a specific SDS.
| Compound Name | CAS Number | Molecular Formula | Known Hazards / Notes |
| This compound | 1849-49-6 | C₈H₉NO₂ | Specific hazard data is limited. Must be handled with caution.[6] |
| 4-Deoxypyridoxine Hydrochloride | 148-51-6 | C₈H₁₁NO₂·HCl | Harmful if swallowed.[1] Not classified as a hazardous substance by some suppliers, illustrating data variability.[2] |
| Pyridoxal 5'-phosphate hydrate | 41468-25-1 | C₈H₁₀NO₆P·xH₂O | Generally not considered a hazardous substance or mixture. |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Decision workflow for safe and compliant this compound disposal.
References
- PubChem.this compound.
- University of California, Riverside.Chemical Waste Disposal Guidelines. UC Riverside Environmental Health & Safety. [Link]
- U.S. Environmental Protection Agency.
- Global Substance Registration System.this compound. GSRS. [Link]
- Federal Select Agent Program.
- PubMed.Perspectives on mycotoxin decontamination procedures.
- PubMed.Skin decontamination procedures against potential hazards substances exposure.
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Navigating the Safe Handling of 5-Deoxypyridoxal: A Guide to Personal Protective Equipment and Disposal
The causality behind these recommendations is rooted in the precautionary principle; the unknown toxicological properties of a compound necessitate treating it with a high degree of caution.[3] 5-Deoxypyridoxal, an analog of pyridoxal, is a solid, likely crystalline, substance.[2] Handling of such powders warrants measures to prevent inhalation and skin contact.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations of the rationale behind each item.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent dermal absorption of the compound. Nitrile gloves offer good resistance to a wide range of chemicals. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect the eyes from splashes or airborne particles of the solid compound.[3][4] |
| Body Protection | A standard laboratory coat | To protect skin and personal clothing from contamination. Lab coats should be kept buttoned. |
| Respiratory Protection | NIOSH-approved dust respirator or use of a fume hood | Recommended when handling the solid powder outside of a ventilated enclosure to prevent inhalation of fine particles.[3][4] |
Causality in PPE Selection: A Deeper Dive
-
Dermal Exposure: The skin is a primary route of exposure for many chemicals. While the specific skin permeability of this compound is unknown, related compounds are handled with gloves to minimize contact.[4] Proper glove-removal technique is crucial to avoid contaminating the hands.
-
Ocular Exposure: The eyes are particularly vulnerable to chemical insults. Safety glasses with side shields provide a minimum level of protection against projectiles, while goggles offer a more complete seal against splashes and dust.
-
Inhalation Exposure: Fine powders can easily become airborne and inhaled, posing a potential risk to the respiratory system. The use of a fume hood or a dust respirator mitigates this risk by either containing the powder or filtering it from the air.[3]
Experimental Workflow: Handling and Weighing this compound
The following diagram, generated using Graphviz, outlines the standard operating procedure for safely weighing and preparing a solution of this compound.
Operational and Disposal Plans
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste generated from the handling of this compound should be considered chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Containerization: Collect all solid waste (e.g., contaminated weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Aqueous Waste: Any solutions containing this compound should also be collected in a labeled hazardous waste container. Do not pour down the drain.[3]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.[3] Disposal procedures must comply with all federal, state, and local regulations.[3]
The following Graphviz diagram illustrates the decision-making process for the disposal of this compound.
Trustworthiness Through Self-Validation
The protocols described herein are designed to be self-validating. By consistently adhering to these PPE and disposal guidelines, you create a system that minimizes the risk of exposure and ensures compliance with safety regulations. The core principle is to treat all chemicals of unknown toxicity with a high level of caution. This approach builds a foundation of safety that protects the individual researcher and the broader laboratory environment.
References
- TCI AMERICA - Spectrum Chemical. (2018-07-06). Safety Data Sheet for 4-Deoxypyridoxine Hydrochloride.
- PubChem. This compound.
- Microbiology Society. (2023-04-12).
- Sigma-Aldrich. (2025-09-12).
- GSRS. This compound.
- Thermo Fisher Scientific. (2025-09-10).
- Thermo Fisher Scientific. (2025-12-18).
- PubMed. (2023-04-11). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity.
- Microbiology Society. (2023-04-11). 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity.
- PubMed. (1987-05).
- Cayman Chemical. (2025-08-19). Safety Data Sheet for 4-deoxy Pyridoxine (hydrochloride).
- Bitesize Bio. (2025-04-24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- Benchchem. (2025). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
- The NIH Drain Discharge Guide. (2020-09).
- USDA ARS. (2016-08-12). Personal Protective Equipment.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
